molecular formula C12H16ClNO2 B134648 4-(Piperidin-4-YL)benzoic acid hydrochloride CAS No. 149353-84-4

4-(Piperidin-4-YL)benzoic acid hydrochloride

Cat. No.: B134648
CAS No.: 149353-84-4
M. Wt: 241.71 g/mol
InChI Key: VVWYZHFWAUQTKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperidin-4-YL)benzoic acid hydrochloride is a useful research compound. Its molecular formula is C12H16ClNO2 and its molecular weight is 241.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Piperidin-4-YL)benzoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Piperidin-4-YL)benzoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-piperidin-4-ylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWYZHFWAUQTKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598550
Record name 4-(Piperidin-4-yl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149353-84-4
Record name 4-(Piperidin-4-yl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(Piperidin-4-YL)benzoic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Piperidin-4-yl)benzoic acid hydrochloride is a key bifunctional molecule widely utilized in medicinal chemistry and drug development. Its structure, featuring a rigid 4-arylpiperidine core with a terminal carboxylic acid, makes it an invaluable building block. Notably, it serves as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs), where its specific geometry can significantly influence the formation of the ternary complex and overall degrader efficacy.[1] This guide provides a comprehensive, field-proven protocol for its synthesis, designed for researchers, chemists, and drug development professionals. The narrative emphasizes the causal relationships behind procedural choices, ensuring both scientific integrity and practical reproducibility.

The most reliable and common synthetic strategy involves a two-stage process:

  • Carbon-Carbon Bond Formation: Construction of the aryl-piperidine skeleton to form an N-protected intermediate, 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid. This is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

  • Deprotection and Salt Formation: Removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions, which concurrently yields the final product as its hydrochloride salt.

This approach provides high yields and purity while utilizing well-understood, scalable reaction mechanisms.

Overall Synthetic Scheme

The two-stage synthesis is outlined below, starting from commercially available precursors.

Caption: Overall two-stage reaction scheme for the synthesis.

Part 1: Synthesis of 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid (Intermediate)

Principle and Causality

The Suzuki-Miyaura cross-coupling reaction is the method of choice for forming the pivotal C(sp²)–C(sp³) bond between the phenyl ring and the piperidine ring.[2][3] This palladium-catalyzed reaction is renowned for its high functional group tolerance, mild conditions, and the low toxicity of its boron-based byproducts.[4]

The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the methyl 4-bromobenzoate.

  • Transmetalation: The piperidine-boronate ester transfers its organic fragment to the palladium center. This step is facilitated by a base (e.g., K₂CO₃), which activates the boronate complex.

  • Reductive Elimination: The two organic fragments on the palladium complex couple to form the product, regenerating the Pd(0) catalyst.

To prevent unwanted side reactions with the carboxylic acid moiety during coupling, it is protected as a methyl ester. This ester is subsequently hydrolyzed in a separate step to yield the desired carboxylic acid intermediate.

Detailed Experimental Protocol

A. Suzuki-Miyaura Coupling

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen/argon inlet, add methyl 4-bromobenzoate (1.0 eq), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.1 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add a degassed 3:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the mixture to 85-90 °C and stir vigorously for 12-16 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester intermediate.

B. Saponification (Ester Hydrolysis)

  • Hydrolysis: Dissolve the crude methyl ester from the previous step in a 4:1 mixture of methanol and water. Add sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to 60 °C for 2-4 hours.

  • Acidification: After cooling, remove the methanol via rotary evaporation. Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify to pH 3-4 with 1M HCl. A white precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under high vacuum. This yields 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid as a white powder, which is typically of sufficient purity for the next step.[1]

Part 2: Synthesis of 4-(Piperidin-4-YL)benzoic acid hydrochloride (Final Product)

Principle and Causality

The final step is the removal of the Boc protecting group. The Boc group is stable to many reagents but is designed to be labile under strong acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation, carbon dioxide, and the free amine of the piperidine ring. The tert-butyl cation is typically quenched by the solvent or dimerizes to form isobutylene gas.[5]

Using hydrochloric acid as the reagent is highly efficient as it serves two purposes: it acts as the catalyst for deprotection and subsequently forms the stable, easily isolable hydrochloride salt of the product amine. 4M HCl in 1,4-dioxane is a standard, commercially available reagent that provides anhydrous conditions, preventing unwanted side reactions and facilitating precipitation of the product salt.[5]

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve the intermediate, 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid (1.0 eq), in 1,4-dioxane.

  • Acid Addition: To the stirred solution, add 4M HCl in 1,4-dioxane (5.0-10.0 eq) dropwise at room temperature. Note: This may cause a slight exotherm and gas evolution (isobutylene) will be observed. The reaction should be performed in a well-ventilated fume hood.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. The product hydrochloride salt is often insoluble in dioxane and will begin to precipitate, forming a white slurry. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Isolation: Upon completion, add diethyl ether to the slurry to ensure complete precipitation of the product.

  • Purification: Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with diethyl ether to remove any non-polar impurities.

  • Drying: Dry the product under high vacuum at 40-50 °C to yield 4-(Piperidin-4-yl)benzoic acid hydrochloride as a stable, white crystalline solid.

Data Presentation & Visualization

Table of Reagents and Conditions
StepReactant 1Reactant 2Catalyst / ReagentBaseSolventTemp (°C)Time (h)
1A Methyl 4-bromobenzoateBoc-piperidine boronic esterPd(PPh₃)₄ (3 mol%)K₂CO₃Dioxane/H₂O85-9012-16
1B Intermediate Ester-NaOH-MeOH/H₂O602-4
2 Intermediate Acid-4M HCl in Dioxane-DioxaneRT4-6
Experimental Workflow Diagram

Workflow prep 1. Prepare Inert Atmosphere (Flame-dry flask, N₂ purge) charge 2. Charge Reactants (Aryl bromide, Boronic ester, Base) prep->charge catalyst 3. Add Catalyst & Solvent (Pd(PPh₃)₄, Dioxane/H₂O) charge->catalyst suzuki 4. Heat Reaction (85-90°C, 12-16h) catalyst->suzuki workup1 5. Suzuki Work-up (EtOAc extraction, wash, dry) suzuki->workup1 hydrolysis 6. Hydrolyze Ester (NaOH, MeOH/H₂O, 60°C) workup1->hydrolysis workup2 7. Isolate Intermediate (Acidify with HCl, filter, dry) hydrolysis->workup2 deprotect 8. Dissolve Intermediate (1,4-Dioxane) workup2->deprotect acidify 9. Add 4M HCl in Dioxane (Stir at RT, 4-6h) deprotect->acidify precipitate 10. Precipitate Product (Add Diethyl Ether) acidify->precipitate isolate 11. Isolate Final Product (Filter, wash with ether, dry) precipitate->isolate analyze 12. Characterize Product (NMR, MS, Purity) isolate->analyze

Caption: Step-by-step experimental workflow for the synthesis.

Characterization

The final product, 4-(Piperidin-4-yl)benzoic acid hydrochloride (CAS: 149353-84-4), should be characterized to confirm its identity and purity.

  • Molecular Weight: 241.71 g/mol

  • Appearance: White to off-white powder or crystalline solid.

  • ¹H NMR: Expected signals for the aromatic protons of the benzoic acid, the piperidine ring protons, and the amine proton (broad singlet).

  • Mass Spectrometry (ESI+): Calculated for C₁₂H₁₅NO₂ [M+H]⁺: 206.11.

Conclusion

This guide details a robust and reproducible two-stage synthesis for 4-(Piperidin-4-yl)benzoic acid hydrochloride. By leveraging a well-established Suzuki-Miyaura coupling for skeleton construction and a clean, efficient acid-catalyzed deprotection, this protocol provides a reliable pathway to a high-purity product. The emphasis on the rationale behind each step equips researchers with the necessary understanding to adapt and troubleshoot the procedure, ensuring successful synthesis of this critical building block for advanced chemical and pharmaceutical research.

References

  • MEDIVIR AB. Preparation of piperidine derivatives for use as inhibitors of hepatitis C virus. WO2007/6714, published June 14, 2007.
  • Leadbeater, N. E., & Marco, M. (2003). A Reassessment of the Transition-Metal Free Suzuki-Type Coupling Methodology. Angewandte Chemie International Edition, 42(12), 1407-1409. Available from: [Link]

  • Royal Society of Chemistry. Supramolecular amphiphilic palladium(II) complex in aqueous media: a recyclable catalyst for the Suzuki–Miyaura coupling reaction. RSC Advances. Available from: [Link]

  • Organic Chemistry Portal. Transition-Metal-Free Suzuki-Type Coupling Reactions. Available from: [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(5), 338-341. (Note: While a direct link isn't available from the search, this is a well-known, seminal paper on the topic). A general discussion can be found on ResearchGate. Available from: [Link]

Sources

An In-Depth Technical Guide to the NMR Spectral Data of 4-(Piperidin-4-YL)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 4-(Piperidin-4-YL)benzoic acid hydrochloride (CAS 149353-84-4). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the ¹H and ¹³C NMR spectra. We will delve into the theoretical basis for the observed chemical shifts and coupling constants, supported by data from analogous structures. Furthermore, this guide presents a robust, step-by-step protocol for the preparation and acquisition of high-quality NMR data for this compound, ensuring reproducibility and accuracy in your own laboratory settings.

Introduction: Structural Significance and the Role of NMR

4-(Piperidin-4-YL)benzoic acid hydrochloride is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a rigid benzoic acid moiety and a flexible piperidine ring, making it a valuable building block, for example as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). The hydrochloride salt form ensures improved solubility and stability, which is often desirable for pharmaceutical applications.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. The precise chemical environment of each proton and carbon atom is reflected in its NMR spectrum, providing a unique fingerprint of the molecule. This guide will interpret this fingerprint for 4-(Piperidin-4-YL)benzoic acid hydrochloride.

Predicted ¹H and ¹³C NMR Spectral Data

Molecular Structure and Numbering

For clarity in our spectral assignments, the following numbering scheme will be used for 4-(Piperidin-4-YL)benzoic acid hydrochloride:

Caption: Numbering of atoms in 4-(Piperidin-4-YL)benzoic acid hydrochloride.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum will exhibit signals corresponding to the aromatic protons of the benzoic acid moiety and the aliphatic protons of the piperidinium ring. The protonation of the piperidine nitrogen to form the hydrochloride salt significantly influences the chemical shifts of the adjacent protons, causing them to shift downfield due to the inductive effect of the positive charge.

Table 1: Predicted ¹H NMR Data for 4-(Piperidin-4-YL)benzoic acid hydrochloride

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Rationale
H3, H5~8.0d2H~8.0Protons ortho to the carboxylic acid group are deshielded. They appear as a doublet due to coupling with H2 and H6.
H2, H6~7.5d2H~8.0Protons meta to the carboxylic acid group and ortho to the piperidinyl group. They appear as a doublet due to coupling with H3 and H5.
H3', H5' (axial)~3.5m2H-Protons on the carbons adjacent to the protonated nitrogen are significantly deshielded. The axial and equatorial protons are diastereotopic and will have different chemical shifts and complex splitting.
H3', H5' (equatorial)~3.1m2H-Equatorial protons are typically slightly upfield compared to their axial counterparts in piperidinium rings.
H1'~3.0tt1HJ(H1',H2'/H6') ≈ 12 Hz, J(H1',H2'/H6') ≈ 4 HzThis methine proton is coupled to four adjacent protons on the piperidine ring, resulting in a triplet of triplets.
H2', H6' (axial)~2.2m2H-These protons are deshielded by the adjacent aromatic ring and the protonated nitrogen.
H2', H6' (equatorial)~2.0m2H-Similar to H3'/H5', the axial and equatorial protons at these positions will be diastereotopic.
NH₂⁺~9.0br s2H-The protons on the nitrogen will be broadened due to quadrupolar relaxation and exchange. Their chemical shift is highly dependent on the solvent and concentration.
COOH~13.0br s1H-The carboxylic acid proton is highly deshielded and often appears as a broad singlet. Its observation can be solvent-dependent.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for the aromatic and aliphatic carbons. The symmetry of the para-substituted benzene ring will result in fewer than six signals for the aromatic carbons.

Table 2: Predicted ¹³C NMR Data for 4-(Piperidin-4-YL)benzoic acid hydrochloride

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
C7 (COOH)~167The carbonyl carbon of the carboxylic acid is highly deshielded.
C4~145The aromatic carbon attached to the piperidinyl group is a quaternary carbon and will be deshielded.
C1~130The aromatic carbon attached to the carboxylic acid group is also a quaternary carbon.
C3, C5~130These aromatic carbons are deshielded by the adjacent carboxylic acid group.
C2, C6~128These aromatic carbons are ortho to the piperidinyl group.
C3', C5'~45The carbons adjacent to the protonated nitrogen are deshielded.
C1'~40The methine carbon of the piperidine ring.
C2', C6'~30These carbons are beta to the protonated nitrogen.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of 4-(Piperidin-4-YL)benzoic acid hydrochloride, meticulous sample preparation and instrument setup are crucial.

Materials and Equipment
  • 4-(Piperidin-4-YL)benzoic acid hydrochloride (≥95% purity)

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄)

  • 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

  • NMR spectrometer (e.g., 400 MHz or higher)

Rationale for Solvent Selection

The choice of a deuterated solvent is critical for successful NMR analysis. For 4-(Piperidin-4-YL)benzoic acid hydrochloride, several factors must be considered:

  • Solubility: As a hydrochloride salt, the compound is likely to have good solubility in polar protic solvents like D₂O or Methanol-d₄. Dimethyl sulfoxide-d₆ (DMSO-d₆) is also an excellent choice for its ability to dissolve a wide range of organic salts.

  • Chemical Exchange: Protic solvents like D₂O and Methanol-d₄ will exchange with the labile protons of the carboxylic acid and the ammonium group (NH₂⁺). This can be advantageous for identifying these peaks, as they will either disappear or shift upon addition of D₂O. However, if observing the coupling of these protons is desired, a non-protic solvent like DMSO-d₆ is preferable.

  • Residual Solvent Peaks: The residual peaks of the deuterated solvent should not overlap with the signals of interest. For example, the residual peak of DMSO-d₆ at ~2.50 ppm is in a relatively clear region of the expected spectrum for this compound.

Recommendation: DMSO-d₆ is a highly recommended starting solvent due to its excellent solvating power for organic salts and its non-exchanging nature with the analyte's labile protons.

Step-by-Step Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 10-20 mg of 4-(Piperidin-4-YL)benzoic acid hydrochloride for ¹H NMR (and 30-50 mg for ¹³C NMR) into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Dissolution: Vortex the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but ensure the sample is cooled to room temperature before transferring to the NMR tube.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a clean 5 mm NMR tube. Avoid introducing any solid particles. If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

NMR Instrument Setup and Data Acquisition

The following is a general workflow for acquiring ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized for your instrument.

G cluster_pre Pre-Acquisition cluster_acq Data Acquisition cluster_post Post-Acquisition A Insert Sample B Lock on Deuterium Signal A->B C Shim Magnetic Field B->C D Acquire ¹H Spectrum C->D Standard ¹H parameters E Acquire ¹³C Spectrum C->E Standard ¹³C parameters (e.g., with proton decoupling) F Fourier Transform D->F E->F G Phase Correction F->G H Baseline Correction G->H I Integration and Peak Picking H->I

Caption: Workflow for NMR data acquisition and processing.

Interpretation and Structural Verification

The acquired spectra should be compared with the predicted data in Tables 1 and 2. For unambiguous assignment, two-dimensional (2D) NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which will help to identify adjacent protons, for instance, confirming the connectivity within the piperidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon signal based on the assignment of its attached proton.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for confirming the connectivity between the benzoic acid and piperidine moieties.

Conclusion

This technical guide provides a comprehensive framework for understanding and acquiring the NMR spectral data of 4-(Piperidin-4-YL)benzoic acid hydrochloride. By combining theoretical predictions based on sound chemical principles with a detailed experimental protocol, researchers can confidently characterize this important molecule. The use of advanced 2D NMR techniques will further solidify the structural assignment, ensuring the integrity of data for applications in drug discovery and development.

References

  • Semantic Scholar. (n.d.). Synthesis and characterization of 1-carbalkoxymethyl-4-hydroxy-1- methylpiperidinium chlorides. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 4 - Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR Spectra of N-benzyl-N-methyl- piperidinium chloride in D 2 O at RT. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Journal of the American Chemical Society. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the ¹H NMR Characterization of 4-(Piperidin-4-YL)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Structural Imperative in Modern Drug Discovery

In the landscape of contemporary drug development, particularly in the burgeoning field of targeted protein degradation, the precise structural elucidation of molecular entities is not merely a formality but the bedrock of innovation. Molecules like 4-(Piperidin-4-yl)benzoic acid hydrochloride are frequently employed as versatile linkers in Proteolysis Targeting Chimeras (PROTACs), where their conformation and purity directly influence therapeutic efficacy.[1] This guide provides an in-depth, experience-driven protocol for the characterization of this key building block using one of analytical chemistry's most powerful tools: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Our focus extends beyond a simple recitation of steps to instill a deeper understanding of the "why" behind the "how," ensuring robust, reproducible, and reliable results.

Part 1: Foundational Principles of ¹H NMR in the Context of 4-(Piperidin-4-yl)benzoic acid hydrochloride

To accurately interpret the ¹H NMR spectrum of our target molecule, a firm grasp of several core principles is essential. The structure, shown below, presents distinct proton environments that will be our analytical beacons.

Figure 1: Molecular Structure

Caption: Structure of 4-(Piperidin-4-yl)benzoic acid hydrochloride.

  • Chemical Shift (δ) : The position of a signal on the x-axis (in ppm) is dictated by the local electronic environment of the proton. Electron-withdrawing groups, like the protonated amine and the carboxylic acid, deshield nearby protons, shifting their signals to a higher ppm (downfield). Aromatic protons also resonate downfield due to the ring current effect.[2] Tetramethylsilane (TMS) is the universal reference standard, set at 0.0 ppm.[2]

  • Integration : The area under each signal is directly proportional to the number of protons generating that signal. This provides a quantitative ratio of the different types of protons in the molecule, acting as a crucial self-validation check for the proposed structure.[2]

  • Spin-Spin Coupling (Multiplicity) : Non-equivalent protons on adjacent carbons interact magnetically, splitting each other's signals into multiple lines (a multiplet). The splitting pattern is described by the 'n+1 rule', where 'n' is the number of neighboring non-equivalent protons. This phenomenon reveals which protons are connected through bonds.[2]

  • Proton Exchange : Protons attached to heteroatoms, such as the carboxylic acid (-COOH) and the ammonium (-N⁺H₂), can undergo chemical exchange with the solvent or trace amounts of water. This often results in their signals being broad and, in some cases, not exhibiting clear coupling to adjacent protons.

Part 2: A Validated Experimental Protocol

The quality of an NMR spectrum is inextricably linked to the meticulousness of the sample preparation and the logic behind the acquisition parameters. This protocol is designed to be a self-validating system, minimizing artifacts and maximizing data integrity.

Methodology: From Vial to Spectrum

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh 5-10 mg of 4-(Piperidin-4-yl)benzoic acid hydrochloride B 2. Add 0.6-0.7 mL of DMSO-d₆ A->B C 3. Vortex to ensure complete dissolution B->C D 4. Filter through cotton wool into a clean NMR tube C->D E 5. Insert sample into spectrometer D->E F 6. Lock and Shim (Automated or Manual) E->F G 7. Set Acquisition Parameters (See Table 1) F->G H 8. Acquire FID G->H I 9. Fourier Transform H->I J 10. Phase Correction I->J K 11. Baseline Correction J->K L 12. Calibrate to residual DMSO peak (δ 2.50) K->L M 13. Integrate and Analyze L->M

Caption: Standard workflow for ¹H NMR characterization.

Step-by-Step Protocol:

  • Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the hydrochloride salt, and its deuteration prevents a large solvent signal from obscuring the analyte peaks.[3] Furthermore, the acidic protons of the carboxylic acid and ammonium groups are less prone to rapid exchange in DMSO-d₆ compared to protic solvents like D₂O or methanol-d₄, often allowing for their observation.

  • Sample Concentration : Weigh approximately 5-10 mg of the compound directly into a clean, dry vial.[4][5] This concentration is optimal for achieving a high signal-to-noise ratio in a minimal number of scans without causing issues like peak broadening due to excessive viscosity.[6]

  • Dissolution : Add 0.6-0.7 mL of DMSO-d₆. This volume ensures a sufficient sample height (~4.5 cm) in a standard 5 mm NMR tube, which is critical for proper magnetic field shimming and obtaining sharp, symmetrical peaks.[5] Vigorously mix the sample using a vortexer until the solid is completely dissolved.

  • Filtration and Transfer : To eliminate any particulate matter that could degrade spectral resolution, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[5]

  • Data Acquisition : Utilize a standard 1D proton pulse program (e.g., 'zg30' on Bruker systems). The acquisition parameters should be set to ensure both high resolution and reasonable quantitative accuracy.

Table 1: Recommended ¹H NMR Acquisition Parameters (400 MHz Spectrometer)
ParameterRecommended ValueRationale & Causality
Pulse Programzg30A 30° pulse angle is used to reduce the experiment time. While a 90° pulse gives the maximum signal per scan, it requires a longer relaxation delay (5x T₁). A 30° pulse allows for a shorter delay while still providing good signal and maintaining reasonable quantitative accuracy for routine analysis.[7]
Spectral Width (SW)~16 ppmThis range (e.g., -2 to 14 ppm) is wide enough to encompass all expected proton signals, from the shielded aliphatic protons to the highly deshielded carboxylic acid proton.
Acquisition Time (AQ)3.0 - 4.0 sA longer acquisition time allows the Free Induction Decay (FID) to be sampled for longer, resulting in better digital resolution and sharper peaks. An AQ of ~3 s is generally sufficient for small molecules.[7][8]
Relaxation Delay (D1)1.5 - 2.0 sThis is the time delay between pulses. A delay of 1.5s, combined with the acquisition time, provides a total recycle time that is adequate for most protons in a molecule of this size to relax, ensuring that peak integrations are reasonably representative of the proton ratios.[7]
Number of Scans (NS)8 - 16Signal-to-noise (S/N) improves with the square root of the number of scans. For a 5-10 mg sample, 8 or 16 scans are typically sufficient to produce a high-quality spectrum, averaging out random noise and minor artifacts.[8]
Temperature298 K (25 °C)Standard room temperature operation is suitable. Temperature can affect chemical shifts and conformational dynamics, so consistency is key.

Part 3: Spectral Interpretation – Decoding the Molecular Signature

The resulting spectrum is a rich tapestry of information. The expected signals for 4-(Piperidin-4-yl)benzoic acid hydrochloride are detailed below. Note that the exact chemical shifts can vary slightly depending on concentration and the specific spectrometer.

Table 2: Predicted ¹H NMR Signal Assignments in DMSO-d₆
Proton Label (See Fig. 1)Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Interpretation & Field-Proven Insights
H-COOH~12.0 - 13.0Broad singlet (br s)1HN/AThe carboxylic acid proton is highly deshielded and acidic. Its signal is typically very broad due to hydrogen bonding and potential exchange. It is often one of the furthest downfield signals.
H-b, H-e~7.95Doublet (d)2H~8.0These are the two aromatic protons ortho to the carboxylic acid group. They are equivalent by symmetry and are split by their neighbors (H-c, H-d), resulting in a doublet.
H-c, H-d~7.50Doublet (d)2H~8.0These are the two aromatic protons ortho to the piperidine ring. They are also equivalent and are split by their neighbors (H-b, H-e). This classic AA'BB' pattern is a hallmark of para-substitution on a benzene ring.[9]
N⁺H₂~8.5 - 9.5Broad singlet (br s)2HN/AThe two protons on the positively charged nitrogen are equivalent. Their signal is often broad due to quadrupolar coupling with the nitrogen atom and exchange. The chemical shift is highly dependent on concentration and residual water content.
H-γ (axial & eq.)~3.25Multiplet (m)2H-These are the equatorial and axial protons on the carbons adjacent to the nitrogen (C2, C6). They are deshielded by the adjacent N⁺H₂ group. They appear as a complex multiplet due to coupling with each other (geminal) and with the H-β protons (vicinal).
H-α~2.90Multiplet (m)1H-This is the single methine proton at the point of attachment to the benzene ring (C4). Its signal is often a complex multiplet due to coupling with four adjacent protons (two H-β and two H-β').
H-β (axial & eq.)~2.85Multiplet (m)2H-These are the axial and equatorial protons on the carbons adjacent to the nitrogen (C2, C6). They appear as a downfield-shifted multiplet, often overlapping with the H-α signal.
H-β' (axial & eq.)~1.90Multiplet (m)2H-Protons on the carbons adjacent to the C4 methine (C3, C5). These are typically the most upfield signals in the piperidine ring system.
H-γ' (axial & eq.)~1.75Multiplet (m)2H-Protons on the carbons adjacent to the C4 methine (C3, C5). These often appear as a complex multiplet, potentially overlapping with the H-β' signals.

Note: The piperidine ring exists in a dynamic chair conformation. Axial and equatorial protons are chemically distinct, leading to complex multiplets rather than simple triplets or quartets. Advanced techniques like 2D COSY would be required to definitively assign each specific piperidine proton.[10]

References

  • Hoyt, S. B., et al. (2018). Chapter 5: Acquiring ¹H and ¹³C Spectra. In Annual Reports in NMR Spectroscopy. Available at: [Link]

  • Brouwer, K. (2020). Optimized Default 1H Parameters. University of Rochester NMR Facility. Available at: [Link]

  • Boston University Chemical Instrumentation Center. (n.d.). Basic NMR Concepts. Available at: [Link]

  • Hanson, L. (n.d.). The Acquisition Parameters. Integrated Molecular Structure Education and Research Center, UCLA. Available at: [Link]

  • University of Wisconsin-Madison. (2022). How do I choose the right acquisition parameters for a quantitative NMR measurement?. In Analytical Chemistry LibreTexts. Available at: [Link]

  • Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. (2023). Magnetic Resonance in Chemistry. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Available at: [Link]

  • PubChem. (n.d.). Piperidine, hydrochloride (1:1). National Center for Biotechnology Information. Available at: [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Available at: [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • University of Ottawa. (n.d.). How to make an NMR sample. Available at: [Link]

  • Supporting Information. (2018). Green Chemistry. Available at: [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • LookChem. (n.d.). 4-(Piperidin-4-yl)benzoic acid. Available at: [Link]

  • PubChem. (n.d.). 4-(2-Piperidinoethoxy)benzoic acid hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

  • ResearchGate. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF. Available at: [Link]

  • Schmidt, B., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Available at: [Link]

  • ResearchGate. (2018). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Available at: [Link]

  • PubChem. (n.d.). 4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt. National Center for Biotechnology Information. Available at: [Link]

  • University of Wisconsin Colleges. (n.d.). Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Available at: [Link]

  • Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: [Link]

Sources

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-(Piperidin-4-YL)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Core Utility

To the researchers, scientists, and drug development professionals who drive innovation, the molecule 4-(Piperidin-4-YL)benzoic acid hydrochloride is more than a catalog number. It is a critical architectural element, primarily recognized for its role as a semi-flexible linker in the burgeoning field of targeted protein degradation, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). The strategic placement of a rigid phenyl ring and a flexible piperidine unit provides a unique conformational balance, influencing the crucial three-dimensional geometry required for effective ternary complex formation (Target Protein-PROTAC-E3 Ligase). This guide moves beyond a simple data sheet to offer a deeper understanding of its chemical behavior, providing the causal insights necessary for its effective and strategic implementation in complex synthetic campaigns.

Molecular Structure and Physicochemical Profile

The compound exists as a hydrochloride salt of a bifunctional molecule. This salt form is critical as it enhances stability and aqueous solubility, though it concurrently passivates the secondary amine of the piperidine ring, a key consideration for reaction planning.

Key Physicochemical Data

The fundamental properties of 4-(Piperidin-4-YL)benzoic acid hydrochloride are summarized below. These parameters are the foundational data points for designing experimental conditions, from dissolution for biological assays to reaction setup in synthetic chemistry.

PropertyValueSource(s)
CAS Number 149353-84-4
Molecular Formula C₁₂H₁₆ClNO₂
Molecular Weight 241.71 g/mol
Appearance White to off-white powder
pKa (Predicted) 4.25 ± 0.10 (Carboxylic Acid)[1]
Storage Temperature 2-8°C[1]
Solubility Soluble in DMSO, slightly soluble in water.[2]

Chemical Reactivity: A Tale of Two Functional Groups

The reactivity of this molecule is dominated by the interplay between its two primary functional groups: the aromatic carboxylic acid and the aliphatic secondary amine (present as a hydrochloride salt). The phenyl and piperidine rings themselves are relatively inert under standard synthetic conditions, allowing for selective modifications at the termini.

cluster_0 Carboxylic Acid Reactions cluster_1 Piperidine Amine Reactions (Requires Deprotonation) main 4-(Piperidin-4-YL)benzoic acid HCl Amide Amide Bond Formation (e.g., with R-NH2, Coupling Agents) main->Amide Most Common Use (e.g., PROTAC Synthesis) Ester Esterification (e.g., with R-OH, Acid Catalyst) main->Ester Acylation N-Acylation (e.g., with Acyl Chloride) main->Acylation Requires Base (e.g., DIPEA) Alkylation N-Alkylation (e.g., with R-Br) main->Alkylation Requires Base

Key Reactivity Pathways
Reactions at the Carboxylic Acid Moiety

This is the most frequently utilized reaction site. The carboxylic acid is a versatile handle for forming stable covalent bonds.

  • Amide Bond Formation: This is the cornerstone reaction for its application as a linker. Coupling with a primary or secondary amine is typically achieved using standard peptide coupling reagents (e.g., HATU, HBTU, EDC with HOBt).

    • Causality: These reagents activate the carboxylic acid by forming a highly reactive intermediate (e.g., an active ester), which is then readily susceptible to nucleophilic attack by the amine. The choice of coupling agent and additives can be critical to minimize side reactions and racemization if chiral centers are present in the coupling partner. An organic base (e.g., DIPEA) is mandatory to neutralize the hydrochloride salt and deprotonate the carboxylic acid, facilitating the reaction.

  • Esterification: While less common for its primary application, the carboxylic acid can be converted to an ester via Fischer esterification (reaction with an alcohol under acidic catalysis) or by reaction with an alkyl halide after deprotonation with a base.

Reactions at the Piperidine Nitrogen

The secondary amine of the piperidine ring is protonated in the hydrochloride salt form, rendering it non-nucleophilic. To engage this site, stoichiometric addition of a non-nucleophilic base (e.g., triethylamine, DIPEA) is required to liberate the free amine.

  • N-Alkylation & N-Acylation: Once deprotonated, the secondary amine is a potent nucleophile. It can readily undergo N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides. This allows for the attachment of other molecular fragments to the opposite end of the linker.

Stability Profile and Degradation Pathways

Understanding a molecule's stability is paramount for ensuring its integrity during storage, reaction, and in its final application, particularly for pharmaceuticals where degradation products can be inactive or toxic.

  • Thermal Stability: The compound is stable at its recommended storage temperature of 2-8°C[1]. Like many benzoic acid derivatives, it is generally stable at moderately elevated temperatures. However, at very high temperatures (well above typical reflux conditions), decarboxylation of the benzoic acid moiety to yield a phenylpiperidine core is a potential degradation pathway[3].

  • Hydrolytic Stability: The core structure is robust against hydrolysis. However, forced degradation studies on similar compounds show that under harsh acidic or alkaline conditions, stability can be compromised[4][5]. The primary concern for hydrolytic stability arises after this linker has been incorporated into a larger molecule, where newly formed amide or ester bonds would be the most likely points of cleavage.

  • Oxidative Stability: The piperidine ring, as an aliphatic amine, is potentially susceptible to oxidation, especially under aggressive oxidative stress (e.g., strong peroxides)[6]. This is a critical parameter to assess during forced degradation studies.

  • Photostability: While the aromatic ring provides some chromophoric character, the compound is generally expected to be stable under typical laboratory light conditions. However, for long-term storage or use in photophysical applications, a formal photostability study is recommended.

Analytical Characterization Protocols

Rigorous analytical characterization is the bedrock of scientific integrity, ensuring the identity and purity of the material.

Spectroscopic and Chromatographic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation.

    • ¹H NMR: Expect characteristic signals for the aromatic protons on the benzoic acid ring (typically in the 7-8 ppm region), the proton at the C4 position of the piperidine ring, and the aliphatic protons of the piperidine ring (usually in the 1.5-3.5 ppm range).

    • ¹³C NMR: Key signals include the carbonyl carbon of the carboxylic acid (~167 ppm) and the distinct carbons of the aromatic and piperidine rings.

  • Infrared (IR) Spectroscopy: Provides confirmation of the key functional groups.

    • A broad O-H stretch from the carboxylic acid (typically ~2500-3300 cm⁻¹).

    • A sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).

    • N-H stretching vibrations from the piperidinium hydrochloride salt.

    • C-H stretches from the aromatic ring.

  • Mass Spectrometry (MS): Used to confirm the molecular weight. The expected exact mass for the free base (C₁₂H₁₅NO₂) is 205.11[1]. In ESI-MS, one would expect to see the [M+H]⁺ ion at m/z 206.1.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. A reverse-phase method (e.g., using a C18 column with a mobile phase of acetonitrile and water with an additive like formic acid or TFA) is standard for resolving the main component from any impurities.

Field-Proven Experimental Workflows

The following protocols are presented as self-validating systems, reflecting standard best practices in synthetic and analytical chemistry.

Protocol: Standard Amide Coupling Reaction

This workflow details the use of 4-(Piperidin-4-YL)benzoic acid hydrochloride as a linker to couple with a generic primary amine (R-NH₂).

cluster_workflow Amide Coupling Workflow start 1. Dissolve Reagents base 2. Add Base (DIPEA) (Deprotonates Amine & Acid) start->base activate 3. Add Coupling Agent (HATU) (Activates Carboxylic Acid) base->activate couple 4. Add Amine (R-NH2) (Nucleophilic Attack) activate->couple react 5. Stir at RT (Reaction Progress) couple->react workup 6. Aqueous Workup (Remove Water-Soluble Reagents) react->workup purify 7. Purify (e.g., Column Chromatography) workup->purify end 8. Characterize Product purify->end cluster_conditions Stress Conditions (ICH Q1A R2) start Prepare Stock Solution of Compound in Acetonitrile/Water acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 80°C, Solid State) start->thermal photo Photolytic Stress (UV/Vis Light Exposure) start->photo analyze Analyze Samples at Time Points (e.g., 0, 2, 8, 24h) using Stability-Indicating HPLC Method acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze characterize Characterize Major Degradants (LC-MS/MS) analyze->characterize end Establish Degradation Profile and Pathways characterize->end

Sources

An In-Depth Technical Guide to the Solubility of 4-(Piperidin-4-YL)benzoic acid hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 4-(Piperidin-4-YL)benzoic acid hydrochloride, a key building block in medicinal chemistry, notably as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). In the absence of extensive published quantitative solubility data for this specific molecule, this document synthesizes foundational principles of physical chemistry, extrapolates from the known behavior of its constituent moieties—benzoic acid and piperidine—and outlines a robust experimental framework for its precise determination. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and practical, field-proven methodologies for handling and formulating this compound.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical science. For an API like 4-(Piperidin-4-YL)benzoic acid hydrochloride, its solubility profile in various organic solvents dictates crucial development decisions, including the choice of reaction media for synthesis, the selection of vehicles for preclinical formulations, and the design of purification processes such as crystallization.[1] An inadequate understanding of solubility can lead to significant challenges, including poor absorption, low bioavailability, and difficulties in achieving desired dosage forms.[2] This guide delves into the specific solubility considerations for 4-(Piperidin-4-YL)benzoic acid hydrochloride, providing a predictive framework and actionable experimental protocols.

Physicochemical Properties of 4-(Piperidin-4-YL)benzoic acid hydrochloride

A molecule's solubility is intrinsically linked to its structural and chemical properties. Understanding these characteristics is the first step in predicting its behavior in different solvent systems.

The structure of 4-(Piperidin-4-YL)benzoic acid hydrochloride combines a polar carboxylic acid group, a moderately nonpolar aromatic ring, and a basic piperidine ring, which is protonated to form a hydrochloride salt. This amalgamation of polar, nonpolar, and ionic functionalities results in a complex solubility profile. The hydrochloride salt form generally enhances aqueous solubility compared to the free base but introduces ionic character that must be considered in organic media.[3]

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₆ClNO₂
Molecular Weight 241.71 g/mol
Appearance Powder
Functional Groups Carboxylic Acid, Aryl Group, Secondary Amine (as hydrochloride salt)
Storage Temperature 2-8°C

Predicted Solubility Profile in Organic Solvents

Based on the "like dissolves like" principle, a solute's affinity for a solvent is highest when their intermolecular forces are similar.[4] The dual nature of 4-(Piperidin-4-YL)benzoic acid hydrochloride—possessing a polar, hydrogen-bonding carboxylic acid and a charged ammonium group, alongside a nonpolar phenyl ring—suggests a nuanced solubility across the solvent spectrum.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the carboxylic acid and the protonated amine, and their polar nature can solvate the ionic salt. Therefore, high solubility is predicted . The solubility of benzoic acid and piperidine derivatives is generally high in alcohols.[5][6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like DMSO and DMF are highly polar and are excellent at dissolving a wide range of organic molecules, including salts.[2] They can effectively solvate the cation and anion of the hydrochloride salt. High to moderate solubility is expected .

  • Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate): These solvents are less capable of solvating the ionic hydrochloride salt. The energy required to break the crystal lattice of the salt may not be sufficiently compensated by solute-solvent interactions. Low to moderate solubility is predicted .

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack the polarity and hydrogen-bonding capability to effectively dissolve a polar, ionic salt. The large, nonpolar aromatic ring of the solute may offer some affinity, but this is unlikely to overcome the energetic favorability of the salt's crystal lattice. Very low to negligible solubility is expected .[6]

Table 2: Predicted Qualitative Solubility of 4-(Piperidin-4-YL)benzoic acid hydrochloride

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighStrong hydrogen bonding and dipole-dipole interactions with the carboxylic acid and ammonium salt.
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateStrong dipole-dipole interactions can solvate the ionic components.
Intermediate Polarity Dichloromethane, THF, Ethyl AcetateLow to ModerateInsufficient polarity to effectively solvate the ionic salt form.
Nonpolar Toluene, Hexane, CyclohexaneVery Low / InsolubleLack of favorable intermolecular interactions to overcome the salt's lattice energy.

Key Factors Influencing Solubility

The following diagram illustrates the primary factors that a researcher must consider when working with this compound.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solute 4-(Piperidin-4-YL)benzoic acid HCl Structure Aromatic Ring (Nonpolar) -COOH (Polar, H-bond donor) -NH2+Cl- (Ionic, Polar) Solute->Structure is defined by Solubility Resulting Solubility Structure->Solubility interacts with Solvent Organic Solvent Polarity Polarity (Protic vs. Aprotic) Solvent->Polarity H_Bond Hydrogen Bonding (Acceptor/Donor) Solvent->H_Bond Polarity->Solubility H_Bond->Solubility Temp Temperature Temp->Solubility influences Pressure Pressure (Typically atmospheric) Pressure->Solubility influences

Caption: Core factors influencing the solubility of the target compound.

The "Like Dissolves Like" Principle

As detailed in the predicted profile, the polarity match between the solute and solvent is paramount. The zwitterionic potential of the molecule (with a carboxylic acid and a basic nitrogen) combined with its salt form makes it most compatible with polar solvents capable of stabilizing charged species and participating in hydrogen bonding.[4]

The Impact of the Hydrochloride Salt

Salt formation is a common strategy to enhance the aqueous solubility of weakly basic drugs.[3] In organic solvents, the effect can be more complex. The ionic nature of the salt significantly increases the energy of the crystal lattice compared to the free base. A solvent must be polar enough to overcome this lattice energy. Furthermore, in solvents containing chloride ions from other sources, the solubility may be suppressed by the "common ion effect," which shifts the dissolution equilibrium toward the solid state.[6][7]

Temperature Dependence

For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic. Consequently, according to the Le Châtelier principle, increasing the temperature will increase the solubility. This relationship is crucial for processes like recrystallization, where a compound is dissolved in a hot solvent and precipitated upon cooling. The exact temperature dependence must be determined empirically.

Experimental Protocol for Determining Equilibrium Solubility

To obtain definitive, quantitative data, an experimental determination is essential. The Shake-Flask Method is the gold-standard technique for measuring equilibrium (thermodynamic) solubility and is highly recommended.[2][5] It ensures that the solution has reached its maximum saturation point under controlled conditions.

Workflow for Equilibrium Solubility Determination

The following diagram outlines the validated workflow for the shake-flask method.

Sources

An In-depth Technical Guide to the Synthesis of 4-(Piperidin-4-YL)benzoic acid Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic pathways for 4-(piperidin-4-yl)benzoic acid hydrochloride and its derivatives. The document emphasizes the rationale behind experimental choices, offers detailed protocols for key transformations, and discusses the critical parameters for successful synthesis and scale-up.

Introduction: The Significance of the 4-Arylpiperidine Scaffold

The 4-(piperidin-4-yl)benzoic acid moiety is a privileged scaffold in modern medicinal chemistry. Its semi-rigid structure is of particular interest in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as a versatile linker, influencing the three-dimensional orientation and formation of the ternary complex crucial for targeted protein degradation.[1][2] Beyond PROTACs, derivatives of this core structure are integral components of various pharmacologically active agents, finding applications in the development of analgesics, anti-inflammatory drugs, and treatments for neurological disorders.[3][4]

This guide will focus on a robust and widely adopted synthetic strategy, breaking it down into three core stages: the protection of the piperidine nitrogen, the formation of the crucial carbon-carbon bond between the piperidine and benzoic acid rings, and the final deprotection and salt formation.

The Core Synthetic Strategy: A Three-Stage Approach

A logical and efficient pathway to 4-(piperidin-4-yl)benzoic acid hydrochloride commences with a suitably functionalized piperidine, proceeds through a protected intermediate, and culminates in the desired product. This approach ensures high yields and purity by preventing unwanted side reactions at the reactive piperidine nitrogen.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Stage 1: Protection cluster_1 Stage 2: C-C Bond Formation cluster_2 Stage 3: Deprotection & Salt Formation Starting Material 4-Piperidinecarboxylic Acid Protected Intermediate N-Boc-4-piperidinecarboxylic Acid Starting Material->Protected Intermediate (Boc)₂O, Base Coupling Partner 1 Functionalized N-Boc-Piperidine (e.g., Boronic Ester) Protected Intermediate->Coupling Partner 1 Activation Coupled Product 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid Coupling Partner 1->Coupled Product Pd Catalyst, Base Coupling Partner 2 4-Halobenzoic Acid Derivative Coupling Partner 2->Coupled Product Final Product 4-(Piperidin-4-yl)benzoic acid Hydrochloride Coupled Product->Final Product Acidic Conditions (e.g., HCl)

Caption: A generalized three-stage workflow for the synthesis of 4-(piperidin-4-yl)benzoic acid hydrochloride.

Stage 1: Amine Protection – The Rationale for the Boc Group

The protection of the secondary amine of the piperidine ring is a critical first step to prevent its interference in subsequent reactions, particularly the palladium-catalyzed cross-coupling. The tert-butyloxycarbonyl (Boc) group is the protecting group of choice for this synthesis due to several key advantages:

  • Stability: The Boc group is stable under a wide range of non-acidic conditions, including the basic conditions often employed in Suzuki-Miyaura coupling reactions.[5]

  • Ease of Introduction: The reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O) is typically a high-yield transformation that proceeds under mild conditions.[6]

  • Facile Cleavage: The Boc group can be readily removed under acidic conditions, which is convenient for the final step of forming the hydrochloride salt.[7]

Experimental Protocol: Boc Protection of 4-Piperidinecarboxylic Acid

This protocol describes the synthesis of N-Boc-4-piperidinecarboxylic acid, a key intermediate.

Materials:

  • 4-Piperidinecarboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium carbonate (Na₂CO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ethyl ether

  • Ethyl acetate

  • 3 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked flask equipped with a stirrer, add 4-piperidinecarboxylic acid and a 200 mL buffer solution of sodium carbonate and sodium bicarbonate under an ice bath.[8]

  • While stirring, slowly add di-tert-butyl dicarbonate via a dropping funnel.[8]

  • Allow the reaction to warm to room temperature and stir for 22 hours at 30°C.[8]

  • Extract the reaction mixture with ethyl ether (2 x 100 mL) to remove any unreacted (Boc)₂O.[8]

  • Adjust the pH of the aqueous phase to 2-3 with 3 M HCl.[8]

  • Extract the product into ethyl acetate (4 x 100 mL).[8]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-piperidinecarboxylic acid.[8]

Causality of Choices:

  • The carbonate/bicarbonate buffer maintains a basic pH, which deprotonates the amine, increasing its nucleophilicity to attack the (Boc)₂O.

  • The ether wash selectively removes the non-polar, unreacted (Boc)₂O from the aqueous phase containing the deprotonated carboxylic acid salt.

  • Acidification protonates the carboxylate, allowing for extraction of the neutral product into ethyl acetate.

Stage 2: C-C Bond Formation – The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for forming C(sp²)-C(sp²) bonds, making it ideal for coupling the piperidine and benzoic acid rings. This reaction involves a palladium catalyst, a base, and the coupling of an organoboron species with an organic halide.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0) Pd(0)L₂ OxAdd Ar-Pd(II)-X (L)₂ Pd(0)->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-Ar' (L)₂ OxAdd->Transmetalation Transmetalation (Ar'B(OR)₂ + Base) RedElim Ar-Ar' Transmetalation->RedElim Reductive Elimination RedElim->Pd(0) Catalyst Regeneration

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Key Considerations for the Suzuki-Miyaura Coupling:

1. Choice of Coupling Partners:

  • Organoboron Species: The N-Boc protected piperidine can be converted into a boronic acid or a boronate ester (e.g., a pinacol boronate). Boronate esters are often preferred due to their enhanced stability and ease of handling compared to boronic acids.

  • Organic Halide: A 4-halobenzoic acid derivative (e.g., 4-bromobenzoic acid or its methyl ester) is a readily available coupling partner. The reactivity of the halide follows the order I > Br > Cl.

2. The Role of the Base: The base is crucial for the transmetalation step. It activates the boronic acid or ester by forming a more nucleophilic boronate species ("ate" complex), which facilitates the transfer of the organic group to the palladium center.[2]

3. Selection of Catalyst and Ligand: A wide variety of palladium catalysts and phosphine ligands can be employed. The choice depends on the specific substrates and desired reaction conditions. Common catalysts include Pd(PPh₃)₄ and Pd(dppf)Cl₂. The ligand stabilizes the palladium center and influences its reactivity.

Comparative Data on Bases for Suzuki-Miyaura Coupling
BaseTypical ConditionsYieldComments
Na₂CO₃ Aqueous/organic solvent mixtureExcellentA common, effective, and economical choice.[9]
K₂CO₃ Aqueous/organic solvent mixtureGood to ExcellentSlightly more basic than Na₂CO₃.[3]
K₃PO₄ Often used in anhydrous conditionsExcellentA stronger base, can be effective for less reactive substrates.
Cs₂CO₃ Can be used in various solventsExcellentHighly effective but more expensive.

Yields are highly dependent on the specific substrates, catalyst, and solvent system.

Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol that should be optimized for specific substrates.

Materials:

  • N-Boc-piperidine-4-boronic acid pinacol ester

  • Methyl 4-bromobenzoate

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane and water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the N-Boc-piperidine boronate ester (1.2 eq), methyl 4-bromobenzoate (1.0 eq), and the base (2.0-3.0 eq).[10]

  • Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Degas the mixture by bubbling an inert gas through it for 15-20 minutes.

  • Add the palladium catalyst (e.g., 2-5 mol%) under the inert atmosphere.[10]

  • Heat the reaction mixture to 80-100°C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product, methyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoate, can then be purified by column chromatography.

  • The ester is then hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).[1]

Stage 3: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. This is typically achieved in a single step by treating the Boc-protected intermediate with an acidic solution.

Mechanism of Acidic Boc Deprotection

The deprotection proceeds via an acid-catalyzed hydrolysis of the carbamate.[5]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

  • Cleavage: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage to form a stable tert-butyl cation and a carbamic acid intermediate.

  • Decomposition: The carbamic acid is unstable and spontaneously decomposes to release carbon dioxide and the free piperidine amine.

  • Salt Formation: The liberated amine is then protonated by the excess acid in the solution to form the stable hydrochloride salt.

G Boc-Amine R₂N-Boc Protonated Carbonyl R₂N-Boc(H⁺) Boc-Amine->Protonated Carbonyl + H⁺ Carbamic Acid R₂N-COOH Protonated Carbonyl->Carbamic Acid - C(CH₃)₃⁺ Free Amine R₂NH Carbamic Acid->Free Amine - CO₂ Amine Salt R₂NH₂⁺ Cl⁻ Free Amine->Amine Salt + HCl

Caption: The mechanism of acid-catalyzed Boc deprotection and subsequent salt formation.

Comparative Data on Acidic Deprotection Reagents
ReagentTypical ConditionsTimeComments
HCl in Dioxane (4M) 0°C to RT1-4 hoursA very common and effective method. The product often precipitates directly from the solution.[11]
Trifluoroacetic Acid (TFA) 20-50% in Dichloromethane (DCM)0.5-2 hoursHighly effective, but TFA is volatile and corrosive. The product is obtained after evaporation.[5][11]
Aqueous HCl RefluxSeveral hoursCan be used, especially if a hydrolysis step is also required.[12]
Experimental Protocol: Boc Deprotection and Salt Formation

Materials:

  • 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve the 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid in a minimal amount of a suitable solvent like methanol or directly in the HCl/dioxane solution if solubility allows.

  • Add an excess of 4 M HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.[5]

  • The hydrochloride salt product will often precipitate from the reaction mixture.

  • The precipitation can be completed by the addition of a non-polar solvent such as diethyl ether.

  • Collect the solid product by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield 4-(piperidin-4-yl)benzoic acid hydrochloride.[5]

Purification and Characterization

Purification: The final product, 4-(piperidin-4-yl)benzoic acid hydrochloride, is typically a crystalline solid and can be purified by recrystallization.[13] A common solvent system for this is ethanol or an ethanol/water mixture.[12] The process involves dissolving the crude product in a minimal amount of the hot solvent and allowing it to cool slowly, which results in the formation of pure crystals.[14][15]

Characterization: The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized compounds.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compounds.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

Scalability and Future Perspectives

While the described synthetic route is robust and reliable, scaling up the synthesis presents several challenges. These can include managing the exotherms of certain reactions, handling larger quantities of flammable solvents, and ensuring efficient purification on a larger scale. For industrial applications, process optimization to minimize the number of steps, reduce waste, and use more environmentally friendly reagents is an ongoing area of research.

Alternative synthetic strategies, such as those employing Negishi or Stille cross-coupling reactions, may also be considered depending on the availability of starting materials and the desired functional group tolerance. The continued development of more active and stable catalysts for cross-coupling reactions will undoubtedly further refine the synthesis of this important class of compounds.

References

  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.
  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Discovery of 4-benzoylpiperidine and 3-(piperidin-4- yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of catalysts 2a-2d in aqueous Suzuki-Miyaura coupling reactions a. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

  • PubChem. (n.d.). 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Retrieved from [Link]

  • Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • FAMU. (2016, September 27). Lab Report Recrystallization. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (2025, April). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

  • Google Patents. (n.d.). CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
  • PubMed. (n.d.). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Preparation and spectral characterization of fluorescence probes based on 4-N,N-dimethylamino benzoic acid and sterically hindered amines. Retrieved from [Link]

  • YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of a New Bichalcone via Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(Piperidin-4-YL)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Piperidin-4-YL)benzoic acid hydrochloride is a bifunctional molecule of significant interest to researchers in drug discovery and development. Its structure, incorporating a piperidine ring linked to a benzoic acid moiety, presents a versatile scaffold for the synthesis of novel therapeutic agents. The piperidine group can act as a key pharmacophore or a linker, while the benzoic acid functionality provides a handle for further chemical modification or can influence the compound's pharmacokinetic profile. A thorough understanding of its physicochemical properties is paramount for its effective application in medicinal chemistry, particularly in predicting its behavior in biological systems, guiding formulation development, and ensuring analytical robustness.

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Piperidin-4-YL)benzoic acid hydrochloride. It is designed to offer researchers, scientists, and drug development professionals both the foundational data and the practical insights necessary for their work. The methodologies for determining these properties are detailed, emphasizing the scientific rationale behind the experimental choices to ensure both accuracy and reproducibility.

Core Physicochemical Properties

A summary of the key physicochemical properties of 4-(Piperidin-4-YL)benzoic acid hydrochloride is presented below. It is important to note that while some of these values are experimentally determined and reported in the literature, others are predicted based on computational models and data from analogous structures.

PropertyValueSource/Method
Molecular Formula C₁₂H₁₆ClNO₂Calculated
Molecular Weight 241.71 g/mol
CAS Number 149353-84-4
Appearance White to off-white powderVisual Inspection
Melting Point >300 °C (decomposes)Estimated based on similar structures
pKa (Piperidinium) ~10-11Predicted
pKa (Carboxylic Acid) ~4-5Predicted
Solubility Soluble in water and methanol.General Observation
LogP (Octanol/Water) ~2.5 (for the free base)Predicted

Structural and Spectroscopic Characterization

The structural integrity and purity of 4-(Piperidin-4-YL)benzoic acid hydrochloride are critical for its use in research and development. Spectroscopic techniques are indispensable for confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of a molecule in solution.

  • δ 7.9-8.1 ppm (d, 2H): Aromatic protons ortho to the carboxylic acid group.

  • δ 7.5-7.7 ppm (d, 2H): Aromatic protons meta to the carboxylic acid group.

  • δ 3.4-3.6 ppm (m, 2H): Equatorial protons on the piperidine ring adjacent to the nitrogen.

  • δ 3.0-3.2 ppm (m, 2H): Axial protons on the piperidine ring adjacent to the nitrogen.

  • δ 2.8-3.0 ppm (m, 1H): Methine proton on the piperidine ring at the point of attachment to the benzene ring.

  • δ 1.9-2.1 ppm (m, 2H): Equatorial protons on the piperidine ring.

  • δ 1.7-1.9 ppm (m, 2H): Axial protons on the piperidine ring.

  • δ ~175 ppm: Carboxylic acid carbon.

  • δ ~145 ppm: Quaternary aromatic carbon attached to the piperidine ring.

  • δ ~131 ppm: Aromatic carbons ortho to the carboxylic acid.

  • δ ~129 ppm: Aromatic carbons meta to the carboxylic acid.

  • δ ~128 ppm: Quaternary aromatic carbon attached to the carboxylic acid.

  • δ ~45 ppm: Carbons on the piperidine ring adjacent to the nitrogen.

  • δ ~40 ppm: Methine carbon on the piperidine ring.

  • δ ~30 ppm: Carbons on the piperidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

  • 3400-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, overlapping with N-H stretch of the piperidinium hydrochloride.

  • ~3050 cm⁻¹: Aromatic C-H stretch.

  • ~2950 cm⁻¹: Aliphatic C-H stretch.

  • ~1700 cm⁻¹: C=O stretch of the carboxylic acid.

  • ~1610 cm⁻¹: Aromatic C=C stretch.

  • ~1250 cm⁻¹: C-O stretch of the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

  • m/z 206.12: [M+H]⁺, corresponding to the protonated free base of 4-(Piperidin-4-YL)benzoic acid.

Experimental Methodologies

The following section details the experimental protocols for determining the key physicochemical properties of 4-(Piperidin-4-YL)benzoic acid hydrochloride.

Determination of pKa by Potentiometric Titration

The pKa values of the piperidinium and carboxylic acid groups are crucial for understanding the ionization state of the molecule at different pH values.

Potentiometric titration involves the gradual addition of a titrant (a strong base) to a solution of the analyte (4-(Piperidin-4-YL)benzoic acid hydrochloride) while monitoring the pH. The pKa values can be determined from the inflection points of the resulting titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

  • Solution Preparation: Accurately weigh approximately 24 mg of 4-(Piperidin-4-YL)benzoic acid hydrochloride and dissolve it in 100 mL of deionized water to prepare a 1 mM solution.

  • pH Meter Calibration: Calibrate a pH meter using standard buffer solutions of pH 4.0, 7.0, and 10.0.

  • Titration Setup: Place 50 mL of the analyte solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode into the solution.

  • Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.1 mL).

  • Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The titration curve will show two inflection points, corresponding to the neutralization of the carboxylic acid and the deprotonation of the piperidinium ion. The pKa for each group is the pH at the half-equivalence point.

Determination of Aqueous Solubility

Solubility is a critical parameter that influences a drug's absorption and bioavailability. The shake-flask method is a common and reliable technique for determining equilibrium solubility.

An excess amount of the solid compound is agitated in a specific solvent (e.g., water, buffer) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Caption: Workflow for solubility determination using the shake-flask method.

  • Sample Preparation: Add an excess amount of 4-(Piperidin-4-YL)benzoic acid hydrochloride (e.g., 10 mg) to a vial containing a known volume of the desired solvent (e.g., 1 mL of purified water).

  • Equilibration: Seal the vial and place it in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the suspension for 24 to 48 hours to ensure equilibrium is reached.

  • Sample Processing: After equilibration, centrifuge the suspension to pellet the undissolved solid. Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analysis: Dilute the filtered supernatant with an appropriate mobile phase and analyze it by a validated HPLC-UV method.

  • Quantification: Determine the concentration of the dissolved compound by comparing its peak area to a standard curve prepared from solutions of known concentrations.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds.

A solution of the compound is passed through a column packed with a stationary phase. The components of the mixture are separated based on their differential interactions with the stationary and mobile phases. A detector measures the separated components as they elute from the column.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Caption: Workflow for HPLC purity analysis.

  • Solution Preparation: Prepare the mobile phases as described above. Accurately weigh and dissolve approximately 1 mg of 4-(Piperidin-4-YL)benzoic acid hydrochloride in 1 mL of a 50:50 mixture of mobile phase A and B.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Injection and Analysis: Inject the sample solution onto the column and run the gradient method.

  • Data Processing: Integrate the peaks in the resulting chromatogram. The purity of the sample is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Conclusion

The physicochemical properties of 4-(Piperidin-4-YL)benzoic acid hydrochloride are fundamental to its application in drug discovery and development. This guide has provided a detailed overview of its key characteristics and the experimental methodologies for their determination. By understanding and applying this knowledge, researchers can make more informed decisions in the design and optimization of new chemical entities, ultimately contributing to the advancement of pharmaceutical sciences.

References

A Technical Guide to 4-(Piperidin-4-YL)benzoic acid hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Review of Commercial Sourcing, Quality Control, and Application in Modern Drug Discovery

Introduction

4-(Piperidin-4-YL)benzoic acid hydrochloride (CAS No. 149353-84-4) is a pivotal building block in contemporary medicinal chemistry, particularly recognized for its role as a semi-rigid linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Its defined stereochemistry and structural rigidity offer significant advantages in the rational design of novel therapeutics. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial landscape, quality assessment, and strategic application of this versatile compound.

Physicochemical Properties

PropertyValueSource
Chemical Formula C₁₂H₁₆ClNO₂
Molecular Weight 241.71 g/mol
Appearance White to off-white powder
CAS Number 149353-84-4
Purity Typically ≥95% or ≥97%[1]
Storage Temperature 2-8°C

Commercial Suppliers: A Comparative Overview

A critical first step in any research or development program is the reliable sourcing of starting materials. 4-(Piperidin-4-YL)benzoic acid hydrochloride is available from a range of chemical suppliers, each with varying scales of production and documentation support.

SupplierPurity SpecificationNoteworthy Information
Sigma-Aldrich (Merck) ≥95%A well-established supplier for research-grade chemicals, providing readily accessible safety data and a certificate of analysis upon request.
SynQuest Laboratories 97%Offers the compound with a high purity specification.[1]
AbacipharmTech Information not specifiedLists the compound in their catalog, indicating availability.[2][3]
Chemenu Information not specifiedIncludes this chemical as part of their portfolio of building blocks for drug discovery.[4]
TaiChem Taizhou Ltd. Information not specifiedLists the product among their offerings.[5]
CymitQuimica 97%Provides the compound with a stated purity level.[6]

Expert Insight: When selecting a supplier, it is imperative to look beyond the catalog listing. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity and identify any potential batch-to-batch variability. For drug development programs, establishing a relationship with a supplier who can provide detailed manufacturing information and support regulatory filings is crucial.

Quality Control and Analytical Protocols: A Self-Validating System

Ensuring the identity and purity of 4-(Piperidin-4-YL)benzoic acid hydrochloride is paramount for the reproducibility of experimental results. A combination of analytical techniques should be employed for comprehensive characterization.

Recommended Analytical Workflow

Caption: Recommended analytical workflow for incoming material qualification.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure and provide a quantitative purity assessment (qNMR).

  • Protocol Outline:

    • Dissolve a precisely weighed sample (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer with a minimum field strength of 400 MHz.

    • For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample.

    • Data Interpretation: The ¹H NMR spectrum should exhibit characteristic peaks corresponding to the aromatic, piperidine, and carboxylic acid protons. The integration of these peaks should be consistent with the number of protons in the molecule. The ¹³C NMR will confirm the presence of all carbon environments.

2. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To determine the purity of the compound by separating it from any impurities.

  • Protocol Outline:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is common for this type of molecule.

    • Detection: UV detection at a wavelength where the benzoic acid chromophore absorbs strongly (e.g., 230-254 nm).

    • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Analysis: Inject the sample and analyze the resulting chromatogram. The purity is calculated based on the area of the main peak relative to the total area of all peaks.

Trustworthiness through Self-Validation: The combination of NMR and HPLC creates a self-validating system. NMR confirms the identity of the main peak observed in the HPLC chromatogram, while HPLC provides a sensitive measure of its purity. Any significant impurity detected by HPLC can be further investigated by LC-MS to determine its molecular weight and potential structure.

Application in Drug Discovery: The Role of a Rigid Linker in PROTACs

4-(Piperidin-4-YL)benzoic acid hydrochloride has gained significant attention as a linker component in the design of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.

Caption: Role of the linker in forming a productive ternary complex.

The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC. The piperidine ring in 4-(Piperidin-4-YL)benzoic acid hydrochloride imparts rigidity to the linker.[7][][9] This is advantageous for several reasons:

  • Pre-organization: A rigid linker can reduce the entropic penalty associated with the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase), potentially leading to more potent and efficient degradation.[9]

  • Defined Exit Vector: The defined geometry of the linker provides a predictable exit vector from the ligand, allowing for more rational design and optimization of the PROTAC.

  • Improved Physicochemical Properties: The incorporation of saturated heterocycles like piperidine can influence the solubility and metabolic stability of the PROTAC molecule.[7][10]

Causality in Experimental Design: The choice between a rigid linker, such as one derived from 4-(Piperidin-4-YL)benzoic acid hydrochloride, and a more flexible linker (e.g., a PEG or alkyl chain) is a key decision in a PROTAC design strategy. Researchers often synthesize a series of PROTACs with varying linker lengths and rigidities to empirically determine the optimal linker for a given target and E3 ligase pair.[11]

Synthesis Outline

For research purposes, understanding the synthesis of 4-(Piperidin-4-YL)benzoic acid hydrochloride can be valuable. A common synthetic route involves the protection of the piperidine nitrogen, followed by a Suzuki coupling of a protected 4-bromopiperidine derivative with 4-carboxyphenylboronic acid. The final steps involve deprotection and salt formation.

Caption: A generalized synthetic pathway to the target compound.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of 4-(Piperidin-4-YL)benzoic acid hydrochloride.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of the powder.

  • Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is typically 2-8°C to minimize degradation over time.

Conclusion

4-(Piperidin-4-YL)benzoic acid hydrochloride is a valuable and strategically important building block for modern drug discovery, particularly in the design of PROTACs. Its commercial availability from multiple suppliers provides researchers with options, but underscores the need for rigorous analytical validation of incoming materials. By understanding the nuances of its quality control, the rationale for its application as a rigid linker, and proper handling procedures, researchers can effectively leverage this compound to advance their drug development programs.

References

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. [Link]

  • Carbohydrate. AbacipharmTech-Global Chemical supplier. [Link]

  • Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Carbohydrate. AbacipharmTech-Global Chemical supplier. [Link]

  • Monocyclic pyridine derivative.

Sources

An In-depth Technical Guide to the Stability of 4-(Piperidin-4-YL)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Proactive Stability Assessment in Modern Drug Development

In the landscape of contemporary drug discovery and development, particularly with the advent of novel modalities such as Proteolysis Targeting Chimeras (PROTACs), understanding the intrinsic stability of each molecular component is not merely a regulatory formality but a cornerstone of successful therapeutic design. 4-(Piperidin-4-YL)benzoic acid hydrochloride, a key semi-flexible linker, plays a pivotal role in the spatial orientation and efficacy of these bifunctional molecules. Its chemical integrity under various environmental and physiological conditions is paramount to ensuring the predictable performance, safety, and shelf-life of the final drug product.

This guide provides a comprehensive technical framework for assessing the stability of 4-(Piperidin-4-YL)benzoic acid hydrochloride. Moving beyond a simple recitation of methods, we will delve into the scientific rationale behind experimental design, the prediction of degradation pathways, and the establishment of robust, self-validating analytical protocols. Our objective is to equip the research and development scientist with the expertise to proactively identify and mitigate stability-related risks, thereby accelerating the path to clinical translation.

Physicochemical Characteristics of 4-(Piperidin-4-YL)benzoic Acid Hydrochloride

A thorough understanding of the molecule's inherent properties is the foundation of any logical stability investigation. These characteristics influence its susceptibility to degradation and inform the selection of appropriate analytical techniques.

Chemical Structure and Functional Groups

4-(Piperidin-4-YL)benzoic acid hydrochloride possesses key functional groups that are hotspots for potential chemical instability: a carboxylic acid, a secondary amine within the piperidine ring (protonated as the hydrochloride salt), and an aromatic ring. The hydrochloride salt form is expected to enhance aqueous solubility and solid-state stability compared to the free base.

Molecular Formula: C₁₂H₁₆ClNO₂ Molecular Weight: 241.71 g/mol

Predicted Physicochemical Properties

While experimental data is always preferred, in silico predictions can offer valuable initial insights into a molecule's behavior.

PropertyPredicted ValueSignificance for Stability
pKa 4.25 ± 0.10 (acidic)The carboxylic acid group's ionization state is pH-dependent, influencing its reactivity and potential for salt formation or esterification. The piperidine nitrogen's pKa will be significantly higher, affecting its protonation state and susceptibility to oxidation.
logP 2.18This value suggests moderate lipophilicity, which can influence solubility in different stress media and interactions with container surfaces.

Data sourced from publicly available chemical databases.[1]

Potential Degradation Pathways: A Mechanistic Approach

Based on the functional groups present in 4-(Piperidin-4-YL)benzoic acid hydrochloride, we can anticipate several primary degradation pathways under forced stress conditions. A proactive and mechanistically driven approach to identifying potential degradants is crucial for developing a truly stability-indicating analytical method.

Diagram: Predicted Degradation Pathways```dot

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolytic Photolytic Degradation Parent 4-(Piperidin-4-YL)benzoic acid HCl Esterification Ester Degradant Parent->Esterification Acidic (e.g., with alcohol solvent) Decarboxylation Decarboxylated Degradant Parent->Decarboxylation High Heat N-oxide Piperidine N-oxide Parent->N-oxide H₂O₂ Ring_Opening Piperidine Ring-Opened Products Parent->Ring_Opening Strong Oxidants Radical_Addition Benzoic Acid Radical Adducts Parent->Radical_Addition UV/Vis Light

Caption: Workflow for a forced degradation study.

Detailed Experimental Protocols

The following protocols are designed to be starting points and should be optimized based on the observed rate of degradation.

Protocol 1: Acid and Base Hydrolysis

  • Preparation: Prepare solutions of 0.1 M HCl and 0.1 M NaOH.

  • Sample Preparation: To separate vials, add an aliquot of a 1 mg/mL stock solution of 4-(Piperidin-4-YL)benzoic acid hydrochloride to the acid and base solutions to achieve a final drug concentration of approximately 0.1 mg/mL.

  • Incubation: Place the vials in a water bath at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Quenching: Immediately neutralize the acidic samples with an equivalent molar amount of NaOH and the basic samples with HCl. This step is critical to prevent further degradation post-sampling. [2]6. Analysis: Analyze all samples by HPLC as described in Section 4.

Protocol 2: Oxidative Degradation

  • Preparation: Prepare a 3% solution of hydrogen peroxide.

  • Sample Preparation: Add an aliquot of the stock solution to the hydrogen peroxide solution to a final concentration of 0.1 mg/mL.

  • Incubation: Keep the sample at room temperature, protected from light.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Analysis: Directly analyze the samples by HPLC. No quenching is typically required, but samples should be analyzed promptly.

Protocol 3: Thermal Degradation

  • Solid State: Place a known quantity of the solid compound in a vial and store it in an oven at 80°C.

  • Solution State: Prepare a solution of the compound in a suitable solvent (e.g., water) at 0.1 mg/mL and store it in an oven at 80°C.

  • Time Points: For the solid state, pull samples at 1, 3, and 7 days. For the solution state, use the same time points as for hydrolysis.

  • Analysis: For the solid sample, dissolve in the mobile phase before HPLC analysis. Analyze the solution samples directly.

Protocol 4: Photostability

  • Sample Preparation: Expose both solid and solution (0.1 mg/mL in water) samples to a light source that conforms to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Control: Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

  • Analysis: Analyze the samples after the exposure period and compare them to the dark controls.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products. [3]Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the workhorse technique for this purpose. [4]

HPLC Method Parameters (Starting Conditions)
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for the basic piperidine nitrogen.
Mobile Phase B AcetonitrileA common organic modifier providing good elution strength.
Gradient 5% to 95% B over 20 minutesA gradient elution is essential to separate the parent compound from potentially more polar or less polar degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm (or λmax of the benzoic acid chromophore)The benzoic acid moiety provides a strong chromophore for UV detection. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Injection Volume 10 µLA typical injection volume to avoid column overload.
Method Validation

Once the method is developed using the stressed samples, it must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products. This is demonstrated by the separation of the parent peak from all degradant peaks. Peak purity analysis using a PDA detector is crucial.

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a defined range.

  • Accuracy and Precision: The closeness of the test results to the true value and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.

Summary of Stability Profile and Data Presentation

All quantitative results from the forced degradation study should be tabulated to provide a clear and concise summary of the stability profile of 4-(Piperidin-4-YL)benzoic acid hydrochloride.

Stress ConditionDuration% Degradation of ParentNumber of Degradants FormedComments
0.1 M HCl, 60°C24 h[Insert Data][Insert Data][e.g., Major degradant at RRT 0.85]
0.1 M NaOH, 60°C24 h[Insert Data][Insert Data][e.g., Rapid degradation observed]
3% H₂O₂, RT24 h[Insert Data][Insert Data][e.g., Formation of a more polar N-oxide suspected]
Thermal (Solid), 80°C7 days[Insert Data][Insert Data][e.g., Compound is stable in solid form]
Photolytic (ICH Q1B)-[Insert Data][Insert Data][e.g., Minor degradation observed]

Conclusion and Recommendations

This technical guide outlines a comprehensive and scientifically rigorous approach to evaluating the stability of 4-(Piperidin-4-YL)benzoic acid hydrochloride. The intrinsic stability of this linker is a critical quality attribute that directly impacts the viability of any PROTAC or other therapeutic agent in which it is incorporated. By anticipating potential degradation pathways and employing robust, validated analytical methods, researchers can ensure the development of safe, effective, and stable drug products. It is recommended that formal stability studies under ICH Q1A(R2) conditions be initiated upon successful completion of these forced degradation assessments to establish a definitive shelf-life. The storage of 4-(Piperidin-4-YL)benzoic acid hydrochloride as a solid at 2-8°C, protected from light, is a prudent measure based on general chemical principles. [1]

References

  • Vertex AI Search. (2024). Proposed degradation pathways of the drug under different hydrolytic conditions.
  • Sigma-Aldrich. (n.d.). 4-(Piperidin-4-yl)benzoic acid hydrochloride.
  • LookChem. (n.d.). 4-(Piperidin-4-yl)benzoic acid.
  • R Discovery. (n.d.). Forced Degradation Studies Research Articles.
  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). (2016). [Journal Name].
  • BenchChem. (n.d.). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • ResearchGate. (n.d.). Degradation pathway of drug.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • NIH. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.

Sources

A Theoretical and Computational Exploration of 4-(Piperidin-4-YL)benzoic acid hydrochloride: A Keystone for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Bridging In Silico Insights with Pharmaceutical Reality

In the landscape of modern drug discovery, the journey from a promising molecule to a clinical candidate is a complex and resource-intensive endeavor. Computational chemistry and theoretical studies have emerged as indispensable tools, providing a rational framework to predict, understand, and optimize the behavior of molecules with therapeutic potential. This guide delves into the theoretical and computational characterization of 4-(Piperidin-4-YL)benzoic acid hydrochloride, a molecule of significant interest, particularly as a versatile linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

As a Senior Application Scientist, the aim of this document is not merely to present a series of computational protocols. Instead, it is to provide a narrative that intertwines theoretical principles with practical applications, offering researchers, scientists, and drug development professionals a comprehensive understanding of why and how these computational studies are performed. We will explore the molecule's intrinsic properties, its dynamic behavior, and its potential interactions within a biological context, all through the lens of robust computational methodologies. The protocols and analyses presented herein are designed to be self-validating, where the convergence of different computational techniques provides a higher degree of confidence in the generated insights, even in the absence of extensive public experimental data for this specific molecule.

Unveiling the Molecular Architecture: An Introduction to 4-(Piperidin-4-YL)benzoic acid hydrochloride

4-(Piperidin-4-YL)benzoic acid hydrochloride is a bifunctional organic molecule featuring a rigid benzoic acid moiety and a flexible piperidine ring. Its hydrochloride salt form enhances its solubility in aqueous media, a crucial property for pharmaceutical applications. The true significance of this molecule in contemporary drug discovery lies in its role as a linker in PROTACs.[1] PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker, which connects the protein-of-interest (POI) binder and the E3 ligase binder, is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[1] The semi-rigid nature of 4-(Piperidin-4-YL)benzoic acid hydrochloride offers a balance between conformational flexibility and rigidity, which can be advantageous in optimizing the geometry of this ternary complex.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC12H16ClNO2
Molecular Weight241.71 g/mol
Predicted pKa4.25 ± 0.10LookChem
Predicted LogP-0.7LookChem
AppearancePowder

Quantum Chemical Investigations: Probing the Electronic Landscape

Density Functional Theory (DFT) is a powerful quantum mechanical method that allows us to investigate the electronic structure and properties of molecules with a high degree of accuracy. By solving the Schrödinger equation within the DFT framework, we can gain insights into the molecule's geometry, reactivity, and spectroscopic signatures.

Geometric Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. For 4-(Piperidin-4-YL)benzoic acid hydrochloride, this involves optimizing the geometry of both the protonated (piperidinium) and neutral forms of the piperidine ring, as the protonation state can significantly influence its conformation.

Experimental Protocol: Geometry Optimization

  • Input Structure Generation: A 2D sketch of 4-(Piperidin-4-YL)benzoic acid is created and converted to a 3D structure using a molecular editor like Avogadro or ChemDraw. The hydrochloride counter-ion is initially omitted, and the piperidine nitrogen is explicitly protonated.

  • Computational Method Selection: DFT calculations are performed using a hybrid functional, such as B3LYP, which has been shown to provide a good balance between accuracy and computational cost for organic molecules. A Pople-style basis set, like 6-311++G(d,p), is chosen to accurately describe the electronic distribution, including polarization and diffuse functions.

  • Optimization Procedure: The geometry optimization is carried out in the gas phase to obtain the intrinsic minimum energy conformation. A frequency calculation is subsequently performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Solvent Effects: To simulate a more biologically relevant environment, the optimization can be repeated using a continuum salvation model, such as the Polarizable Continuum Model (PCM), with water as the solvent.

The piperidine ring in its protonated state is expected to adopt a stable chair conformation. The orientation of the benzoic acid group (axial vs. equatorial) relative to the piperidine ring will be a key determinant of the overall molecular shape and is a critical parameter for its function as a linker.

Electronic Properties: Reactivity and Charge Distribution

DFT calculations provide a wealth of information about the electronic properties of a molecule. Key parameters include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

  • Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For 4-(Piperidin-4-YL)benzoic acid hydrochloride, the MEP will highlight the acidic proton of the carboxylic acid and the positive charge on the piperidinium ion.

Experimental Protocol: Electronic Property Calculation

  • Single-Point Energy Calculation: Using the optimized geometry from the previous step, a single-point energy calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

  • Orbital and MEP Generation: The output of the single-point calculation is used to generate the HOMO and LUMO isosurfaces and the MEP map. This is typically done using the same software package that performed the calculation (e.g., Gaussian, ORCA) and visualized with a program like GaussView or Avogadro.

Simulating Spectroscopic Signatures: A Bridge to Experimental Validation

Experimental Protocol: Spectroscopic Simulation

  • Vibrational Frequencies (FT-IR/Raman): Following a successful frequency calculation (to confirm a minimum energy structure), the calculated vibrational frequencies and their corresponding intensities are obtained. These frequencies are often systematically overestimated by DFT calculations and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data.

  • NMR Chemical Shifts: NMR shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound, such as tetramethylsilane (TMS), at the same level of theory.

Predicted Vibrational Frequencies (Selected Modes):

Vibrational ModePredicted Wavenumber (cm⁻¹, scaled)Description
O-H stretch~3400-3600Carboxylic acid hydroxyl group
N-H stretch~3200-3400Piperidinium N-H bond
C=O stretch~1700-1750Carboxylic acid carbonyl group
Aromatic C=C stretch~1600, ~1450Benzene ring vibrations

Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative):

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid H> 10~170-180
Aromatic Hs7.5 - 8.5~125-150
Piperidine Hs (axial/equatorial)2.5 - 4.0~25-50

Molecular Dynamics Simulations: Capturing the Molecule in Motion

While quantum mechanics provides a static picture of a molecule's electronic structure, classical Molecular Dynamics (MD) simulations allow us to study its dynamic behavior over time. This is particularly important for understanding the conformational flexibility of the piperidine ring and the overall dynamics of the molecule in a solvent environment, which is crucial for its role as a PROTAC linker.

Conformational Dynamics in Solution

MD simulations can reveal the preferred conformations of 4-(Piperidin-4-YL)benzoic acid hydrochloride in solution and the timescales of transitions between different conformational states. This information is critical for understanding how the linker can adapt its shape to facilitate the formation of a stable ternary complex.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup: The optimized structure of the molecule is placed in a periodic box of solvent molecules (e.g., water). The system is then neutralized with counter-ions (in this case, chloride ions are already present).

  • Force Field Parameterization: A suitable classical force field, such as AMBER or CHARMM, is used to describe the interactions between the atoms in the system. Parameters for the 4-(Piperidin-4-YL)benzoic acid moiety may need to be generated using quantum chemical calculations if they are not available in standard force fields.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure to ensure a stable and realistic simulation environment.

  • Production Run: A long simulation (typically on the order of nanoseconds to microseconds) is run to sample the conformational space of the molecule.

  • Trajectory Analysis: The resulting trajectory is analyzed to determine key properties such as root-mean-square deviation (RMSD) to assess structural stability, radial distribution functions (RDFs) to understand solvation, and dihedral angle distributions to characterize conformational preferences.

MD_Workflow

Molecular Docking: Predicting Interactions with Biological Targets

Given its role as a linker in PROTACs, understanding how the constituent parts of 4-(Piperidin-4-YL)benzoic acid hydrochloride might interact with protein targets is of paramount importance. While the entire PROTAC molecule is responsible for ternary complex formation, we can perform docking studies on the individual fragments to gain initial insights into potential binding modes.

For instance, the benzoic acid moiety could potentially interact with pockets that accommodate acidic groups, while the piperidine ring could engage in hydrophobic or hydrogen bonding interactions.

Experimental Protocol: Molecular Docking

  • Target and Ligand Preparation: A high-resolution crystal structure of a relevant protein target is obtained from the Protein Data Bank (PDB). The protein is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site. The 3D structure of 4-(Piperidin-4-YL)benzoic acid hydrochloride is prepared by assigning atom types and charges.

  • Docking Simulation: A docking program, such as AutoDock Vina or Glide, is used to predict the binding pose and affinity of the ligand within the defined binding site of the protein. The program samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that approximates the binding free energy.

  • Pose Analysis: The top-scoring docking poses are visually inspected to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, with the protein residues.

Docking_Workflow

Conclusion and Future Directions: From Theory to Therapeutic Innovation

This technical guide has outlined a multi-faceted computational approach to characterize 4-(Piperidin-4-YL)benzoic acid hydrochloride, a molecule of considerable interest in modern drug discovery. Through a combination of quantum chemical calculations and molecular dynamics simulations, we can build a comprehensive understanding of its structural, electronic, and dynamic properties.

The true power of these computational methods lies in their predictive capacity. The insights gained from these studies can guide the rational design of more effective PROTACs by informing the selection of optimal linker lengths, compositions, and attachment points. While this guide has focused on a foundational understanding of the linker itself, the methodologies described herein can be extended to model the entire PROTAC molecule and its interactions within the ternary complex, a critical step in the development of novel protein degraders.

It is imperative to acknowledge that computational models are an approximation of reality. The "trustworthiness" of these models is significantly enhanced through validation against experimental data. While specific experimental data for 4-(Piperidin-4-YL)benzoic acid hydrochloride is not widely available in the public domain, the protocols outlined in this guide provide a robust framework for its characterization. As more experimental data becomes available, it can be used to refine and further validate these computational models, creating a powerful feedback loop between in silico prediction and real-world experimentation. The continued synergy between theoretical and experimental approaches will undoubtedly accelerate the discovery and development of the next generation of therapeutics.

References

  • LookChem. (n.d.). 4-(Piperidin-4-yl)benzoic acid. Retrieved from [Link]

  • Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition, 55(6), 1966–1973. [Link]

  • Schönbühler, P. K., & Ciulli, A. (2022). The PROTAC linker: a key component for targeted protein degradation. RSC Chemical Biology, 3(9), 1030-1049. [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

  • Case, D. A., et al. (2021). AMBER 2021. University of California, San Francisco. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

Sources

The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of 4-(Piperidin-4-YL)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and evolving applications of 4-(Piperidin-4-YL)benzoic acid hydrochloride (CAS Number: 149353-84-4). Initially rooted in the broader exploration of 4-arylpiperidine scaffolds for central nervous system disorders, this molecule has emerged as a critical component in the revolutionary field of targeted protein degradation. We will delve into the historical context of its chemical class, detail its synthesis, and explore its contemporary role as a semi-flexible linker in the design of Proteolysis Targeting Chimeras (PROTACs). This guide serves as a technical resource, offering insights into the causality behind its utility and providing detailed experimental protocols for its synthesis and characterization.

Introduction: A Tale of Two Eras

The story of 4-(Piperidin-4-YL)benzoic acid hydrochloride is not one of a single, linear discovery but rather a convergence of two distinct eras in medicinal chemistry. The first era, beginning in the mid-20th century, saw the rise of the 4-arylpiperidine core as a privileged scaffold for developing analgesics and other agents targeting the central nervous system. The second, a more recent development, is the dawn of targeted protein degradation, a paradigm-shifting therapeutic modality. 4-(Piperidin-4-YL)benzoic acid hydrochloride sits at the intersection of these two narratives, its true potential unlocked by the innovative demands of modern drug discovery.

PART 1: The Historical Genesis of the 4-Arylpiperidine Scaffold

The journey of the 4-arylpiperidine scaffold began in the 1940s with the pioneering work of Ziering and Berger. Their research, published in the Journal of Organic Chemistry in 1947, laid the foundation for a new class of synthetic analgesics.[1] This early work was driven by the quest for potent pain relievers with potentially fewer side effects than existing opioids. The rigid piperidine ring, substituted with an aromatic group at the 4-position, proved to be a pharmacologically significant motif, leading to the development of numerous clinically important drugs.[2][3][4]

The core concept behind the early exploration of 4-arylpiperidines was to mimic the rigid three-dimensional structure of morphine and other opioids to achieve potent binding to opioid receptors. This led to the synthesis of a vast library of derivatives with modifications to the piperidine nitrogen, the aryl ring, and other positions.

PART 2: The Rise of Bifunctional Molecules and PROTAC Technology

The late 20th and early 21st centuries witnessed a conceptual shift in drug discovery with the advent of bifunctional molecules. These molecules are designed to bring two proteins into close proximity to elicit a specific biological outcome. A paramount example of this strategy is the development of Proteolysis Targeting Chimeras (PROTACs). First conceptualized in 2001, PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins.

A PROTAC molecule consists of three key components:

  • A ligand that binds to the target protein of interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A chemical linker that connects the two ligands.

The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase.

PART 3: 4-(Piperidin-4-YL)benzoic Acid Hydrochloride: The Emergence of a Key Linker

While the precise first synthesis of 4-(Piperidin-4-YL)benzoic acid hydrochloride is not prominently documented in early literature, its emergence as a valuable building block is intrinsically linked to the needs of modern medicinal chemistry, particularly in the design of PROTACs. A key patent from 2007, WO2007/6714, details a robust synthetic route to this compound, highlighting its utility in constructing more complex molecules.[5]

The structural features of 4-(Piperidin-4-YL)benzoic acid hydrochloride make it an exemplary semi-flexible linker for PROTAC development.[3] The piperidine ring provides a degree of rigidity, which can be advantageous for optimizing the orientation of the two ligands in the ternary complex. The benzoic acid moiety offers a convenient attachment point for further chemical modification, allowing for the straightforward connection of either the POI-binding ligand or the E3 ligase-recruiting ligand.

Physicochemical Properties
PropertyValueSource
CAS Number 149353-84-4[3]
Molecular Formula C₁₂H₁₆ClNO₂[3]
Molecular Weight 241.71 g/mol [3]
Form Powder[3]
Storage Temperature 2-8°C[3]

PART 4: Synthesis and Characterization

The synthesis of 4-(Piperidin-4-YL)benzoic acid hydrochloride is a multi-step process that requires careful control of reaction conditions. The following protocol is adapted from the procedure described in patent WO2007/6714.[5]

Experimental Protocol: Synthesis of 4-(Piperidin-4-YL)benzoic Acid Hydrochloride

Step 1: Acetylation of 4-Phenylpiperidine

  • Dissolve 4-phenylpiperidine (1 equivalent) and pyridine (1.15 equivalents) in dichloromethane (DCM).

  • Cool the solution to 0°C.

  • Add a solution of acetyl chloride (1.15 equivalents) in DCM dropwise.

  • Stir the mixture for 2 hours at room temperature.

  • Extract the reaction mixture with water, dry the organic layer, and concentrate in vacuo to yield 1-acetyl-4-phenylpiperidine.

Step 2: Friedel-Crafts Acylation

  • Dissolve the 1-acetyl-4-phenylpiperidine from Step 1 in DCM and cool to -78°C.

  • Add oxalyl chloride (4 equivalents) dropwise, followed by the portion-wise addition of aluminum chloride (3 equivalents).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Pour the mixture onto ice-water and extract with DCM.

  • Dry the organic layer and concentrate in vacuo.

Step 3: Hydrolysis and Salt Formation

  • Dissolve the residue from Step 2 in aqueous sodium hydroxide (2N).

  • Acidify the solution to pH 5 with aqueous hydrochloric acid (6N) at 0°C to precipitate the intermediate.

  • Filter the precipitate and wash with water.

  • Suspend the residue in 6N HCl and heat at reflux for 18 hours.

  • Evaporate the solvent and recrystallize the residue from ethanol to obtain 4-(Piperidin-4-YL)benzoic acid hydrochloride.

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Hydrolysis & Salt Formation 4-Phenylpiperidine 4-Phenylpiperidine 1-Acetyl-4-phenylpiperidine 1-Acetyl-4-phenylpiperidine 4-Phenylpiperidine->1-Acetyl-4-phenylpiperidine Pyridine, DCM Acetyl Chloride Acetyl Chloride Acetyl Chloride->1-Acetyl-4-phenylpiperidine Acylated Intermediate Acylated Intermediate 1-Acetyl-4-phenylpiperidine->Acylated Intermediate DCM, -78°C to RT Oxalyl Chloride Oxalyl Chloride Oxalyl Chloride->Acylated Intermediate Aluminum Chloride Aluminum Chloride Aluminum Chloride->Acylated Intermediate Final Product 4-(Piperidin-4-YL)benzoic acid hydrochloride Acylated Intermediate->Final Product 1. NaOH 2. HCl, Reflux NaOH NaOH HCl HCl

Caption: Synthetic pathway to 4-(Piperidin-4-YL)benzoic acid hydrochloride.

PART 5: Contemporary Applications in Drug Discovery

The primary contemporary application of 4-(Piperidin-4-YL)benzoic acid hydrochloride is as a versatile linker in the development of PROTACs. Its semi-rigid nature allows for the creation of a diverse range of linkers with varying lengths and geometries, which is crucial for optimizing the formation of a productive ternary complex.

Role in PROTAC Design and Optimization

The linker's role in a PROTAC is multifaceted and critical for its function:

  • Distance and Geometry: The linker must span the appropriate distance between the POI and the E3 ligase to facilitate their interaction. The rigidity of the piperidine ring in 4-(Piperidin-4-YL)benzoic acid hydrochloride can help to pre-organize the PROTAC molecule, reducing the entropic penalty of forming the ternary complex.

  • Solubility and Physicochemical Properties: The linker contributes to the overall physicochemical properties of the PROTAC, including its solubility, cell permeability, and metabolic stability. The carboxylic acid group of 4-(Piperidin-4-YL)benzoic acid provides a handle for introducing functionalities that can modulate these properties.

  • Ternary Complex Stability: The linker can make direct contacts with the POI and/or the E3 ligase, contributing to the stability of the ternary complex. The specific chemical nature of the linker can therefore influence the cooperativity of ternary complex formation.

Visualization of PROTAC Assembly

G cluster_ternary Ternary Complex Formation POI Ligand POI Ligand PROTAC PROTAC POI Ligand->PROTAC Linker 4-(Piperidin-4-YL)benzoic acid derivative Linker->PROTAC E3 Ligase Ligand E3 Ligase Ligand E3 Ligase Ligand->PROTAC POI POI PROTAC->POI binds E3 Ligase E3 Ligase PROTAC->E3 Ligase recruits Ubiquitination Ubiquitination POI->Ubiquitination Ub E3 Ligase->Ubiquitination Degradation Degradation Ubiquitination->Degradation Proteasome

Caption: Role of the linker in PROTAC-mediated protein degradation.

Conclusion

4-(Piperidin-4-YL)benzoic acid hydrochloride exemplifies the dynamic nature of drug discovery, where a chemical scaffold developed for one purpose can find new and powerful applications in emerging therapeutic modalities. From its conceptual roots in the quest for analgesics to its current role as a critical component in the targeted protein degradation revolution, this molecule has proven to be a versatile and valuable tool for medicinal chemists. This technical guide has provided a historical perspective, detailed synthetic protocols, and an overview of its contemporary applications, underscoring its continued importance in the development of novel therapeutics.

References

  • Ziering, A., & Berger, L. (1947). Piperidine derivatives; 4-arylpiperidines. Journal of Organic Chemistry, 12(6), 894-903.
  • Janssen, P. A. (1962). A review of the chemical features associated with strong morphine-like activity. British Journal of Anaesthesia, 34(4), 260-268.
  • Casy, A. F., & Parfitt, R. T. (1986). Opioid Analgesics: Chemistry and Receptors. Springer Science & Business Media.
  • Piperidine-Based Drug Discovery. (2017). In Google Books. Elsevier.
  • Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559.
  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102-114.
  • Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation.
  • Medivir AB. (2007).

Sources

Methodological & Application

Application Note: A Step-by-Step Protocol for the Conjugation of 4-(Piperidin-4-YL)benzoic acid to a Cytotoxic Warhead

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, research-grade protocol for the covalent conjugation of the semi-flexible linker, 4-(Piperidin-4-YL)benzoic acid hydrochloride, to the potent cytotoxic warhead, Monomethyl Auristatin E (MMAE). This process is a critical step in the synthesis of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We will delve into the strategic considerations for this synthesis, including the necessity of a protecting group strategy, a detailed two-part experimental protocol covering the amide coupling and deprotection steps, and methods for the purification and characterization of the final conjugate. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of bioconjugates.

Introduction: The Critical Role of Linker-Warhead Conjugation

The efficacy of targeted therapies hinges on the successful delivery of a potent "warhead" to its intended biological target. The chemical linker connecting the targeting moiety to the warhead is not merely a spacer but a critical component that influences the stability, solubility, and pharmacokinetic properties of the entire conjugate.[1] 4-(Piperidin-4-YL)benzoic acid is a versatile linker that offers a degree of rigidity which can be advantageous in optimizing the three-dimensional orientation of the final construct for effective target engagement.

This application note will focus on the conjugation of this linker to Monomethyl Auristatin E (MMAE), a highly potent antimitotic agent that functions by inhibiting tubulin polymerization.[2] Due to its extreme cytotoxicity, MMAE is not administered as a standalone drug but is instead conjugated to a targeting vehicle.[2] The conjugation will be achieved through the formation of a stable amide bond between the carboxylic acid of the linker and the secondary amine of MMAE, a reaction facilitated by the widely-used carbodiimide coupling agents, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[3]

Strategic Considerations for Synthesis

The Necessity of a Protecting Group Strategy

A key challenge in this synthesis is the presence of two nucleophilic amine groups: the secondary amine of the piperidine ring in the linker and the secondary amine of MMAE. To ensure selective amide bond formation between the carboxylic acid of the linker and the N-terminus of MMAE, the more reactive piperidine nitrogen must be temporarily protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the coupling reaction conditions and its facile removal under acidic conditions.[4] Therefore, the synthesis will be performed in two main stages:

  • Amide Coupling: Reaction of N-Boc-4-(Piperidin-4-YL)benzoic acid with MMAE.

  • Deprotection: Removal of the Boc group to yield the final linker-warhead conjugate.

EDC/NHS Coupling Chemistry: A Two-Step Activation

The EDC/NHS-mediated amide bond formation is a cornerstone of bioconjugation.[3] The reaction proceeds through a two-step mechanism:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of the N-Boc protected linker to form a highly reactive O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[5]

  • Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is unstable in aqueous solutions. NHS is introduced to react with this intermediate, forming a more stable, amine-reactive NHS ester. This NHS ester has a longer half-life, allowing for a more controlled and efficient reaction with the amine group of MMAE at a neutral to slightly basic pH (7.0-8.5).[6]

G

Experimental Protocols

Part 1: Amide Coupling of N-Boc-4-(Piperidin-4-YL)benzoic acid and MMAE

This protocol details the formation of the amide bond between the protected linker and the warhead.

Materials:

ReagentMolecular WeightSupplier (Example)
N-Boc-4-(Piperidin-4-YL)benzoic acid307.37 g/mol Sigma-Aldrich
Monomethyl Auristatin E (MMAE)717.98 g/mol MedChemExpress
EDC Hydrochloride191.70 g/mol Thermo Fisher
N-Hydroxysuccinimide (NHS)115.09 g/mol Thermo Fisher
Anhydrous Dimethylformamide (DMF)-Sigma-Aldrich
Diisopropylethylamine (DIPEA)129.24 g/mol Sigma-Aldrich

Procedure:

  • Reagent Preparation:

    • In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-4-(Piperidin-4-YL)benzoic acid (1.0 eq) in anhydrous DMF.

    • In a separate vial, dissolve MMAE (1.0 - 1.2 eq) in a minimal amount of anhydrous DMF.

  • Activation of the Carboxylic Acid:

    • To the solution of the protected linker, add NHS (1.2 eq) and EDC hydrochloride (1.2 eq).

    • Stir the reaction mixture at room temperature for 15-60 minutes to allow for the formation of the NHS ester. The progress of the activation can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Amine Coupling:

    • To the activated linker solution, add the solution of MMAE.

    • Add DIPEA (2.0 eq) to the reaction mixture to act as a non-nucleophilic base, neutralizing the hydrochloride salt of EDC and any acid formed during the reaction.

    • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[7]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-linker-MMAE conjugate.

Part 2: Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to yield the final linker-warhead conjugate.

Materials:

ReagentConcentration/PuritySupplier (Example)
Crude N-Boc-Linker-MMAE Conjugate--
Trifluoroacetic Acid (TFA)Reagent GradeSigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous Solution-

Procedure:

  • Deprotection Reaction:

    • Dissolve the crude N-Boc-linker-MMAE conjugate in DCM.

    • Add an excess of TFA (e.g., 20-50% v/v in DCM) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.[8]

  • Work-up:

    • Upon completion, carefully neutralize the excess TFA by the slow addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude final conjugate.

G Start Start: N-Boc-Linker & MMAE Activation Activate Linker with EDC/NHS in DMF Start->Activation Coupling Add MMAE and DIPEA (Amide Bond Formation) Activation->Coupling Workup1 Aqueous Work-up (EtOAc, Washes) Coupling->Workup1 Crude_Boc_Product Crude N-Boc-Linker-MMAE Workup1->Crude_Boc_Product Deprotection Deprotection with TFA in DCM Crude_Boc_Product->Deprotection Workup2 Neutralization & Extraction Deprotection->Workup2 Crude_Final_Product Crude Final Conjugate Workup2->Crude_Final_Product Purification Purification (Flash Chromatography / Prep-HPLC) Crude_Final_Product->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization Final_Product Final Linker-MMAE Conjugate Characterization->Final_Product

Purification and Characterization

Purification

The crude final conjugate will likely contain unreacted starting materials, byproducts from the coupling reaction, and impurities from the deprotection step. Purification is essential to obtain a high-purity product.

  • Flash Chromatography: This is a rapid and efficient method for the initial purification of the crude product. A silica gel column with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) can be used to separate the desired conjugate from less polar impurities.[9]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure material, reversed-phase preparative HPLC is the method of choice. A C18 column with a water/acetonitrile gradient containing a small amount of a modifier like TFA or formic acid is typically employed.[10]

Characterization

The identity and purity of the final linker-warhead conjugate must be rigorously confirmed using a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the conjugate by identifying the characteristic signals of both the linker and the MMAE moiety and confirming the formation of the amide bond.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement of the conjugate, which can be used to confirm its elemental composition and identity.[11]

  • Analytical High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the final product. A reversed-phase C18 column with a suitable gradient is typically used.[12]

Conclusion

This application note provides a comprehensive and detailed protocol for the successful conjugation of 4-(Piperidin-4-YL)benzoic acid to the cytotoxic warhead MMAE. By employing a strategic Boc protection and deprotection sequence in conjunction with well-established EDC/NHS coupling chemistry, a high-purity linker-warhead conjugate can be synthesized. The purification and characterization methods outlined are essential for ensuring the quality of the final product, which is a critical building block for the development of next-generation targeted therapeutics.

References

  • Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55–73. [Link]

  • Creative Biolabs. (n.d.). Non-Cleavable Linker Synthesis Service. [Link]

  • ADC Review. (n.d.). Monomethyl auristatin E (MMAE). [Link]

  • Wang, Y., et al. (2019). Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy. Molecular Pharmaceutics, 16(9), 3939–3950. [Link]

  • O'Donovan, D. H., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1145-1153. [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]

  • B-I, G., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(1), 163. [Link]

  • Lehtinen, B., et al. (2018). Hydrophilic Monomethyl Auristatin E Derivatives as Novel Candidates for the Design of Antibody-Drug Conjugates. Molecules, 24(1), 27. [Link]

  • Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55–73. [Link]

  • LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. [Link]

  • Perrin, D. M., et al. (2023). Synthesis and Evaluation of a Monomethyl Auristatin E Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery. Journal of Medicinal Chemistry, 66(14), 9647–9659. [Link]

  • ResearchGate. (2016). EDC/NHS based coupling and stability?[Link]

  • Interchim. (2013). Flash and Prep-HPLC purification : a successful demonstration. [Link]

  • ResearchGate. (2017). How to do EDC- sulfo NHS activation of small molecules with COOH group?[Link]

  • Reddit. (2022). will the presence of DMSO interfere with EDC coupling reaction?[Link]

  • Chromatography Today. (2016). Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. [Link]

  • LCGC. (2025). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. [Link]

  • D'Arienzo, C., et al. (2023). Unlocking the Complexity of Antibody–Drug Conjugates: A Cutting-Edge LC-HRMS Approach to Refine Drug-to-Antibody Ratio Measurements with Highly Reactive Payloads. Pharmaceuticals, 16(11), 1548. [Link]

  • Reddit. (2025). Making Small Aliquots of EDC and Sulfo-NHS in DMSO for Protein Coupling – Will Trace DMSO Affect Reaction?[Link]

  • YouTube. (2021). Purify & Isolate Your Compounds Using Flash & Preparative HPLC | Dr. Sambhav Kumbhani | CSI. [Link]

  • Xiao, S., et al. (2015). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances, 5(28), 21759-21766. [Link]

  • ResearchGate. (2023). How to do EDC/NHS coupling in organic solvent?[Link]

  • Yadav, D. K., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 57B(1), 108-113. [Link]

  • Qmera Pharmaceuticals. (n.d.). Antibody-Drug Conjugate (ADC) Analysis with HRMS. [Link]

  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. [Link]

  • Stenutz, R., et al. (2000). NMR chemical shift prediction and structural elucidation of linker-containing oligo- and polysaccharides using the computer program CASPER. Carbohydrate Research, 329(3), 649-660. [Link]

  • ResearchGate. (2016). How do I improve the yield of a carboxylic acid/amine coupling with EDC/sulfoNHS in MES?[Link]

  • Lu, J., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences, 17(4), 561. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Lin, H., et al. (2017). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. AIP Advances, 7(10), 105202. [Link]

  • Li, Y., et al. (2020). Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. Drug Metabolism and Disposition, 48(10), 957-971. [Link]

  • Parikh, A. S. L. (n.d.). 4-(Piperidin-4-yloxy)benzoic acid Hydrochloride. [Link]

  • PubChem. (n.d.). 4-(2-Piperidinoethoxy)benzoic acid hydrochloride. [Link]

Sources

Application Notes & Protocols: Leveraging 4-(Piperidin-4-YL)benzoic acid hydrochloride in the Synthesis of Advanced Kinase Degraders

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Linker Chemistry in Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable".[1] At the heart of this strategy are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS).[2][3] These molecules consist of three essential components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4]

The linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.[4][5] The length, rigidity, and composition of the linker all play pivotal roles in the bioactivity of PROTACs.[5][6] This is where strategic building blocks like 4-(Piperidin-4-YL)benzoic acid hydrochloride come to the forefront.

This technical guide provides an in-depth exploration of the application of 4-(Piperidin-4-YL)benzoic acid hydrochloride in the synthesis of kinase degraders. We will delve into the rationale behind its use, provide detailed synthetic protocols, and discuss key characterization methods.

The Strategic Advantage of 4-(Piperidin-4-YL)benzoic acid hydrochloride in PROTAC Design

4-(Piperidin-4-YL)benzoic acid hydrochloride serves as a semi-flexible linker component in the development of PROTACs. Its structure offers a unique combination of a rigid aromatic ring and a more flexible piperidine ring, which can be advantageous in several ways:

  • Modulation of Physicochemical Properties: The piperidine moiety can enhance the water solubility of the resulting PROTAC, a common challenge with these often large and hydrophobic molecules.[7]

  • Controlled Flexibility and Rigidity: The incorporation of rigidity into the linker region can significantly impact the three-dimensional orientation of the degrader. This controlled geometry is crucial for facilitating the formation of a stable and productive ternary complex between the target kinase and the E3 ligase.[8]

  • Synthetic Tractability: The carboxylic acid and the secondary amine of the piperidine ring provide versatile handles for standard coupling chemistries, allowing for a modular and convergent synthesis of the final PROTAC molecule.

The hydrochloride salt form ensures stability and improves handling of the compound. For synthetic applications, the free base is typically generated in situ or through a separate workup step.

Visualizing the PROTAC Synthesis Workflow

The synthesis of a kinase degrader utilizing 4-(Piperidin-4-YL)benzoic acid hydrochloride typically follows a modular approach. The general workflow involves the sequential coupling of the linker building block with the kinase-targeting ligand and the E3 ligase-recruiting ligand.

G cluster_0 Component Preparation cluster_1 Step 1: Linker-Kinase Ligand Conjugation cluster_2 Step 2: Conjugate-E3 Ligand Conjugation cluster_3 Final Product Kinase Ligand (with coupling handle) Kinase Ligand (with coupling handle) Coupling Reaction 1 (e.g., Amide bond formation) Coupling Reaction 1 (e.g., Amide bond formation) Kinase Ligand (with coupling handle)->Coupling Reaction 1 (e.g., Amide bond formation) 4-(Piperidin-4-YL)benzoic acid hydrochloride 4-(Piperidin-4-YL)benzoic acid hydrochloride 4-(Piperidin-4-YL)benzoic acid hydrochloride->Coupling Reaction 1 (e.g., Amide bond formation) E3 Ligase Ligand (with coupling handle) E3 Ligase Ligand (with coupling handle) Coupling Reaction 2 (e.g., Amide bond formation) Coupling Reaction 2 (e.g., Amide bond formation) E3 Ligase Ligand (with coupling handle)->Coupling Reaction 2 (e.g., Amide bond formation) Purification 1 Purification 1 Coupling Reaction 1 (e.g., Amide bond formation)->Purification 1 Purification 1->Coupling Reaction 2 (e.g., Amide bond formation) Purification 2 Purification 2 Coupling Reaction 2 (e.g., Amide bond formation)->Purification 2 Final Kinase Degrader Final Kinase Degrader Purification 2->Final Kinase Degrader Characterization Characterization Final Kinase Degrader->Characterization

Caption: Modular workflow for kinase degrader synthesis.

Protocol: Synthesis of a Representative Kinase Degrader

This protocol outlines the synthesis of a hypothetical kinase degrader, "KinaseDegrader-01," using 4-(Piperidin-4-YL)benzoic acid hydrochloride as a key linker component. This example assumes the use of a generic kinase inhibitor with an available amine handle and an E3 ligase ligand (e.g., a derivative of pomalidomide) with a carboxylic acid handle.

Materials and Reagents:

ReagentSupplierCAS Number
4-(Piperidin-4-YL)benzoic acid hydrochlorideSigma-Aldrich917095-87-7
Amine-functionalized Kinase InhibitorUser-definedN/A
Carboxylic acid-functionalized E3 Ligase LigandUser-definedN/A
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Major chemical suppliers148893-10-1
DIPEA (N,N-Diisopropylethylamine)Major chemical suppliers7087-68-5
Anhydrous DMF (N,N-Dimethylformamide)Major chemical suppliers68-12-2
Dichloromethane (DCM)Major chemical suppliers75-09-2
Trifluoroacetic acid (TFA)Major chemical suppliers76-05-1
Saturated aqueous sodium bicarbonate (NaHCO₃)Major chemical suppliers144-55-8
Brine (Saturated aqueous NaCl)N/AN/A
Anhydrous sodium sulfate (Na₂SO₄)Major chemical suppliers7757-82-6

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[9]

  • Consult the Safety Data Sheet (SDS) for all reagents before use.[9][10] 4-(Piperidin-4-YL)benzoic acid hydrochloride may cause skin and eye irritation.

Step 1: Synthesis of Intermediate 1 (Boc-protected Linker-Kinase Ligand Conjugate)

This step involves the coupling of the carboxylic acid group of a Boc-protected version of the linker with the amine group of the kinase inhibitor. Note: It is often advantageous to start with a Boc-protected version of 4-(piperidin-4-yl)benzoic acid to ensure selective reaction at the carboxylic acid.[11]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15 minutes.

  • Coupling: Add the amine-functionalized kinase inhibitor (1.0 eq) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford Intermediate 1.

Step 2: Boc Deprotection to Yield Intermediate 2
  • Deprotection: Dissolve Intermediate 1 in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with DCM or another suitable solvent to ensure complete removal of residual TFA. The resulting product, Intermediate 2, is often a TFA salt and can be used directly in the next step.

Step 3: Synthesis of the Final Kinase Degrader (KinaseDegrader-01)

This final step couples the newly exposed piperidine amine of Intermediate 2 with the carboxylic acid of the E3 ligase ligand.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. The excess DIPEA is necessary to neutralize the TFA salt of Intermediate 2. Stir for 15 minutes.

  • Coupling: Add Intermediate 2 (1.0 eq) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup and Purification: Follow the same workup and purification procedures as described in Step 1 to isolate the final product, KinaseDegrader-01.

G cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 Boc_Linker Boc-4-(Piperidin-4-YL)benzoic acid Coupling1 HATU, DIPEA, DMF Boc_Linker->Coupling1 Kinase_Ligand Amine-Kinase Ligand Kinase_Ligand->Coupling1 Intermediate1 Intermediate 1 (Boc-Linker-Kinase Ligand) Coupling1->Intermediate1 Deprotection TFA, DCM Intermediate1->Deprotection Intermediate2 Intermediate 2 (Linker-Kinase Ligand) Deprotection->Intermediate2 Coupling2 HATU, DIPEA, DMF Intermediate2->Coupling2 E3_Ligand Acid-E3 Ligase Ligand E3_Ligand->Coupling2 Final_Degrader Final Kinase Degrader Coupling2->Final_Degrader

Caption: Synthetic scheme for KinaseDegrader-01.

Characterization and Quality Control

Thorough characterization of the final kinase degrader is essential to confirm its identity, purity, and biological activity.

Structural Verification:

TechniquePurpose
¹H and ¹³C NMR Confirms the chemical structure and connectivity of the molecule.
HRMS Provides the exact mass, confirming the elemental composition.

Purity Assessment:

TechniquePurpose
HPLC Determines the purity of the final compound, typically aiming for >95%.

Biological Evaluation:

A critical step is to assess the biological activity of the newly synthesized PROTAC.

1. Target Protein Degradation Assay (e.g., Western Blot or In-Cell Western):

  • Objective: To quantify the reduction in the levels of the target kinase upon treatment with the degrader.

  • Procedure:

    • Culture a relevant cell line that expresses the target kinase.

    • Treat the cells with varying concentrations of the synthesized PROTAC for a specified duration (e.g., 24 hours).

    • Lyse the cells and quantify the total protein concentration.

    • Separate the protein lysates via SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific to the target kinase and a loading control antibody (e.g., GAPDH or β-actin).

    • Incubate with an appropriate secondary antibody and visualize the protein bands using a chemiluminescent substrate.

    • Quantify the band intensities to determine the extent of protein degradation.

2. Ternary Complex Formation Assay (e.g., TR-FRET):

  • Objective: To confirm that the PROTAC facilitates the formation of a ternary complex between the target kinase and the E3 ligase.

  • Procedure: This assay typically involves recombinant proteins and fluorescently labeled antibodies or tags. An increase in the time-resolved fluorescence resonance energy transfer (TR-FRET) signal indicates the proximity of the two proteins, confirming complex formation.

Conclusion

4-(Piperidin-4-YL)benzoic acid hydrochloride is a valuable and versatile building block in the synthesis of kinase degraders. Its unique structural features provide a balance of rigidity and flexibility, contributing to the favorable physicochemical properties and biological activity of the resulting PROTACs. The synthetic protocols outlined in these application notes provide a robust framework for researchers to construct novel kinase degraders. Through careful synthesis, purification, and characterization, the development of potent and selective kinase degraders can be systematically advanced, paving the way for new therapeutic interventions.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. Available at: [Link]

  • Bondeson, D. P., & Crews, C. M. (2017). Targeted protein degradation by small molecules. Annual review of pharmacology and toxicology, 57, 107-123.
  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-targeting chimeras (PROTACs) as therapeutic agents for cancer and other diseases. Cell, 181(1), 11-12.
  • Chemical Kinomics Lab. (n.d.). Drug Discovery - Degrader. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. PubMed Central. Retrieved from [Link]

  • Li, K., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 9(1), 22. Available at: [Link]

  • Testa, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(9), 1081-1088. Available at: [Link]

  • Tinworth, C. P., et al. (2023). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. RSC Medicinal Chemistry, 14(7), 1198-1217. Available at: [Link]

  • Troup, R. I., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(6), 381-390. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Characteristic roadmap of linker governs the rational design of PROTACs. PubMed Central. Retrieved from [Link]

Sources

Application Note: 4-(Piperidin-4-YL)benzoic Acid Hydrochloride as a Key Structural Element in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of chemical biology and oncology.

Introduction: The Rise of Targeted Protein Degradation

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, moving beyond simple protein inhibition to achieve the complete removal of disease-causing proteins.[1][2][3] This approach utilizes the cell's own machinery for protein disposal, primarily the Ubiquitin-Proteasome System (UPS).[4][5] At the forefront of TPD are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to bring a target Protein of Interest (POI) into close proximity with an E3 ubiquitin ligase.[6][7] This induced proximity leads to the ubiquitination of the POI, marking it for destruction by the proteasome.[8][]

A PROTAC molecule is composed of three essential components: a "warhead" that binds the POI, an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[7][10] While the warhead and E3 ligand determine the "what" and "how" of the degradation, the linker is a critical determinant of the PROTAC's overall success, influencing its efficacy, selectivity, and pharmacokinetic properties.[8][10] This note focuses on the strategic application of 4-(Piperidin-4-YL)benzoic acid hydrochloride , a semi-rigid linker component, in the design of potent PROTACs that recruit the widely-used Cereblon (CRBN) E3 ligase.[2][6]

The Decisive Role of the Linker in PROTAC Efficacy

The linker is far more than a simple tether. Its length, flexibility, and chemical composition are crucial for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[8][11] An optimized linker correctly orients the two proteins, minimizing steric hindrance and maximizing favorable protein-protein interactions. This can lead to positive cooperativity, where the binding of one protein to the PROTAC enhances the binding of the other, resulting in a more stable ternary complex and more efficient degradation.[12][13]

Incorporating rigid structural elements, such as piperidine rings, into the linker can be highly advantageous.[14][15] Rigid linkers reduce the conformational flexibility of the PROTAC, which can lower the entropic penalty of forming the ternary complex.[16] This pre-organization can guide the PROTAC into a bioactive conformation, leading to improved degradation potency. 4-(Piperidin-4-YL)benzoic acid hydrochloride serves as an excellent building block for this purpose, providing both a rigid piperidine scaffold and a versatile carboxylic acid handle for chemical conjugation.

Mechanism of Action: A PROTAC Utilizing a Rigid Linker

The diagram below illustrates the fundamental mechanism of a PROTAC designed with a 4-(Piperidin-4-YL)benzoic acid-derived linker. The PROTAC simultaneously binds the target protein (e.g., BRD4) and the CRBN E3 ligase, forming a ternary complex that facilitates the transfer of ubiquitin (Ub) to the target, ultimately leading to its degradation by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI & E3 Ligase POI Target Protein (POI) e.g., BRD4 POI->Ternary_Complex E3_Ligase E3 Ligase Complex (CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Targeted for Degradation PROTAC_Recycle PROTAC (Recycled) Ubiquitination->PROTAC_Recycle Releases PROTAC Degradation Degraded POI (Peptides) Proteasome->Degradation Degrades POI Synthesis_Workflow A Step 1A: Prepare Pomalidomide-NH2 C Step 2: Couple Pomalidomide to Linker A->C B Step 1B: Prepare Linker (Boc-protected) B->C D Step 3: Deprotect Linker-Pomalidomide C->D E Step 4: Couple Warhead (JQ1) to Linker-Pomalidomide D->E F Step 5: Purify & Characterize Final PROTAC E->F

Caption: High-level PROTAC synthesis workflow.

Detailed Synthetic Protocol

Materials:

  • Pomalidomide

  • 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid [17]* JQ1-acid derivative

  • Coupling reagents: HATU, EDC, HOBt

  • Bases: DIPEA, TEA

  • Solvents: DMF, DCM

  • Deprotection agent: Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification equipment (HPLC, Mass Spectrometer)

Step 1: Preparation of 4-amino-pomalidomide.

  • Rationale: A reactive handle (an amine) is introduced onto the pomalidomide scaffold to allow for linker attachment. This is a common strategy in PROTAC synthesis. [18][19][20]* Procedure: Synthesize 4-aminopomalidomide from pomalidomide following established literature procedures, typically involving a nitration step followed by reduction.

Step 2: Coupling of Pomalidomide to the Linker.

  • Rationale: The carboxylic acid of the Boc-protected linker is activated to form an amide bond with the amino group on pomalidomide. HATU is a highly efficient coupling reagent for this purpose.

  • Procedure:

    • Dissolve 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

    • Add 4-aminopomalidomide (1.0 eq) to the mixture.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Purify the crude product by flash column chromatography to yield the Boc-protected pomalidomide-linker intermediate.

Step 3: Boc Deprotection.

  • Rationale: The Boc protecting group on the piperidine nitrogen must be removed to reveal the secondary amine, which will be used to couple with the warhead. TFA is a standard reagent for this deprotection.

  • Procedure:

    • Dissolve the intermediate from Step 2 in DCM.

    • Add TFA (20% v/v) and stir at room temperature for 1-2 hours.

    • Monitor the reaction by LC-MS until the starting material is consumed.

    • Evaporate the solvent and TFA under reduced pressure to obtain the deprotected amine salt.

Step 4: Final Coupling with JQ1 Warhead.

  • Rationale: The final PROTAC is assembled by forming an amide bond between the deprotected linker-pomalidomide intermediate and a JQ1 derivative containing a carboxylic acid.

  • Procedure:

    • Dissolve the JQ1-acid derivative (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (4.0 eq) and stir for 15 minutes.

    • Add the deprotected amine salt from Step 3 (1.2 eq).

    • Stir the reaction at room temperature overnight.

    • Purify the final PROTAC molecule using reverse-phase preparative HPLC.

    • Confirm the identity and purity of the product by LC-MS and ¹H NMR.

Part 2: Biochemical Characterization Protocols

Once synthesized, the PROTAC must be tested for its ability to induce the formation of the ternary complex. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method for this purpose. [8][21]

Biochemical Assay Workflow

Biochemical_Workflow A Step 1: Prepare Reagents (Tagged Proteins, PROTAC) B Step 2: Dispense Proteins into Assay Plate A->B C Step 3: Add PROTAC Dilution Series B->C D Step 4: Incubate to Allow Complex Formation C->D E Step 5: Read Plate (TR-FRET Signal) D->E F Step 6: Analyze Data & Plot Curve E->F

Caption: Workflow for ternary complex formation assay.

Protocol 2.1: TR-FRET Ternary Complex Formation Assay

Principle: This assay measures the proximity between the target protein and the E3 ligase. [21]The target protein (BRD4) is tagged with a FRET donor (e.g., Terbium) and the E3 ligase (CRBN) is tagged with a FRET acceptor (e.g., Fluorescein). When the PROTAC brings the two proteins together, FRET occurs, generating a measurable signal.

Materials:

  • Recombinant GST-tagged BRD4

  • Recombinant His-tagged DDB1/CRBN complex

  • Anti-GST-Terbium (Tb) antibody (donor)

  • Anti-His-Fluorescein (acceptor)

  • Synthesized PROTAC

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% BSA)

  • Low-volume 384-well assay plates

Procedure:

  • Reagent Preparation: Prepare stock solutions of proteins and antibodies in assay buffer. Prepare a serial dilution of the PROTAC, typically from 10 µM down to low nM concentrations.

  • Assay Plating:

    • Add 5 µL of BRD4 protein and Anti-GST-Tb antibody mixture to each well.

    • Add 5 µL of DDB1/CRBN complex and Anti-His-Fluorescein antibody mixture to each well.

    • Add 5 µL of the PROTAC serial dilution to the appropriate wells. Include DMSO-only wells as a negative control.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light.

  • Measurement: Read the plate on a TR-FRET enabled plate reader, measuring emissions at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the PROTAC concentration.

    • A successful PROTAC will produce a characteristic "hook effect" curve, where the signal first increases as the ternary complex forms and then decreases at high concentrations due to the formation of binary complexes. [21]

      Parameter Description Example Value
      TC₅₀ Concentration of PROTAC required to achieve 50% of the maximal ternary complex signal. 50 nM
      Max Signal The peak TR-FRET ratio observed. 2.5
      Hook Point The concentration at which the signal begins to decrease. > 1 µM

      Table 1: Representative data parameters from a TR-FRET assay.

Part 3: Cell-Based Application Protocols

The ultimate test of a PROTAC is its ability to induce degradation of the target protein in a cellular context. Western blotting is the benchmark method for quantifying changes in protein levels. [5][22]

Cellular Degradation Workflow

Cellular_Workflow A Step 1: Seed & Culture Cells (e.g., HeLa, MCF-7) B Step 2: Treat Cells with PROTAC Dilution Series A->B C Step 3: Incubate for Desired Time (e.g., 18 hours) B->C D Step 4: Harvest & Lyse Cells C->D E Step 5: Quantify Protein Concentration (BCA Assay) D->E F Step 6: Perform Western Blot E->F G Step 7: Image Blot & Quantify Bands F->G

Caption: Workflow for Western Blot analysis of protein degradation.

Protocol 3.1: Western Blot for BRD4 Degradation

Materials:

  • HeLa or other BRD4-expressing cell line

  • Cell culture medium and supplements

  • Synthesized PROTAC

  • RIPA Lysis Buffer

  • Protease and Phosphatase Inhibitor Cocktail [23]* BCA Protein Assay Kit [24]* SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-BRD4, anti-Vinculin or anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 1 µM to 1 nM) for 18-24 hours. Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors to each well. [25] * Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol. [24]4. SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with Laemmli buffer and boil for 5 minutes. [25] * Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the proteins from the gel to a PVDF membrane. [26]5. Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis:

    • Re-probe the blot with a loading control antibody (e.g., anti-Vinculin) to ensure equal protein loading.

    • Quantify the band intensities using image analysis software. Normalize the BRD4 band intensity to the loading control.

    • Plot the normalized BRD4 levels against PROTAC concentration to determine the DC₅₀ and Dₘₐₓ.

ParameterDescriptionExample Value
DC₅₀ Concentration of PROTAC that induces 50% degradation of the target protein.25 nM
Dₘₐₓ The maximum percentage of protein degradation achieved.>95%
Table 2: Representative data from a cellular degradation assay.

Conclusion

4-(Piperidin-4-YL)benzoic acid hydrochloride is a highly valuable and strategic building block in the development of PROTACs for targeted protein degradation. Its incorporation provides a degree of structural rigidity that can favorably influence the thermodynamics of ternary complex formation, a critical step for efficient ubiquitination and subsequent degradation. [11][15]The protocols outlined in this note provide a comprehensive framework for the synthesis, biochemical evaluation, and cellular validation of PROTACs that leverage this important linker component. As the field of TPD continues to advance, the rational design of linkers using such well-defined chemical scaffolds will be paramount in creating the next generation of potent and selective protein degraders.

References

  • Reaction Biology. Protein Degradation Assays – PROTAC Screening. Reaction Biology. Available from: [Link]

  • Domainex. Ternary Complex Formation Assays. Domainex. Available from: [Link]

  • Zhang, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Med Chem. Available from: [Link]

  • Royal Society of Chemistry. (2020). Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. Royal Society of Chemistry. Available from: [Link]

  • ResearchGate. (2020). Cellular Assays for characterization of PROTAC activity and.... ResearchGate. Available from: [Link]

  • 2BScientific. Ten Tips for Successful Westerns. 2BScientific. Available from: [Link]

  • Bio-Rad. General Protocol for Western Blotting. Bio-Rad. Available from: [Link]

  • Protocols.io. (2025). Western Blot protocol. Protocols.io. Available from: [Link]

  • Ciulli, A., et al. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications. Available from: [Link]

  • ChemRxiv. (2023). PROTACs, METTL3, METTL14, CRBN, degradation, m6A-RNA, AML, prostate cancer. ChemRxiv. Available from: [Link]

  • University of Wisconsin–Madison. (2024). Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. MINDS@UW. Available from: [Link]

  • MDPI. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules. Available from: [Link]

  • Frontiers Media S.A. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Available from: [Link]

  • ResearchGate. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. ResearchGate. Available from: [Link]

  • Royal Society of Chemistry. (2022). Translational PK–PD for targeted protein degradation. Chemical Society Reviews. Available from: [Link]

  • BMG Labtech. (2023). PROTACs: proteolysis-targeting chimeras. BMG Labtech. Available from: [Link]

  • Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Research and Hypothesis in Medicine. Available from: [Link]

  • Future Science. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. Available from: [Link]

  • Springer Nature. (2023). Targeted protein degradation: advances in drug discovery and clinical practice. Signal Transduction and Targeted Therapy. Available from: [Link]

  • ACS Publications. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (2022). Experimental pK a values of piperazine-containing PROTACs. ResearchGate. Available from: [Link]

  • MDPI. (2022). Biphenyl Ether Analogs Containing Pomalidomide as Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Molecules. Available from: [Link]

  • Elsevier. (2023). PROTAC derivatization of natural products for target identification and drug discovery: Design of evodiamine-based PROTACs as novel REXO4 degraders. European Journal of Medicinal Chemistry. Available from: [Link]

  • Royal Society of Chemistry. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry. Available from: [Link]

  • PubMed. (2022). Targeted protein degradation and drug discovery. The Journal of Biochemistry. Available from: [Link]

  • MDPI. (2021). Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties. Molecules. Available from: [Link]

  • NIH. (2022). Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation. NIH. Available from: [Link]

  • Crimson Publishers. (2021). Applications of Targeted Protein Degradation in Drug Discovery. Crimson Publishers. Available from: [Link]

  • NIH. Pomalidomide. PubChem. Available from: [Link]

  • Dove Press. (2020). Current strategies for the design of PROTAC linkers: a critical review. Drug Design, Development and Therapy. Available from: [Link]

  • BioMed Central. (2023). Recent advances in targeted protein degraders as potential therapeutic agents. Journal of Biomedical Science. Available from: [Link]

  • American Society for Biochemistry and Molecular Biology. (2021). Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. Journal of Biological Chemistry. Available from: [Link]

  • Pharmaffiliates. Pomalidomide-impurities. Pharmaffiliates. Available from: [Link]

Sources

amide coupling protocols for 4-(Piperidin-4-YL)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Amide Coupling Protocols for 4-(Piperidin-4-YL)benzoic Acid Hydrochloride

Introduction: A Versatile Scaffold in Modern Drug Discovery

4-(Piperidin-4-YL)benzoic acid hydrochloride is a cornerstone building block in medicinal chemistry and drug development. Its rigid phenyl ring coupled with a flexible piperidine moiety provides a unique structural motif that is highly valuable in the design of bioactive molecules. This scaffold is particularly prominent in the synthesis of novel therapeutic agents, including potent enzyme inhibitors, receptor ligands, and sophisticated constructs like Proteolysis Targeting Chimeras (PROTACs), where it often serves as a semi-flexible linker.[1][2][3]

The primary synthetic utility of this compound lies in the formation of an amide bond via its carboxylic acid group. However, the presence of a secondary amine within the piperidine ring and its formulation as a hydrochloride salt introduce specific challenges that necessitate carefully designed coupling protocols.[4] This guide provides a detailed exploration of the critical considerations and field-proven methodologies for successfully employing 4-(Piperidin-4-YL)benzoic acid hydrochloride in amide synthesis.

Understanding the Substrate: Key Chemical Characteristics

To select the optimal coupling strategy, it is essential to first understand the chemical nature of 4-(Piperidin-4-YL)benzoic acid hydrochloride.

  • Bifunctional Nature : The molecule possesses two key functional groups: a nucleophilic secondary amine (the piperidine nitrogen) and an electrophilic carboxylic acid. Unchecked, this bifunctionality could lead to self-polymerization under certain activation conditions.

  • The Role of the Hydrochloride Salt : The compound is supplied as a hydrochloride salt, meaning the piperidine nitrogen is protonated to form an ammonium salt. This protonation serves as an effective in situ protecting group, rendering the nitrogen non-nucleophilic and preventing it from reacting with an activated carboxylic acid.[4][5] Consequently, for the desired amide coupling to occur at the carboxylic acid, this proton must be neutralized by a base. Typically, at least two equivalents of a non-nucleophilic base are required: one to neutralize the hydrochloride salt and another to facilitate the coupling reaction itself.[4]

The Core Principle: Carboxylic Acid Activation

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable carboxylate-ammonium salt.[6][7] Amide coupling protocols universally rely on the activation of the carboxylic acid to create a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[8][9]

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Carboxylic_Acid R-COOH Activated_Intermediate R-CO-X (Activated Intermediate) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent Activated_Intermediate_2 R-CO-X Amine R'-NH2 Amide_Bond R-CO-NH-R' (Amide Product) Activated_Intermediate_2->Amide_Bond + Amine

Caption: General workflow for amide bond formation.

Select Coupling Protocols: Reagents and Methodologies

The choice of coupling reagent is critical and depends on factors such as the reactivity of the amine partner, potential for side reactions (e.g., epimerization of chiral centers), cost, and ease of workup. Below are detailed protocols for several industry-standard reagents.

Carbodiimide-Mediated Coupling: EDC / HOBt

The combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with an additive like 1-Hydroxybenzotriazole (HOBt) is a classic, cost-effective, and widely used method.[10][11] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can undergo intramolecular rearrangement. HOBt traps the O-acylisourea to form an HOBt-ester, which is more stable, less prone to racemization, and efficiently reacts with the amine.[12]

G RCOOH R-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt HOBt HOBt Amide Amide Product HOBt_ester->Amide + R'-NH2 Amine R'-NH2

Caption: EDC/HOBt coupling mechanism pathway.

Experimental Protocol: EDC/HOBt Coupling

  • To a stirred solution of 4-(Piperidin-4-YL)benzoic acid hydrochloride (1.0 eq) and the desired amine (1.1 eq) in an appropriate solvent (e.g., DMF or DCM, ~0.1 M), add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add HOBt (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

ParameterRecommendation
Amine 1.0 - 1.2 eq
EDC·HCl 1.2 - 1.5 eq
HOBt 1.2 - 1.5 eq
Base (DIPEA/TEA) 2.5 - 4.0 eq
Solvent DMF, DCM
Temperature 0 °C to RT
Time 12 - 24 h
Uronium/Aminium Salt-Mediated Coupling: HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent known for its rapid reaction rates and low potential for epimerization.[13][14] It is based on 1-hydroxy-7-azabenzotriazole (HOAt), which makes it more reactive and superior at suppressing racemization compared to HBTU.[14] HATU directly reacts with the carboxylate (formed in the presence of a base) to generate a highly reactive OAt-active ester.[13]

G RCOO R-COO⁻ (from R-COOH + Base) OAt_ester OAt Active Ester RCOO->OAt_ester + HATU HATU HATU Amide Amide Product OAt_ester->Amide + R'-NH2 Amine R'-NH2

Caption: HATU coupling mechanism pathway.

Experimental Protocol: HATU Coupling

  • In a flask, dissolve 4-(Piperidin-4-YL)benzoic acid hydrochloride (1.0 eq) in a suitable solvent (e.g., DMF, ~0.1 M).

  • Add a non-nucleophilic base (e.g., DIPEA, 3.0 - 4.0 eq) and stir for 5-10 minutes.

  • Add the amine (1.1 eq) to the mixture.

  • In a separate vial, dissolve HATU (1.1 eq) in a minimal amount of the reaction solvent and add it to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup and purification are similar to the EDC/HOBt protocol. The byproducts from HATU are generally water-soluble, simplifying purification.

ParameterRecommendation
Amine 1.0 - 1.2 eq
HATU 1.1 - 1.3 eq
Base (DIPEA) 3.0 - 5.0 eq
Solvent DMF, NMP, DCM
Temperature RT
Time 1 - 4 h
Propylphosphonic Anhydride (T3P®) Coupling

T3P® is a cyclic anhydride that serves as a powerful and versatile water-immiscible coupling reagent.[15] It is valued for its excellent safety profile (non-toxic, non-allergenic) and the ease of workup, as its byproducts are propanephosphonic acid derivatives that are highly water-soluble and easily removed by aqueous extraction.[16][17] The reaction proceeds through the formation of a mixed phosphonic-carboxylic anhydride intermediate.[18]

G RCOO R-COO⁻ (from R-COOH + Base) Mixed_Anhydride Mixed Anhydride Intermediate RCOO->Mixed_Anhydride + T3P® T3P T3P® Amide Amide Product Mixed_Anhydride->Amide + R'-NH2 Amine R'-NH2

Caption: T3P® coupling mechanism pathway.

Experimental Protocol: T3P® Coupling

  • Combine 4-(Piperidin-4-YL)benzoic acid hydrochloride (1.0 eq), the amine (1.1 eq), and a suitable base (e.g., pyridine or DIPEA, 3.0-4.0 eq) in a solvent such as Ethyl Acetate, THF, or DCM.

  • Cool the mixture to 0 °C.

  • Slowly add T3P® (typically supplied as a 50% solution in a suitable solvent) (1.5 eq) to the reaction mixture, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or saturated aqueous NaHCO₃.

  • Separate the organic layer. Wash it with water to remove the phosphonic acid byproducts, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product as needed. This method often results in cleaner crude products compared to other reagents.[16]

ParameterRecommendation
Amine 1.0 - 1.2 eq
T3P® (50% soln.) 1.5 - 2.0 eq
Base (Pyridine/DIPEA) 3.0 - 4.0 eq
Solvent EtOAc, THF, DCM
Temperature 0 °C to RT
Time 2 - 16 h

Conclusion and Best Practices

The successful synthesis of amides using 4-(Piperidin-4-YL)benzoic acid hydrochloride hinges on the appropriate choice of coupling reagent and careful control of reaction conditions.

  • For routine synthesis , the EDC/HOBt protocol offers a balance of cost and effectiveness.

  • For challenging couplings , such as with sterically hindered amines or when minimization of epimerization is critical, HATU is the reagent of choice due to its high reactivity and speed.[13][14]

  • For process development and scale-up , T3P® presents significant advantages in terms of safety and simplified workup, often leading to higher purity of the crude product.[15][16]

Regardless of the chosen method, the key to success is the addition of a sufficient amount of a non-nucleophilic base to both deprotonate the piperidinium hydrochloride and facilitate the carboxylate activation. Proper reaction monitoring and standard purification techniques will ensure the isolation of the desired amide product in high yield and purity.

References

  • Vertex AI Search. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • Common Organic Chemistry. Amine to Amide Mechanism - T3P. Available at: [Link]

  • Vertex AI Search. (2023). Achieving Optimized Amide Bond Reactions for Heterocyclic Compounds.
  • Curia Global. (2024). Understanding T3P® from start to finish. Available at: [Link]

  • Angewandte Chemie International Edition. (2012). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC - NIH. Available at: [Link]

  • ACS Publications. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. Available at: [Link]

  • Journal of Peptide Science. (2016). A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. PMC - NIH. Available at: [Link]

  • Tetrahedron Letters. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]

  • ChemistryViews. (2018). New Protecting Group for Amines. Available at: [Link]

  • ResearchGate. Optimization of reaction conditions for amide bond formation. Available at: [Link]

  • ResearchGate. Optimization of reaction conditions for the preparation of amide 2 1a. Available at: [Link]

  • Synthesis. (2011). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Available at: [Link]

  • Chemistry – An Asian Journal. (2020). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Spiral. Available at: [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Available at: [Link]

  • The Journal of Organic Chemistry. Amidation reactions from the direct coupling of metal carboxylate salts with amines. Available at: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at: [Link]

  • ResearchGate. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

  • ACS Publications. (2013). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2025). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Available at: [Link]

  • Reddit. (2023). Hydrochloride salt of amine. r/OrganicChemistry. Available at: [Link]

  • ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • Fisher Scientific. Amide Synthesis. Available at: [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). Available at: [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • Fisher Scientific. Amide Synthesis. Available at: [Link]

  • Common Organic Chemistry. Amine to Amide (Coupling) - HATU. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • ResearchGate. Coupling Reagents. Available at: [Link]

  • Scribd. Coupling Reagents in Amide Synthesis - Organic-Reaction. Available at: [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • MDPI. (2022). Editorial to the Special Issue: “Synthesis of Organic Ligands and Their Metal Complexes in Medicinal Chemistry”. Available at: [Link]

  • Journal of Advanced Sciences and Engineering Technologies. (2025). Identification of a new ligand derived from 4- aminobenzoic acid and a study of its complexation with heavy ions and biological. Available at: [Link]

  • Journal of university of anbar for pure science. (2024). Synthesis and Characterization Some Complexes of Mixed Ligand and Study Its Effects as Antioxidant and Anticancer. Available at: [Link]

Sources

Application Notes & Protocols for Solid-Phase Synthesis Utilizing 4-(Piperidin-4-YL)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solid-Phase Synthesis (SPS) has become an indispensable technique in drug discovery and materials science, enabling the rapid and efficient construction of complex molecules.[1][2] This guide provides a detailed exploration of the use of 4-(Piperidin-4-YL)benzoic acid hydrochloride as a bifunctional, semi-flexible linker in solid-phase organic synthesis (SPOS). This linker is particularly valuable in the development of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapies where precise spatial orientation of molecular components is critical. We present the underlying chemical principles, detailed step-by-step protocols for immobilization, chain elongation, and cleavage, and expert insights into optimizing reaction conditions. These application notes are designed for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic workflows.

Foundational Principles: Fmoc-Based Solid-Phase Synthesis

The most prevalent strategy in modern solid-phase synthesis is the Fmoc/tBu approach, which relies on an orthogonal protection scheme.[3] The core of this methodology is an insoluble polymeric support (resin) that acts as an anchor for the growing molecular chain.[1] The synthesis cycle involves a series of repetitive steps: deprotection, washing, coupling, and further washing.

The N-terminus of the growing chain is temporarily protected by a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is typically removed using a solution of piperidine in an organic solvent.[4][5] Reactive side chains on the building blocks are protected by acid-labile groups (e.g., t-Butyl), which remain intact during the iterative cycles but are removed during the final cleavage step. This orthogonal strategy allows for selective deprotection and controlled chain elongation.[3]

SPS_Cycle Resin Resin-Bound Substrate (N-Terminus Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Step 1 Wash1 DMF Wash (Remove Piperidine, Dibenzofulvene) Deprotection->Wash1 Step 2 Coupling Amino Acid Coupling (Activated AA + Base) Wash1->Coupling Step 3 Wash2 DMF Wash (Remove Excess Reagents) Coupling->Wash2 Step 4 CycleEnd Resin-Bound Substrate (Elongated by 1 Unit) Wash2->CycleEnd Ready for next cycle

Caption: Structure of the bifunctional linker highlighting its key reactive sites.

Core Experimental Protocols

These protocols provide a framework for the use of 4-(Piperidin-4-YL)benzoic acid hydrochloride on a standard amine-functionalized resin, such as Rink Amide MBHA resin.

Protocol 1: Immobilization of the Linker onto Solid Support

This procedure details the coupling of the linker's carboxylic acid to the primary amine groups of the resin. The choice of coupling reagent is critical for efficiency and minimizing side reactions. [6] Table 1: Comparison of Common Amide Coupling Reagents

Coupling System Additive Base (equiv.) Typical Solvent Advantages Common Issues
EDC / NHS NHS or Sulfo-NHS None or Mild Base DCM, DMF, Water Water-soluble byproducts, good for biomolecules. [6] Slower reaction times.
DIC / HOBt HOBt DIPEA (2-3) DMF, DCM Low racemization, soluble urea byproduct. [7] HOBt can be explosive when dry.

| HATU | None | DIPEA (2-3) | DMF | Very fast, high efficiency, less racemization. [7]| Higher cost, can cap N-terminus if used in excess. [7]|

Step-by-Step Methodology (using HATU):

  • Resin Preparation:

    • Place amine-functionalized resin (e.g., Rink Amide, 1.0 eq, ~0.5 mmol/g loading) in a solid-phase synthesis vessel.

    • Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.

    • Drain the DMF. If the resin is a hydrochloride salt (e.g., MBHA·HCl), wash with 10% Diisopropylethylamine (DIPEA) in DMF (3 x 5 min) to neutralize, followed by extensive DMF washes. [8]

  • Activation and Coupling:

    • In a separate vial, dissolve 4-(Piperidin-4-YL)benzoic acid hydrochloride (3.0 eq) and HATU (2.9 eq) in DMF.

    • Add DIPEA (6.0 eq) to the vial. The extra base is required to neutralize both the linker's hydrochloride and the HCl generated during the reaction.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Reaction:

    • Add the activated linker solution to the swollen, drained resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Capping (Optional but Recommended):

    • Take a small sample of resin beads, wash thoroughly with DCM, and perform a Kaiser test to check for free primary amines. [9]A negative result (yellow beads) indicates complete coupling.

    • If the test is positive, the coupling reaction can be extended.

    • To cap any unreacted amine sites, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin thoroughly to remove all excess reagents and byproducts. A typical wash cycle is: DMF (x3), Dichloromethane (DCM) (x3), DMF (x3).

Immobilization_Scheme Resin Rink Amide Resin (-NH2) Immobilized Immobilized Linker (Resin-CO-Linker->NH) Resin->Immobilized + Linker HATU, DIPEA, DMF Linker 4-(Piperidin-4-YL)benzoic acid (-COOH, >NH·HCl) Linker->Immobilized

Caption: Reaction scheme for the immobilization of the linker onto an amine resin.

Protocol 2: Elongation from the Immobilized Linker

With the linker securely anchored, its piperidine nitrogen serves as the starting point for further synthesis. This protocol outlines a single coupling cycle.

Step-by-Step Methodology:

  • Resin Preparation:

    • Start with the linker-functionalized resin from Protocol 1.

    • Swell the resin in DMF for 30 minutes and then drain.

  • Coupling Reaction:

    • Prepare the coupling solution by dissolving the incoming Fmoc-protected amino acid (or other carboxylic acid building block) (3.0 eq) and a suitable coupling agent (e.g., HATU, 2.9 eq) in DMF.

    • Add DIPEA (6.0 eq) to the solution and allow it to pre-activate for 5-10 minutes.

    • Add the activated solution to the resin and agitate for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (x3), DCM (x3), and DMF (x3).

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin. [1][9] * Agitate for 5 minutes, drain, and add a fresh portion of the deprotection solution.

    • Agitate for an additional 15 minutes. The use of two shorter treatments ensures complete Fmoc removal. [5]

  • Final Wash:

    • Drain the deprotection solution and wash the resin extensively to remove all traces of piperidine: DMF (x5), DCM (x3), DMF (x3).

    • The resin is now ready for the next coupling cycle.

Protocol 3: Final Cleavage and Deprotection

This final step releases the synthesized molecule from the solid support and removes any acid-labile side-chain protecting groups.

Table 2: Common TFA-Based Cleavage Cocktails

Cocktail Name Composition (v/v/v) Scavengers Primary Use
Reagent B TFA / Phenol / H₂O / TIPS (88:5:5:2) Phenol, H₂O, TIPS General purpose, good for Arg(Pbf), Trp.
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) Thioanisole, EDT Peptides containing Cys, Met, Trp.
95% TFA TFA / H₂O / TIPS (95:2.5:2.5) H₂O, TIPS Simple peptides without sensitive residues.

TFA: Trifluoroacetic Acid; TIPS: Triisopropylsilane; EDT: 1,2-Ethanedithiol

Step-by-Step Methodology:

  • N-Terminal Fmoc Removal: Ensure the final N-terminal Fmoc group is removed by following the deprotection steps in Protocol 2. This is a critical first step before cleavage from Rink Amide resins. [9][10]

  • Resin Preparation:

    • Wash the deprotected peptidyl-resin with DCM (x3) to remove DMF and then dry the resin under a vacuum for at least 1 hour.

  • Cleavage:

    • Place the dry resin in a reaction vessel.

    • Add the appropriate cleavage cocktail (e.g., Reagent B, ~10 mL per gram of resin). Caution: Work in a well-ventilated fume hood as TFA is highly corrosive.

    • Agitate the slurry at room temperature for 2-4 hours.

  • Product Isolation:

    • Filter the resin and collect the filtrate into a centrifuge tube.

    • Wash the resin with a small amount of fresh TFA, and then with DCM, combining all filtrates. [10]

  • Precipitation and Purification:

    • Concentrate the combined filtrate under reduced pressure to remove most of the TFA and DCM.

    • Add the concentrated solution dropwise to a large volume of cold diethyl ether (at least 10x the volume of the filtrate) with vigorous stirring to precipitate the crude product. [9] * Place the ether suspension at -20°C for at least 1 hour to maximize precipitation.

    • Centrifuge the mixture, decant the ether, and wash the crude peptide pellet with cold ether (x2) to remove remaining scavengers.

    • Dry the crude product under vacuum. The product can then be purified by reverse-phase HPLC.

Summary and Outlook

4-(Piperidin-4-YL)benzoic acid hydrochloride is a powerful and versatile tool for the solid-phase synthesis of complex molecules. Its defined semi-rigid structure provides a level of conformational constraint that is highly desirable in the rational design of targeted therapeutics and other advanced materials. The protocols outlined in this guide provide a robust starting point for researchers, offering a clear pathway from resin immobilization to final product cleavage. By understanding the causality behind each step—from the choice of coupling reagent to the composition of the cleavage cocktail—scientists can confidently adapt and optimize these methods for their unique synthetic challenges.

References

  • Cleavage from Rink Amide Resin - Aapptec Peptides. (n.d.). Aapptec. Retrieved from [Link]

  • Technical Support Information Bulletin 1054 - Rink Amide MBHA Resin. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Rink Amide Resin, MBHA Resin. (n.d.). Applied Polytech. Retrieved from [Link]

  • The Science Behind Rink Amide-AM Resin: Mechanism and Applications in Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.). CD Bioparticles. Retrieved from [Link]

  • Amide coupling Protocol for Amino PEG. (2024-09-23). AxisPharm. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • 4-(piperidin-4-yloxy)benzoic acid hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • 4-(Piperidin-4-yl)benzoic acid. (n.d.). LookChem. Retrieved from [Link]

  • 4-(1-(2,4-Dichlorobenzylcarbamoyl)piperidin-4-yloxy)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4). Retrieved from [Link]

  • 4-(Piperidin-1-yl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]

  • Solid-Phase Synthetic Route to Multiple Derivatives of a Fundamental Peptide Unit. (2011). Molecules, 16(8), 6925-6947. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. (2014). Iranian Journal of Pharmaceutical Research, 13(Suppl), 143-155. Retrieved from [Link]

  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0. (2022). Materials and Protocols, 1(1), 1. Retrieved from [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2017). Journal of the Mexican Chemical Society. Retrieved from [Link]

  • Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. (2018). Archives of Pharmacal Research, 41(12), 1149-1161. Retrieved from [Link]

Sources

design of PROTACs with rigid linkers like 4-(Piperidin-4-YL)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Rational Design of PROTACs with Rigid Linkers

A Guide for Researchers, Scientists, and Drug Development Professionals

The Paradigm Shift in Drug Discovery: An Introduction to PROTACs

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that has shifted the drug discovery paradigm from occupancy-driven inhibition to event-driven, catalytic degradation of target proteins.[1] Unlike traditional small molecule inhibitors that require sustained high concentrations to block a protein's function, PROTACs act as catalytic scaffolds.[2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the cell's native ubiquitin-proteasome system (UPS).[2][5]

The linker, once considered a mere spacer, is now recognized as a critical determinant of a PROTAC's efficacy, influencing ternary complex stability, degradation efficiency, selectivity, and pharmacokinetic (PK) properties.[3][6][7][8] This guide focuses on the strategic implementation of rigid linkers, such as those derived from 4-(Piperidin-4-YL)benzoic acid hydrochloride, in PROTAC design to overcome the limitations of traditional flexible linkers and achieve superior therapeutic profiles.

The Rationale for Rigidity: Moving Beyond Flexible Linkers

While flexible linkers like polyethylene glycol (PEG) and alkyl chains are synthetically accessible and have been instrumental in early PROTAC development, they possess inherent disadvantages.[9][10] Their high conformational flexibility can lead to a significant entropic penalty upon binding, potentially destabilizing the ternary complex.[9][] Furthermore, the properties of flexible linkers, such as high lipophilicity in alkyl chains, can contribute to poor solubility and unfavorable PK profiles.[8][9]

Rigid linkers, incorporating structural motifs like piperidine/piperazine rings, aromatic systems, and alkynes, offer a compelling solution to these challenges.[3][9][12]

Key Advantages of Rigid Linkers:

  • Pre-organization and Reduced Entropy: Rigid linkers can conformationally pre-organize the PROTAC, reducing the entropic cost of forming the ternary complex and leading to enhanced stability and potency.[9][]

  • Improved Pharmacokinetics: The incorporation of rigid, polar motifs can improve aqueous solubility and other physicochemical properties, which are critical for favorable PK and oral bioavailability.[3][13][14] Clinically advanced PROTACs like ARV-110 and ARV-471 notably feature short, rigid linkers containing piperidine and piperazine moieties.[13][14]

  • Enhanced Selectivity: By imposing specific geometric constraints, rigid linkers can favor the formation of a productive ternary complex with the intended POI while disfavoring off-target interactions, thereby improving selectivity.[3][9]

  • Vectorial Control: Rigid structures provide better control over the exit vector and the spatial orientation of the two ligands, which is crucial for achieving optimal protein-protein interactions between the POI and the E3 ligase.[15][16]

Design Considerations & Challenges:

While advantageous, the design of rigid-linker PROTACs is not without challenges. A primary hurdle is the increased synthetic complexity.[9] Moreover, excessive rigidity can sometimes be detrimental, preventing the necessary conformational adjustments required for productive ternary complex formation with certain POI-E3 ligase pairs.[4][17] Therefore, a careful, data-driven optimization process is essential.

Workflow for Rigid-Linker PROTAC Design and Evaluation

A systematic approach is required to harness the full potential of rigid linkers. The following workflow outlines the key stages, from initial design to cellular characterization.

PROTAC_Design_Workflow cluster_0 Design & Synthesis cluster_1 Biophysical & Biochemical Validation cluster_2 Cellular & In Vivo Evaluation A 1. In Silico Modeling (Ternary Complex Prediction) B 2. Linker Selection (e.g., 4-(Piperidin-4-YL)benzoic acid) A->B Select Scaffold C 3. Modular Synthesis (POI Ligand + Linker + E3 Ligand) B->C Synthesize D 4. Binary Binding Assays (SPR/ITC to POI & E3) C->D Test Components E 5. Ternary Complex Assays (SPR/ITC/FRET) D->E Confirm Complex F 6. In Vitro Ubiquitination Assay E->F Confirm Function G 7. Cellular Degradation Assay (Western Blot / In-Cell Reporter) F->G Test in Cells H 8. Permeability & PK Studies (e.g., Caco-2, rodent PK) G->H Assess Druggability I 9. Lead Optimization H->I Iterate I->A Refine Design

Caption: A rational workflow for the development of PROTACs with rigid linkers.

Detailed Application Protocols

Protocol 1: Synthesis of a Model PROTAC using a Rigid Linker

This protocol describes a representative synthesis of a PROTAC using 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid as the rigid linker core, connecting a hypothetical POI ligand with an amine handle to a pomalidomide-derived CRBN ligand.

Objective: To couple the three components (POI ligand, rigid linker, E3 ligand) to form the final PROTAC.

Materials:

  • POI-NH2 (POI ligand with a primary or secondary amine)

  • 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid[18]

  • Pomalidomide

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • 4-(2-aminoethyl)morpholine (as an example E3 ligand precursor)

  • Dimethylformamide (DMF), Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (HPLC, Flash Chromatography)

Procedure:

  • Step 1: Amide Coupling of Linker to POI Ligand a. Dissolve 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes at room temperature. c. Add POI-NH2 (1.0 eq) to the reaction mixture. d. Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS. e. Upon completion, quench with water and extract with ethyl acetate. Purify the resulting Boc-protected intermediate by flash column chromatography. Causality: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid, facilitating nucleophilic attack by the amine on the POI ligand. DIPEA acts as a non-nucleophilic base to neutralize the resulting acids.

  • Step 2: Boc Deprotection a. Dissolve the purified intermediate from Step 1 in DCM. b. Add TFA (10-20% v/v) and stir at room temperature for 1-2 hours. c. Monitor the reaction by LC-MS until the Boc group is completely removed. d. Concentrate the reaction mixture in vacuo to remove excess TFA and solvent. The resulting amine is often used directly in the next step. Causality: TFA is a strong acid that efficiently cleaves the acid-labile tert-butyloxycarbonyl (Boc) protecting group, exposing the piperidine nitrogen for subsequent functionalization.

  • Step 3: Synthesis of E3 Ligand Handle (Example: Pomalidomide-linker precursor) a. This step involves pre-functionalizing the E3 ligand. For pomalidomide, a common strategy is nucleophilic aromatic substitution (SNAr) on 4-fluorothalidomide with an appropriate amine-containing linker piece.[3] b. For this example, we assume a pre-made pomalidomide derivative with a carboxylic acid handle is available (e.g., Pomalidomide-COOH).

  • Step 4: Final Amide Coupling a. Dissolve Pomalidomide-COOH (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes. c. Add the deprotected POI-linker intermediate from Step 2 (1.0 eq) to the mixture. d. Stir at room temperature for 4-12 hours. e. Purify the final PROTAC product using reverse-phase preparative HPLC. Self-Validation: Characterize the final product thoroughly using high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to confirm its identity and purity (>95%).

Protocol 2: Biophysical Assay for Ternary Complex Formation by SPR

Objective: To quantify the binding affinities of the PROTAC to its binary partners and measure the cooperativity of ternary complex formation.

Principle: Surface Plasmon Resonance (SPR) measures changes in refractive index at the surface of a sensor chip, allowing for real-time, label-free analysis of molecular interactions.[19][20]

Materials:

  • SPR instrument (e.g., Biacore)

  • Streptavidin-coated sensor chip

  • Biotinylated E3 ligase (e.g., VHL or CRBN complex)

  • Purified POI

  • PROTAC compound

  • SPR running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization of E3 Ligase: a. Pre-condition the streptavidin chip as per the manufacturer's instructions. b. Inject the biotinylated E3 ligase over one flow cell until a stable immobilization level is achieved (e.g., ~100-200 RU). c. Use an adjacent flow cell as a reference surface (no protein immobilized). Causality: Covalent immobilization of one binding partner allows for the measurement of interactions with analytes flowed over the surface. Biotin-streptavidin provides a strong and specific immobilization strategy.

  • Binary Affinity Measurement (PROTAC to E3): a. Prepare a dilution series of the PROTAC in running buffer (e.g., 0.1 nM to 1 µM). b. Inject the PROTAC solutions over the E3 ligase and reference flow cells at a constant flow rate. c. Monitor the association and dissociation phases. d. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (KD).[21]

  • Binary Affinity Measurement (PROTAC to POI): a. This can be performed similarly by immobilizing the POI (if it can be biotinylated) or using an alternative method like Isothermal Titration Calorimetry (ITC).[19][22]

  • Ternary Complex Formation Assay: a. Prepare a dilution series of the POI in running buffer. b. For each concentration of POI, add a constant, saturating concentration of the PROTAC (e.g., 5-10x KD of the weaker binary interaction). c. Inject these POI + PROTAC mixtures over the immobilized E3 ligase. d. Measure the binding response. An enhancement of POI binding in the presence of the PROTAC indicates ternary complex formation.[20]

  • Data Analysis and Cooperativity (α): a. Calculate the cooperativity factor (α) using the formula: α = (KD_POI * KD_PROTAC-E3) / (KD_ternary_POI * KD_ternary_PROTAC-E3). b. An α value > 1 indicates positive cooperativity (the ternary complex is more stable than the individual binary complexes), which is a hallmark of an efficient PROTAC. Self-Validation: Include negative controls, such as injecting POI alone (should show no binding to E3 ligase) and injecting a non-binding protein with the PROTAC.

Protocol 3: Cellular Degradation Assay by Western Blot

Objective: To determine the concentration-dependent degradation of the POI in a cellular context (DC50 and Dmax).

Materials:

  • Relevant cell line expressing the POI

  • PROTAC compound

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132, as a control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease/phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

  • Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: a. Seed cells in multi-well plates (e.g., 6-well or 12-well) and allow them to adhere overnight. b. Prepare a serial dilution of the PROTAC in cell culture medium (e.g., from 1 µM down to 1 pM). Include a DMSO-only vehicle control. c. Treat the cells with the PROTAC dilutions for a fixed time period (e.g., 18-24 hours). d. For a control well, pre-treat cells with MG132 (e.g., 10 µM) for 1-2 hours before adding a degradative concentration of the PROTAC. Causality: The time course and concentration range are critical variables that must be optimized for each new PROTAC system.

  • Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS. b. Lyse the cells directly in the wells with lysis buffer. c. Scrape the cells, collect the lysate, and clarify by centrifugation. d. Determine the protein concentration of each lysate using the BCA assay to ensure equal protein loading.[23]

  • Western Blotting: a. Normalize lysate concentrations and prepare samples with Laemmli buffer. b. Separate 15-30 µg of protein per lane by SDS-PAGE. c. Transfer the proteins to a PVDF membrane.[23] d. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. e. Incubate with the primary antibody for the POI overnight at 4°C. f. Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash thoroughly and detect the signal using a chemiluminescence substrate and an imaging system. h. Strip the membrane (if necessary) and re-probe for the loading control antibody.

  • Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the POI band intensity to the corresponding loading control band intensity. c. Plot the normalized POI levels against the log of the PROTAC concentration. d. Fit the data to a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation level). Self-Validation: The degradation should be rescued by the proteasome inhibitor MG132, confirming the mechanism of action is via the proteasome.

Data Interpretation & Expected Outcomes

The integration of data from these protocols provides a comprehensive profile of the PROTAC.

Example Data Summary Table:

PROTAC ConstructLinker TypeBinary KD (POI, nM)Binary KD (E3, nM)Ternary Cooperativity (α)Cellular DC50 (nM)Dmax (%)Permeability (Papp, 10-6 cm/s)
PROTAC-Flex PEG-4501201.2150850.5
PROTAC-Rigid-1 4-(Piperidin-4-YL)benzoic acid651108.5 25 >95 2.1
PROTAC-Rigid-2 Phenyl-alkyne701354.180901.5

This is representative data and will vary by system.

From this table, PROTAC-Rigid-1 would be identified as a lead candidate. Despite having slightly weaker binary affinities than the flexible version, its significantly higher cooperativity (α = 8.5) translates into superior cellular potency (DC50 = 25 nM) and efficacy (Dmax >95%).[3] The rigid linker also confers better cell permeability, a key attribute for further development.[13][24][25]

Conclusion and Future Directions

The strategic use of rigid linkers, such as those based on 4-(Piperidin-4-YL)benzoic acid, is a powerful approach in modern PROTAC design. By reducing conformational entropy, enhancing ternary complex stability, and improving physicochemical properties, these linkers can lead to PROTACs with superior potency, selectivity, and drug-like characteristics.[6][9][17] The protocols and workflows outlined in this guide provide a robust framework for the rational design, synthesis, and evaluation of these next-generation protein degraders. Future innovations will likely involve the development of novel rigid scaffolds and the integration of computational modeling to more accurately predict optimal linker geometry, further accelerating the discovery of transformative PROTAC therapeutics.

References

  • Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition, 55(6), 1966–1973. [Link]

  • Schapira, M., Calabrese, M. F., Bullock, A. N., & Crews, C. M. (2019). Targeted protein degradation: expanding the toolbox. Nature Reviews Drug Discovery, 18(12), 949–963. [Link]

  • Kostic, M., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Journal of Visualized Experiments, (203), e65718. [Link]

  • Roy, M. J., et al. (2019). SPR-based assays for assessing ternary complex formation in living cells. Nature Chemical Biology, 15(11), 1034–1042. [Link]

  • Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in cell signaling and drug discovery. Bioorganic & Medicinal Chemistry, 25(17), 4599–4607. [Link]

  • Maple, H. J., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 12(6), 949–955. [Link]

  • Edmondson, S. D., et al. (2019). A review of the evolution of proteolysis-targeting chimeras (PROTACs). Bioorganic & Medicinal Chemistry Letters, 29(16), 1251–1259. [Link]

  • Cecchini, C., Tardy, S., & Scapozza, L. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Chimia, 76(4), 341-347. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(4), 273-312. [Link]

  • Mares, A., et al. (2020). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Journal of Medicinal Chemistry, 63(21), 12479–12495. [Link]

  • Nunes, J., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry, 14(7), 1269-1277. [Link]

  • Cecchini, C., Pannilunghi, S., Tardy, S., & Scapozza, L. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 341-347. [Link]

  • Sun, X., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(4), 313-323. [Link]

  • Sun, X., & Rao, Y. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(4). [Link]

  • Lu, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 9(1), 2. [Link]

  • AstraZeneca. (2020). Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. In The PROTACs Handbook. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(4). [Link]

  • Li, Y., et al. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Biology Methods and Protocols, 8(1), bpad019. [Link]

  • Lu, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 9(2). [Link]

  • Cecchini, C., Tardy, S., & Scapozza, L. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Chimia, 76(4). [Link]

  • Daniels, D. L., et al. (2019). Cellular Assays for characterization of PROTAC activity and mechanism of action. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(8), 803-812. [Link]

  • Zeng, M., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(13), 1235–1252. [Link]

  • Troup, R. I., et al. (2020). Key methods to assemble PROTAC libraries using alkyl and ether linkers. [Link]

  • Drummond, M. L., & Williams, R. T. (2019). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 62(18), 8011–8024. [Link]

Sources

Application Notes and Protocols for 4-(Piperidin-4-YL)benzoic acid hydrochloride in Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-(Piperidin-4-YL)benzoic acid hydrochloride as a versatile building block in the design and synthesis of novel therapeutics. This document delves into its primary application as a semi-rigid linker in Proteolysis Targeting Chimeras (PROTACs) and explores its potential in other therapeutic modalities.

Introduction: The Strategic Importance of a Privileged Scaffold

4-(Piperidin-4-YL)benzoic acid hydrochloride is a bifunctional molecule that combines the structural features of a piperidine ring and a benzoic acid moiety. This unique combination imparts favorable physicochemical properties, making it an attractive component in medicinal chemistry. The piperidine ring can enhance aqueous solubility and provides a three-dimensional structural element, while the benzoic acid offers a convenient handle for chemical modifications, most notably amide bond formation. Its hydrochloride salt form ensures stability and ease of handling.

While broadly applicable, this scaffold has gained significant traction in the field of targeted protein degradation (TPD) as a linker for PROTACs. The semi-rigid nature of the 4-aryl piperidine structure can favorably influence the conformation of the PROTAC, facilitating the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase, a critical step in the PROTAC mechanism of action.[1][2][3]

Part 1: Application in PROTAC Development

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[4] They consist of a ligand for the POI and a ligand for an E3 ligase, connected by a linker. The linker is a critical component that dictates the distance and relative orientation of the two ligands, profoundly impacting the efficacy and selectivity of the PROTAC.[3][5]

Rationale for Using 4-(Piperidin-4-YL)benzoic acid hydrochloride as a PROTAC Linker

The choice of a linker is a crucial step in PROTAC design. While flexible linkers like polyethylene glycol (PEG) chains are common, there is a growing interest in incorporating rigid or semi-rigid elements.[6] 4-(Piperidin-4-YL)benzoic acid hydrochloride offers several advantages as a linker component:

  • Conformational Constraint: The piperidine ring introduces a degree of rigidity, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[2]

  • Improved Physicochemical Properties: The piperidine moiety can enhance the solubility of the often large and hydrophobic PROTAC molecules.[3]

  • Metabolic Stability: The cyclic nature of the piperidine can impart greater metabolic stability compared to linear alkyl chains.[1][6]

  • Vectorial Control: The defined geometry of the linker can provide better control over the spatial arrangement of the POI and E3 ligase, potentially leading to improved degradation efficiency and selectivity.

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC is a multi-step process that involves the sequential coupling of the POI ligand, the linker, and the E3 ligase ligand. A common strategy is to first synthesize a "linker-E3 ligase ligand" or "linker-POI ligand" intermediate, which is then coupled to the remaining component.

PROTAC_Synthesis_Workflow cluster_0 Component A Synthesis cluster_1 Component B Synthesis cluster_2 Linker Preparation cluster_3 PROTAC Assembly A POI Ligand (with reactive handle) AL POI Ligand-Linker Intermediate A->AL Amide Coupling B E3 Ligase Ligand (with reactive handle) PROTAC Final PROTAC B->PROTAC L 4-(Piperidin-4-YL)benzoic acid hydrochloride L_prot Boc-protected Linker L->L_prot Protection L_prot->AL AL->PROTAC Deprotection & Amide Coupling

Caption: General workflow for synthesizing a PROTAC using a protected piperidine-based linker.

Detailed Protocol: Incorporation of 4-(Piperidin-4-YL)benzoic acid hydrochloride into a PROTAC

This protocol describes a general procedure for coupling 4-(Piperidin-4-YL)benzoic acid hydrochloride to a primary or secondary amine-containing POI ligand, followed by coupling to a carboxylic acid-containing E3 ligase ligand.

Self-Validation: Each step includes in-process controls (e.g., TLC, LC-MS) to ensure the reaction is proceeding as expected before moving to the subsequent step. Successful synthesis of the final PROTAC is validated by comprehensive characterization (¹H NMR, ¹³C NMR, HRMS).

PART A: Protection of the Piperidine Nitrogen

Causality: The piperidine nitrogen is a nucleophile and will interfere with the subsequent amide coupling reaction. Therefore, it must be protected, typically with a tert-butyloxycarbonyl (Boc) group, which is stable under the coupling conditions and can be easily removed later.

Materials:

  • 4-(Piperidin-4-YL)benzoic acid hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 4-(Piperidin-4-YL)benzoic acid hydrochloride (1.0 eq) in DCM or THF.

  • Add TEA or DIPEA (2.2 eq) and stir until the solid dissolves.

  • Add Boc₂O (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • In-process control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected linker, which can often be used in the next step without further purification.

PART B: Amide Coupling with POI Ligand

Causality: Amide bond formation is a robust and widely used reaction in medicinal chemistry. Coupling reagents like HATU or HBTU activate the carboxylic acid, facilitating its reaction with the amine on the POI ligand.

Materials:

  • Boc-protected 4-(Piperidin-4-YL)benzoic acid (from Part A) (1.0 eq)

  • POI ligand with an available amine functionality (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the Boc-protected linker in anhydrous DMF.

  • Add HATU or HBTU and DIPEA to the solution and stir for 10 minutes at room temperature.

  • Add the POI ligand to the reaction mixture.

  • Stir at room temperature for 4-12 hours.

  • In-process control: Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected POI-linker intermediate.

PART C: Deprotection and Final Coupling with E3 Ligase Ligand

Causality: The Boc protecting group is acid-labile and can be selectively removed using trifluoroacetic acid (TFA) without affecting other functional groups in the molecule. The newly exposed piperidine amine can then be coupled to the E3 ligase ligand.

Materials:

  • Boc-protected POI-linker intermediate (from Part B)

  • Trifluoroacetic acid (TFA)

  • DCM

  • E3 ligase ligand with a carboxylic acid functionality (e.g., pomalidomide-acid)

  • HATU or HBTU

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Dissolve the Boc-protected POI-linker intermediate in DCM.

  • Add TFA (20-30% v/v in DCM) and stir at room temperature for 1-2 hours.

  • In-process control: Monitor the deprotection by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove TFA and solvent.

  • Dissolve the resulting amine salt in anhydrous DMF.

  • In a separate flask, pre-activate the E3 ligase ligand carboxylic acid with HATU or HBTU and DIPEA in DMF for 10 minutes.

  • Add the pre-activated E3 ligase ligand solution to the solution of the deprotected POI-linker intermediate.

  • Stir at room temperature for 4-12 hours.

  • In-process control: Monitor the final coupling reaction by LC-MS.

  • Work up the reaction as described in Part B, step 6.

  • Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).

  • Final Validation: Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Part 2: Applications Beyond PROTACs

The 4-(piperidin-4-yl)benzoic acid scaffold is not limited to PROTACs and has been explored in the development of other classes of therapeutics. Its structural features make it a valuable building block for creating molecules that can interact with various biological targets.

Inhibitors of the Presynaptic Choline Transporter (CHT)

Derivatives of 4-methoxy-3-(piperidin-4-yl)oxy benzamides have been identified as potent inhibitors of the presynaptic choline transporter (CHT).[7] CHT is responsible for the uptake of choline into neurons, a rate-limiting step in the synthesis of the neurotransmitter acetylcholine. Inhibitors of CHT are valuable research tools and have potential therapeutic applications in neurological disorders. The piperidine moiety in these compounds plays a crucial role in their interaction with the transporter.

Activators of Hypoxia-Inducible Factor 1 (HIF-1) Pathways

N-(piperidin-4-yl)benzamide derivatives have been synthesized and evaluated as activators of the HIF-1 pathway.[8] HIF-1 is a transcription factor that plays a critical role in the cellular response to hypoxia and is implicated in various diseases, including cancer and ischemia. The ability to modulate the HIF-1 pathway with small molecules is of significant therapeutic interest.

Anti-inflammatory Agents

The piperidine and benzoic acid motifs are present in a variety of anti-inflammatory agents.[9][10] The 4-(piperidin-4-yl)benzoic acid scaffold can serve as a starting point for the design of novel anti-inflammatory drugs targeting enzymes or receptors involved in the inflammatory cascade.

Data Presentation

Table 1: Physicochemical Properties of 4-(Piperidin-4-YL)benzoic acid hydrochloride

PropertyValueReference
Molecular Formula C₁₂H₁₆ClNO₂
Molecular Weight 241.71 g/mol
Appearance White to off-white powder
Solubility Soluble in water
Storage 2-8 °C

Conclusion

4-(Piperidin-4-YL)benzoic acid hydrochloride is a valuable and versatile building block for the development of novel therapeutics. Its primary application as a semi-rigid linker in PROTACs is well-justified by its ability to confer favorable conformational and physicochemical properties. The detailed protocol provided herein offers a practical guide for its incorporation into PROTAC synthesis. Furthermore, its demonstrated utility in other therapeutic areas highlights the broad potential of this privileged scaffold in medicinal chemistry. Researchers are encouraged to explore the diverse applications of this compound in their drug discovery endeavors.

References

  • Li, Y., et al. (2021). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 6(1), 337. [Link]

  • Sun, H., et al. (2021). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 23(4), 743-750. [Link]

  • Kaliyeva, A., et al. (2022). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Pharmacia, 69(4), 987-994. [Link]

  • AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]

  • Ghanem, A. M., et al. (2021). Synthetic approaches to constructing proteolysis targeting chimeras (PROTACs). RSC Medicinal Chemistry, 12(8), 1269-1289. [Link]

  • Gaponenko, A. V., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 313-333. [Link]

  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(9), 1133-1141. [Link]

  • Hong, W., et al. (2014). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 24(15), 3410-3413. [Link]

  • Wang, Y., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Bioorganic & Medicinal Chemistry Letters, 28(17), 2869-2873. [Link]

  • Bartolini, M., et al. (2015). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 58(21), 8561-8573. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

  • Scott, J. S., et al. (2021). Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry, 86(17), 11847-11855. [Link]

  • AstraZeneca. (2023). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. [Link]

  • Chiba, J., et al. (2007). Synthesis and Biological Evaluation of Benzoic Acid Derivatives as Potent, Orally Active VLA-4 Antagonists. Bioorganic & Medicinal Chemistry, 15(4), 1679-1693. [Link]

  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. [Link]

  • ResearchGate. (n.d.). Scope of PROTAC synthesis via amide coupling. [Link]

  • Al-Obaidi, A. H. M. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. International Journal of Pharmaceutical Quality Assurance, 9(2), 196-200. [Link]

  • Zavareh, E. R., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. Iranian Journal of Pharmaceutical Research, 14(4), 1099-1108. [Link]

  • Kumar, S., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Infectious Diseases, 9(5), 1060-1072. [Link]

  • Cant, A., et al. (2020). Proteolysis-targeting chimeras in drug development: A safety perspective. British Journal of Pharmacology, 177(16), 3662-3675. [Link]

  • Syngene. (2022). Accelerating PROTAC programs to drug the “undruggable”. [Link]

  • Kumar, A., et al. (2022). Inhibitors to degraders: Changing paradigm in drug discovery. Future Drug Discovery, 4(2), FDD78. [Link]

  • Zhang, C., et al. (2022). Recent Advances in PROTACs for Drug Targeted Protein Research. Molecules, 27(19), 6256. [Link]

Sources

Application Notes and Protocols for the Functionalization of the Piperidine Ring in 4-(Piperidin-4-YL)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous and highly valued scaffold in modern drug discovery, present in a significant number of FDA-approved pharmaceuticals.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties to drug candidates, including improved solubility and bioavailability, while also providing a three-dimensional framework for precise interactions with biological targets.[3] 4-(Piperidin-4-YL)benzoic acid hydrochloride, in particular, serves as a versatile building block, featuring a secondary amine on the piperidine ring and a carboxylic acid on the phenyl ring. This bifunctional nature allows for diverse synthetic modifications, making it a key intermediate in the development of novel therapeutics, including analgesics, anti-inflammatory drugs, and targeted protein degraders (PROTACs).[4][5]

This comprehensive guide provides detailed application notes and protocols for the functionalization of the piperidine ring of 4-(Piperidin-4-YL)benzoic acid hydrochloride. We will delve into the core strategies of N-alkylation, N-acylation, and N-arylation, explaining the mechanistic underpinnings of these transformations and providing field-proven, step-by-step protocols for their execution. Furthermore, we will touch upon the emerging field of C-H functionalization as a sophisticated strategy for late-stage modification of the piperidine core.

I. N-Functionalization: The Gateway to Structural Diversity

The secondary amine of the piperidine ring in 4-(Piperidin-4-YL)benzoic acid hydrochloride is the primary site for synthetic elaboration. Its nucleophilic character allows for a variety of chemical transformations that introduce new substituents, thereby modulating the parent molecule's steric and electronic properties.

A. N-Alkylation: Tailoring Lipophilicity and Target Engagement

N-alkylation is a fundamental strategy for introducing alkyl groups onto the piperidine nitrogen. This modification can significantly impact a molecule's lipophilicity, membrane permeability, and binding affinity to its biological target. Reductive amination stands out as a robust and widely employed method for achieving N-alkylation.[6]

Causality of Experimental Choices in Reductive Amination:

The reaction proceeds through two key steps: the formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by the in-situ reduction of this intermediate to the corresponding tertiary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent due to its mild nature and tolerance of a wide range of functional groups.[6] The choice of an anhydrous solvent like dichloromethane (DCM) is critical to prevent the hydrolysis of the reducing agent and the iminium ion intermediate.

Experimental Protocol: N-Alkylation via Reductive Amination

This protocol details the N-benzylation of 4-(Piperidin-4-YL)benzoic acid hydrochloride as a representative example.

Materials:

  • 4-(Piperidin-4-YL)benzoic acid hydrochloride

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a stirred solution of 4-(Piperidin-4-YL)benzoic acid hydrochloride (1.0 eq) in anhydrous DCM at room temperature, add triethylamine (1.1 eq) to neutralize the hydrochloride salt and liberate the free secondary amine. Stir for 15 minutes.

  • Iminium Ion Formation: Add benzaldehyde (1.1 eq) to the reaction mixture and stir at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is often exothermic, and a gentle cooling bath may be necessary.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to afford the desired N-benzyl-4-(piperidin-4-yl)benzoic acid.

Data Presentation:

ReagentMolar Equiv.Purpose
4-(Piperidin-4-YL)benzoic acid HCl1.0Starting Material
Triethylamine1.1Base to neutralize HCl salt
Benzaldehyde1.1Aldehyde for iminium formation
Sodium triacetoxyborohydride1.5Reducing Agent

Visualization of N-Alkylation Workflow:

N_Alkylation_Workflow cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Work-up & Purification start Dissolve Starting Material & Add Base aldehyde Add Benzaldehyde start->aldehyde Stir 15 min reducer Add NaBH(OAc)₃ aldehyde->reducer Stir 30 min monitor Monitor Reaction (TLC/LC-MS) reducer->monitor quench Quench with NaHCO₃ monitor->quench Reaction Complete extract Extract with DCM quench->extract purify Purify via Chromatography extract->purify product Isolated N-Alkylated Product purify->product

Caption: Workflow for N-alkylation via reductive amination.

B. N-Acylation: Introducing Amide Functionality

N-acylation introduces an amide bond, a key functional group in many pharmaceuticals that can participate in hydrogen bonding and enhance target affinity.[7] This transformation is typically achieved by reacting the piperidine nitrogen with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a non-nucleophilic base.[8]

Causality of Experimental Choices in N-Acylation:

The reaction proceeds via nucleophilic acyl substitution. The secondary amine attacks the electrophilic carbonyl carbon of the acylating agent. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to scavenge the acidic byproduct (e.g., HCl) generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.[8] Cooling the reaction to 0 °C during the addition of the acylating agent helps to control the reaction rate and minimize potential side reactions.

Experimental Protocol: N-Acylation with Acyl Chloride

This protocol describes the N-acetylation of 4-(Piperidin-4-YL)benzoic acid hydrochloride.

Materials:

  • 4-(Piperidin-4-YL)benzoic acid hydrochloride

  • Acetyl chloride

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(Piperidin-4-YL)benzoic acid hydrochloride (1.0 eq) in anhydrous DCM. Add a non-nucleophilic base like TEA (2.2 eq) to neutralize the hydrochloride and the HCl generated during the reaction.

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography to yield 4-(1-acetylpiperidin-4-yl)benzoic acid.

Data Presentation:

ReagentMolar Equiv.Purpose
4-(Piperidin-4-YL)benzoic acid HCl1.0Starting Material
Triethylamine2.2Base to neutralize HCl
Acetyl chloride1.1Acylating Agent
C. N-Arylation: Forging Carbon-Nitrogen Bonds

N-arylation, the formation of a bond between the piperidine nitrogen and an aromatic ring, is a powerful tool for creating complex molecular architectures. While traditional methods like the Buchwald-Hartwig amination are effective, transition-metal-free approaches are gaining traction for their milder reaction conditions.[9][10][11] One such method involves the use of o-silylaryl triflates in the presence of a fluoride source like cesium fluoride (CsF).[9][12]

Causality of Experimental Choices in Transition-Metal-Free N-Arylation:

This method relies on the in-situ generation of a highly reactive aryne intermediate from the o-silylaryl triflate upon treatment with a fluoride source. The piperidine nitrogen then acts as a nucleophile, adding to the aryne to form the N-arylated product. The choice of a polar aprotic solvent like acetonitrile or THF is crucial for the solubility of the reagents and the stability of the intermediates.

Experimental Protocol: Transition-Metal-Free N-Arylation

This protocol provides a general procedure for the N-arylation of 4-(Piperidin-4-YL)benzoic acid.

Materials:

  • 4-(Piperidin-4-YL)benzoic acid

  • o-Silylaryl triflate (e.g., 2-(trimethylsilyl)phenyl triflate)

  • Cesium fluoride (CsF)

  • Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 4-(Piperidin-4-YL)benzoic acid (1.2 eq) in anhydrous MeCN, add the o-silylaryl triflate (1.0 eq) and cesium fluoride (2.0 eq).

  • Reaction: Stir the mixture at room temperature for 20-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to obtain the N-arylated product.

Data Presentation:

ReagentMolar Equiv.Purpose
4-(Piperidin-4-YL)benzoic acid1.2Nucleophile
o-Silylaryl triflate1.0Aryne Precursor
Cesium fluoride2.0Fluoride Source

II. Advanced Strategies: C-H Functionalization

Direct C-H functionalization of the piperidine ring represents a more advanced and atom-economical approach to diversification, avoiding the need for pre-functionalized starting materials.[13] These methods often employ transition-metal catalysts, such as rhodium, to achieve site-selective installation of new functional groups at the C2, C3, or C4 positions of the piperidine ring.[13][14] The regioselectivity of these reactions can often be controlled by the choice of catalyst and the nature of the directing group on the piperidine nitrogen.[13][14] While beyond the scope of this introductory guide to provide detailed protocols, researchers are encouraged to explore the burgeoning literature on this topic for cutting-edge synthetic strategies.[15][16][17]

III. Conclusion and Future Perspectives

The functionalization of the piperidine ring in 4-(Piperidin-4-YL)benzoic acid hydrochloride offers a rich landscape for chemical exploration in drug discovery. The N-alkylation, N-acylation, and N-arylation strategies detailed herein provide a robust toolkit for systematically modifying this privileged scaffold. As synthetic methodologies continue to advance, particularly in the realm of C-H functionalization, the ability to precisely and efficiently decorate the piperidine core will undoubtedly lead to the discovery of novel therapeutics with enhanced efficacy and safety profiles.

Visualization of Functionalization Strategies:

Functionalization_Strategies cluster_N_Func N-Functionalization cluster_CH_Func C-H Functionalization (Advanced) Core 4-(Piperidin-4-YL)benzoic acid HCl N_Alkylation N-Alkylation Core->N_Alkylation N_Acylation N-Acylation Core->N_Acylation N_Arylation N-Arylation Core->N_Arylation CH_Func Direct C-H Functionalization Core->CH_Func

Caption: Overview of functionalization strategies.

References

  • Approaches to α-functionalization of piperidines by C H... - ResearchGate. Available at: [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - NIH. Available at: [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • An Efficient Route to 4-(Substituted benzyl)piperidines. | Request PDF - ResearchGate. Available at: [Link]

  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed. Available at: [Link]

  • Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems | Request PDF - ResearchGate. Available at: [Link]

  • Solid-Phase Synthetic Route to Multiple Derivatives of a Fundamental Peptide Unit - MDPI. Available at: [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed Central. Available at: [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - MDPI. Available at: [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - MDPI. Available at: [Link]

  • Discovery of 4-benzoylpiperidine and 3-(piperidin-4- yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. Available at: [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC - NIH. Available at: [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - Organic Chemistry Portal. Available at: [Link]

  • Examples of N‐alkylated alkaloids and drug molecules - ResearchGate. Available at: [Link]

  • Copper-catalyzed N-arylation of amines with aryliodonium ylides in water - BJOC. Available at: [Link]

  • Facile N-arylation of amines and sulfonamides - PubMed. Available at: [Link]

  • 4-(Piperidin-1-yl)benzoic acid | C12H15NO2 | CID 764599 - PubChem. Available at: [Link]

  • N-Acylation Reactions of Amines - ResearchGate. Available at: [Link]

  • Facile N-arylation of amines and sulfonamides and o-arylation of phenols and arenecarboxylic acids - PubMed. Available at: [Link]

  • Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis - MDPI. Available at: [Link]

Sources

Application Notes and Protocols: Click Chemistry Applications with Derivatives of 4-(Piperidin-4-YL)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the application of click chemistry using derivatives of 4-(piperidin-4-yl)benzoic acid hydrochloride. This versatile scaffold, prevalent in medicinal chemistry, serves as a cornerstone for creating complex molecular architectures. By functionalizing this core with bioorthogonal handles, scientists can leverage the power of click chemistry for applications ranging from bioconjugation and target identification to the modular synthesis of bivalent molecules like Proteolysis Targeting Chimeras (PROTACs). Herein, we present the scientific rationale, step-by-step protocols for derivatization, and specific application notes for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

Part 1: Foundational Concepts
1.1 The Power of Click Chemistry in Drug Discovery

Coined by K.B. Sharpless in 2001, "click chemistry" is a chemical philosophy that emphasizes simplicity, reliability, and modularity.[1] These reactions are characterized by high yields, stereospecificity, and the generation of inoffensive byproducts, often proceeding under mild, aqueous conditions.[2] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage between two molecular fragments.[3] This bioorthogonal reaction—meaning it does not interfere with native biological processes—has become an indispensable tool in drug discovery for creating large compound libraries, developing probes for target identification, and assembling complex bioconjugates like antibody-drug conjugates (ADCs).[1][4]

1.2 The 4-(Piperidin-4-YL)benzoic Acid Scaffold: A Privileged Structure

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved drugs.[5][6] Its saturated, six-membered heterocyclic structure offers key advantages:

  • Improved Pharmacokinetics: The piperidine motif can enhance a molecule's aqueous solubility and metabolic stability, improving its overall ADME (absorption, distribution, metabolism, and excretion) properties.[5]

  • Structural Versatility: It provides a three-dimensional, non-planar structure that can orient substituents in precise vectors to optimize interactions with biological targets.[7]

  • Modifiable Handles: The secondary amine of the piperidine and other potential functional groups allow for straightforward chemical modification.

The 4-(piperidin-4-yl)benzoic acid moiety combines the benefits of the piperidine ring with a rigid phenyl group, creating a semi-flexible linker structure. This unique geometry is valuable for connecting different molecular entities, such as in the design of PROTACs, where precise spatial orientation between two protein-binding ligands is critical for activity.[8]

Part 2: Synthesis of "Clickable" 4-(Piperidin-4-YL)benzoic Acid Derivatives

The true power of this scaffold is realized when it is converted into a "clickable" building block. The two primary sites for modification are the piperidine nitrogen and the carboxylic acid on the benzoic acid ring. This allows for the strategic installation of either an azide or an alkyne handle.

G cluster_0 4-(Piperidin-4-YL)benzoic Acid Core cluster_1 Functionalization Points cluster_2 Clickable Handles core Core Scaffold N Piperidine Nitrogen (Secondary Amine) core->N N-Alkylation or N-Acylation COOH Carboxylic Acid core->COOH Amide Coupling Alkyne Alkyne Group N->Alkyne Azide Azide Group N->Azide COOH->Alkyne COOH->Azide caption Figure 1. Derivatization strategy for the core scaffold.

Figure 1. Derivatization strategy for the core scaffold.
Protocol 1: Synthesis of an Alkyne-Functionalized Derivative via Amide Coupling

This protocol describes the functionalization of the carboxylic acid group with an alkyne handle using standard peptide coupling chemistry.

Objective: To synthesize 4-(piperidin-4-yl)-N-(prop-2-yn-1-yl)benzamide.

Materials:

  • 4-(Piperidin-4-YL)benzoic acid hydrochloride

  • Propargylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or another carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activation: In a round-bottom flask, dissolve 4-(piperidin-4-yl)benzoic acid hydrochloride (1.0 eq) and NHS (1.1 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath.

  • Add DCC (1.1 eq) to the solution and stir at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

    • Causality Note: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. NHS is used to trap this intermediate, forming a more stable NHS-ester that is less prone to side reactions and racemization.[9]

  • Coupling: Filter off the DCU precipitate. To the filtrate, add propargylamine (1.2 eq) and TEA (2.5 eq). The TEA is crucial for neutralizing the hydrochloride salt and facilitating the nucleophilic attack of the amine.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with EtOAc (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel) using an appropriate solvent system (e.g., dichloromethane/methanol gradient) to yield the pure alkyne-functionalized product.

Part 3: Application Note 1 - Bioconjugation for Target Profiling

Concept: A powerful application of clickable probes is in chemical proteomics for target identification and validation. By treating cells or lysates with an alkyne-functionalized derivative of our scaffold, the molecule will bind to its protein targets. After lysis, an azide-functionalized reporter tag (e.g., Azide-Biotin) is "clicked" onto the probe. The resulting biotinylated protein-probe complexes can then be enriched using streptavidin beads and identified by mass spectrometry.

G Probe 1. Incubate Alkyne-Probe with Cell Lysate Click 2. Add Azide-Biotin & CuAAC Reagents Probe->Click Pulldown 3. Streptavidin Bead Pulldown Click->Pulldown Analyze 4. Elute & Analyze by Mass Spec Pulldown->Analyze caption Figure 2. Workflow for target identification.

Figure 2. Workflow for target identification.
Protocol 2: CuAAC for Protein Labeling in a Cell Lysate

This protocol is adapted from established bioconjugation methods and is designed for high efficiency in complex biological mixtures.[10][11]

Reagent Stock SolutionFinal ConcentrationPurpose
Alkyne-Probe (from Protocol 1)1-10 µMBinds to target proteins
Azide-Biotin (10 mM in DMSO)100 µMReporter tag for pulldown
Copper(II) Sulfate (CuSO₄) (20 mM in H₂O)1 mMCopper catalyst source[10]
THPTA Ligand (50 mM in H₂O)5 mMStabilizes Cu(I) and protects biomolecules[10]
Sodium Ascorbate (100 mM in H₂O, freshly prepared)5 mMReduces Cu(II) to the active Cu(I) state[12]
Protein Lysate in PBS1-5 mg/mLSource of target proteins

Procedure:

  • Incubation: Treat 1 mL of cell lysate with the alkyne-probe to the desired final concentration. Incubate for 1 hour at 4°C to allow for target binding.

  • Prepare Click Reagents: In a separate microfuge tube, prepare the catalyst premix by adding the THPTA ligand solution to the CuSO₄ solution. Vortex briefly.

  • Initiate Click Reaction: To the protein lysate, add the Azide-Biotin stock solution.

  • Add the CuSO₄/THPTA premix to the lysate.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Causality Note: The reaction is initiated by the reduction of Cu(II) to the catalytically active Cu(I) species by sodium ascorbate. The THPTA ligand accelerates the reaction and prevents oxidative damage to the proteins.[10][12]

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • The lysate is now ready for downstream applications, such as enrichment via streptavidin affinity chromatography.

Part 4: Application Note 2 - Modular Synthesis of PROTACs

Concept: PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[] The linker connecting the target-binding warhead and the E3-binding ligand is a critical determinant of PROTAC efficacy. Click chemistry offers a modular and efficient way to assemble PROTACs, allowing for rapid optimization of the linker and its attachment points.[8] For applications involving sensitive biomolecules or live cells, a copper-free click reaction is preferred. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with an azide, eliminating the need for a cytotoxic copper catalyst.[][14]

G cluster_0 SPAAC Reaction Warhead Target-Binding Ligand (with Azide) PROTAC Final PROTAC Molecule Warhead->PROTAC Linker Piperidine-Benzoic Acid Linker (with DBCO) Linker->PROTAC E3Ligand E3 Ligase Ligand caption Figure 3. Modular PROTAC synthesis via SPAAC.

Figure 3. Modular PROTAC synthesis via SPAAC.
Protocol 3: SPAAC for PROTAC Synthesis

This protocol describes the final ligation step to assemble a PROTAC using a pre-functionalized piperidine-benzoic acid linker.

Objective: To couple an azide-modified target-binding ligand to a DBCO-functionalized piperidine-benzoic acid-E3 ligand conjugate.

Materials:

  • Azide-functionalized target protein ligand (1.0 eq)

  • DBCO-functionalized piperidine-linker-E3 ligand (1.1 eq)

  • Anhydrous, polar aprotic solvent (e.g., DMSO or DMF)

  • Analytical and preparative HPLC system

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a clean, dry vial, dissolve the azide-functionalized ligand in the anhydrous solvent.

  • Add the solution of the DBCO-functionalized linker construct to the vial.

  • Incubation: Stir the reaction mixture at room temperature. The reaction can take from 2 to 24 hours depending on the concentration and reactivity of the specific substrates.

    • Causality Note: The reaction is driven by the release of ring strain from the cyclooctyne ring, allowing it to proceed without a catalyst. The rate can be influenced by the specific strained alkyne used (e.g., DBCO generally reacts faster than BCN).[14]

  • Monitoring: Monitor the reaction progress by LC-MS until the azide starting material is consumed.

  • Purification: Upon completion, concentrate the reaction mixture under reduced pressure (if the solvent is sufficiently volatile) or directly purify the crude product by preparative reversed-phase HPLC to obtain the final PROTAC molecule.

  • Characterization: Confirm the identity, purity, and structural integrity of the final PROTAC product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

FeatureCuAAC (Protocol 2)SPAAC (Protocol 3)
Catalyst Copper (I)None (strain-promoted)
Biocompatibility Lower (copper toxicity is a concern for live cells)High (ideal for in vivo and live-cell applications)[]
Reaction Rate Generally faster, tunable with ligandsGenerally slower, dependent on cyclooctyne structure
Reactants Terminal Alkyne + AzideStrained Alkyne (e.g., DBCO) + Azide
Primary Use Case In vitro bioconjugation, material science, library synthesisLive-cell imaging, in vivo chemistry, PROTAC synthesis[8][14]
Part 5: Concluding Remarks

The 4-(piperidin-4-yl)benzoic acid scaffold is a highly valuable building block in modern drug discovery. Its favorable physicochemical properties and dual functional handles make it an ideal core for derivatization. By equipping this scaffold with bioorthogonal alkyne or azide groups, researchers can unlock the vast potential of click chemistry. The protocols and applications outlined in this guide demonstrate a clear path from rational design and synthesis to practical implementation in target identification and the modular construction of complex therapeutic modalities like PROTACs. As click chemistry continues to evolve, its synergy with privileged scaffolds such as this one will undoubtedly continue to accelerate the discovery of new medicines.

References
  • Jiang, H., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 657-669. Available at: [Link]

  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 271, 116378. Available at: [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]

  • Jena Bioscience (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Available at: [Link]

  • Al-Mokadem, F., et al. (2021). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Molecules, 26(21), 6673. Available at: [Link]

  • Jiang, H., et al. (2019). Recent applications of click chemistry in drug discovery. ResearchGate. Available at: [Link]

  • Kumar, D., et al. (2024). Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. (2024). LinkedIn. Available at: [Link]

  • Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]

  • Merten, H., et al. (2018). Facile Site-Specific Multiconjugation Strategies in Recombinant Proteins Produced in Bacteria. In: Site-Specific Protein Labeling. Methods in Molecular Biology, vol 1728. Humana Press, New York, NY. Available at: [Link]

  • Al-Azawi, S., & Mohammed, M. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link]

  • Düzleyen, B., et al. (2023). The Use of Click Chemisty in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy. Available at: [Link]

  • Naz, S., et al. (2025). Synthesis, Characterization, Biological and Docking Simulations of 4-(Benzylideneamino) Benzoic Acids. ResearchGate. Available at: [Link]

  • Li, D., & Chen, C. (2023). Click chemistry in the development of PROTACs. RSC Chemical Biology, 4(12), 957-967. Available at: [Link]

  • Aytemir, M. D. (2023). Click Reactions in Medicinal Chemistry. MDPI. Available at: [Link]

  • Chiba, J., et al. (2007). Synthesis and Biological Evaluation of Benzoic Acid Derivatives as Potent, Orally Active VLA-4 Antagonists. Bioorganic & Medicinal Chemistry, 15(4), 1679-93. Available at: [Link]

  • Kumar, R., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Medicinal Chemistry, 30(28), 3223-3242. Available at: [Link]

  • Kaur, G., et al. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. Available at: [Link]

  • Peng, Z.-H., et al. (2025). Recent Advances in the Synthesis of 4H-Benzo[d][3][10]oxathiin-4-ones and 4H-Benzo[d][3][10]dioxin-4-ones. Molecules, 30, 290. Available at: [Link]

  • Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1). Available at: [Link]

Sources

Application Notes: Leveraging 4-(Piperidin-4-YL)benzoic acid hydrochloride in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Strategic Value of Small Scaffolds in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3][4] The core principle of FBDD is to screen low molecular weight compounds, or "fragments" (typically < 300 Da), that exhibit weak but highly efficient binding to a biological target.[4] These initial fragment hits, identified through sensitive biophysical techniques, serve as foundational building blocks.[4][5] They are then optimized through structure-guided strategies—such as growing, linking, or merging—to evolve into potent, drug-like candidates.[4][6][7]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical use of a specific, high-value fragment: 4-(Piperidin-4-YL)benzoic acid hydrochloride . This fragment is particularly noteworthy due to its combination of a rigid aromatic ring and a flexible, yet conformationally constrained, piperidine ring. This bifunctional nature makes it an excellent starting point for exploring diverse chemical space and establishing critical interactions within a protein's binding site. Furthermore, its structural motifs are recognized as privileged structures in medicinal chemistry, appearing in numerous bioactive compounds.[8][9] We will delve into its physicochemical properties, provide detailed protocols for its application in key FBDD screening technologies, and outline strategies for its evolution into more potent molecules.

Physicochemical Profile of a Versatile Fragment

Understanding the inherent properties of a fragment is critical for designing effective screening experiments and interpreting the resulting data. 4-(Piperidin-4-YL)benzoic acid hydrochloride is a water-soluble, crystalline powder, making it amenable to the aqueous buffer systems used in most biophysical assays.[10] Its key characteristics are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₆ClNO₂[10]
Molecular Weight 241.71 g/mol [10]
CAS Number 149353-84-4[10]
Form Powder[10]
Hydrogen Bond Donors 2[11]
Hydrogen Bond Acceptors 3[11]
Rotatable Bond Count 2[11]
Topological Polar Surface Area (TPSA) 49.33 Ų[11]
Storage Temperature 2-8°C[10][11]

The presence of both hydrogen bond donors (the carboxylic acid and the piperidine amine) and acceptors (the carboxylic oxygens and the piperidine nitrogen) provides multiple opportunities for directed interactions with a protein target. The limited number of rotatable bonds reduces the entropic penalty upon binding, a key factor for achieving favorable ligand efficiency.[12]

The FBDD Workflow: From Fragment Hit to Lead Candidate

The journey from an initial fragment screen to a viable lead compound is a systematic, multi-stage process. The diagram below illustrates a typical FBDD workflow, highlighting the central role of biophysical screening and structure-based design.

FBDD_Workflow General FBDD Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (incl. 4-PBA-HCl) Screen Biophysical Screening (SPR, NMR, etc.) Lib->Screen ~1000s fragments Hits Validated Hits (Weak Binders) Screen->Hits μM to mM Affinity Xray X-ray Crystallography or NMR Structure Hits->Xray Pose Binding Pose Determination Xray->Pose SBDD Structure-Based Design (SBDD) Pose->SBDD Chem Medicinal Chemistry (Growing, Linking) SBDD->Chem SAR SAR by Catalog & Synthesis Chem->SAR Lead Potent Lead (nM Affinity) SAR->Lead SPR_Workflow SPR Screening Workflow cluster_setup Setup cluster_screen Screening cluster_characterize Characterization Immobilize Immobilize Target Protein on Sensor Chip Reference Create Blocked Reference Surface Immobilize->Reference SingleConc Inject Fragment (Single High Conc.) Reference->SingleConc IdentifyHits Identify Hits (Target > Reference) SingleConc->IdentifyHits DoseResponse Inject Fragment (Concentration Series) IdentifyHits->DoseResponse DataFit Fit Sensorgrams to Binding Model DoseResponse->DataFit DetermineKinetics Calculate KD, ka, kd DataFit->DetermineKinetics

Sources

Application Notes & Protocols: The Role of 4-(Piperidin-4-YL)benzoic Acid Hydrochloride in Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Occupancy, A New Paradigm in Drug Discovery

For decades, the dominant paradigm in small molecule drug discovery has been occupancy-driven pharmacology, where a drug must continuously bind to a protein's active site to elicit a therapeutic effect. However, the advent of targeted protein degradation (TPD) has introduced a revolutionary, event-driven approach.[1] This strategy does not merely inhibit a target protein but eliminates it entirely by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][2][3] At the heart of this technology are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[2][3]

The formation of a stable and productive ternary complex—comprising the POI, the PROTAC, and the E3 ligase—is the linchpin of this process, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][4][5] The chemical linker connecting the POI-binding and E3-binding moieties of the PROTAC is not a mere spacer; its composition, length, and rigidity are critical determinants of the stability and geometry of the ternary complex, and thus, the efficiency of protein degradation.[5][6]

This guide focuses on the role of 4-(Piperidin-4-YL)benzoic acid hydrochloride, a key structural motif increasingly employed as a rigid linker in advanced PROTAC design. We will explore the rationale behind its use and provide detailed protocols for the biophysical and cellular characterization of the ternary complexes it helps to form.

The Strategic Advantage of Rigid Linkers: A Case for 4-(Piperidin-4-YL)benzoic Acid

While early PROTAC designs often utilized flexible polyethylene glycol (PEG) or alkyl chains, there is a growing body of evidence supporting the use of more rigid linker structures.[5][6] Rigid linkers, such as those incorporating piperidine, piperazine, or cycloalkane scaffolds, offer several advantages:[6][7]

  • Conformational Pre-organization: Rigidity reduces the entropic penalty of forming the ternary complex by constraining the PROTAC into a conformation favorable for binding both the POI and the E3 ligase.[6]

  • Improved Metabolic Stability: Saturated heterocyclic rings like piperidine are generally less susceptible to oxidative metabolism compared to linear alkyl or PEG chains, potentially leading to improved pharmacokinetic profiles.[6][8]

  • Enhanced Solubility and Physicochemical Properties: The inclusion of polar, ionizable groups can improve the aqueous solubility of often-hydrophobic PROTAC molecules. The 4-(Piperidin-4-YL)benzoic acid moiety, with its basic piperidine nitrogen and acidic carboxylic acid, provides handles to finely tune these properties.[9][10]

  • Vectorial Control: A rigid structure provides precise control over the spatial orientation of the two binding ligands, which is crucial for achieving productive ubiquitination of the target protein.

A prime example of the successful application of this strategy is seen in the clinically advanced PROTAC, ARV-110 (Bavdegalutamide) . Developed by Arvinas, ARV-110 targets the Androgen Receptor (AR) for degradation and utilizes a short, rigid linker that incorporates both piperidine and piperazine moieties to connect its AR antagonist warhead to a cereblon (CRBN) E3 ligase ligand.[4][11] This design choice was instrumental in achieving a potent, orally bioavailable drug candidate currently in clinical trials for prostate cancer.[4]

The 4-(Piperidin-4-YL)benzoic acid structure represents a versatile building block for constructing such rigid linkers, providing a stable scaffold to optimize the geometry and properties of next-generation protein degraders.

cluster_PROTAC PROTAC Molecule cluster_Ternary Ternary Complex Formation Warhead Warhead Linker Rigid Linker (e.g., 4-(Piperidin-4-YL)benzoic acid) POI Protein of Interest (POI) Warhead->POI Binds E3_Ligand E3 Ligase Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Binds POI_Bound POI E3_Ligase->POI_Bound Ubiquitination PROTAC_Bridge PROTAC POI_Bound->PROTAC_Bridge Proteasome 26S Proteasome POI_Bound->Proteasome Degradation E3_Bound E3 Ligase PROTAC_Bridge->E3_Bound cluster_workflow SPR Experimental Workflow Immobilize 1. Immobilize Ligand (e.g., E3 Ligase) on Sensor Chip Inject_Binary 2. Inject Analyte 1 (PROTAC alone) Measure Binary Kinetics Immobilize->Inject_Binary Regenerate1 Regenerate Surface Inject_Binary->Regenerate1 Inject_Ternary 3. Inject Analyte 2 (PROTAC + POI) Measure Ternary Kinetics Regenerate1->Inject_Ternary Regenerate2 Regenerate Surface Inject_Ternary->Regenerate2 Analyze 4. Analyze Data (ka, kd, KD) Calculate Cooperativity Regenerate2->Analyze

Sources

Application Note & Protocols: Strategic Incorporation of 4-(Piperidin-4-yl)benzoic Acid into PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, utilizing the cell's native ubiquitin-proteasome system to achieve targeted protein degradation.[1][2][3] These heterobifunctional molecules are composed of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker.[4] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, profoundly influencing its physicochemical properties and the stability of the key ternary complex.[5][6] This guide provides an in-depth exploration of synthetic strategies for incorporating 4-(piperidin-4-yl)benzoic acid hydrochloride, a versatile building block that imparts semi-rigidity and can enhance solubility, into PROTAC structures.[7][8][9] We present detailed, field-proven protocols, explain the rationale behind key synthetic decisions, and offer expert insights into characterization and potential challenges.

The Strategic Role of the 4-(Piperidin-4-yl)benzoic Acid Moiety

The 4-(piperidin-4-yl)benzoic acid scaffold serves as a valuable "semi-rigid" or "conformationally constrained" linker element in PROTAC design.[10] Unlike purely flexible chains (e.g., polyethylene glycol), the piperidine ring restricts the available conformational space. This constraint can be advantageous, as it may reduce the entropic penalty associated with the formation of the productive ternary complex (POI-PROTAC-E3 Ligase), potentially leading to more potent degradation.[11]

Furthermore, the basic nitrogen atom of the piperidine ring can be protonated at physiological pH, which can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule—a common challenge in PROTAC development.[5][8][12] The building block offers two orthogonal points for synthetic elaboration: the piperidine secondary amine and the benzoic acid's carboxylic acid group.

cluster_PROTAC Generic PROTAC Structure POI_Ligand Protein of Interest (POI) Ligand Linker_Core 4-(Piperidin-4-yl)benzoic Acid (Core Linker Element) POI_Ligand->Linker_Core Connection Point 1 (Piperidine N) E3_Ligand E3 Ligase Ligand (e.g., CRBN/VHL) Linker_Core->E3_Ligand Connection Point 2 (Carboxylic Acid)

Caption: Structure of 4-(piperidin-4-yl)benzoic acid as a core linker element.

Core Synthetic Principles: A Guide to Orthogonal Synthesis

The bifunctional nature of 4-(piperidin-4-yl)benzoic acid necessitates a robust protecting group strategy to achieve selective modification at one functional group while the other remains masked.[13] An orthogonal strategy, where protecting groups are removed under distinct and non-interfering conditions, is paramount for a successful multi-step synthesis.

The Boc/Ester Orthogonal Strategy

A highly effective and widely used orthogonal approach for this building block involves:

  • Protecting the Piperidine Nitrogen: The secondary amine is protected with a tert-butoxycarbonyl (Boc) group. The Boc group is stable to a wide range of reaction conditions, including amide coupling, but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA).[13][14][15] The required starting material for this route is 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid .

  • Protecting the Carboxylic Acid: The carboxylic acid can be protected as a simple ester (e.g., methyl or ethyl ester). Esters are stable to the acidic conditions used for Boc deprotection but can be selectively cleaved via saponification using a base like lithium hydroxide (LiOH). The required starting material for this route is methyl 4-(piperidin-4-yl)benzoate .

This orthogonality allows the chemist to dictate the sequence of coupling reactions with high fidelity.

Start 4-(Boc-piperidin-4-yl)benzoic Acid Methyl Ester (Fully Protected) Deprotect_Boc TFA / DCM Start->Deprotect_Boc Acidic Deprotection Deprotect_Ester LiOH / THF-H2O Start->Deprotect_Ester Basic Deprotection Route_A React at Carboxylic Acid (After Saponification) Route_B React at Piperidine N (After Boc Deprotection) Deprotect_Boc->Route_B Deprotect_Ester->Route_A

Caption: The Boc/Ester orthogonal protection and deprotection strategy.

Synthetic Protocols & Workflows

A convergent synthetic approach is typically most efficient for PROTAC synthesis.[16] This involves preparing key fragments—the POI ligand-linker and the E3 ligand—separately before a final coupling step. Below are two validated workflows starting from either the free acid or the free amine of the core building block.

Workflow A: Initial Coupling at the Carboxylic Acid

This strategy is ideal when the E3 ligase ligand contains a suitable amine for coupling and the POI ligand has a carboxylic acid or other functional group for final coupling to the piperidine nitrogen.

Step 1: Amide Coupling of Boc-Protected Linker to E3 Ligand

  • Objective: To couple the carboxylic acid of 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid with an amine-functionalized E3 ligase ligand (e.g., 4-aminopomalidomide).

  • Protocol:

    • Dissolve 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid (1.0 eq.) and the amine-containing E3 ligase ligand (1.1 eq.) in anhydrous N,N-Dimethylformamide (DMF).

    • Add a coupling agent such as HATU (1.2 eq.) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (3.0 eq.).

    • Stir the reaction mixture under an inert atmosphere (N₂) at room temperature for 4-12 hours.

    • Monitor reaction progress by LC-MS.

    • Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography to yield the Boc-protected PROTAC precursor.

Step 2: Boc Deprotection

  • Objective: To deprotect the piperidine nitrogen, revealing the secondary amine for the next coupling step.

  • Protocol:

    • Dissolve the purified product from Step 1 in Dichloromethane (DCM).

    • Add Trifluoroacetic acid (TFA) (20-30% v/v) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor deprotection by LC-MS.

    • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM several times to remove residual TFA. The product is typically obtained as a TFA salt.

Step 3: Final Coupling to POI Ligand

  • Objective: To couple the newly freed piperidine amine with a carboxylic acid-functionalized POI ligand.

  • Protocol:

    • Follow the amide coupling procedure described in Step 1, using the deprotected intermediate from Step 2 (1.0 eq.) and the carboxylic acid-functionalized POI ligand (1.0 eq.).

    • Purify the final PROTAC product using flash chromatography or preparative HPLC.

Workflow B: Initial Coupling at the Piperidine Nitrogen

This approach is preferred when the POI ligand has a functional group amenable to coupling with a secondary amine (e.g., an aldehyde for reductive amination or an activated acid for amidation) and the E3 ligase ligand has a free amine for the final coupling.

Step 1: Coupling of Ester-Protected Linker to POI Ligand

  • Objective: To couple the piperidine nitrogen of methyl 4-(piperidin-4-yl)benzoate with an appropriately functionalized POI ligand.

  • Protocol (Example: Reductive Amination):

    • Dissolve methyl 4-(piperidin-4-yl)benzoate (1.0 eq.) and an aldehyde-functionalized POI ligand (1.1 eq.) in a suitable solvent like Dichloroethane (DCE).

    • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.).

    • Stir the mixture at room temperature for 6-18 hours under an inert atmosphere.

    • Monitor reaction progress by LC-MS.

    • Quench the reaction carefully with saturated aqueous NaHCO₃.

    • Extract the product with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography.

Step 2: Ester Hydrolysis (Saponification)

  • Objective: To deprotect the carboxylic acid for the final coupling step.

  • Protocol:

    • Dissolve the purified product from Step 1 in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide (LiOH) (2-4 eq.).

    • Stir the reaction at room temperature for 2-6 hours, monitoring for the disappearance of starting material by LC-MS.

    • Upon completion, carefully acidify the mixture to pH ~4-5 with 1N HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Dry the organic layer, filter, and concentrate to yield the deprotected carboxylic acid.

Step 3: Final Coupling to E3 Ligase Ligand

  • Objective: To couple the deprotected carboxylic acid with an amine-functionalized E3 ligase ligand.

  • Protocol:

    • Follow the standard amide coupling procedure as detailed in Workflow A, Step 1, using the product from Step 2 and the amine-functionalized E3 ligase ligand.

    • Purify the final PROTAC product.

Comparative Synthetic Workflow

G cluster_A Workflow A cluster_B Workflow B A_Start Boc-Protected Acid [Boc-Pip-Ph-COOH] A1 1. Amide Coupling (with E3-NH2) A_Start->A1 A2 2. Boc Deprotection (TFA) A1->A2 A3 3. Final Coupling (with POI-COOH) A2->A3 Final_PROTAC Final PROTAC [POI-Pip-Ph-E3] A3->Final_PROTAC B_Start Ester-Protected Amine [H-Pip-Ph-COOMe] B1 1. N-Alkylation/Amidation (with POI-X) B_Start->B1 B2 2. Ester Hydrolysis (LiOH) B1->B2 B3 3. Final Coupling (with E3-NH2) B2->B3 B3->Final_PROTAC

Caption: Divergent synthetic workflows for PROTAC synthesis using the building block.

Characterization and Validation

Rigorous analytical characterization at each step is crucial to validate the identity and purity of intermediates and the final PROTAC. This self-validating system ensures the integrity of the final compound used in biological assays.

Technique Purpose Expected Outcome
LC-MS Reaction monitoring, purity assessmentA new peak with the expected mass-to-charge ratio (m/z) for the product; disappearance of starting material peaks.
¹H & ¹³C NMR Structural confirmation of intermediates and final productCorrect chemical shifts, integration values, and coupling patterns consistent with the proposed structure.
HRMS Exact mass determination of the final PROTACMeasured mass should be within 5 ppm of the calculated exact mass, confirming the elemental composition.
(Prep) HPLC Final purification and purity analysisA single, sharp peak for the final compound, typically with >95% purity by UV detection.

Troubleshooting & Expert Insights

Challenge Potential Cause Recommended Solution
Low Amide Coupling Yield - Inefficient activation of carboxylic acid- Steric hindrance- Poor solubility of reactants- Switch to a more potent coupling agent (e.g., from EDC/HOBt to HATU or COMU).- Increase reaction temperature moderately (e.g., to 40 °C).- Use a more polar aprotic solvent like DMF or DMA.
Incomplete Deprotection - Insufficient reagent or reaction time- Acid-labile groups elsewhere in the molecule- Increase the concentration of TFA or extend the reaction time.- If other sensitive groups are present, consider alternative protecting groups (e.g., Cbz for amines, removable by hydrogenation).
Side Reactions - Piperidine N-acylation during ester hydrolysis if pH is not controlled.- Epimerization of chiral centers (e.g., in E3 ligand)- Maintain basic conditions during saponification and perform a controlled acidic workup.- Use coupling additives like HOBt or OxymaPure to suppress racemization. Add DIPEA slowly at 0 °C.
Purification Difficulty - Similar polarity of product and byproducts- Poor solubility of the final PROTAC- Optimize the chromatographic mobile phase (consider different solvent systems or additives like TFA/formic acid).- Use reverse-phase HPLC for final purification of polar or high molecular weight PROTACs.

Conclusion

4-(Piperidin-4-yl)benzoic acid hydrochloride is a highly strategic building block for PROTAC development. Its incorporation via robust, well-planned synthetic routes allows for the creation of PROTACs with constrained linkers, potentially enhancing ternary complex stability and improving physicochemical properties. The orthogonal Boc/ester protection strategy provides chemists with the flexibility to design convergent synthetic plans tailored to the specific functionalities of the chosen POI and E3 ligase ligands. By following the detailed protocols and validation checks outlined in this guide, researchers can confidently and efficiently incorporate this valuable moiety to accelerate the discovery of novel protein degraders.

References

  • Gadd, M. S., Testa, A., Lucas, X., Chan, K. H., Chen, W., Lamont, S. G., Zengerle, M., & Ciulli, A. (2017). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 8(1), 25-54. (Note: MedChemComm is now RSC Medicinal Chemistry) Available at: [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Retrieved from [Link]

  • Fumagalli, F., et al. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications, 12(1), 1-10. Available at: [Link]

  • He, Y., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. ACS Pharmacology & Translational Science, 5(5), 347–364. Available at: [Link]

  • Shcherbakova, O., & Tuchynska, I. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1, 381-390. Retrieved from [Link]

  • Fallacara, A. L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(35), 22967-22974. Retrieved from [Link]

  • Sun, X., & Wang, J. (2018). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. ACS Medicinal Chemistry Letters, 9(12), 1151-1153. Available at: [Link]

  • WuXi STA. (n.d.). Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement. ACS Webinars. Retrieved from [Link]

  • Edmondson, S. D., Yang, B., & Fallan, C. (2019). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 10(11), 1984-2019. (Note: This is a duplicate reference to a different journal name for the same content as #2, provided for context). Available at: [Link]

  • Daniels, D. L., et al. (2019). Traceless Staudinger Ligation Enabled Parallel Synthesis of Proteolysis Targeting Chimera Linker Variants. Organic Letters, 21(11), 4038-4042. Available at: [Link]

  • Fallacara, A. L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(35), 22967-22974. Retrieved from [Link]

  • Zhou, H., et al. (2022). The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination. Journal of Experimental & Clinical Cancer Research, 41(1), 1-13. Available at: [Link]

  • Maple, H. J., & Clayton, J. (2023). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 66(15), 10183-10200. Available at: [Link]

  • Langley, D. R., & Davies, N. L. (2024). Methods to accelerate PROTAC drug discovery. Drug Discovery Today. Available at: [Link]

  • Liu, J., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Molecular Biomedicine, 3(1), 46. Retrieved from [Link]

  • Scott, J. S., & Williamson, D. S. (2024). Property-based optimisation of PROTACs. RSC Medicinal Chemistry, 15(1), 18-30. Available at: [Link]

  • Liu, J., et al. (2024). Application of PROTACs in target identification and validation. Acta Materia Medica, 3(1), 118-132. Retrieved from [Link]

Sources

Applications of 4-(Piperidin-4-YL)benzoic Acid Hydrochloride Beyond PROTACs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Protocols

Abstract

While 4-(Piperidin-4-YL)benzoic acid hydrochloride has gained significant attention as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs), its utility in medicinal chemistry is far more extensive. This guide delves into the applications of this scaffold beyond protein degradation, highlighting its role as a privileged structure in the design of a diverse range of therapeutic agents. We will explore its use in the development of enzyme inhibitors and G-Protein Coupled Receptor (GPCR) ligands, providing detailed protocols and insights into the chemical rationale for its selection. This document serves as a technical resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile chemical entity.

Introduction: More Than Just a Linker

The 4-(piperidin-4-yl)benzoic acid moiety is a bifunctional molecule featuring a rigid phenyl ring connected to a flexible piperidine ring. This combination of structural features has made it a popular building block in modern drug discovery. Its most prominent recent application is in the field of PROTACs, where it often serves as a semi-rigid linker connecting a target-binding warhead to an E3 ligase ligand.[1] However, to view this molecule solely through the lens of PROTACs is to overlook its broader potential.

The inherent properties of the 4-(piperidin-4-yl)benzoic acid scaffold—its metabolic stability, three-dimensional character, and synthetic tractability—make it a privileged structure.[2][3][4] A privileged structure is a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile starting point for the development of novel drugs. This guide will explore these non-PROTAC applications, providing both the scientific rationale and practical methodologies for its use.

The 4-(Piperidin-4-yl)benzoic Acid Scaffold: A Privileged Structure

The effectiveness of the 4-(piperidin-4-yl)benzoic acid scaffold in medicinal chemistry can be attributed to several key features:

  • Structural Rigidity and Flexibility: The phenyl group provides a rigid anchor for presenting substituents in a defined orientation, while the piperidine ring offers conformational flexibility. This balance is crucial for optimizing interactions with diverse biological targets.

  • Three-Dimensionality: In an era where many fragment libraries are dominated by flat, aromatic compounds, the non-planar nature of the piperidine ring provides access to three-dimensional chemical space.[5] This is particularly advantageous for targeting complex protein-protein interactions and the intricate binding pockets of enzymes and receptors.

  • Physicochemical Properties: The piperidine nitrogen is basic and can be protonated at physiological pH, which can be exploited to enhance solubility and form key salt-bridge interactions with target proteins. The carboxylic acid on the phenyl ring provides a convenient handle for further chemical modification and can also participate in hydrogen bonding.

  • Metabolic Stability: The benzoylpiperidine motif is generally metabolically stable, a desirable property for any drug candidate.[2][4]

  • Synthetic Accessibility: The synthesis of derivatives based on this scaffold is often straightforward, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3]

Application in Enzyme Inhibitor Development

The 4-(piperidin-4-yl)benzoic acid scaffold has been successfully employed in the design of inhibitors for several classes of enzymes. The general strategy involves using the scaffold to correctly position pharmacophoric elements that interact with the enzyme's active site.

Glycine Transporter 1 (GlyT1) Inhibitors

Rationale: Glycine Transporter 1 (GlyT1) is a neuronal transporter responsible for the reuptake of glycine from the synaptic cleft. Inhibition of GlyT1 increases synaptic glycine levels, which in turn enhances the activity of N-methyl-D-aspartate (NMDA) receptors. This mechanism is a promising therapeutic strategy for treating cognitive impairment associated with schizophrenia.[6]

Role of the Scaffold: In the context of GlyT1 inhibitors, the 4-benzoylpiperidine moiety, a close analog of 4-(piperidin-4-yl)benzoic acid, has been used to mimic the pyridine ring of earlier generation inhibitors.[7] The scaffold serves to position an amide-containing side chain that makes critical interactions within the GlyT1 binding site.

Table 1: Representative GlyT1 Inhibitors Based on a 4-Benzoylpiperidine Scaffold

CompoundStructureGlyT1 IC50 (nM)Reference
23q 30[7]
Iclepertin (BI 425809) 5.0[6]

Note: Structures are illustrative representations based on the core scaffold.

Protocol 1: General Synthesis of a 4-Benzoylpiperidine-based GlyT1 Inhibitor

This protocol is a representative synthesis adapted from the literature for educational purposes.[8][9]

Objective: To synthesize a GlyT1 inhibitor by coupling a substituted benzoic acid to a 4-benzoylpiperidine core.

Materials:

  • 4-(4-Fluorobenzoyl)piperidine

  • Substituted benzoic acid (e.g., 2,5-disubstituted benzoic acid)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Amide Coupling Reaction: a. To a solution of 4-(4-fluorobenzoyl)piperidine (1.0 eq) and the desired substituted benzoic acid (1.1 eq) in DMF, add DIPEA (3.0 eq). b. Stir the mixture at room temperature for 10 minutes. c. Add BOP reagent (1.2 eq) portion-wise to the reaction mixture. d. Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Extraction: a. Upon completion, dilute the reaction mixture with EtOAc. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: a. Purify the crude product by flash column chromatography on silica gel, using a suitable gradient of hexane and EtOAc as the eluent. b. Combine the fractions containing the pure product and concentrate to yield the final compound.

  • Characterization: a. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Steroid 5α-Reductase Inhibitors

Rationale: Steroid 5α-reductase is an enzyme that converts testosterone to the more potent androgen, dihydrotestosterone (DHT). Overactivity of this enzyme is implicated in benign prostatic hyperplasia (BPH) and androgenic alopecia.[10][11] Non-steroidal inhibitors of 5α-reductase are sought after to avoid the side effects associated with steroidal drugs.

Role of the Scaffold: Derivatives of 4-benzoylbenzoic acid, which shares the core phenyl-carbonyl-phenyl structure with derivatives of 4-(piperidin-4-yl)benzoic acid, have been shown to be effective inhibitors of 5α-reductase.[12] The carboxylic acid is a key feature, and the scaffold orients the molecule within the enzyme's active site.

Table 2: Representative 5α-Reductase Inhibitors

CompoundStructureHuman Type 2 IC50 (µM)Reference
4c 0.82[12]
N-benzyl-4-(5-indolyl)benzoic acid derivative 6.20[13]

Note: Structures are illustrative representations based on the core scaffold.

Protocol 2: Synthesis of 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid

This protocol is adapted from the synthesis of non-steroidal 5α-reductase inhibitors.[12]

Objective: To synthesize a non-steroidal inhibitor of 5α-reductase.

Materials:

  • 4-Carboxybenzoyl chloride

  • 4-Aminobenzophenone

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Acylation Reaction: a. Dissolve 4-aminobenzophenone (1.0 eq) in a mixture of pyridine and DCM at 0°C. b. Slowly add a solution of 4-carboxybenzoyl chloride (1.1 eq) in DCM to the reaction mixture. c. Allow the reaction to warm to room temperature and stir for 24 hours.

  • Work-up and Purification: a. Concentrate the reaction mixture under reduced pressure. b. Acidify the residue with 1 M HCl to precipitate the product. c. Collect the solid by filtration, wash with water, and dry under vacuum. d. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

  • Characterization: a. Analyze the final product by ¹H NMR, mass spectrometry, and melting point to confirm its identity and purity.

Phosphoinositide 3-Kinase δ (PI3Kδ) Inhibitors

Rationale: PI3Kδ is a lipid kinase predominantly expressed in hematopoietic cells and plays a crucial role in B-cell signaling. Its inhibition is a validated therapeutic strategy for certain B-cell malignancies.

Role of the Scaffold: In the development of PI3Kδ inhibitors, a 4-(piperid-3-yl)amino substituted quinazoline core has been identified as a potent pharmacophore.[14] While not the exact 4-yl isomer, this demonstrates the utility of the piperidinyl-aryl scaffold in this target class. The piperidine ring is often substituted to optimize potency and selectivity.

Application in G-Protein Coupled Receptor (GPCR) Ligand Design

GPCRs are the largest family of membrane receptors and are the targets of a significant portion of all marketed drugs.[15] The 4-(piperidin-4-yl)benzoic acid scaffold is valuable in the design of GPCR ligands, particularly allosteric modulators.

Role as a Scaffold for Allosteric Modulators

Rationale: Allosteric modulators bind to a site on the receptor that is distinct from the endogenous ligand binding site (the orthosteric site).[16] This can lead to greater subtype selectivity and a more nuanced modulation of receptor activity, offering potential safety and efficacy benefits over traditional orthosteric ligands.[17][18]

Role of the Scaffold: The 4-(piperidin-4-yl)benzoic acid scaffold can be used to create "bitopic" ligands that simultaneously engage both the orthosteric and an allosteric site, or to develop pure allosteric modulators.[19][20] The scaffold provides a vector to project chemical functionality into less conserved allosteric pockets, which are often located in the extracellular vestibule of the receptor.[19]

GPCR_Allosteric_Modulation endogenous Endogenous Ligand ortho ortho endogenous->ortho Binds scaffold scaffold allo allo scaffold->allo Binds allo->ortho Modulates Binding/Efficacy caption Fig 1. Allosteric modulation of a GPCR.

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments").[21]

The Value of 3D Fragments

The 4-(piperidin-4-yl)benzoic acid hydrochloride, or simpler piperidine-based fragments, are valuable additions to FBDD libraries. Their inherent three-dimensionality provides a significant advantage over flat, aromatic fragments, allowing for a more efficient exploration of the topological features of a target's binding site.[5]

FBDD_Workflow caption Fig 2. FBDD workflow with 3D fragments.

Protocol 3: General Workflow for an FBDD Campaign using a Piperidine-based Fragment

Objective: To identify and develop a lead compound starting from a piperidine-based fragment.

Phase 1: Hit Identification

  • Library Curation: Assemble a fragment library that includes 3D scaffolds such as 4-(piperidin-4-yl)benzoic acid and its derivatives.

  • Biophysical Screening: Screen the fragment library against the target protein using a high-sensitivity biophysical method (e.g., Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, or X-ray crystallography).

  • Hit Validation: Validate the primary hits using an orthogonal biophysical method to confirm binding and rule out artifacts. Determine the binding affinity (typically in the high µM to mM range) and ligand efficiency.

Phase 2: Hit-to-Lead Optimization

  • Structural Biology: Obtain a high-resolution crystal structure of the target protein in complex with the validated fragment hit. This is crucial for understanding the binding mode.

  • Structure-Guided Elaboration:

    • Fragment Growing: Analyze the co-crystal structure to identify vectors for chemical elaboration. Synthesize analogs that extend into adjacent binding pockets to improve potency and selectivity.[22]

    • Fragment Linking: If multiple fragments bind to adjacent sites, design and synthesize molecules that link the two fragments to create a single, higher-affinity ligand.

  • Iterative SAR: Synthesize and test new analogs in a cycle of design, synthesis, and biological evaluation to optimize potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

Summary and Future Perspectives

4-(Piperidin-4-YL)benzoic acid hydrochloride is a versatile and valuable scaffold in medicinal chemistry, with applications that extend far beyond its use as a PROTAC linker. Its unique combination of rigidity, flexibility, and 3D character has enabled the development of a wide range of enzyme inhibitors and GPCR modulators. As drug discovery continues to tackle increasingly complex biological targets, the strategic use of privileged scaffolds like 4-(piperidin-4-yl)benzoic acid will remain a cornerstone of successful therapeutic design. Future work will likely see this scaffold incorporated into even more diverse molecular architectures, including covalent inhibitors and molecular glues, further cementing its status as a truly privileged structure in the medicinal chemist's toolbox.

References

  • Conn, P. J., Christopoulos, A., & Lindsley, C. W. (2013). Allosteric modulators of GPCRs for treatment of CNS disorders. Neurobiology of disease, 58, 13-23. Available from: [Link]

  • Di Mola, A., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(8), 1888. Available from: [Link]

  • Hartmann, R. W., et al. (1997). N-substituted 4-(5-indolyl)benzoic acids. Synthesis and evaluation of steroid 5alpha-reductase type I and II inhibitory activity. Archiv der Pharmazie, 330(9), 275-280. Available from: [Link]

  • Zhang, M., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & medicinal chemistry, 27(19), 115035. Available from: [Link]

  • Zhao, Z., et al. (2006). Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides. Bioorganic & medicinal chemistry letters, 16(23), 5968–5972. Available from: [Link]

  • ResearchGate. Scheme 1. Route to preparation of benzoic acid derivatives by reaction.... Available from: [Link]

  • Jończyk, M., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. International Journal of Molecular Sciences, 26(11), 5834. Available from: [Link]

  • ResearchGate. Amino acid conservation of the benzamidine moiety and orthosteric.... Available from: [Link]

  • Scott, J. S., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1405-1414. Available from: [Link]

  • ResearchGate. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Available from: [Link]

  • Salla, M., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(15), 4785. Available from: [Link]

  • Liu, H., et al. (2015). Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors. RSC Advances, 5(51), 40964-40979. Available from: [Link]

  • Christopoulos, A. (2014). Novel Allosteric Modulators of G Protein-coupled Receptors. The Journal of biological chemistry, 289(30), 20510–20517. Available from: [Link]

  • Wang, Y., et al. (2018). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Molecules, 23(10), 2445. Available from: [Link]

  • Kauk, M., et al. (2019). Ligand-Specific Allosteric Coupling Controls G-Protein-Coupled Receptor Signaling. ACS pharmacology & translational science, 2(4), 263–275. Available from: [Link]

  • Li, X., et al. (2017). Synthesis and 5α-Reductase Inhibitory Activity of C 21 Steroids Having 1,4-diene or 4,6-diene 20-ones and 4-Azasteroid 20-Oximes. Molecules, 22(7), 1081. Available from: [Link]

  • Di Mola, A., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(8), 1888. Available from: [Link]

  • Lindsley, C. W., et al. (2006). Design, synthesis, and in vivo efficacy of glycine transporter-1 (GlyT1) inhibitors derived from a series of [4-phenyl-1-(propylsulfonyl)piperidin-4-yl]methyl benzamides. ChemMedChem, 1(8), 807–811. Available from: [Link]

  • de Souza, N. B., & de Azevedo, W. F., Jr. (2022). Fragment-based drug discovery-the importance of high-quality molecule libraries. The FEBS journal, 289(21), 6616–6632. Available from: [Link]

  • Shonberg, J., et al. (2021). Allosteric Modulators of G Protein-Coupled Receptors. Molecules, 26(21), 6520. Available from: [Link]

  • Rosenbrock, H., et al. (2023). Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia. Neuropsychopharmacology, 48(Suppl 1), 3–14. Available from: [Link]

  • Zhou, Q. (2020). GPCR Allosteric Modulator Discovery. ResearchGate. Available from: [Link]

  • Zhang, M., et al. (2018). Introduction of pyrrolidineoxy or piperidineamino group at the 4-position of quinazoline leading to novel quinazoline-based phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. Journal of enzyme inhibition and medicinal chemistry, 33(1), 748–756. Available from: [Link]

  • O'Brien, P. (2011). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein journal of organic chemistry, 7, 444–473. Available from: [Link]

  • One Nucleus. Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Available from: [Link]

  • Roth, B. L. (2015). How ligands illuminate GPCR molecular pharmacology. The Journal of pharmacology and experimental therapeutics, 353(3), 396–405. Available from: [Link]

  • Reddy, M. V. R., et al. (2021). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. ACS medicinal chemistry letters, 12(5), 816–823. Available from: [Link]

  • Sexton, P. M., et al. (2020). Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators. Frontiers in endocrinology, 11, 578641. Available from: [Link]

  • ResearchGate. The importance of ligands for G protein-coupled receptor stability. Available from: [Link]

  • ResearchGate. Fragment growing in FBDD. (A) Flowchart of FBDD in developing.... Available from: [Link]

  • Akdemir, A., et al. (2002). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. Archiv der Pharmazie, 335(2-3), 83–88. Available from: [Link]

  • Di Mola, A., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Odessa University Chemical Journal. Available from: [Link]

  • Cambridge Healthtech Institute. Fragment-Based Drug Discovery. Available from: [Link]

  • Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(11), 3169. Available from: [Link]

  • Li, X., et al. (2017). Design, synthesis and biological evaluation of novel androst-3,5-diene-3-carboxylic acid derivatives as inhibitors of 5α-reductase type 1 and 2. Steroids, 124, 47–57. Available from: [Link]

  • Pérez, G., et al. (2006). Steroid 5α-Reductase Inhibitors. ResearchGate. Available from: [Link]

Sources

Troubleshooting & Optimization

solubility issues of 4-(Piperidin-4-YL)benzoic acid hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Solubility Challenges of a Zwitterionic Molecule

Welcome to the technical support guide for 4-(Piperidin-4-YL)benzoic acid hydrochloride. This molecule is a valuable building block in pharmaceutical research, but its unique physicochemical properties can present significant challenges in achieving consistent and reliable aqueous solubility. Many researchers encounter difficulties such as incomplete dissolution, precipitation upon standing, or variability between experiments.

This guide is designed to provide you, a fellow scientist, with a foundational understanding of the molecule's behavior and to offer practical, field-tested solutions to overcome these common hurdles. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experimental results.

The core of the issue lies in the molecule's zwitterionic potential. It possesses both a weakly acidic carboxylic acid group and a basic piperidine nitrogen. The hydrochloride salt form is supplied to improve handling and initial solubility, but its behavior in solution is critically dependent on the aqueous environment, primarily the pH.

Section 1: Understanding the Molecule - Core Physicochemical Properties

To effectively troubleshoot solubility, we must first understand the molecule's inherent characteristics. The interplay between its acidic and basic functional groups governs its charge state and, consequently, its interaction with aqueous solvents.

The piperidine nitrogen, being a secondary amine, is basic and is protonated in the hydrochloride salt form. The carboxylic acid group is, of course, acidic. This duality means the molecule's net charge changes dramatically with pH.

PropertyValueSignificance for Aqueous SolubilitySource
Molecular Formula C₁₂H₁₆ClNO₂-[1]
Molecular Weight 241.71 g/mol Essential for calculating molar concentrations.-
Predicted pKa (Acid) ~4.25The pH at which the carboxylic acid group is 50% deprotonated. Above this pH, the group becomes negatively charged (-COO⁻).[1]
Predicted pKa (Base) ~10.5 - 11.0The pH at which the piperidinium ion is 50% deprotonated. Below this pH, the nitrogen is predominantly positively charged (-NH₂⁺-).[2][3]
Isoelectric Point (pI) ~7.4The pH at which the molecule has a net-zero charge (exists as a zwitterion). This is the point of minimum aqueous solubility. Calculated
Form Supplied Hydrochloride SaltThe basic nitrogen is protonated (-NH₂⁺-), enhancing solubility in acidic-to-neutral conditions compared to the free base.-
The Critical Role of pH on Ionic Species

The solubility of 4-(Piperidin-4-YL)benzoic acid hydrochloride is dictated by the dominant ionic species in solution, which is a direct function of pH. Understanding this relationship is the key to solving most dissolution problems.

G cluster_low_ph Low pH (e.g., pH < 3) cluster_neutral_ph Near Isoelectric Point (e.g., pH 6.5 - 8.0) cluster_high_ph High pH (e.g., pH > 11) low_ph_label Dominant Species: Cationic Form - Carboxylic Acid: Neutral (-COOH) - Piperidine: Protonated (-NH₂⁺-) Result: HIGH SOLUBILITY neutral_ph_label Dominant Species: Zwitterionic Form - Carboxylic Acid: Deprotonated (-COO⁻) - Piperidine: Protonated (-NH₂⁺-) Result: MINIMUM SOLUBILITY low_ph_label->neutral_ph_label pH Increases high_ph_label Dominant Species: Anionic Form - Carboxylic Acid: Deprotonated (-COO⁻) - Piperidine: Neutral (-NH-) Result: MODERATE-HIGH SOLUBILITY neutral_ph_label->high_ph_label pH Increases

Caption: pH-dependent equilibrium of 4-(Piperidin-4-YL)benzoic acid.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and provides rapid, actionable advice.

Q1: I'm trying to dissolve the compound in neutral water or PBS (pH 7.4), but it won't go into solution or appears cloudy. Why?

A: You are attempting to dissolve the compound at or very near its isoelectric point (pI). At this pH, the molecule exists predominantly as a zwitterion with a net charge of zero, leading to strong intermolecular electrostatic interactions and minimal interaction with water, causing very low solubility[4]. PBS also contains chloride ions, which may contribute a minor common-ion effect, further reducing solubility[5][6].

Quick Fix: Prepare your stock solution in a slightly acidic medium. Start with a dilute acid like 0.01 M to 0.1 M HCl, or use a buffer system with a pH between 3 and 5.

Q2: My compound dissolved perfectly in an acidic solution, but it precipitated when I diluted it into my neutral pH cell culture media or assay buffer. What happened?

A: This is a classic case of a pH shift causing precipitation. Your acidic stock solution kept the compound in its highly soluble cationic form. When you introduced this stock into a large volume of neutral or slightly basic buffer, the buffer's capacity raised the final pH of the solution into the insoluble zwitterionic range, causing the compound to crash out[7].

Best Practice: Always perform a final dilution into your experimental medium immediately before use. If possible, test the limits of your system by adding small aliquots of your stock solution to the final buffer to see at what concentration it remains soluble for the duration of your experiment.

Q3: Can I gently heat or sonicate the solution to help it dissolve?

A: Yes, both are acceptable methods to increase the rate of dissolution, but they will not increase the thermodynamic solubility limit at a given pH[7][8]. Gentle warming (e.g., to 37-40°C) can help overcome the activation energy of dissolution. Sonication is effective at breaking up powder aggregates. However, if the concentration you are targeting is above the solubility limit at that pH, the compound will still precipitate once the solution cools or equilibrates[9].

Caution: Do not overheat, as it may cause degradation. A solution that requires sustained heating to remain clear is supersaturated and not stable.

Q4: What is the difference between kinetic and thermodynamic solubility, and why does it matter here?

A:

  • Thermodynamic Solubility is the true equilibrium solubility; it is the maximum concentration of the compound that can be dissolved in a solvent under stable conditions[9][10].

  • Kinetic Solubility is often a higher, non-equilibrium value obtained when a compound precipitates from an initial stock solution (e.g., DMSO) diluted into an aqueous buffer. It can result in a supersaturated solution that appears clear initially but may precipitate over time as it equilibrates to its more stable, lower-energy crystalline state[9][10][11].

This distinction is critical. You might achieve a high concentration that appears dissolved (kinetic solubility), but for longer experiments (e.g., >1-2 hours), this solution is at high risk of precipitating, leading to inaccurate results. For long-term studies, always work at or below the thermodynamic solubility limit.

Section 3: In-Depth Troubleshooting Guide

This guide provides a logical workflow for diagnosing and solving persistent solubility issues.

G start Start: Compound Fails to Dissolve check_ph Is the solvent pH acidic (e.g., pH 3-5)? start->check_ph adjust_ph Action: Prepare a fresh solution in a slightly acidic buffer (e.g., 20 mM Citrate, pH 4.0) or dilute HCl (0.01 M). check_ph->adjust_ph No check_conc Is the target concentration known to be achievable? check_ph->check_conc Yes success Success: Stable Solution adjust_ph->success determine_sol Action: Perform an apparent solubility experiment (SOP 2) to find the practical limit. check_conc->determine_sol No check_precip Did the compound dissolve initially but then precipitate? check_conc->check_precip Yes determine_sol->success ph_shift Cause: pH Shift Solution was diluted into a higher pH buffer. check_precip->ph_shift disproportionation Cause: Salt Disproportionation Over time, the HCl salt converted to the insoluble zwitterion. check_precip->disproportionation Yes, over time common_ion Is the buffer high in chloride concentration (e.g., >150 mM NaCl)? check_precip->common_ion No, but still fails ph_shift->success Mitigate: Dilute last minute disproportionation->adjust_ph Fix: Maintain lower pH reduce_cl Action: Switch to a non-chloride buffer system (e.g., citrate, phosphate, MES) to avoid the common-ion effect. common_ion->reduce_cl Yes common_ion->success No, problem persists. Consult further. reduce_cl->success

Caption: A logical workflow for troubleshooting solubility issues.

Problem: Persistent Cloudiness or Incomplete Dissolution

1. Root Cause Analysis: Is the pH Correct?

  • Explanation: As established, neutral pH is the primary cause of poor solubility. The hydrochloride salt requires a sufficiently acidic environment to keep the piperidine nitrogen protonated and prevent the formation of the insoluble zwitterion.

  • Solution: Systematically lower the pH of your solvent. Avoid using universal buffers like PBS for stock solutions. Instead, opt for buffers with a pKa that provides strong buffering capacity in the desired acidic range (e.g., citrate for pH 3-6, acetate for pH 3.8-5.8). For exploratory work, starting with 0.01 M HCl is a reliable choice.

2. Root Cause Analysis: The Common-Ion Effect

  • Explanation: Le Châtelier's principle predicts that adding a product of a dissolution equilibrium will shift the equilibrium to the left, favoring the solid state and thus decreasing solubility[5]. For 4-(Piperidin-4-YL)benzoic acid hydrochloride, the dissolution equilibrium is: [Compound]-H⁺Cl⁻ (solid) ⇌ [Compound]-H⁺ (aq) + Cl⁻ (aq) If your aqueous solution already contains a high concentration of chloride ions (Cl⁻), such as from NaCl or KCl used to adjust tonicity, it can suppress the dissolution of the hydrochloride salt[6][12][13]. This effect is most pronounced for salts that are only sparingly soluble to begin with[6].

  • Solution: If you suspect a common-ion effect, try preparing your solution in a non-chloride acidic buffer. For example, use a sodium citrate or sodium acetate buffer instead of an HCl-based or NaCl-containing solution.

Problem: Solution Precipitates After Preparation

1. Root Cause Analysis: Salt Disproportionation

  • Explanation: This is a phenomenon where the salt form of a drug converts to its less soluble free base (or in this case, zwitterion) in solution[14][15]. This occurs if the pH of the solution is not low enough to maintain the protonation of the basic piperidine nitrogen. Even in an unbuffered aqueous solution, dissolved CO₂ from the atmosphere can alter the pH over time, potentially triggering precipitation.

  • Solution: Ensure the pH of your stock solution is robustly maintained at least 2 pH units below the pKa of the piperidine nitrogen (i.e., pH < 8.5, but practically, a pH of 4-5 is much safer and more effective). Using a buffer, rather than just dilute acid, provides resistance to pH shifts and prevents disproportionation[7]. Store stock solutions tightly sealed and refrigerated to minimize CO₂ absorption and degradation.

Section 4: Standard Operating Procedures (SOPs)

These protocols provide a validated starting point for your experiments.

SOP 1: Preparation of a 10 mM Aqueous Stock Solution

Objective: To prepare a stable, clear aqueous stock solution of 4-(Piperidin-4-YL)benzoic acid hydrochloride.

Materials:

  • 4-(Piperidin-4-YL)benzoic acid hydrochloride (MW: 241.71 g/mol )

  • Solvent: 20 mM Sodium Citrate Buffer, pH 4.0

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter (optional, for sterilization)

Methodology:

  • Prepare the Buffer: Prepare the 20 mM Sodium Citrate buffer and carefully adjust the pH to 4.0 using citric acid or sodium hydroxide. This buffer is chosen for its strong buffering capacity in the target pH range.

  • Weigh the Compound: Accurately weigh 2.42 mg of the compound for every 1 mL of final solution volume desired (e.g., 24.2 mg for a 10 mL final volume).

  • Initial Dispensing: Add approximately 80% of the final buffer volume to a volumetric flask containing a magnetic stir bar.

  • Dissolution: While stirring, slowly add the weighed powder to the buffer. A vortex may form, which helps wet the powder. Continue stirring at room temperature. The process should be relatively quick at this pH.

  • pH Verification (Optional but Recommended): Once the solid appears fully dissolved, check the pH of the solution. It should remain close to 4.0. If the compound itself significantly alters the pH, it indicates a need for a higher buffer concentration in future preparations.

  • Final Volume Adjustment: Once dissolution is complete and the solution is clear, add the buffer to reach the final target volume.

  • Filtration and Storage: If required, filter the solution through a 0.22 µm filter for sterilization. Store the final stock solution in a tightly sealed container at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C.

SOP 2: Shake-Flask Method for Apparent Thermodynamic Solubility

Objective: To determine the maximum equilibrium solubility of the compound in a specific aqueous buffer. This is a foundational technique in pre-formulation studies[10][16][17].

Methodology:

  • Prepare the Test Medium: Prepare the aqueous buffer of interest (e.g., PBS pH 7.4, 50 mM Acetate pH 5.0, etc.).

  • Add Excess Solid: Add an excess amount of the solid compound to a known volume of the test medium in a glass vial. "Excess" means adding enough solid so that undissolved particles are clearly visible after equilibration (e.g., start with 2-5 mg/mL).

  • Equilibration: Seal the vial tightly and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the slurry to equilibrate for at least 24-48 hours. This extended time is crucial to ensure a true thermodynamic equilibrium is reached[17].

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant. Do NOT disturb the solid at the bottom.

  • Filtration: Immediately filter the sample through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining microscopic solid particles. This step is critical to avoid artificially high results.

  • Quantification: Dilute the filtered sample into a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Confirmation of Equilibrium: To ensure equilibrium was reached, you can analyze a sample at 24 hours and another at 48 hours. If the concentration values are the same, the system has reached equilibrium[10].

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Koskimäki, J., Gynther, M., & Lehto, V. P. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda - University of Helsinki. [Link]

  • Jadhav, D. S. (2013). Solubility Determination in Drug Discovery and Development. PharmaTutor. [Link]

  • Chemistry LibreTexts. (2023). Common-Ion Effect in Solubility Equilibria. [Link]

  • Schwartz, J. B., & Turi, J. S. (1976). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 65(2), 295-297. [Link]

  • Koskimäki, J., Gynther, M., & Lehto, V. P. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. ResearchGate. [Link]

  • Solubility of Things. (n.d.). Piperidine. [Link]

  • CK-12 Foundation. (2025). Common Ion Effect on Solubility of Ionic Salts. [Link]

  • Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • LookChem. (n.d.). 4-(Piperidin-4-yl)benzoic acid. [Link]

  • ResearchGate. (2020). How to desalt zwitterions? [Link]

  • Serajuddin, A. T. M., & Jarowski, C. I. (2005). Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Journal of Pharmaceutical Sciences, 94(10), 2241-2248. [Link]

  • PubChem - National Institutes of Health. (n.d.). Piperidine. [Link]

  • Merck Group. (n.d.). Application of drug physico chemical characterisation in drug discovery. [https://www.merckgroup.com/en/research/open-innovation/biopharma-open-innovation-portal/webinars/ physico-chemical-characterisation-in-drug-discovery.html]([Link] physico-chemical-characterisation-in-drug-discovery.html)

Sources

Technical Support Center: Overcoming Side Reactions in Amide Coupling with 4-(Piperidin-4-YL)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding amide coupling reactions involving 4-(piperidin-4-yl)benzoic acid hydrochloride. The unique bifunctional nature of this molecule presents specific challenges that, when understood, can be readily overcome to achieve high yields and purity.

Introduction: The Core Challenge

4-(Piperidin-4-yl)benzoic acid is a valuable building block in medicinal chemistry. However, its structure contains two key functional groups: a carboxylic acid for amide bond formation and a secondary amine on the piperidine ring. This secondary amine is a potent nucleophile that can compete with your desired amine partner, leading to significant side reactions, most notably the formation of dimers or oligomers.[1] The compound is supplied as a hydrochloride salt to passivate this reactive amine, but this introduces the need for careful base management during the reaction. This guide will walk you through the mechanisms of these side reactions and provide robust, field-proven protocols to ensure the success of your synthesis.

Part 1: Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with 4-(piperidin-4-yl)benzoic acid hydrochloride is giving a very low yield. What's the most likely cause?

A: The most common culprit for low yields is a side reaction where the piperidine nitrogen of one molecule attacks the activated carboxylic acid of another. This leads to the formation of an undesired amide dimer or oligomer, consuming your starting material.[1] Other potential causes include incomplete activation of the carboxylic acid, hydrolysis of the activated intermediate by trace amounts of water, or steric hindrance.[2]

Q2: I see a major byproduct in my LC-MS with a mass roughly double that of my starting acid. What is it?

A: This is the classic signature of the N-acylation side reaction mentioned above. The activated 4-(piperidin-4-yl)benzoic acid has essentially dimerized by forming an amide bond with itself. Identifying this byproduct is the first critical step in troubleshooting.

Q3: Is it mandatory to use a protecting group on the piperidine nitrogen?

A: While not strictly mandatory, it is the most reliable and robust strategy to completely prevent N-acylation side reactions.[1] Protecting the piperidine nitrogen, typically with a Boc (tert-Butoxycarbonyl) group, simplifies the reaction by eliminating the competing nucleophile.[3] If you are developing a process where an additional protection/deprotection step is undesirable, you can proceed without it, but you must exercise precise control over the reaction conditions, particularly the choice and stoichiometry of the base.

Q4: How many equivalents of base are required when using the hydrochloride salt directly?

A: You will need a minimum of two equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). The first equivalent is required to neutralize the hydrochloride salt, freeing the piperidine nitrogen from its protonated state. The second equivalent is needed to facilitate the carboxylic acid activation and the subsequent coupling reaction.[2][4] Using a slight excess (e.g., 2.2 equivalents) is common practice to ensure the reaction goes to completion.

Q5: My amine coupling partner is chiral. How can I minimize the risk of epimerization?

A: Epimerization is a significant risk, particularly when using carbodiimide coupling reagents like EDC or DCC.[5][6] To suppress it, you must include an additive. 1-Hydroxybenzotriazole (HOBt) is a standard choice, but 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure® are often more effective at preventing racemization.[6][7] Using phosphonium (PyBOP) or uronium/aminium (HATU) reagents, which form active esters with these additives in situ, is also a highly recommended strategy.[7] Conducting the reaction at a lower temperature (e.g., 0 °C) can further reduce the rate of epimerization.[6]

Part 2: Troubleshooting Guide for the Primary Side Reaction: N-Acylation

The primary obstacle in using this reagent is the self-reaction driven by the nucleophilicity of the piperidine nitrogen.

Root Cause Analysis

Once the hydrochloride salt is neutralized by a base, the piperidine nitrogen becomes a free secondary amine. This amine is nucleophilic and can compete with your intended amine partner for the activated carboxylic acid intermediate (the active ester).

G cluster_0 Desired Reaction Pathway cluster_1 Side Reaction Pathway start 4-(Piperidin-4-yl)benzoic Acid (as HCl salt) activated Activated Carboxylic Acid (Active Ester Intermediate) start->activated Coupling Reagent + Base (1 equiv) base Base (1 equiv) Neutralizes HCl product Desired Amide Product activated->product dimer N-Acylated Dimer (Side Product) activated->dimer Competing Attack amine Your Primary/Secondary Amine (R-NH2) amine->product Coupling free_piperidine Free Piperidine Nitrogen (from another molecule) free_piperidine->dimer base->free_piperidine Deprotonation

Caption: Competing reaction pathways in the amide coupling.

Solution 1: The Robust Method (Protection Strategy)

This approach involves three stages: protecting the piperidine nitrogen, performing the amide coupling, and finally deprotecting the nitrogen. This is the most recommended method for ensuring high purity and yield.

Protocol 1.1: Boc Protection of 4-(Piperidin-4-yl)benzoic Acid Hydrochloride

  • Dissolution: Suspend 4-(piperidin-4-yl)benzoic acid hydrochloride (1.0 equiv.) in a suitable solvent mixture such as 1,4-dioxane and water (e.g., 2:1 ratio).

  • Base Addition: Add sodium carbonate (Na₂CO₃, 2.5 equiv.) or another suitable inorganic base to the suspension.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) to the mixture.

  • Reaction: Stir vigorously at room temperature overnight.

  • Workup: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to pH ~3-4. The Boc-protected product will precipitate.

  • Isolation: Collect the solid by filtration, wash with water, and dry under vacuum to yield Boc-4-(4-carboxyphenyl)piperidine-1-carboxylate.

Protocol 1.2: Amide Coupling with Boc-Protected Acid

  • Dissolution: Dissolve the Boc-protected carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent like DMF or DCM.[2]

  • Pre-activation: Add the coupling reagent (e.g., HATU, 1.1 equiv.) and a non-nucleophilic base (DIPEA, 2.0 equiv.). Stir at room temperature for 15-30 minutes.[2]

  • Amine Addition: Add your amine of interest (1.0-1.2 equiv.) to the activated mixture.

  • Reaction: Monitor the reaction by TLC or LC-MS until completion (typically 2-12 hours).

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 1.3: Boc Deprotection

  • Dissolution: Dissolve the Boc-protected amide in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acidolysis: Add an excess of a strong acid. A 4M solution of HCl in dioxane or a 20-50% solution of trifluoroacetic acid (TFA) in DCM are commonly used.

  • Reaction: Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The product is typically obtained as the corresponding hydrochloride or trifluoroacetate salt. If the free base is desired, perform a basic workup.

Solution 2: The Direct Method (Optimized Coupling Conditions)

This method avoids protection/deprotection steps but requires careful control of reagents and conditions to minimize the N-acylation side reaction.

Protocol 2.1: Direct Amide Coupling

  • Setup: To a flask containing 4-(piperidin-4-yl)benzoic acid hydrochloride (1.0 equiv.), add your amine (1.1 equiv.) and an anhydrous solvent (e.g., DMF).

  • Additive: Add an anti-epimerization agent such as HOBt or HOAt (1.2 equiv.), especially if your amine is chiral.

  • Base Addition: Cool the mixture to 0 °C. Slowly add a non-nucleophilic base, preferably DIPEA (2.2 equiv.), and stir for 10 minutes.

  • Coupling Reagent: Add the coupling reagent (e.g., EDC·HCl, 1.2 equiv.) portion-wise at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor progress by LC-MS, paying close attention to the formation of the dimer byproduct.

  • Workup & Purification: Follow the workup and purification steps outlined in Protocol 1.2.

Part 3: Data & Reagent Selection Tables

The choice of coupling reagent and base is critical for success, especially when using the direct method.

Table 1: Comparison of Common Coupling Reagents

Reagent ClassExample (Acronym)ByproductsProsCons
Carbodiimide EDC·HClWater-soluble ureaCost-effective; easy workup.[7]High risk of epimerization without additives.[6][8]
Uronium/Aminium HATU, HBTUTetramethylureaFast reactions; highly efficient; low epimerization.[9]Can cause guanidinylation of the amine if used in excess.[4]
Phosphonium PyBOPHexamethylphosphoramide (HMPA) from BOP; non-toxic byproducts from PyBOP.[4]Very reactive; good for hindered couplings; no guanidinylation.[8]Byproduct of original BOP reagent is carcinogenic.[4]

Table 2: Guide to Base Selection

BasepKa (Conjugate Acid)StructureUse Case & Rationale
DIPEA ~10.8(i-Pr)₂NEtRecommended. Highly sterically hindered and non-nucleophilic. Minimizes deprotonation of the activated intermediate.
Triethylamine (TEA) ~10.7Et₃NUse with caution. Less hindered than DIPEA and can sometimes act as a nucleophile, leading to side reactions.
N-Methylmorpholine (NMM) ~7.4C₅H₁₁NOOften used in peptide synthesis. Its lower basicity can be advantageous in sensitive reactions to reduce epimerization.

Part 4: Visual Troubleshooting Workflow

Use this decision tree to guide your experimental approach when encountering issues.

G cluster_analysis Problem Analysis cluster_solutions Solutions start Start: Amide Coupling with 4-(piperidin-4-yl)benzoic acid HCl check_yield Reaction Complete. Low Yield or Byproduct? start->check_yield check_mass Analyze Byproduct by MS. Mass ≈ 2x Acid MW? check_yield->check_mass Yes no_reaction No Reaction or Low Conversion check_yield->no_reaction No (Low Conversion) solution_protect Primary Solution: Implement Boc-Protection Strategy (See Protocol 1.1) check_yield->solution_protect No (High Purity) check_chiral Is Amine Partner Chiral? Check Diastereomeric Ratio. check_mass->check_chiral No check_mass->solution_protect Yes (N-Acylation Confirmed) solution_direct Alternative: Optimize Direct Coupling - Use DIPEA (2.2 eq) - Low Temperature (0 °C) - Check Reagent Purity check_mass->solution_direct Yes (If Protection is not an option) check_chiral->no_reaction No solution_epimer Reduce Epimerization: - Add HOAt or OxymaPure - Switch to HATU/PyBOP - Run at 0 °C check_chiral->solution_epimer Yes (Epimerization Observed) solution_activation Improve Activation: - Use Anhydrous Solvents - Check Coupling Reagent Age - Switch to a Stronger Reagent (e.g., HATU) no_reaction->solution_activation

Caption: A decision tree for troubleshooting common issues.

References

  • BenchChem. (2025). Troubleshooting common problems in 4-piperidinecarboxamide reactions.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Journal of Chemical Education. (2013). Investigation of Epimer Formation in Amide-Coupling Reactions. ACS Publications. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH. [Link]

  • Zhang, Z., et al. (2001). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis.
  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • SlideShare. (n.d.).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • BenchChem. (2025).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.

Sources

Technical Support Center: Optimizing the Synthesis and Purification of 4-(Piperidin-4-YL)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Piperidin-4-YL)benzoic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bifunctional linker, particularly in areas like Proteolysis Targeting Chimera (PROTAC) development. Achieving high yield and purity is critical for downstream applications, and this document provides in-depth troubleshooting, FAQs, and validated protocols to address common challenges encountered during its synthesis and purification.

Section 1: Synthesis Pathway & Troubleshooting

The most common and reliable laboratory-scale synthesis of 4-(Piperidin-4-YL)benzoic acid hydrochloride involves the acidic deprotection of its N-Boc protected precursor, 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid. This precursor is commercially available and provides a straightforward route to the final product.[1] The core of the synthesis lies in the efficient cleavage of the Boc protecting group and the subsequent isolation of the desired hydrochloride salt.

cluster_synthesis Synthesis Workflow A Start: 4-(1-Boc-piperidin-4-yl)benzoic acid B Step 1: Acidic Deprotection (e.g., HCl in Dioxane or TFA in DCM) A->B Reagents C Step 2: Reaction Monitoring (TLC/HPLC) B->C In-process check D Step 3: Isolation of Crude Product (Precipitation & Filtration) C->D Upon completion E Step 4: Purification (Recrystallization) D->E Impurities present F Final Product: 4-(Piperidin-4-YL)benzoic acid HCl E->F Purity >98%

Caption: General workflow for the synthesis of 4-(Piperidin-4-YL)benzoic acid hydrochloride.

Frequently Asked Questions (FAQs): Synthesis

Q1: My yield of 4-(Piperidin-4-YL)benzoic acid hydrochloride is consistently low. What are the primary causes?

Low yields typically stem from incomplete reactions or losses during the workup and isolation phases. Consider the following:

Symptom Potential Cause Recommended Action & Rationale
Significant starting material in crude product Incomplete Deprotection: The reaction time may be insufficient, or the acid reagent may have degraded.Extend Reaction Time: Monitor the reaction hourly by TLC or HPLC until the starting material is consumed. Use Fresh Reagent: Acidic solutions like HCl in dioxane can lose potency over time. Use a freshly opened bottle or a recently titrated solution.[2]
Product lost during workup Premature Precipitation/Filtration: If the product begins to crash out of the reaction mixture before deprotection is complete, it can trap starting material.Ensure Full Dissolution: If possible, ensure the starting material is fully dissolved in the reaction solvent before the reaction is complete to prevent encapsulation of unreacted material within the precipitating product.
Low recovery after filtration Product Solubility in Reaction Solvent: A portion of the hydrochloride salt may remain soluble in the reaction solvent (e.g., dioxane, DCM).Use an Anti-Solvent: After the reaction is complete, consider adding a non-polar solvent like diethyl ether or heptane to precipitate the remaining product from the solution before filtration.

Q2: I see a major byproduct in my reaction. What could it be?

The most common "byproduct" is unreacted starting material, 4-(1-Boc-piperidin-4-yl)benzoic acid. This occurs due to incomplete deprotection. Other side reactions are rare in this specific conversion but could arise from impurities in the starting material.

Q3: How do I effectively monitor the Boc-deprotection reaction?

  • Thin-Layer Chromatography (TLC): This is the quickest method.

    • Mobile Phase: A typical system is 10% Methanol in Dichloromethane (DCM) with 0.5% acetic acid.

    • Visualization: UV light (254 nm).

    • Interpretation: The Boc-protected starting material is less polar and will have a higher Rf value. The product, being a salt, is highly polar and will often remain at the baseline (Rf ≈ 0). The reaction is complete when the starting material spot is no longer visible.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the reaction progress.[3][4]

Section 2: Purification & Troubleshooting

Purification is paramount for removing unreacted starting material and any process-related impurities. Recrystallization is the most effective and common method for purifying 4-(Piperidin-4-YL)benzoic acid hydrochloride.[5][6][7]

r_node r_node start Crude Product Purity < 98%? check_impurity Major Impurity ID'd by TLC/NMR? start->check_impurity is_sm Starting Material? check_impurity->is_sm Yes is_other Other/Unknown? check_impurity->is_other No is_sm->is_other No r_node_1 Option A: Re-subject to deprotection conditions. Option B: Proceed to recrystallization. is_sm->r_node_1 Yes r_node_2 r_node_2 is_other->r_node_2 Perform Recrystallization r_node_3 r_node_3 r_node_2->r_node_3 Dissolve in min. hot solvent (e.g., Ethanol/Water) r_node_4 r_node_4 r_node_3->r_node_4 Cool slowly to RT, then ice bath r_node_5 Pure Product r_node_4->r_node_5 Filter, wash with cold solvent, dry

Caption: Troubleshooting workflow for the purification of the crude product.

Troubleshooting Guide: Purification

Issue: The final product has a purity of <98% by HPLC or shows impurities in the NMR spectrum.

This is a common issue resolved by a carefully executed recrystallization.

Symptom Potential Cause Recommended Action & Rationale
Product is off-white, beige, or yellow Trapped Solvents/Reagents: Residual colored impurities from the reaction.Use of Activated Charcoal: During recrystallization, after the product is dissolved in the hot solvent, a small amount of activated charcoal can be added to adsorb colored impurities. Perform a hot filtration to remove the charcoal before cooling.[8]
"Oiling out" during recrystallization Solution is too concentrated or cooled too quickly: The product comes out of solution as a liquid phase instead of forming crystals because the solubility limit is exceeded too rapidly.Add More Solvent: Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly. Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites for crystal growth.[6]
Poor recovery from recrystallization Too much solvent used: The product has some solubility even in the cold solvent, and using an excessive volume will result in significant loss to the mother liquor.Use Minimum Hot Solvent: Add the hot solvent portion-wise only until the solid just dissolves.[7][9] Cool Thoroughly: Ensure the flask is cooled in an ice bath for at least 15-20 minutes to maximize crystal precipitation before filtering.[7]
Protocol: Recrystallization of 4-(Piperidin-4-YL)benzoic Acid Hydrochloride

This protocol provides a robust method for purifying the title compound.

  • Solvent Selection: A mixture of ethanol and water is a common and effective choice. The compound is soluble in hot ethanol/water mixtures and much less soluble upon cooling.[5]

  • Procedure: a. Place the crude 4-(Piperidin-4-YL)benzoic acid hydrochloride in an Erlenmeyer flask. b. Add a minimal amount of ethanol to create a slurry. c. Heat the mixture on a hot plate with stirring. d. Slowly add hot water dropwise until the solid completely dissolves. Be patient and add only enough hot water to achieve a clear solution. e. Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask can slow the cooling rate, promoting the formation of larger, purer crystals.[6] f. Once the flask has reached room temperature and crystals have formed, place it in an ice-water bath for at least 20 minutes to maximize precipitation.[7] g. Collect the crystals by vacuum filtration using a Büchner funnel. h. Wash the collected crystals with a small amount of ice-cold water or a cold ethanol/water mixture to remove any residual mother liquor. i. Dry the crystals under vacuum to a constant weight.

Section 3: Analytical Quality Control

Confirming the purity and identity of the final product is a critical final step.

Analytical Method Purpose Typical Parameters / Expected Results
HPLC Purity Assessment: Quantifies the main compound and any impurities.Column: C18 reversed-phase. Mobile Phase: Gradient of Acetonitrile and Water with 0.1% TFA or formic acid. Detection: UV at ~240 nm. A pure sample should show a single major peak (>98% area).[3][4]
¹H NMR Structure Confirmation & Purity: Confirms the chemical structure and detects proton-containing impurities.Solvent: D₂O or DMSO-d₆. Expected Peaks: Aromatic protons (doublets ~7.5-8.0 ppm), piperidine protons (~3.0-3.5 ppm and ~1.8-2.2 ppm). Absence of a large peak around 1.4 ppm indicates successful removal of the Boc group's tert-butyl protons.
Melting Point Purity Indication: A sharp melting point range close to the literature value indicates high purity.A broad melting range often suggests the presence of impurities.
LC-MS Mass Confirmation: Confirms the molecular weight of the compound.Expected [M+H]⁺ ion at m/z ≈ 206.1.

References

  • MEDIVIR AB. (2007). WO2007/6714.
  • Eli Lilly and Co. (1996). EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
  • PrepChem. (n.d.). Synthesis of 4-(2-piperidinoethoxy)benzoyl chloride, hydrochloride. PrepChem.com. [Link]

  • Guryanov, I., et al. (2018). Boc deprotection conditions tested. ResearchGate. [Link]

  • Florida A&M University. (2016). Lab Report Recrystallization. FAMU. [Link]

  • Zhang, Y., et al. (2019). Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. Bioorganic & Medicinal Chemistry, 27(1), 1-13. [Link]

  • LookChem. (n.d.). 4-(Piperidin-4-yl)benzoic acid. LookChem. [Link]

  • Metathesis. (n.d.). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?. Metathesis. [Link]

  • University of California, Irvine. (n.d.). Recrystallization of Benzoic Acid. UCI. [Link]

  • European Patent Office. (2005). EP1853548B1 - PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
  • Zavareh, E. R., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. Iranian Journal of Pharmaceutical Research, 14(4), 1097–1106. [Link]

  • Hetero Research Foundation. (2013). WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2015). CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. Acta Poloniae Pharmaceutica. [Link]

  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. YouTube. [Link]

  • University of Iowa. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. University of Iowa. [Link]

  • Chemdad Co., Ltd. (n.d.). N-BOC-4-(4-CARBOXYPHENYL) PIPERIDINE. Chemdad. [Link]

Sources

Technical Support Center: Troubleshooting PROTAC Synthesis with 4-(Piperidin-4-YL)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for PROTAC synthesis. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting for researchers utilizing 4-(Piperidin-4-YL)benzoic acid hydrochloride as a linker building block. We will delve into common challenges, from solubility and reactivity to purification, and offer scientifically grounded solutions to streamline your workflow and enhance your success rate.

Frequently Asked Questions (FAQs)

Q1: My 4-(Piperidin-4-YL)benzoic acid hydrochloride starting material shows poor solubility in common organic solvents like dichloromethane (DCM) and N,N-Dimethylformamide (DMF). How can I get it into solution for my coupling reaction?

A1: This is a frequent and critical first hurdle. The poor solubility stems from the fact that this molecule is a hydrochloride salt, giving it ionic character. In its salt form, it is more soluble in polar protic solvents, which are often incompatible with common amide coupling reactions.

Root Cause Analysis:

  • Salt Form: The hydrochloride salt of the piperidine nitrogen significantly increases polarity, making it less soluble in anhydrous aprotic solvents required for efficient coupling.

  • Zwitterionic Character: In neutral or slightly basic conditions, the molecule can exist as a zwitterion (protonated piperidine and deprotonated carboxylate), which also limits solubility in non-polar organic solvents.

Solutions & Experimental Insights:

  • Neutralization (Free-Basing): The most effective strategy is to convert the hydrochloride salt to the free base in situ or as a separate workup step.

    • In situ Neutralization: Add a non-nucleophilic organic base to your reaction mixture to neutralize the hydrochloride. Diisopropylethylamine (DIPEA) is a common choice as it will scavenge the HCl without readily reacting with other components. Use at least 2-3 equivalents: one to neutralize the salt and additional equivalents to drive the amide coupling reaction forward.

    • Aqueous Workup: For a cleaner approach, you can perform a simple liquid-liquid extraction. Dissolve the salt in water, adjust the pH to ~9-10 with a base like sodium bicarbonate or sodium carbonate, and then extract the free base into an organic solvent like ethyl acetate. Dry the organic layer with anhydrous sodium sulfate, concentrate it under reduced pressure, and you will have the neutral form of the molecule, which is significantly more soluble in DCM and DMF.

  • Solvent Optimization: If you must proceed without neutralization, consider more polar aprotic solvents.

    • N-Methyl-2-pyrrolidone (NMP): NMP can be a better solvent for polar starting materials than DMF, though it has a higher boiling point, making it more difficult to remove.[1]

    • Dimethyl Sulfoxide (DMSO): DMSO is an excellent solvent for polar compounds but should be used with caution as it can complicate product purification.[2][3]

Solvent Solubility of HCl Salt Solubility of Free Base Comments
Dichloromethane (DCM)Very PoorGoodPreferred for many coupling reactions.
N,N-Dimethylformamide (DMF)Poor to ModerateVery GoodCommon coupling solvent, but must be anhydrous.
N-Methyl-2-pyrrolidone (NMP)ModerateVery GoodGood alternative to DMF for stubborn solubility issues.[1]
Dimethyl Sulfoxide (DMSO)GoodExcellentUse sparingly; difficult to remove.[2]
Q2: I'm seeing low yields in my amide coupling reaction between 4-(Piperidin-4-YL)benzoic acid and my amine-functionalized linker/ligand. What's going wrong?

A2: Low coupling efficiency is a multifaceted issue often rooted in reaction conditions and the bifunctional nature of your starting material.[1][4]

Root Cause Analysis & Troubleshooting Workflow:

G start Low Coupling Yield reagents 1. Inefficient Coupling Reagents? start->reagents conditions 2. Suboptimal Reaction Conditions? start->conditions protection 3. Side Reactions (Lack of Protection)? start->protection sol_reagents Solution: Switch to stronger coupling reagents like HATU, HBTU, or COMU. reagents->sol_reagents If using DCC/EDC, consider an upgrade. sol_conditions Solution: Ensure anhydrous conditions. Use sufficient base (e.g., DIPEA). Optimize temperature & time. conditions->sol_conditions Water hydrolyzes reagents. HCl salt neutralizes base. sol_protection Solution: Protect the piperidine nitrogen with a Boc group before coupling. protection->sol_protection Piperidine N can compete with the desired amine.

Sources

Technical Support Center: Strategies to Improve the Stability of 4-(Piperidin-4-YL)benzoic acid hydrochloride-based PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address stability challenges encountered with Proteolysis Targeting Chimeras (PROTACs) that incorporate a 4-(piperidin-4-yl)benzoic acid hydrochloride linker moiety. Our goal is to provide you with the mechanistic insights and actionable protocols necessary to enhance the stability and overall performance of your PROTAC candidates.

Section 1: Understanding Stability in PROTACs
FAQ 1: What are PROTACs and why is stability a critical parameter?

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the body's own cellular waste disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.[1][2] A PROTAC consists of three parts: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2][3] This tripartite assembly forms a "ternary complex," which leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[3][4]

Stability is a cornerstone of a PROTAC's therapeutic potential for several reasons:

  • Chemical Stability: The PROTAC molecule must remain intact in solution during storage and under physiological conditions to perform its function. Degradation of the linker or ligands can render the molecule inactive.

  • Metabolic Stability: After administration, PROTACs are exposed to metabolic enzymes, primarily in the liver (e.g., Cytochrome P450s).[5] Rapid metabolism can lead to a short half-life, reducing the molecule's ability to reach its target and effectively degrade the POI.

  • Physicochemical Stability: This includes properties like solubility and aggregation. Poor solubility can hinder formulation and lead to low bioavailability, while aggregation can cause off-target toxicity.[]

The linker, far from being a simple spacer, critically influences these stability parameters, as well as the PROTAC's overall efficacy.[7]

FAQ 2: What are the common degradation pathways for PROTACs containing a 4-(piperidin-4-yl)benzoic acid linker?

PROTACs with this specific linker moiety can be susceptible to several degradation pathways. Understanding these "hot spots" is the first step in rational design for improved stability.

  • Hydrolysis: If the linker contains ester or amide bonds, they can be susceptible to hydrolysis, especially at non-physiological pH or in the presence of esterase or amidase enzymes. The amide bond connecting the benzoic acid to the rest of the linker is a potential site of hydrolysis.

  • Oxidation: The piperidine ring and the aromatic benzoic acid ring can be targets for oxidative metabolism, primarily by Cytochrome P450 (CYP) enzymes.[5] Oxidation can occur at the carbon atoms adjacent to the piperidine nitrogen or on the aromatic ring, leading to metabolites with altered activity or faster clearance.[8]

  • N-dealkylation: The nitrogen atom in the piperidine ring is a common site for N-dealkylation reactions, another metabolic pathway mediated by CYPs.[8] This process cleaves the bond between the nitrogen and an attached alkyl group, breaking the PROTAC apart.

Below is a diagram illustrating these potential degradation pathways.

cluster_PROTAC PROTAC Structure cluster_Degradation Potential Degradation Pathways POI_Ligand Protein of Interest (POI) Ligand Linker 4-(Piperidin-4-YL)benzoic acid Linker POI_Ligand->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand Hydrolysis Amide Hydrolysis (at Benzoic Acid) Linker->Hydrolysis Chemical/Enzymatic Cleavage Oxidation Oxidation (Piperidine or Benzene Ring) Linker->Oxidation Metabolic (e.g., CYP450) N-dealkylation N-dealkylation (Piperidine Nitrogen) Linker->N-dealkylation Metabolic (e.g., CYP450)

Caption: General degradation pathways for PROTACs.

Section 2: Troubleshooting Guide for Linker Stability

This section addresses specific experimental issues with actionable advice.

Question 1: My PROTAC shows rapid degradation in aqueous buffer during in vitro assays. What is the likely cause and how can I fix it?

Likely Cause: Rapid degradation in a simple aqueous buffer often points to chemical instability, most commonly hydrolysis . The amide bond formed from the benzoic acid is a potential weak point. The stability of this bond is highly dependent on pH.

Troubleshooting Strategies:

  • pH Optimization: The first and most practical step is to assess the pH stability profile of your PROTAC.[9] Many molecules have an optimal pH range where they are most stable.

    • Action: Perform a simple stability study by incubating your PROTAC in a series of buffers with different pH values (e.g., pH 4, 6, 7.4, 8). Analyze the amount of intact PROTAC remaining over time using LC-MS.

  • Structural Modification: If pH optimization is insufficient, consider modifying the linker to replace the labile group.

    • Action: Replace the amide bond with a more stable functional group. For example, an ether or a carbon-carbon bond would be significantly more resistant to hydrolysis. This, however, requires re-synthesis and may alter the conformational properties of the linker, so re-evaluation of activity is crucial.

  • Formulation: For in vitro assays, ensure your stock solutions are prepared in an appropriate solvent (like DMSO) and diluted into the final assay buffer just before use to minimize time in the aqueous environment.

Question 2: My PROTAC has poor metabolic stability in a human liver microsome (HLM) assay. How can I identify the "hot spot" on the 4-(piperidin-4-yl)benzoic acid linker and improve it?

Likely Cause: Poor stability in HLM assays strongly suggests metabolism by CYP enzymes. The most probable metabolic "hot spots" on this linker are the piperidine ring and the N-alkyl group attached to it.[8][10]

Troubleshooting Strategies:

  • Metabolite Identification: The first step is to identify where the metabolism is occurring.

    • Action: Run a more detailed HLM assay and use high-resolution LC-MS/MS to identify the structures of the major metabolites. Look for mass shifts corresponding to hydroxylation (+16 Da) or N-dealkylation.

  • Blocking Metabolic Hot Spots (Metabolic Blocking): Once a hot spot is identified, you can make specific chemical modifications to block the metabolic pathway.

    • Action 1 (Addressing Oxidation): If hydroxylation is observed on the piperidine or benzoic acid ring, consider introducing a fluorine atom at that position. The strong carbon-fluorine bond is resistant to oxidative metabolism.

    • Action 2 (Addressing N-dealkylation): If N-dealkylation is the primary pathway, you can increase steric hindrance around the nitrogen. Introducing a methyl or other small alkyl group on the carbon adjacent to the piperidine nitrogen can shield it from the active site of CYP enzymes.[10]

  • Rigidification: Increasing the rigidity of the linker can sometimes improve metabolic stability by pre-organizing the PROTAC into a conformation that is a poor substrate for metabolic enzymes.[11][]

    • Action: Replace a flexible alkyl chain portion of the linker with a more rigid structure, such as a cyclopropyl or a phenyl ring.[13] Incorporating the piperidine into a spirocyclic or bridged system can also significantly enhance stability.[11]

cluster_Metabolism Potential Metabolic Hotspots on the Linker Moiety cluster_Strategies Improvement Strategies Linker_Structure Linker_Structure Fluorination Fluorination (Blocks Oxidation) Steric_Hindrance Steric Hindrance (Blocks N-dealkylation) Rigidification Rigidification (Reduces Enzyme Fit) Hotspot1 Oxidation Site (Piperidine Ring) Hotspot1->Fluorination Hotspot1->Rigidification Hotspot2 N-dealkylation Site (Piperidine Nitrogen) Hotspot2->Steric_Hindrance

Caption: Strategies to block metabolic hotspots.

Question 3: My PROTAC has low aqueous solubility despite the hydrochloride salt. How can this be improved without a complete redesign?

Likely Cause: PROTACs are often large, greasy molecules that fall outside of Lipinski's "Rule of Five," making solubility a common challenge.[] The hydrochloride salt helps, but may not be sufficient if the overall molecule is highly lipophilic.

Troubleshooting Strategies:

  • Formulation Approaches: Before resynthesis, explore formulation strategies, which can have a dramatic impact on solubility.[14][15]

    • Action 1 (Co-solvents): For preclinical studies, using co-solvents can be effective. Formulations containing agents like PEG300, Solutol HS 15, or Tween 80 can significantly improve solubility.

    • Action 2 (Amorphous Solid Dispersions): For oral formulations, creating a spray-dried dispersion (SDD) with a polymer carrier (e.g., HPMC-AS, PVP-VA) can maintain the drug in a high-energy amorphous state, improving its dissolution rate and apparent solubility.[15]

    • Action 3 (Lipid-based Formulations): Encapsulating the PROTAC in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or liposomes can improve solubility and protect the molecule from degradation.[16]

  • Minor Structural Modifications: If formulation is not an option, small changes to the linker can help.

    • Action: Replace a portion of a hydrophobic alkyl chain within the linker with a more polar, water-soluble group. Incorporating a short polyethylene glycol (PEG) chain or a polar heterocyclic ring like piperazine can improve solubility.[17] However, be mindful that this can also impact cell permeability.

Section 3: Key Experimental Protocols

Here we provide streamlined protocols for essential stability assays.

Protocol 1: Forced Degradation Study Workflow

A forced degradation study is crucial for identifying the intrinsic stability of your PROTAC and potential degradation products.

Objective: To assess the stability of the PROTAC under stress conditions (acid, base, oxidation, heat, light).

cluster_Conditions Stress Conditions (Incubate in parallel) start Prepare PROTAC Stock Solution (e.g., 1 mg/mL in ACN/H2O) acid Acidic 0.1 M HCl start->acid base Basic 0.1 M NaOH start->base oxidative Oxidative 3% H2O2 start->oxidative thermal Thermal 60°C start->thermal photo Photolytic UV/Vis Light start->photo quench Neutralize/Quench Reaction (at various time points, e.g., 2, 8, 24h) acid->quench base->quench oxidative->quench thermal->quench photo->quench analyze Analyze by LC-MS/MS quench->analyze results Quantify % Remaining PROTAC Identify Degradants analyze->results

Sources

Technical Support Center: Managing Impurities in the Large-Scale Synthesis of 4-(Piperidin-4-YL)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-(Piperidin-4-YL)benzoic acid hydrochloride. Our focus is on the practical identification, control, and remediation of process-related impurities, ensuring the final Active Pharmaceutical Ingredient (API) meets stringent quality and regulatory standards.

Section 1: Frequently Asked Questions (FAQs) about Impurity Formation

This section addresses the fundamental questions regarding the origin and nature of impurities in the synthesis of 4-(Piperidin-4-YL)benzoic acid hydrochloride.

Q1: What is the most common and scalable synthetic route for 4-(Piperidin-4-YL)benzoic acid, and what are its key stages?

The most prevalent and industrially scalable approach involves a two-stage process: a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by an acid-mediated deprotection.[1][2]

  • Stage 1: Suzuki-Miyaura Coupling: This step forms the crucial carbon-carbon bond between the piperidine and benzoic acid moieties. Typically, it involves coupling an N-protected piperidine species, such as 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid [3] or its boronic ester equivalent, with an appropriate aryl halide. The use of a tert-butyloxycarbonyl (Boc) protecting group is standard due to its stability and well-established cleavage conditions.[4][5]

  • Stage 2: N-Boc Deprotection & Salt Formation: The Boc group is removed under acidic conditions, most commonly using hydrochloric acid (HCl) in a suitable solvent like dioxane or acetone.[4][6] This step simultaneously liberates the piperidine's secondary amine and forms the desired hydrochloride salt, which often facilitates isolation and purification through crystallization.

Q2: What are the primary categories of impurities encountered in this synthesis?

Impurities can be broadly classified into three groups based on their origin. Understanding these sources is the first step toward effective control.

Impurity CategoryCommon ExamplesPotential Origin
Process-Related Impurities • Incompletely reacted starting materials• By-products from side reactions (e.g., homocoupling)• Reagents and catalysts (e.g., residual Palladium)Arise directly from the main synthetic transformation steps (Suzuki coupling, deprotection).
Starting Material Impurities • Positional isomers (e.g., 3-(Piperidin-4-yl)benzoic acid)[7]• Impurities from raw material synthesisCarried over from the starting materials and propagated through the synthesis.
Degradation Products • Oxidative impurities• Products of hydrolysisFormed during the reaction, work-up, or storage under suboptimal conditions (e.g., high temperature, exposure to air).

Q3: During the Suzuki coupling, my analysis shows significant levels of biphenyl and bi-piperidine by-products. What causes this?

This is a classic issue of homocoupling , a common side reaction in Suzuki couplings.[1]

  • Causality: Homocoupling occurs when two molecules of the same coupling partner react with each other. For instance, two molecules of the boronic acid/ester can couple to form a bi-piperidine species, or two molecules of the aryl halide can form a biphenyl derivative. This is often promoted by:

    • Excessive Base or High Temperatures: These conditions can accelerate the decomposition of the palladium catalyst and favor side reactions.

    • Poor Catalyst Activity or Stability: An inefficient catalyst may not facilitate the desired cross-coupling pathway quickly enough, allowing homocoupling to compete.

    • Presence of Oxygen: Oxygen can induce oxidative side reactions that lead to the homocoupling of boronic acids.

Q4: Why is the N-Boc deprotection step often incomplete on a large scale?

Incomplete deprotection is a common scalability challenge. The primary cause is insufficient acid stoichiometry or activity at the reaction site.[6][8]

  • Causality: The removal of the Boc group is an equilibrium-driven process requiring protonation of the carbonyl oxygen.[4] On a large scale, several factors can hinder this:

    • Mass Transfer Limitations: In heterogeneous mixtures or viscous solutions, inefficient mixing can lead to localized areas where the acid concentration is too low for the reaction to go to completion.

    • Precipitation of Product: The hydrochloride salt of the product is often less soluble than the Boc-protected intermediate. As the product forms and precipitates, it can trap unreacted starting material, effectively removing it from the solution phase and preventing further reaction.[4]

    • Water Content: While some aqueous HCl procedures are robust[6], excessive water can hydrolyze the acid reagent or alter solvent polarity, reducing the reaction rate.

Section 2: Troubleshooting Guide for Common Issues

This guide provides a structured approach to diagnosing and resolving specific experimental problems.

Problem: HPLC analysis shows >1% of unreacted N-Boc-4-(piperidin-4-yl)benzoic acid after the deprotection and isolation steps.

  • Root Cause Analysis: This points to incomplete deprotection. The issue is not purification, but the reaction itself.

  • Troubleshooting Steps:

    • Verify Acid Stoichiometry: Ensure at least 5-10 equivalents of HCl are used relative to the substrate. On a large scale, volumetric errors can be significant.[4]

    • Improve Mixing and Solubility: Increase agitation speed. If the reaction mixture is a thick slurry, consider increasing the solvent volume or switching to a solvent system where both the starting material and the intermediate salt have better solubility (e.g., using acetone with aqueous HCl).[6]

    • Increase Reaction Time/Temperature: Monitor the reaction by TLC or HPLC. If the reaction stalls, consider extending the reaction time. A moderate increase in temperature (e.g., to 40 °C) can also improve the rate, but must be carefully controlled to avoid degradation.

    • Post-Reaction Slurry: After the initial reaction period, hold the resulting slurry with continued agitation for an extended period (2-4 hours) to allow the reaction to complete on any occluded starting material.

Problem: The final API is off-color (yellow or brown) and contains several small, unidentified impurities.

  • Root Cause Analysis: This often indicates either degradation or the presence of residual palladium, which can appear as dark, finely divided particles.

  • Troubleshooting Steps:

    • Palladium Scavenging: After the Suzuki reaction, introduce a palladium scavenger. Common options include treatment with activated carbon, silica-based scavengers (e.g., SiliaMetS® Thiol), or crystallization from a solution containing a chelating agent like N-acetylcysteine.

    • Inert Atmosphere: Ensure all stages of the synthesis, particularly the Suzuki coupling, are performed under a strictly inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions that generate colored impurities.

    • Purification via Recrystallization: A well-designed recrystallization step is crucial for color and impurity removal. See Protocol 3.2 for a detailed methodology. Perform solvent screening to find a system that effectively rejects the colored impurities.

Problem: Batch-to-batch variability in the impurity profile is high, making it difficult to meet specifications consistently.

  • Root Cause Analysis: This points to a lack of process control over critical parameters.

  • Troubleshooting Steps:

    • Raw Material Qualification: Implement stringent quality control on incoming starting materials. Verify the purity and isomeric content of each new batch of aryl halide and boronic ester.

    • Define Critical Process Parameters (CPPs): For the Suzuki coupling, rigorously control temperature, reaction time, base equivalents, and catalyst loading. For the deprotection, control acid equivalents, temperature, and slurry time.

    • Standardize Work-up Procedures: Ensure that quench times, phase separation procedures, and solvent volumes are consistent across all batches. Minor variations in work-up can significantly affect the impurity profile.

Section 3: Recommended Analytical & Purification Protocols

Protocol 3.1: HPLC Method for Impurity Profiling

This protocol provides a baseline HPLC method for separating the API from its key process-related impurities. Method validation according to ICH guidelines is required for GMP use.[9][10]

ParameterSpecificationRationale
Column C18 Reverse Phase, 4.6 x 150 mm, 3.5 µmProvides good retention and separation for aromatic carboxylic acids and related amines.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase ensures protonation of the piperidine nitrogen for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 5% B to 95% B over 20 minutes, hold for 5 minA broad gradient is necessary to elute both polar starting materials and non-polar homocoupling by-products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe benzoic acid chromophore provides strong absorbance at this wavelength.
Injection Vol. 10 µL

Protocol 3.2: Large-Scale Purification by Recrystallization

This protocol describes a robust method for purifying the final hydrochloride salt.

  • Solvent Selection: The ideal solvent system will fully dissolve the product at elevated temperatures while showing poor solubility at ambient or sub-ambient temperatures. A common and effective system is a mixture of an alcohol (e.g., Ethanol, Isopropanol) and water.

  • Dissolution: Charge the crude 4-(Piperidin-4-YL)benzoic acid hydrochloride to a clean, appropriately sized reactor. Add the minimum amount of boiling solvent (e.g., 90:10 Ethanol:Water) required to achieve complete dissolution.

  • Hot Filtration (Optional but Recommended): If insoluble particulates (like residual catalyst) are present, perform a hot filtration through a pre-heated filter to remove them. This step is critical for removing inorganic impurities and catalyst residues.

  • Controlled Cooling: Cool the solution slowly and in a controlled manner. A slow cooling rate promotes the formation of larger, more perfect crystals, which are more effective at excluding impurities. A typical cooling profile would be from boiling to 20-25 °C over 4-6 hours.

  • Maturation: Hold the resulting slurry at the final temperature (e.g., 20-25 °C or cool further to 0-5 °C) for at least 2-4 hours with gentle agitation. This "maturation" or "aging" step allows the system to reach equilibrium, maximizing yield and purity.

  • Isolation and Washing: Isolate the crystals by filtration. Wash the filter cake with a small amount of the cold recrystallization solvent to remove residual mother liquor containing the dissolved impurities.

  • Drying: Dry the purified product under vacuum at a controlled temperature (e.g., 50-60 °C) until the solvent content meets specifications.

Section 4: Visual Guides

Diagram 4.1: Key Impurity Formation Pathways

G cluster_0 Stage 1: Suzuki Coupling cluster_1 Stage 2: Deprotection & Salt Formation SM1 4-Bromobenzoic Acid Derivative Intermediate N-Boc-4-(piperidin-4-yl)benzoic acid SM1->Intermediate Pd Catalyst, Base (Desired Pathway) Impurity_HC1 Biphenyl Homocoupling Product SM1->Impurity_HC1 Side Reaction SM2 N-Boc-Piperidine Boronic Ester SM2->Intermediate Pd Catalyst, Base (Desired Pathway) Impurity_HC2 Bi-piperidine Homocoupling Product SM2->Impurity_HC2 Side Reaction Impurity_PD Protodeborylation Product SM2->Impurity_PD Side Reaction Final_API 4-(Piperidin-4-YL)benzoic acid HCl Intermediate->Final_API HCl (Desired Pathway) Impurity_Incomplete Unreacted N-Boc Intermediate Intermediate->Impurity_Incomplete Incomplete Reaction

Caption: Synthetic pathway and key impurity formation points.

Diagram 4.2: Troubleshooting Decision Tree for Out-of-Spec (OOS) Batches

G OOS Batch is Out-of-Spec (High Total Impurities) Check_SM Identify Primary Impurity via HPLC Profile OOS->Check_SM Unreacted_SM High Level of Unreacted Starting Material? Check_SM->Unreacted_SM Homocoupling High Level of Homocoupling Products? Unreacted_SM->Homocoupling No Action_SM Action: Review Raw Material QC Data. Quarantine Material. Unreacted_SM->Action_SM Yes Incomplete_Deprotection High Level of N-Boc Intermediate? Homocoupling->Incomplete_Deprotection No Action_HC Action: Review Suzuki Reaction Parameters (Temp, Base, Inerting). Homocoupling->Action_HC Yes Action_Deprotection Action: Review Deprotection Parameters (Acid eq., Time, Mixing). Incomplete_Deprotection->Action_Deprotection Yes Action_Rework Rework Decision: Can batch be purified by re-crystallization? Incomplete_Deprotection->Action_Rework No/ Other Action_SM->Action_Rework Action_HC->Action_Rework Action_Deprotection->Action_Rework

Caption: Decision tree for troubleshooting out-of-spec batches.

References

  • Vice, S. et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-92. Retrieved from [Link]

  • Dunn, P. J. et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • Capua, M. et al. (2020). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 25(21), 5026. Retrieved from [Link]

  • Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Google Patents. (n.d.). EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
  • LookChem. (n.d.). 4-(Piperidin-4-yl)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzoic acid. Retrieved from [Link]

  • ResearchGate. (2016). Large Scale Deprotection of a tert -Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Retrieved from [Link]

  • ScienceDirect. (n.d.). Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • PubMed. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid ≥95% (Chinese site). Retrieved from [Link]

  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Advances in Bioresearch. (2023). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Austin Publishing Group. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • GSC Biological and Pharmaceutical Sciences. (2024). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Retrieved from [Link]

  • Bentham Science. (n.d.). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Retrieved from [Link]

  • Research and Reviews: A Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • AMSbiopharma. (2024). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
  • PubChem. (n.d.). 4-(2-Piperidinoethoxy)benzoic acid hydrochloride. Retrieved from [Link]

  • Triown Chemie. (n.d.). 4- (2-(Piperidin-1-yl)ethoxy)-benzoic acid hydrochloride. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). A Comprehensive Review on Impurity Profile of Pharmaceuticals. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]

Sources

Technical Support Center: Optimizing PROTAC Linker Length with 4-(Piperidin-4-YL)benzoic Acid Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the optimization of linker length in Proteolysis Targeting Chimeras (PROTACs) utilizing 4-(Piperidin-4-YL)benzoic acid hydrochloride and its analogs.

Introduction: The Critical Role of the Linker in PROTAC Efficacy

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by recruiting it to an E3 ubiquitin ligase.[1][2] This process leads to the ubiquitination of the POI and its subsequent degradation by the proteasome. A PROTAC molecule is composed of three key components: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker that connects them.[1][3]

The linker is not merely a spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy.[1][4][5] An optimally designed linker facilitates the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination.[3][][7] Linkers that are too short may cause steric clashes, preventing the simultaneous binding of the POI and the E3 ligase.[8] Conversely, linkers that are too long might not effectively bring the two proteins into the required proximity for ubiquitin transfer.[8]

The use of rigid heterocyclic scaffolds like piperidine and piperazine in linkers, such as those derived from 4-(Piperidin-4-YL)benzoic acid, can offer advantages in PROTAC design.[1][] These structures can impart a degree of rigidity to the linker, which can help pre-organize the PROTAC for optimal ternary complex formation and may improve physicochemical properties like solubility.[9][10]

Frequently Asked Questions (FAQs)

Q1: Why use 4-(Piperidin-4-YL)benzoic acid hydrochloride analogs as a linker component in PROTACs?

A1: 4-(Piperidin-4-YL)benzoic acid hydrochloride and its analogs are valuable building blocks for PROTAC linkers for several key reasons:

  • Controlled Rigidity and Vectoriality: The piperidine ring introduces a degree of conformational constraint compared to highly flexible alkyl or PEG linkers.[][9] This rigidity can help to properly orient the POI and E3 ligase, potentially leading to more stable and productive ternary complexes. The defined geometry of the ring also provides predictable exit vectors for attaching the POI and E3 ligase ligands.

  • Improved Physicochemical Properties: The piperidine moiety, especially when protonated, can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule.[9][10] This is a critical factor for cell permeability and overall drug-like properties.

  • Synthetic Tractability: These analogs offer versatile chemical handles (e.g., carboxylic acid, amine) that facilitate modular synthesis. This allows for the systematic variation of linker length and attachment points, which is crucial for linker optimization studies.

  • Established Precedent: Piperidine and piperazine motifs are increasingly being incorporated into successful PROTAC designs, demonstrating their utility in the field.[1][]

Q2: What is the "hook effect" and how does linker length influence it?

A2: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the extent of protein degradation decreases at high PROTAC concentrations.[11] This creates a characteristic bell-shaped or "V-shaped" curve.

This paradoxical effect occurs because at excessively high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex (POI-PROTAC-E3 ligase).[11] These non-productive binary complexes compete with and inhibit the formation of the ternary complex, thus reducing degradation efficiency.

Linker length and composition play a crucial role in modulating the hook effect. An optimized linker that promotes positive cooperativity in ternary complex formation can help mitigate the hook effect, leading to a broader concentration range of effective degradation.

Q3: What are the key assays for evaluating the effectiveness of different linker lengths?

A3: A multi-pronged approach using a combination of biochemical, biophysical, and cell-based assays is essential for comprehensively evaluating linker performance:

  • Ternary Complex Formation Assays: These assays directly measure the formation of the POI-PROTAC-E3 ligase complex. Common techniques include:

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) [12][13]

    • AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) [12]

    • Surface Plasmon Resonance (SPR) [7][14]

    • Isothermal Titration Calorimetry (ITC) [14][15]

    • NanoBRET™ Assays [15][16]

  • Cellular Degradation Assays: These assays quantify the reduction of the target protein levels in a cellular context.

    • Western Blotting/Simple Western™: A standard method to visualize and quantify protein levels.[13]

    • In-Cell Western™/On-Cell Western

    • Flow Cytometry: Useful for high-throughput screening of PROTAC libraries.[17]

    • Mass Spectrometry-based Proteomics: Provides a global view of protein degradation and selectivity.[18]

  • Ubiquitination Assays: These in vitro assays confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.[7][13]

Troubleshooting Guide

This section addresses common problems encountered during the optimization of PROTAC linker length.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
No or poor degradation of the target protein. 1. Ineffective Ternary Complex Formation: The linker length or geometry may be suboptimal, leading to steric hindrance or an unproductive complex. 2. Poor Cell Permeability: The PROTAC may not be reaching its intracellular targets. 3. Low E3 Ligase Expression: The chosen cell line may have low endogenous levels of the recruited E3 ligase. 4. Inactive Ubiquitin-Proteasome System (UPS): The cellular machinery for degradation may be compromised.1. Synthesize and Test a Library of Linker Lengths: Systematically vary the linker length using different 4-(Piperidin-4-YL)benzoic acid analogs or by incorporating PEG/alkyl spacers. 2. Assess Ternary Complex Formation: Use biophysical assays like SPR or TR-FRET to confirm if your PROTAC can form a ternary complex in vitro.[7][12] 3. Evaluate Cell Permeability: If direct measurement is not feasible, consider introducing solubility-enhancing groups into the linker.[9][15] 4. Verify E3 Ligase Expression: Check the expression level of the target E3 ligase in your cell line via Western blot or qPCR.[19] 5. Confirm UPS Activity: Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132).[19] A rescue of degradation indicates an active UPS.
High cell toxicity observed. 1. Off-Target Effects: The POI ligand, E3 ligase ligand, or the PROTAC itself may have off-target activities. 2. Degradation of the E3 Ligase (Self-degradation): Some PROTACs can induce the degradation of the E3 ligase they recruit.1. Synthesize Control Compounds: Test the POI and E3 ligase ligands alone for toxicity. Also, synthesize a non-binding control PROTAC (e.g., with an epimerized ligand) to confirm that the observed effects are target-dependent.[18] 2. Monitor E3 Ligase Levels: Perform a Western blot to check the levels of the recruited E3 ligase after PROTAC treatment.[19] 3. Perform Global Proteomics: Use mass spectrometry to identify any unintended protein degradation, which can reveal off-target effects.[18]
Inconsistent results between experiments. 1. Variability in Cell Culture: Cell passage number, confluency, and overall health can impact PROTAC efficacy. 2. PROTAC Compound Instability: The PROTAC may be degrading in solution.1. Standardize Cell Culture Protocols: Use cells within a defined passage number range and ensure consistent plating densities.[19] 2. Ensure Compound Integrity: Store PROTAC stocks properly (typically at -20°C or -80°C) and prepare fresh dilutions for each experiment. Verify compound purity and identity using LC-MS and NMR.[20]
Strong ternary complex formation but weak cellular degradation. 1. Poor Cell Permeability: The PROTAC is effective in a cell-free environment but cannot cross the cell membrane efficiently. 2. Unproductive Ternary Complex Geometry: The complex forms but does not orient the POI correctly for ubiquitination. 3. Rapid PROTAC Efflux: The PROTAC may be actively transported out of the cell.1. Improve Physicochemical Properties: Modify the linker to improve solubility and reduce polar surface area. 2. Perform In Vitro Ubiquitination Assays: Confirm that the ternary complex is functional and leads to POI ubiquitination.[7] 3. Structural Biology: If possible, obtain a crystal structure of the ternary complex to guide linker design.[15]

Experimental Protocols & Workflows

Workflow for Linker Length Optimization

Linker_Optimization_Workflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Cellular Evaluation cluster_3 Phase 4: Optimization A Select POI & E3 Ligase Ligands B Design Linker Library (Varying lengths of 4-(Piperidin-4-YL)benzoic acid analogs) A->B C Modular Synthesis of PROTACs B->C D Binary Binding Assays (SPR/ITC) (PROTAC to POI & E3) C->D E Ternary Complex Formation Assays (TR-FRET, AlphaLISA, NanoBRET) D->E F In Vitro Ubiquitination Assay E->F G Cellular Degradation Assay (Western Blot) (Determine DC50 & Dmax) F->G H Time-Course & Dose-Response G->H I Selectivity Profiling (Proteomics) H->I J Hook Effect Analysis H->J K Analyze Structure-Activity Relationship (SAR) I->K J->K L Iterative Redesign of Linker K->L L->B Refine Library

Caption: A systematic workflow for optimizing PROTAC linker length.

Protocol: Cellular Protein Degradation Assay (Western Blot)
  • Cell Seeding: Plate your chosen cell line in 6-well or 12-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of your PROTACs with different linker lengths in fresh cell culture medium. A typical concentration range to start with is 1 nM to 10 µM.

  • Incubation: Remove the old medium from the cells and add the PROTAC-containing medium. Incubate for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO) in parallel.

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5-10 minutes.

  • SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to your POI. Also, probe with a primary antibody for a loading control (e.g., β-actin, GAPDH).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine the degradation efficiency (DC50 and Dmax).

Visualization of PROTAC Mechanism

PROTAC_Mechanism cluster_Ternary 1. Ternary Complex Formation cluster_Ub 2. Ubiquitination cluster_Deg 3. Proteasomal Degradation PROTAC PROTAC POI_T POI E3_T E3 Ligase POI Protein of Interest (POI) E3 E3 Ligase PROTAC_T PROTAC POI_T->PROTAC_T POI_Ub Ub-Ub-Ub-POI PROTAC_T->E3_T E3_Ub E3 Ligase Proteasome 26S Proteasome POI_Ub->Proteasome Ub Ubiquitin Ub->POI_Ub E3_Ub->Ub Catalyzes Peptides Degraded Peptides Proteasome->Peptides

Sources

Technical Support Center: Enhancing PROTAC Cell Permeability with 4-(Piperidin-4-YL)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of 4-(Piperidin-4-YL)benzoic acid hydrochloride as a linker building block to address the common challenge of poor cell permeability in Proteolysis Targeting Chimeras (PROTACs). Our focus is on providing practical, evidence-based guidance to accelerate your research and development efforts.

Introduction: The Permeability Challenge in PROTAC Development

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules typically consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two moieties.[1][3] A significant hurdle in the development of effective PROTACs is their often large molecular weight and complex structures, which can limit their ability to cross cellular membranes and reach their intracellular targets.[2] This guide will explore how the strategic incorporation of rigid linkers, specifically using building blocks like 4-(Piperidin-4-YL)benzoic acid hydrochloride, can be a powerful strategy to overcome this permeability barrier.

Frequently Asked Questions (FAQs)

Q1: Why do many PROTACs exhibit poor cell permeability?

PROTACs are inherently large molecules, often with molecular weights exceeding 800 Da and significant polar surface areas. These characteristics place them "beyond the Rule of Five," a set of empirical rules for predicting the oral bioavailability of small molecule drugs. Their size and polarity hinder their ability to passively diffuse across the lipid bilayer of the cell membrane to engage with their intracellular targets.

Q2: My PROTAC is highly potent in biochemical assays but shows significantly weaker activity in cell-based assays. Is this likely a permeability issue?

A substantial drop in potency between biochemical (cell-free) and cell-based assays is a strong indicator of poor cell permeability. If a PROTAC cannot efficiently enter the cell, it cannot form the necessary ternary complex between the target protein and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation. To confirm a permeability issue, direct measurement using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell permeability assay is highly recommended.[4][5]

Q3: What is the "hook effect" and how does it relate to PROTAC concentration and perceived permeability issues?

The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations. This occurs because an excess of the PROTAC can lead to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex (target-PROTAC-E3 ligase) required for degradation. It is crucial to perform a full dose-response curve to identify the optimal degradation concentration and to ensure that what appears to be a permeability issue is not, in fact, the hook effect at high concentrations.

Q4: How can incorporating 4-(Piperidin-4-YL)benzoic acid hydrochloride into the linker improve PROTAC cell permeability?

The linker is a critical determinant of a PROTAC's physicochemical properties.[1][3] Flexible linkers, such as polyethylene glycol (PEG) chains, are commonly used but can contribute to a high polar surface area and undesirable pharmacokinetic properties.

Incorporating a rigid heterocyclic scaffold like the 4-aryl piperidine moiety from 4-(Piperidin-4-YL)benzoic acid hydrochloride can improve cell permeability through several mechanisms:

  • Increased Rigidity and Conformational Pre-organization: A rigid linker can reduce the number of rotatable bonds and pre-organize the PROTAC into a conformation that is more favorable for membrane passage.[6][7] This can also lead to a more stable ternary complex formation once inside the cell.

  • Modulation of Physicochemical Properties: The piperidine ring can influence the overall lipophilicity and solubility of the PROTAC. By replacing a more polar flexible linker, the 4-aryl piperidine structure can create a better balance of properties conducive to crossing the cell membrane.[6][7] The basic nitrogen in the piperidine ring can also be protonated at physiological pH, potentially improving aqueous solubility.[6][8]

  • Improved Metabolic Stability: Rigid cyclic structures are often less susceptible to metabolic degradation compared to linear, flexible linkers, which can lead to improved pharmacokinetic profiles.[6]

Clinical candidates such as ARV-110 and ARV-471 have successfully employed rigid linkers containing both piperidine and piperazine moieties, demonstrating the real-world applicability of this strategy.[6]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered when working with PROTACs and aiming to improve their cell permeability using rigid linkers.

Issue 1: Poor Cellular Potency Despite a Potent Warhead and E3 Ligase Ligand

Potential Cause: Limited cell permeability of the PROTAC.

Troubleshooting Steps:

  • Confirm Permeability with In Vitro Assays:

    • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that measures passive permeability across an artificial lipid membrane. It provides a good initial screen for a compound's ability to passively diffuse.

    • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which form tight junctions and express transporters, thus modeling both passive and active transport across the intestinal epithelium.[4][5] This assay can provide more physiologically relevant data and can also identify if the PROTAC is a substrate for efflux pumps.

  • Synthesize Analogs with Linker Modifications:

    • Incorporate 4-(Piperidin-4-YL)benzoic acid hydrochloride: If your current PROTAC has a flexible linker, synthesize a new version incorporating the rigid 4-aryl piperidine moiety.

    • Vary Linker Length and Attachment Points: The optimal linker length and the points of attachment to the warhead and E3 ligase ligand are critical and often need to be empirically determined.

Data Presentation: Illustrative Comparison of Linker Effects on Permeability
PROTAC AnalogLinker TypePAMPA Permeability (Papp, 10⁻⁶ cm/s)Caco-2 Permeability (Papp, A to B, 10⁻⁶ cm/s)
PROTAC-FlexFlexible (e.g., PEG-based)Low (< 1.0)Low (< 0.5)
PROTAC-RigidRigid (e.g., with 4-aryl piperidine)Moderate (1.0 - 5.0)Moderate (0.5 - 2.0)

Note: These are representative values and actual results will vary depending on the specific warhead, E3 ligase ligand, and overall molecular properties of the PROTAC.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC Incorporating a 4-Aryl Piperidine Linker

This protocol provides a general method for incorporating 4-(Piperidin-4-YL)benzoic acid hydrochloride into a PROTAC via amide bond formation. This assumes your warhead or E3 ligase ligand has a free amine for coupling.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection A 4-(Piperidin-4-YL)benzoic acid (Boc-protected) C Activated Ester Intermediate A->C Base (e.g., DIPEA) in DMF B Coupling Reagent (e.g., HATU, HOBt) B->C E Boc-protected PROTAC C->E D Amine-functionalized Warhead or E3 Ligase Ligand D->E F Final PROTAC with 4-Aryl Piperidine Linker E->F Acid (e.g., TFA) in DCM

Caption: General synthetic workflow for incorporating the 4-aryl piperidine linker.

Materials:

  • Boc-protected 4-(Piperidin-4-YL)benzoic acid

  • Amine-functionalized warhead or E3 ligase ligand

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

  • Deprotection reagent: TFA (Trifluoroacetic acid) in DCM (Dichloromethane)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • Activation of the Carboxylic Acid: a. Dissolve Boc-protected 4-(Piperidin-4-YL)benzoic acid (1.0 eq), HATU (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. b. Add DIPEA (2.0 eq) to the solution and stir at room temperature for 15-30 minutes.

  • Amide Coupling: a. To the activated carboxylic acid solution, add the amine-functionalized warhead or E3 ligase ligand (1.1 eq). b. Stir the reaction mixture at room temperature for 2-16 hours, monitoring the reaction progress by LC-MS.

  • Work-up and Purification: a. Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). b. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. c. Purify the crude product by flash column chromatography to obtain the Boc-protected PROTAC.

  • Boc Deprotection: a. Dissolve the purified Boc-protected PROTAC in DCM. b. Add an excess of TFA and stir at room temperature for 1-2 hours. c. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. d. Purify the final PROTAC product by preparative HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and ¹H NMR.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing the passive permeability of your PROTACs.

Diagram of the PAMPA Workflow

G A Prepare Donor Plate: PROTAC solution in buffer D Assemble Sandwich: Donor Plate on top of Acceptor Plate with Coated Filter in between A->D B Prepare Acceptor Plate: Buffer B->D C Coat Filter Plate with Artificial Membrane Solution C->D E Incubate D->E F Separate Plates E->F G Quantify PROTAC Concentration in Donor and Acceptor Wells (e.g., by LC-MS/MS) F->G H Calculate Permeability Coefficient (Papp) G->H

Sources

Technical Support Center: Scale-Up Synthesis of 4-(Piperidin-4-YL)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 4-(Piperidin-4-YL)benzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals navigating the complex transition from laboratory-scale procedures to pilot and manufacturing-scale production. We will address common challenges with in-depth, field-proven insights to ensure your scale-up is efficient, safe, and reproducible.

Section 1: Overview of Synthetic Strategies & Critical Scale-Up Considerations

The synthesis of 4-(Piperidin-4-YL)benzoic acid hydrochloride typically proceeds through one of two primary routes, each with distinct advantages and scale-up challenges. The most common pathway involves the synthesis of a Boc-protected intermediate, 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid, followed by acidic deprotection and salt formation[1]. The formation of this key intermediate is often achieved via a Palladium-catalyzed cross-coupling reaction. An alternative strategy involves the catalytic hydrogenation of a pyridine precursor.

Below is a generalized workflow illustrating the key stages and decision points in the manufacturing process.

cluster_0 Route A: Cross-Coupling cluster_1 Route B: Hydrogenation cluster_2 Final Processing Steps start_A Aryl Halide + Piperidine Boronic Ester suzuki Suzuki-Miyaura Coupling start_A->suzuki workup_A Work-up & Catalyst Removal suzuki->workup_A boc_intermediate Boc-Protected Intermediate workup_A->boc_intermediate deprotection Boc Deprotection (Route A) boc_intermediate->deprotection start_B 4-(Pyridin-4-yl)benzoic acid hydrogenation Catalytic Hydrogenation start_B->hydrogenation workup_B Work-up & Catalyst Filtration hydrogenation->workup_B free_base Piperidine Free Base workup_B->free_base salt_formation HCl Salt Formation free_base->salt_formation deprotection->salt_formation crystallization Crystallization & Polymorph Control salt_formation->crystallization final_product Final API Intermediate crystallization->final_product

Caption: Generalized workflows for the synthesis of 4-(Piperidin-4-YL)benzoic acid HCl.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during scale-up in a practical question-and-answer format.

Category 1: Reaction Execution & Impurity Formation

Question: My Suzuki-Miyaura coupling reaction is sluggish on a larger scale, and I'm observing increased levels of homocoupling and protodeboronation impurities. What's causing this?

Answer: This is a classic scale-up challenge rooted in mass and heat transfer limitations. On a lab scale, efficient stirring and heating maintain a homogeneous reaction. In a large reactor, poor mixing can create localized "hot spots" and areas of low catalyst concentration, leading to side reactions.

Troubleshooting Steps:

  • Evaluate Mixing Efficiency: The stirrer design and speed are critical. A simple magnetic stir bar is insufficient for multi-liter vessels. Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., anchor, pitched-blade turbine) and that the agitation speed is sufficient to create a vortex and suspend all solids.

  • Control Exotherms: Suzuki couplings can be exothermic[2]. A significant exotherm upon base addition or heating can accelerate catalyst decomposition and side reactions.

    • Solution: Add the base solution subsurface and at a controlled rate. Monitor the internal batch temperature closely and use jacket cooling to manage any temperature spikes. For particularly energetic systems, consider a semi-batch process where one reactant is added portion-wise.

  • Oxygen Control: While pre-catalysts are often air-stable, the active Pd(0) species is highly sensitive to oxygen, which can lead to catalyst deactivation and the formation of oxidative homocoupling impurities[3].

    • Solution: Ensure all solvents are thoroughly degassed. Perform multiple vacuum/nitrogen purge cycles on the sealed reactor before heating. Maintain a positive pressure of inert gas (Nitrogen or Argon) throughout the reaction.

  • Catalyst and Ligand Choice: Not all catalyst systems scale linearly. Ligands that are effective on a small scale may be prone to degradation under prolonged heating in a large reactor.

    • Solution: Consider more robust phosphine ligands or N-heterocyclic carbene (NHC) based catalysts, which often exhibit higher stability and turnover numbers suitable for industrial applications[4].

Below is a decision tree to guide your optimization process for a stalled Suzuki coupling.

start Low Conversion in Suzuki Coupling check_temp Is Internal Temp Stable & at Target? start->check_temp check_mixing Is Mixing Adequate? (Solid Suspension) check_temp->check_mixing Yes sol_temp Improve Heat Transfer: - Check jacket fluid flow - Slower reagent addition check_temp->sol_temp No check_reagents Reagents Degassed? Inert Atmosphere? check_mixing->check_reagents Yes sol_mixing Improve Agitation: - Increase RPM - Evaluate stirrer design check_mixing->sol_mixing No check_base Is Base Fully Dissolved/Active? check_reagents->check_base Yes sol_reagents Improve Inerting: - Degas solvents longer - Increase N2 purge cycles check_reagents->sol_reagents No sol_base Ensure Base Quality: - Use fresh, dry base - Ensure solubility in solvent check_base->sol_base No sol_catalyst Consider Catalyst: - Catalyst deactivation? - Re-evaluate ligand check_base->sol_catalyst Yes

Caption: Troubleshooting logic for low conversion in a scaled Suzuki-Miyaura reaction.

Question: During the hydrogenation of the pyridine ring, I'm experiencing catalyst poisoning and incomplete conversion. How can I improve this?

Answer: Catalytic hydrogenation is highly sensitive to impurities and process conditions. Catalyst poisoning is the most common cause of failure at scale.

Troubleshooting Steps:

  • Substrate Purity: The pyridine-containing starting material must be free of sulfur, halides, or other potential catalyst poisons. Perform a thorough purification of the starting material before hydrogenation.

  • Catalyst Loading and Type: While 5% Pd/C is common, platinum-based catalysts (like PtO₂) or rhodium catalysts can sometimes be more robust[5]. Increasing catalyst loading can overcome minor poisoning but is not an economical solution. Ensure the catalyst is fresh and handled under an inert atmosphere to prevent pre-reaction oxidation.

  • Hydrogen Pressure and Mass Transfer: The reaction rate is often limited by the transport of hydrogen from the gas phase to the catalyst surface. In a large reactor, the headspace-to-liquid ratio is much smaller than in a lab flask.

    • Solution: Increase hydrogen pressure within the reactor's safety limits. Improve gas dispersion by using a gas-inducing impeller and increasing agitation speed to maximize the gas-liquid interface[6].

  • Solvent and pH: The choice of solvent and the presence of acid can dramatically affect the reaction rate. Hydrogenation of pyridines is often accelerated under acidic conditions, which protonate the ring and make it more susceptible to reduction[7].

    • Solution: Consider using acetic acid as a solvent or co-solvent. If using an alcohol, adding a stoichiometric amount of a strong acid (like HCl or H₂SO₄) can be beneficial. However, this may require a subsequent neutralization step.

Category 2: Work-up, Isolation, and Purification

Question: My final product, the hydrochloride salt, is "oiling out" or forming an amorphous solid instead of crystallizing cleanly. What should I do?

Answer: This is a common issue related to supersaturation, solvent choice, and impurity levels. An "oil" indicates that the product has separated from the solution above its melting point or as a highly supersaturated liquid phase.

Troubleshooting Steps:

  • Control the Rate of Supersaturation: Rapidly adding an anti-solvent or quickly cooling the solution generates high supersaturation, which favors amorphous precipitation or oiling out over ordered crystal growth.

    • Solution: Slow down the addition of the anti-solvent. Implement a programmed cooling ramp (e.g., 10-20°C per hour) instead of crashing the solution in an ice bath.

  • Solvent System Screening: The choice of crystallization solvent is paramount. You need a solvent (or solvent system) where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Solution: Conduct a systematic solvent screen. Common systems for hydrochloride salts include isopropanol/water, ethanol/MTBE, or methanol/acetonitrile. A table of potential solvents is provided below.

  • Seeding: Introducing seed crystals of the desired polymorphic form at a specific temperature (the metastable zone) provides a template for controlled crystal growth and can prevent oiling out[8].

    • Solution: Prepare seed crystals from a small-scale, slow crystallization. Add a small amount (0.1-1% w/w) of the seed crystals after the solution has cooled slightly below its saturation point.

  • Purity Check: Impurities can act as "crystal growth inhibitors." If the crude product is not sufficiently pure, it may resist crystallization.

    • Solution: Analyze the crude material by HPLC. If purity is low (<95%), consider an additional purification step before crystallization, such as a carbon treatment or a silica gel plug.

Question: After the Suzuki coupling, I'm struggling to reduce residual palladium in my product to acceptable levels (<10 ppm). What are the best practices for palladium removal?

Answer: Removing trace palladium is a critical and often challenging step in pharmaceutical manufacturing. The optimal method depends on the nature of the palladium species remaining in your process stream.

Troubleshooting Steps:

  • Oxidative Treatment: If residual palladium is in the Pd(0) state, it is often less soluble and harder to scavenge. A mild oxidation can convert it to more soluble Pd(II) species.

    • Solution: After the reaction, bubble a stream of air or a controlled O₂/N₂ mixture through the reaction mixture for a defined period[3]. This can oxidize Pd(0) and facilitate its removal in subsequent steps.

  • Activated Carbon: Treatment with activated carbon is a common and effective method. The grade of carbon and the treatment conditions are critical.

    • Solution: Screen different grades of activated carbon for efficiency. Perform the treatment at an elevated temperature (e.g., 50-60°C) for 1-2 hours. The amount of carbon should be optimized (typically 5-10% w/w relative to the product).

  • Thiol-Based Scavengers: For stubborn cases, functionalized silica gels or polymers containing thiol (-SH) groups are highly effective scavengers that bind tightly to palladium.

    • Solution: After a preliminary workup, stir the organic solution containing the product with a thiol-based scavenger for several hours, then filter off the scavenger. This is often more effective but also more expensive than carbon treatment.

  • Extraction: The choice of workup conditions can significantly impact palladium partitioning.

    • Solution: An aqueous wash with a solution containing a chelating agent like cysteine or thiourea can extract palladium salts into the aqueous phase.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the hydrogenation route? A1: The primary concerns are the handling of flammable hydrogen gas and the pyrophoric nature of hydrogenation catalysts.

  • Hydrogen Safety: All equipment must be pressure-rated and properly grounded to prevent static discharge. The area must be well-ventilated and equipped with hydrogen sensors. Ensure all procedures are in place to safely purge the reactor of air before introducing hydrogen and to purge residual hydrogen before opening the reactor.

  • Catalyst Handling: Catalysts like Palladium on Carbon (Pd/C) can be pyrophoric, especially after use when they are dry and exposed to air[5]. The catalyst should always be kept wet with solvent or water during filtration and handling. The filter cake should never be allowed to dry in the open air. It should be carefully quenched with water and disposed of according to safety protocols.

Q2: What In-Process Controls (IPCs) are essential for monitoring the scale-up synthesis? A2: Robust IPCs are crucial for ensuring consistency and identifying deviations early.

  • Reaction Completion: Use HPLC to monitor the disappearance of the limiting starting material. Define a clear endpoint (e.g., <1.0% starting material remaining).

  • Deprotection Step: For the Boc-deprotection, HPLC is essential to confirm the complete removal of the Boc group. Incomplete deprotection will lead to a difficult-to-remove impurity in the final product.

  • Residual Solvents: After drying, use Gas Chromatography (GC) with headspace analysis to ensure residual solvent levels are within ICH limits.

  • Palladium Content: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify residual palladium levels after the scavenging/purification steps to ensure they meet regulatory requirements (typically <10 ppm).

Q3: How does the final HCl salt formation and crystallization impact the physical properties of the product? A3: The conditions of salt formation and crystallization are critical as they control the particle size distribution, bulk density, and, most importantly, the crystalline form (polymorphism) of the final product. Different polymorphs can have different solubility, stability, and bioavailability. The crystallization process must be rigorously controlled and defined to ensure that the same polymorph is produced consistently in every batch. Techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) should be used to characterize the final solid form.

Section 4: Key Process Data & Protocols

Table 1: Comparison of Lab vs. Scale-Up Parameters (Illustrative)
ParameterLab Scale (250 mL Flask)Pilot Scale (50 L Reactor)Rationale for Change
Heating Method Oil BathJacketed Vessel (Steam/Oil)Provides uniform and controlled heat transfer to the large surface area.
Agitation Magnetic Stirrer (500 RPM)Overhead Impeller (100-200 RPM)Ensures sufficient mixing and suspension of solids in the larger volume[8].
Reagent Addition Pipette (all at once)Metering Pump (over 1-2 hours)Controls reaction exotherms and maintains a steady concentration profile.
Temperature Control External ThermocoupleInternal Baffled Probe (RTD)Provides an accurate reading of the actual batch temperature, not the jacket.
Work-up Separatory FunnelDecantation / PumpingManual shaking is not feasible; layers are settled and separated by pumping.
Table 2: Common Solvents for Crystallization of Hydrochloride Salts
Solvent System (Solvent/Anti-solvent)Boiling Point (°C) of SolventPolarityComments
Isopropanol / Water82.5Polar ProticGood for dissolving the salt; water content can be adjusted to control solubility.
Ethanol / MTBE78.4 / 55.2Polar / Non-polarCommon system where the product is soluble in ethanol and insoluble in MTBE.
Methanol / Acetonitrile64.7 / 81.6Polar / Polar AproticCan provide good crystal form, but methanol can be difficult to remove.
n-Butanol117.7Medium PolarityHigher boiling point allows for crystallization at elevated temperatures, often yielding larger crystals.

References

  • WO2013008242A1: A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
  • EP0699672A1: Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
  • CN103382191A: Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • WO2019232010A1: PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.
  • Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. PMC - NIH. [Link]

  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development - ACS Publications. [Link]

  • CN1583742A: Method for preparing 4-piperidyl piperidine.
  • Synthesis of piperidines via the hydrogenation of pyridines. ResearchGate. [Link]

  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Deprotection of different N-Boc-compounds. ResearchGate. [Link]

  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing. [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. [Link]

  • Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. NIH. [Link]

  • Co-crystallization of N′-benzylidenepyridine-4-carbohydrazide and benzoic acid via autoxidation of benzaldehyde. ResearchGate. [Link]

  • Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. MDPI. [Link]

  • Method for synthesizing piperidine by continuous liquid-phase hydrogenation of pyridine in a microreactor. Patsnap Eureka. [Link]

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development - ACS Publications. [Link]

  • The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. Chemical Science (RSC Publishing). [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. ResearchGate. [Link]

  • 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzoic acid. PubChem. [Link]

  • Discovery of 4-benzoylpiperidine and 3-(piperidin-4- yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor.[No valid source found].
  • Preparation of benzoic acid of high purity.[No valid source found].
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers. [Link]

  • Scaled up and telescoped synthesis of propofol under continuous-flow conditions. NIH. [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.[No valid source found].
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd
  • CN102070513A: Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • 4-(2-Piperidinoethoxy)benzoic acid hydrochloride. PubChem. [Link]

  • Large‐Scale Synthesis of 4‐Methyl‐2‐(2H‐1,2,3‐triazol‐2‐yl)benzoic Acid – A Key Fragment of Single Orexin Receptor Antagonist ACT‐539313 – through Cu2O‐Catalyzed, Ligand‐Free Ullmann–Goldberg Coupling. ResearchGate. [Link]

  • 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid.[No valid source found].

Sources

Technical Support Center: Analytical Methods for Impurities in 4-(Piperidin-4-YL)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-(Piperidin-4-YL)benzoic acid hydrochloride (CAS No: 149353-84-4).[1] This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into the common analytical challenges encountered when profiling impurities for this active pharmaceutical ingredient (API). The content is structured in a question-and-answer format to directly address specific experimental issues.

Section 1: General FAQs on Impurity Profiling

This section addresses high-level questions regarding the strategy and regulatory landscape for impurity analysis of 4-(Piperidin-4-YL)benzoic acid hydrochloride.

Q1: What are the typical sources and types of impurities I should expect in 4-(Piperidin-4-YL)benzoic acid hydrochloride?

A1: Impurities in any API, including 4-(Piperidin-4-YL)benzoic acid hydrochloride, can originate from various stages of the manufacturing process and storage.[2] They are broadly classified according to ICH guidelines.[3] You should anticipate:

  • Organic Impurities: These are the most common and can be process-related or degradation products.

    • Starting Materials & Intermediates: Unreacted starting materials or intermediates from the synthetic route, such as 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid or methyl 4-(piperidin-4-yl)benzoate.[1][4]

    • By-products: Resulting from side reactions during synthesis.

    • Degradation Products: Formed during storage or exposure to stress conditions like heat, light, humidity, or pH variations.[5] Given the structure, potential degradation pathways could involve oxidation of the piperidine ring or reactions involving the carboxylic acid group.

  • Inorganic Impurities: These can include reagents, ligands, and catalysts used in the synthesis.

  • Residual Solvents: Solvents used during the manufacturing or purification process that are not completely removed.[3]

Q2: What is the overall strategy for identifying and quantifying impurities in an API like this?

A2: A systematic approach is crucial for a comprehensive impurity profile.[6] The general workflow involves separation, detection, identification, and quantification.

  • Method Development & Validation: Develop a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, that can separate the API from all known and potential impurities.[7] This method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its purpose.[8]

  • Forced Degradation Studies: Subject the API to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[5] This helps establish the stability-indicating nature of your analytical method and identify potential degradants that could form during the product's shelf life.

  • Separation & Quantification: Use the validated method (e.g., HPLC) to separate and quantify the impurities in your test batches.[9]

  • Identification & Structure Elucidation: For any impurity exceeding the identification threshold defined by ICH Q3A(R2), its structure must be determined.[3] This is typically achieved using hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and may require isolation for Nuclear Magnetic Resonance (NMR) spectroscopy.[6][]

Workflow: API Impurity Identification and Qualification

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Evaluation & Decision cluster_2 Phase 3: Characterization & Control start Analyze API Sample (e.g., via validated HPLC method) detect Detect Impurity Peak start->detect quantify Quantify Impurity (Area % vs. Standard) detect->quantify decision Impurity Level > ICH Q3A Identification Threshold? quantify->decision elucidate Structure Elucidation (LC-MS, NMR) decision->elucidate Yes end_node Report & Monitor decision->end_node No qualify Toxicological Assessment (Qualification) elucidate->qualify control Set Specification & Control Strategy qualify->control control->end_node

Caption: General workflow for impurity analysis from detection to control.

Section 2: HPLC Method Development & Troubleshooting

High-Performance Liquid Chromatography (HPLC) is the primary technique for impurity profiling of non-volatile organic compounds.[11]

Q3: I'm having trouble getting good retention of 4-(Piperidin-4-YL)benzoic acid hydrochloride on my C18 column. The peak is eluting very early, close to the solvent front. What can I do?

A3: This is a classic issue when analyzing polar compounds on traditional reversed-phase columns.[12] The piperidinyl and carboxylic acid moieties make your analyte quite polar, leading to weak interaction with the non-polar C18 stationary phase. Here are several effective strategies:

  • Use a Polar-Embedded Column: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This modification shields residual silanols, reduces peak tailing for basic compounds, and provides alternative selectivity and enhanced retention for polar analytes, even in highly aqueous mobile phases.[13][14]

  • Try a Phenyl-Hexyl Column: The phenyl stationary phase can offer beneficial pi-pi interactions with the benzene ring of your molecule, which can improve retention and change selectivity compared to a standard C18 phase.

  • Adjust Mobile Phase pH: The retention of your analyte is highly dependent on its ionization state. The pKa of the carboxylic acid is predicted to be around 4.25.[15] To maximize retention on a reversed-phase column, you want the molecule to be as non-polar as possible. Operating the mobile phase at a low pH (e.g., pH 2.5-3.0 using a phosphate or formate buffer) will protonate the carboxylic acid group, making the molecule less polar and increasing its retention.

  • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative mode that uses a polar stationary phase (like bare silica or a diol phase) and a mobile phase high in organic solvent (typically acetonitrile). It is specifically designed for the retention of very polar compounds that are not well-retained in reversed-phase chromatography.

Q4: My peaks for the API and its impurities are tailing significantly. What are the common causes and solutions?

A4: Peak tailing is a frequent problem, often pointing to secondary interactions between the analyte and the stationary phase or issues within the HPLC system itself.[12]

  • Chemical Causes:

    • Silanol Interactions: The basic piperidine nitrogen in your molecule can interact strongly with acidic residual silanol groups on the silica-based column packing, causing tailing.

      • Solution 1: Use a Low pH Mobile Phase. As mentioned above, operating at a low pH (e.g., 2.5-3.0) protonates the piperidine nitrogen (making it positively charged) and also suppresses the ionization of silanol groups, minimizing this unwanted secondary interaction.

      • Solution 2: Add a Competing Base. Adding a small amount of a competing base, like triethylamine (TEA) (~0.1%), to the mobile phase can mask the active silanol sites and improve peak shape. However, be aware that TEA is not compatible with MS detection.[14]

      • Solution 3: Use a High-Purity, End-Capped Column. Modern, high-purity silica columns that are thoroughly end-capped have fewer accessible silanol groups, leading to better peak shapes for basic compounds.

  • Column & System Causes:

    • Column Void or Contamination: A void at the column inlet or contamination from sample matrix can distort the flow path, leading to tailing.

      • Solution: First, try flushing the column with a strong solvent.[16] If that fails, try reversing the column (if permitted by the manufacturer) and flushing it. If a void is suspected, the column may need to be replaced. Using a guard column is a cost-effective way to protect your analytical column from contamination.[12]

    • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing. Ensure all connections use the correct fittings and minimal tubing length.

Q5: I'm observing drifting retention times in my analytical sequence. How can I troubleshoot this?

A5: Retention time stability is critical for reliable identification and quantification. Drifting retention times usually point to a problem with the mobile phase, column equilibration, or temperature.[17]

  • Column Equilibration: Insufficient equilibration time between gradient runs is a common cause. Ensure the column is equilibrated with the initial mobile phase for at least 5-10 column volumes before each injection.[14]

  • Mobile Phase Composition:

    • Inaccurate Mixing: If you are using an online gradient mixer, fluctuations can be caused by faulty proportioning valves. To diagnose this, prepare a pre-mixed mobile phase of the same composition and run it isocratically. If the retention time stabilizes, your pump's mixing system is the likely culprit.[17]

    • Volatility: If one of your mobile phase components (e.g., acetonitrile) is highly volatile, its concentration can change over time due to evaporation, leading to a gradual shift in retention. Keep mobile phase bottles loosely covered.

  • Temperature Fluctuations: Column temperature has a significant impact on retention. Even minor changes in ambient lab temperature can cause drift. A thermostatted column compartment is essential for stable and reproducible chromatography.[14]

  • Column Contamination: A slow build-up of contaminants on the column can alter its chemistry and cause retention times to drift, usually to earlier times. A regular column cleaning protocol is recommended.

Experimental Protocol: A Starting RP-HPLC Method for Impurity Profiling

This protocol provides a robust starting point for method development. It must be fully validated according to ICH Q2(R1) guidelines before use in a regulated environment.[18][19]

Parameter Condition Rationale
HPLC System Gradient-capable HPLC with UV/PDA DetectorStandard for pharmaceutical analysis. A PDA detector is crucial for peak purity assessment.
Column Polar-Embedded C18 (e.g., 150 mm x 4.6 mm, 3.5 µm)Provides enhanced retention for polar analytes and good peak shape for bases.
Mobile Phase A 0.1% Formic Acid in WaterProvides low pH to control ionization and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic modifier.
Gradient Program 0-5 min: 5% B; 5-25 min: 5% to 70% B; 25-30 min: 70% B; 30.1-35 min: 5% BA shallow gradient is used to ensure good resolution between closely eluting impurities.
Flow Rate 1.0 mL/minTypical for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 240 nmWavelength should be optimized based on the UV spectra of the API and impurities.
Injection Vol. 10 µLShould be optimized to avoid column overload.
Sample Diluent Mobile Phase A / Water:Acetonitrile (90:10)Minimizes peak distortion by ensuring solvent compatibility with the initial mobile phase.

Section 3: Gas Chromatography (GC) and Spectroscopic Techniques

While HPLC is the workhorse, other techniques are essential for a complete impurity profile.

Q6: When should I use Gas Chromatography (GC) for impurity analysis of this API?

A6: GC is the ideal technique for analyzing volatile or semi-volatile impurities that are difficult or impossible to analyze by HPLC.[7][20] For 4-(Piperidin-4-YL)benzoic acid hydrochloride, the primary application of GC is the quantification of residual solvents used during manufacturing. The API itself is non-volatile and would decompose at typical GC inlet temperatures.

  • Methodology: Headspace GC (HS-GC) is the preferred method for residual solvents.[21] In this technique, the API sample is heated in a sealed vial, and the volatile solvents partition into the gas phase (headspace). An aliquot of this gas is then injected into the GC. This prevents the non-volatile API from contaminating the GC system.

  • Troubleshooting Tip: If you see poor reproducibility, ensure your headspace vials are sealed correctly and that the sample is fully dissolved in a high-boiling point solvent (like DMSO or DMF) to ensure consistent partitioning of the volatile analytes into the headspace.

Q7: I have an unknown impurity peak in my HPLC chromatogram that is above the 0.1% ICH threshold. How do I identify it?

A7: Identifying unknown impurities is a critical step and typically requires mass spectrometry.[20] The most powerful approach is using a hyphenated technique like LC-MS.[6]

  • Obtain a Mass Spectrum: The first step is to couple your HPLC system to a mass spectrometer. A high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is ideal as it provides a highly accurate mass measurement of the impurity.[22]

  • Determine the Molecular Formula: The accurate mass allows you to propose a molecular formula for the unknown impurity. This is a crucial piece of the puzzle.

  • Fragment the Ion (MS/MS): By performing tandem mass spectrometry (MS/MS), you can fragment the impurity's molecular ion. The resulting fragmentation pattern provides clues about its structure, like puzzle pieces.[22]

  • Propose a Structure: Based on the molecular formula, the fragmentation pattern, and your knowledge of the synthetic process and potential degradation pathways, you can propose a likely structure for the impurity.

  • Confirmation (if necessary): If the impurity is of significant concern (e.g., potentially genotoxic), confirmation of the proposed structure is required. This may involve isolating the impurity using preparative HPLC and analyzing it by NMR spectroscopy, which provides definitive structural information.[]

Troubleshooting Flowchart: Unexpected HPLC Peaks

G start Unexpected Peak Observed in Chromatogram q1 Is the peak present in the blank injection (diluent)? start->q1 a1_yes Source is mobile phase, diluent, or system carryover. Clean injector & system. q1->a1_yes Yes q2 Does the peak shape look good (Gaussian)? q1->q2 No a2_no Could be air bubble, pressure fluctuation, or detector issue. Check system for leaks/bubbles. q2->a2_no No q3 Is the peak a known impurity or degradant? q2->q3 Yes a3_yes Quantify against reference standard. Verify it is within specification. q3->a3_yes Yes a3_no Potential new impurity. Proceed to identification (e.g., LC-MS analysis). q3->a3_no No

Sources

Technical Support Center: Strategies for Enhancing the Aqueous Solubility of Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting for a common challenge in pharmaceutical development: enhancing the aqueous solubility of piperidine-containing compounds. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Understanding & Initial Steps

Question 1: Why do many of my piperidine-containing compounds exhibit poor aqueous solubility?

Answer: The piperidine ring, a saturated heterocycle, can be deceptively nonpolar, especially when substituted with lipophilic groups. While the nitrogen atom can act as a hydrogen bond acceptor, the overall hydrocarbon-rich structure often dominates, leading to poor solubility in water.[1] The specific solubility is highly dependent on the nature and substitution pattern of the piperidine ring.[1]

Question 2: What is the first and most critical parameter to evaluate when dealing with a poorly soluble piperidine compound?

Answer: The first step is to understand the compound's ionization behavior by determining its pKa and generating a pH-solubility profile. The piperidine nitrogen is basic, with a pKa typically around 11.22 for its protonated form.[1] In acidic media (pH < pKa), the nitrogen atom becomes protonated, forming a positively charged piperidinium ion. This salt form is generally significantly more water-soluble than the neutral free base, which is the predominant species in neutral or basic conditions.[1] Therefore, assessing solubility at different pH values is a crucial initial step.[1]

Question 3: My compound is still not soluble enough for my in vitro assays even after pH adjustment. What are the next immediate strategies to try?

Answer: If pH manipulation is insufficient, the use of co-solvents is a common and effective next step.[1] Water-miscible organic solvents like dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) are frequently used to disrupt the hydrogen bonding network of water and create a more favorable environment for the dissolution of hydrophobic compounds.[1]

Troubleshooting Scenario 1: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer.

  • Cause: This is a common issue for poorly soluble compounds where the DMSO concentration is drastically reduced upon dilution, causing the compound to crash out of the now predominantly aqueous solution.

  • Solutions:

    • Optimize Final DMSO Concentration: Determine the maximum final concentration of DMSO your assay can tolerate without affecting the biological system (typically ≤1%).[1]

    • Stepwise Dilution: Instead of a single large dilution, perform intermediate dilutions in a buffer containing a higher percentage of an organic co-solvent or a solubilizing agent.[1]

    • Lower Stock Concentration: Preparing a less concentrated stock solution in DMSO can sometimes prevent precipitation upon dilution.[1]

Section 2: Advanced Formulation Strategies

Question 4: When should I move beyond simple pH adjustment and co-solvents to more advanced techniques?

Answer: If the initial strategies do not provide the required solubility for your experiments, or if you need a solid form with improved dissolution properties for in vivo studies, it's time to consider more advanced approaches.[1] These include salt formation, co-crystallization, complexation with cyclodextrins, and creating solid dispersions.[1][2]

Question 5: How does salt formation enhance the solubility of piperidine compounds?

Answer: Salt formation is a robust method for ionizable compounds like basic piperidines.[1][3] By reacting the basic piperidine nitrogen with an acid, a salt is formed. This salt has a much higher aqueous solubility and dissolution rate compared to the free base.[1][4] Piperazine, a related cyclic diamine, has been successfully used to form salts with poorly soluble drugs, leading to a significant increase in their aqueous solubility.[5]

Question 6: My piperidine compound is weakly basic or non-ionizable. What are my options?

Answer: For weakly ionizable or non-ionizable compounds, co-crystallization can be an effective strategy.[1] This technique involves forming a multi-component crystal lattice with a suitable co-former, which can improve the solubility and bioavailability of the compound.[1]

Question 7: I've heard about using cyclodextrins. How do they work?

Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[1][6] They can encapsulate a poorly soluble "guest" molecule, such as a piperidine-containing compound, forming an inclusion complex.[1][7][8] This complex has enhanced aqueous solubility because the hydrophobic part of the drug is shielded within the cyclodextrin's core, while the hydrophilic exterior of the cyclodextrin interacts favorably with water.[1][6][]

Question 8: What are solid dispersions, and how can they improve the solubility of my compound?

Answer: A solid dispersion is a system where a poorly soluble drug is dispersed in a water-soluble carrier, such as a polymer.[2][10][11] This can be achieved through methods like spray drying or hot-melt extrusion.[2] The drug exists in an amorphous state within the polymer matrix, which has a higher energy state than the crystalline form, leading to improved solubility and dissolution rates.[3][12] For instance, a solid dispersion of piperine with HPMC significantly improved its solubility and dissolution.[13]

Section 3: Chemical Modification Strategies

Question 9: Can I chemically modify my piperidine-containing molecule to improve its solubility?

Answer: Yes, chemical modification through a prodrug approach is a powerful strategy.[14][15][16] A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in vivo.[15][17] By attaching a polar or ionizable promoiety to the parent drug, its aqueous solubility can be dramatically increased.[14][16] For example, ester or amide linkages can be used to attach solubilizing groups.[14]

Experimental Protocols

Protocol 1: General Method for Determining Aqueous Solubility (Shake-Flask Method)

This protocol is considered the "gold standard" for determining thermodynamic solubility.[18]

  • Preparation: Add an excess amount of the solid piperidine-containing compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Ensure there is enough solid to maintain a saturated solution with undissolved particles.[1]

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.[18]

  • Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid particles.[1]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.[18][19]

  • Reporting: Express the solubility in mg/mL or µg/mL at the specified temperature and pH.[1]

Protocol 2: Screening for Salt Formation
  • Acid Selection: Choose a selection of pharmaceutically acceptable acids (e.g., hydrochloric, sulfuric, methanesulfonic, tartaric, maleic).

  • Stoichiometry: In separate vials, dissolve your piperidine compound in a suitable solvent (e.g., ethanol, acetone). Add a stoichiometric amount (e.g., 1:1 molar ratio) of the selected acid to each vial.

  • Crystallization: Allow the solvent to evaporate slowly or cool the solution to induce crystallization of the salt.

  • Isolation and Characterization: Isolate the resulting solid by filtration and dry it. Characterize the solid using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the formation of a new crystalline salt form.

  • Solubility Measurement: Determine the aqueous solubility of the confirmed salts using Protocol 1.

Data Presentation

Table 1: Hypothetical Impact of Different Solubility Enhancement Strategies on a Piperidine Derivative

StrategySolvent SystempHApproximate Solubility (mg/mL)Fold Increase
Baseline Deionized Water~7.0< 0.001-
pH Adjustment 0.01 M Hydrochloric Acid2.00.5>500x
Co-solvent 10% DMSO in PBS7.40.05>50x
Cyclodextrin 5% HP-β-CD in Water~7.00.2>200x
Salt Formation Water (as HCl salt)~5.02.5>2500x

Visualization of Workflows

experimental_workflow cluster_start Initial Assessment cluster_strategies Solubility Enhancement Strategies cluster_advanced Advanced Options cluster_end Outcome start Poorly Soluble Piperidine Compound ph_sol Determine pH-Solubility Profile start->ph_sol ph_adjust pH Adjustment ph_sol->ph_adjust cosolvents Co-solvents ph_adjust->cosolvents If insufficient advanced Advanced Techniques cosolvents->advanced If insufficient salt Salt Formation advanced->salt cocrystal Co-crystallization advanced->cocrystal cyclo Cyclodextrin Complexation advanced->cyclo solid_disp Solid Dispersion advanced->solid_disp prodrug Prodrug Approach advanced->prodrug end Enhanced Aqueous Solubility salt->end cocrystal->end cyclo->end solid_disp->end prodrug->end

Caption: Decision workflow for enhancing the aqueous solubility of piperidine-containing compounds.

cyclodextrin_mechanism cluster_components Components cluster_process Process cluster_result Result piperidine Poorly Soluble Piperidine Compound complexation Formation of Inclusion Complex piperidine->complexation cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cyclodextrin->complexation soluble_complex Soluble Inclusion Complex complexation->soluble_complex

Sources

Validation & Comparative

The Strategic Choice in PROTAC Linker Design: A Head-to-Head Comparison of Piperidine and Piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount. These heterobifunctional molecules, which harness the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins, are comprised of three key components: a warhead targeting the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. While often considered a simple tether, the linker's composition and structure are critical determinants of a PROTAC's efficacy, selectivity, and physicochemical properties.[1][] Among the diverse array of linker motifs, saturated heterocycles such as piperidine and piperazine have emerged as powerful tools for imparting conformational rigidity and modulating drug-like properties.[1][3] This guide provides an in-depth, head-to-head comparison of piperidine and piperazine linkers, offering evidence-based insights to inform the strategic design of next-generation protein degraders.

Core Structural and Functional Distinctions

At their core, both piperidine and piperazine are six-membered saturated heterocyclic rings that introduce a degree of rigidity into the PROTAC linker.[1] This pre-organization can favor a conformation conducive to the formation of a stable and productive ternary complex—the crucial intermediate for target ubiquitination and subsequent degradation.[1] However, the presence of a second nitrogen atom in piperazine introduces fundamental differences in their chemical and physical properties, which in turn dictate their impact on PROTAC performance.

Piperidine: As a secondary amine within a cyclic structure, piperidine offers a rigid scaffold that can enhance the metabolic stability of a PROTAC.[1] Its single basic nitrogen can participate in hydrogen bonding and ionic interactions, contributing to the overall binding affinity and stability of the ternary complex. The defined stereochemistry of substituted piperidine rings can also provide a precise vector for orienting the warhead and E3 ligase ligand.

Piperazine: The 1,4-diazacyclohexane structure of piperazine provides two nitrogen atoms, offering several distinct advantages.[1] The additional nitrogen atom can serve as another point for hydrogen bonding, potentially increasing the stability of the ternary complex.[] More significantly, the two basic centers of piperazine allow for fine-tuning of the molecule's ionization state at physiological pH.[5] This can be leveraged to enhance aqueous solubility, a common challenge for large PROTAC molecules, and to facilitate escape from the endosome.[]

Comparative Analysis of Physicochemical Properties

The choice between a piperidine and a piperazine linker significantly influences the physicochemical properties of the resulting PROTAC, directly impacting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

PropertyPiperidinePiperazineRationale and Impact on PROTACs
Basicity (pKa) ≈ 11.22[5]pKa1 ≈ 5.35, pKa2 ≈ 9.73[5]Piperazine's two distinct pKa values allow for greater control over its protonation state at physiological pH, which can be crucial for optimizing solubility and cell permeability.[5] Piperidine's higher basicity means it is more likely to be protonated, which can enhance interactions with acidic residues but may hinder membrane crossing.[5]
Lipophilicity (logP) Generally higherGenerally lowerThe additional nitrogen atom in piperazine increases its polarity and reduces its lipophilicity compared to piperidine. This can lead to improved aqueous solubility for piperazine-containing PROTACs.
Solubility ModeratePotentially higherThe ability of piperazine to be protonated at physiological pH can significantly enhance the aqueous solubility of PROTACs, a critical factor for oral bioavailability and formulation.[6][7][8]
Conformational Rigidity HighHighBoth heterocycles impart rigidity, which can reduce the entropic penalty of forming the ternary complex and lead to more potent degradation.[1][9]
Metabolic Stability Generally stableCan be susceptible to N-dealkylationThe presence of two nitrogen atoms in piperazine can create additional sites for metabolism by cytochrome P450 enzymes. However, strategic placement of substituents can mitigate this liability.[7]

Impact on PROTAC Performance: Ternary Complex Formation and Degradation

The ultimate measure of a linker's success is its ability to facilitate the formation of a productive ternary complex, leading to efficient and selective protein degradation.

Conformational Control: The rigidity of both piperidine and piperazine linkers helps to pre-organize the PROTAC into a conformation that is favorable for binding to both the target protein and the E3 ligase.[1] This can lead to higher cooperativity in ternary complex formation and, consequently, more potent degradation. While direct head-to-head comparisons are limited, the principle of using rigid linkers to improve potency has been demonstrated in the development of clinical candidates like ARV-110 and ARV-471, which incorporate both piperidine and piperazine moieties.[1]

Solubility and Permeability: A significant challenge in PROTAC development is achieving a balance between aqueous solubility and cell permeability. Piperazine-containing linkers have shown promise in addressing this issue. The ability of the piperazine ring to be protonated can enhance solubility without a significant increase in molecular weight or flexibility.[6][7][8] This improved solubility can lead to better exposure in cellular assays and improved pharmacokinetic profiles in vivo.

Experimental Data on Piperazine-Containing PROTACs

PROTACLinker CompositionDC50 (nM)Dmax (%)
PROTAC A Piperazine-(CH2)2-O-(CH2)2-15>95
PROTAC B Piperazine-(CH2)3-O-(CH2)2-8>95
PROTAC C Piperazine-(CH2)4-O-(CH2)2-25>90

This data is illustrative and compiled from representative studies. Actual values may vary depending on the specific warhead, E3 ligase ligand, and cell line used.

This data highlights that even with a fixed piperazine motif, subtle changes in the linker length can significantly impact degradation potency, underscoring the importance of fine-tuning the entire linker structure.

Experimental Protocols

General Synthesis of a Piperazine-Containing PROTAC Linker

This protocol outlines a general method for synthesizing a piperazine-containing linker that can be subsequently coupled to a warhead and an E3 ligase ligand.

Diagram of Synthetic Workflow

G cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Boc Deprotection cluster_3 Step 4: Coupling to Warhead/E3 Ligand A Piperazine B Boc-piperazine A->B (Boc)2O, DCM C Boc-piperazine E N-Alkylated Boc-piperazine C->E D Alkylating Agent (e.g., Br-(CH2)n-X) D->E Base (e.g., K2CO3), Acetonitrile F N-Alkylated Boc-piperazine G Piperazine Linker Core F->G TFA or HCl in Dioxane H Piperazine Linker Core J Functionalized Linker H->J I Warhead or E3 Ligand with reactive group I->J Coupling Reagents (e.g., HATU, DIPEA)

Caption: General synthetic workflow for a piperazine-containing PROTAC linker.

Step-by-Step Methodology:

  • Mono-Boc Protection of Piperazine:

    • Dissolve piperazine in a suitable solvent such as dichloromethane (DCM).

    • Slowly add one equivalent of di-tert-butyl dicarbonate ((Boc)2O) at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Purify the resulting mono-Boc-protected piperazine by column chromatography.

  • N-Alkylation:

    • Dissolve the mono-Boc-piperazine in a polar aprotic solvent like acetonitrile.

    • Add a suitable base, such as potassium carbonate (K2CO3).

    • Add the desired alkylating agent (e.g., a bromo-terminated PEG chain or alkyl chain).

    • Heat the reaction mixture and monitor for completion by TLC or LC-MS.

    • Purify the N-alkylated product.

  • Boc Deprotection:

    • Dissolve the N-alkylated Boc-piperazine in a solvent like DCM.

    • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir at room temperature until the deprotection is complete (monitored by LC-MS).

    • Remove the solvent and excess acid under reduced pressure to obtain the piperazine linker core.

  • Coupling to Warhead or E3 Ligase Ligand:

    • The resulting free amine on the piperazine linker can be coupled to a carboxylic acid on the warhead or E3 ligase ligand using standard peptide coupling reagents such as HATU and DIPEA in a solvent like DMF.

Cellular Assay for PROTAC-Mediated Protein Degradation (Western Blot)

This protocol describes how to assess the degradation of a target protein in cells treated with a PROTAC.

Diagram of Western Blot Workflow

G A Cell Culture and PROTAC Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis I->J

Caption: Standard workflow for Western blot analysis of protein degradation.

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (and a vehicle control) for the desired time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion and Future Outlook

The choice between piperidine and piperazine linkers in PROTAC design is a strategic decision that must be guided by the specific goals of the drug discovery program. Both heterocycles offer the significant advantage of conformational rigidity, which is often a key driver of high-potency protein degradation.[1] Piperazine, with its dual basic centers, presents a unique opportunity to enhance the solubility and overall drug-like properties of PROTACs, a critical hurdle in their development.[6][7][8] However, the potential for increased metabolic liability must be carefully considered and addressed through thoughtful molecular design.

While this guide provides a framework for understanding the relative merits of piperidine and piperazine linkers, it is important to note that the optimal linker is highly dependent on the specific target protein and E3 ligase pair.[9] Therefore, a case-by-case empirical evaluation, guided by the principles outlined herein, remains the most effective strategy for identifying the ideal linker to unlock the full therapeutic potential of a PROTAC. Future advancements in computational modeling and structural biology will undoubtedly provide a more predictive framework for linker design, further accelerating the development of this transformative therapeutic modality.

References

  • DeSantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(35), 21968-21977. Available from: [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. Available from: [Link]

  • Creative Biostructure. (n.d.). Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry. Available from: [Link]

  • Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Available from: [Link]

  • Serafimova, I. M., et al. (2012). Conformational analysis of piperazine-containing ligands by NMR and molecular modeling. Journal of Molecular Structure, 1011, 107-115.
  • Kwiecień, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2847-2863. Available from: [Link]

  • ResearchGate. (2022). Experimental pK a values of piperazine-containing PROTACs. Available from: [Link]

  • Royal Society of Chemistry. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Available from: [Link]

Sources

The Fulcrum of Function: A Comparative Analysis of Rigid versus Flexible Linkers in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as a Linchpin in Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by hijacking the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two.[2] Initially perceived as a mere spacer, the linker is now unequivocally recognized as a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][4] Its length, composition, and, most notably, its flexibility or rigidity, profoundly influence the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for target ubiquitination and subsequent degradation.[4]

This guide provides an in-depth comparative analysis of rigid versus flexible linkers in PROTAC design. We will explore the mechanistic underpinnings of how linker choice impacts PROTAC performance, present supporting experimental data, and provide detailed protocols for the key assays used to evaluate these critical parameters.

The PROTAC Mechanism of Action: A Linker-Mediated Ternary Complex

The catalytic cycle of a PROTAC begins with the formation of a ternary complex.[5] The PROTAC simultaneously binds to the POI and an E3 ligase, bringing them into close proximity.[5] This induced proximity allows the E3 ligase to transfer ubiquitin from a charged E2 enzyme to surface-exposed lysine residues on the POI.[6] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another cycle.[6]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Comparative Analysis: Flexible vs. Rigid Linkers

The choice between a flexible or rigid linker represents a critical juncture in PROTAC design, with each class offering distinct advantages and disadvantages.

Flexible Linkers: Conformational Sampling and Synthetic Accessibility

Flexible linkers, typically composed of polyethylene glycol (PEG) or alkyl chains, have historically been the workhorses of PROTAC development.[2][4] Their high degree of conformational freedom allows them to sample a wide range of spatial orientations, increasing the likelihood of achieving a productive ternary complex geometry.[3]

Advantages:

  • Enhanced Conformational Sampling: The ability to adopt numerous conformations can be advantageous in early-stage discovery when the optimal ternary complex geometry is unknown.[3]

  • Synthetic Tractability: Alkyl and PEG chains are readily available and their incorporation into PROTACs is synthetically straightforward, facilitating the rapid generation of compound libraries.[3]

  • Improved Solubility: PEG linkers, in particular, can enhance the aqueous solubility of the PROTAC molecule, a common challenge for these large molecules.[3]

Disadvantages:

  • Entropic Penalty: The high degree of flexibility comes at a cost. A significant entropic penalty is paid upon binding to form the ternary complex, which can decrease its stability.[3]

  • Poor Physicochemical Properties: Long, flexible linkers often lead to a high number of rotatable bonds and increased lipophilicity, which can negatively impact cell permeability and oral bioavailability.[7]

  • Metabolic Liability: Alkyl and PEG chains can be susceptible to metabolic degradation, resulting in poor pharmacokinetic profiles.[3]

Rigid Linkers: Pre-organization and Improved Pharmacokinetics

To overcome the limitations of flexible linkers, there is a growing trend towards the use of more rigid and conformationally constrained linkers.[5] These linkers incorporate structural motifs such as piperazine/piperidine rings, aromatic systems, alkynes, and triazoles to restrict conformational freedom.[2][8]

Advantages:

  • Reduced Entropic Penalty: By pre-organizing the PROTAC into a bioactive conformation, rigid linkers can reduce the entropic cost of ternary complex formation, leading to enhanced stability and potency.[3]

  • Improved Pharmacokinetics: The constrained nature of rigid linkers often results in improved metabolic stability and more favorable physicochemical properties, such as a lower number of rotatable bonds.[9]

  • Enhanced Selectivity: A more defined orientation of the warhead and E3 ligase ligand can improve selectivity for the target protein over other structurally related proteins.[3]

Disadvantages:

  • Synthetic Complexity: The synthesis of PROTACs bearing rigid linkers is generally more complex and resource-intensive compared to their flexible counterparts.[3]

  • Risk of Unproductive Conformations: If the rigid linker locks the PROTAC in a conformation that is not conducive to ternary complex formation, it can completely abrogate degradation activity.[3]

Quantitative Data Comparison

The following tables summarize representative data from the literature, illustrating the impact of linker rigidity on PROTAC efficacy. It is important to note that direct comparisons across different targets and cell lines should be interpreted with caution.

Table 1: Comparison of BET Degraders with Flexible vs. Rigid Linkers

PROTAC ExampleTargetE3 LigaseLinker TypeDC50DmaxKey Observations
QCA570 BETCRBNRigid (ethynyl)3-6 fold more potent than flexible analog in some cell lines>90%Replacement of a flexible amine linkage with a rigid ethynyl group significantly increased potency in specific cell lines.[5]
ARV-110 ARCRBNRigid (piperidine-piperazine)PotentHighModification of an initial flexible linker to a more rigid structure increased metabolic stability and therapeutic potency.[4]
BETd-260 BRD4VHLRigid (piperazine-based)0.002 µM>95%The rigid linker pre-organizes the molecule, leading to high cooperativity and potent degradation.[3]

Table 2: Physicochemical Properties of PROTACs with Different Linker Types

PropertyFlexible Linker PROTACsRigid Linker PROTACsImpact on Drug-like Properties
Molecular Weight (MW) 700 - 1100 Da700 - 1000 DaGenerally high for both, often exceeding "Rule of Five"
cLogP 3.0 - 6.01.0 - 5.0Rigid linkers can sometimes reduce lipophilicity.[9]
Topological Polar Surface Area (TPSA) 120 - 200 Ų100 - 150 ŲCan be modulated by linker composition.[9]
Number of Rotatable Bonds >10<15Rigid linkers significantly reduce this number, which is favorable for oral bioavailability.[9]
Hydrogen Bond Donors (HBD) 2 - 51 - 3Often a key parameter to optimize for cell permeability.[10]

Experimental Protocols for Evaluating Linker Efficacy

A multi-pronged experimental approach is necessary to fully characterize the impact of linker design on PROTAC efficacy. This involves both biophysical assays to assess ternary complex formation and stability, and cell-based assays to measure protein degradation.

Biophysical Characterization of the Ternary Complex

SPR is a powerful label-free technique to measure the binding kinetics (association and dissociation rates) of binary and ternary complexes in real-time.[11][12]

Objective: To determine the affinity (KD), association rate (ka), dissociation rate (kd), and cooperativity (α) of the PROTAC-mediated ternary complex.

Step-by-Step Protocol:

  • Immobilization: Covalently couple or capture one of the proteins (typically the E3 ligase) onto the sensor chip surface.[13]

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary PROTAC-E3 ligase interaction.

    • In a separate experiment, inject a series of concentrations of the POI over a surface with immobilized PROTAC (if feasible) or use an alternative method like ITC to determine the PROTAC-POI binary affinity.

  • Ternary Complex Analysis:

    • Pre-incubate a constant, saturating concentration of the POI with a dilution series of the PROTAC.

    • Inject these mixtures over the immobilized E3 ligase surface.[12]

    • The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to appropriate kinetic models (e.g., 1:1 Langmuir binding) to obtain ka, kd, and KD values for both binary and ternary interactions.[6]

    • Calculate the cooperativity factor (α = KDbinary / KDternary). An α > 1 indicates positive cooperativity, meaning the binding of the first protein enhances the binding of the second.[11]

SPR_Workflow cluster_spr SPR Experimental Workflow Immobilize Immobilize E3 Ligase on Sensor Chip Binary1 Inject PROTAC (Binary Interaction 1) Immobilize->Binary1 Ternary Inject POI-PROTAC Mix (Ternary Interaction) Immobilize->Ternary Analysis Data Analysis (ka, kd, KD, α) Binary1->Analysis Preincubate Pre-incubate POI with PROTAC Preincubate->Ternary Ternary->Analysis

Caption: Workflow for SPR-based analysis of PROTAC ternary complex formation.

TR-FRET is a proximity-based assay that is well-suited for high-throughput screening of PROTACs and for confirming ternary complex formation in solution.[14][15]

Objective: To quantify the formation of the ternary complex in a homogenous assay format.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Use epitope-tagged versions of the POI (e.g., GST-tagged) and E3 ligase (e.g., His-tagged).

    • Prepare a TR-FRET donor antibody (e.g., anti-GST-Terbium) and an acceptor antibody (e.g., anti-His-d2).

  • Assay Setup:

    • In a microplate, add fixed concentrations of the tagged POI, tagged E3 ligase, and the donor and acceptor antibodies.

    • Add a serial dilution of the PROTAC compound.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-180 minutes) to allow the complex to form and the assay to reach equilibrium.[14]

  • Signal Detection: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, with the peak indicating the optimal concentration for ternary complex formation. The decrease in signal at higher concentrations is known as the "hook effect," where binary complexes predominate.[1]

Cell-Based Quantification of Protein Degradation

Western blotting is the gold-standard method for directly visualizing and semi-quantifying the degradation of a target protein in cells.[16]

Objective: To determine the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax) for a PROTAC.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (typically from low nanomolar to high micromolar) for a defined period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[3]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and apply an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence imager.

    • Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

WesternBlot_Workflow cluster_wb Western Blot Workflow for PROTAC Efficacy Cell_Treatment Cell Treatment with PROTAC Dilution Series Lysis Cell Lysis & Protein Quantification Cell_Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Western Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-POI & anti-Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP) Primary_Ab->Secondary_Ab Detection ECL Detection & Imaging Secondary_Ab->Detection Analysis Densitometry & Data Analysis (DC50, Dmax) Detection->Analysis

Caption: Workflow for determining PROTAC DC50 and Dmax via Western Blot.

Conclusion and Future Perspectives

The linker is a pivotal component in PROTAC design, acting as the fulcrum that balances the formation of a stable ternary complex with the maintenance of drug-like properties.[4] While flexible linkers offer synthetic ease and broad conformational sampling, the field is increasingly leveraging the benefits of rigid linkers to achieve enhanced potency, selectivity, and improved pharmacokinetic profiles through conformational pre-organization.[5] The rational design of PROTACs necessitates a multiparametric optimization approach, where linker rigidity is a key variable. The systematic evaluation of both flexible and rigid linker variants, using the biophysical and cell-based assays described herein, is crucial for understanding the structure-activity relationships that govern PROTAC efficacy and for advancing the next generation of targeted protein degraders.

References

  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. (2021). ACS Omega. [Link]

  • SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. (2019). ACS Chemical Biology. [Link]

  • Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. (2023). Journal of Medicinal Chemistry. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (2020). Exploratory Target Antitumor Therapy. [Link]

  • SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. (2019). PMC. [Link]

  • The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation. (2022). Chemical Society Reviews. [Link]

  • Role of Ternary Complex Formation and Ubiquitylation Assays in Early Protein Degrader Discovery. (2023). Nurix Therapeutics. [Link]

  • Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. (n.d.). Aragen Life Sciences. [Link]

  • Property-based optimisation of PROTACs. (2024). RSC Medicinal Chemistry. [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (2021). Taylor & Francis Online. [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023). PMC. [Link]

  • Characterizing PROTAC ternary complex formation using Biacore SPR systems. (2024). Cytiva. [Link]

  • Classification of most common linkers used in PROTAC design based on their structure and functionality. (2023). ResearchGate. [Link]

  • Characteristic roadmap of linker governs the rational design of PROTACs. (2024). Signal Transduction and Targeted Therapy. [Link]

Sources

A Senior Application Scientist's Guide to LC-MS/MS Quantification of 4-(Piperidin-4-YL)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise quantification of novel chemical entities is a cornerstone of preclinical and clinical research. This guide provides an in-depth technical overview of developing and comparing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of 4-(Piperidin-4-YL)benzoic acid hydrochloride. This compound, a derivative of benzoic acid and piperidine, serves as a valuable building block in medicinal chemistry.[1] Accurate measurement in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies.

This guide is structured to provide not just a protocol, but the scientific rationale behind the methodological choices, empowering you to develop a robust and reliable assay tailored to your specific research needs.

Understanding the Analyte: 4-(Piperidin-4-YL)benzoic acid hydrochloride

Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is essential.

  • Structure and Functionality: 4-(Piperidin-4-YL)benzoic acid hydrochloride possesses a carboxylic acid group and a secondary amine within the piperidine ring. These functional groups dictate its polarity, ionization potential, and potential for chromatographic retention.

  • Solubility and Stability: As a hydrochloride salt, the compound is expected to have good aqueous solubility. Its stability in various solvents and biological matrices should be assessed early in the development process.

  • pKa: The predicted pKa of the carboxylic acid is around 4.25.[1] This is a critical parameter for optimizing sample preparation (especially liquid-liquid extraction) and chromatographic separation, as the compound's charge state will change with pH.

The Bioanalytical Workflow: A Comparative Approach

The quantification of any analyte by LC-MS/MS involves a multi-step process. Here, we will explore common alternatives at each stage and propose a robust starting point for method development.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample PPT Protein Precipitation Sample->PPT LLE Liquid-Liquid Extraction Sample->LLE SPE Solid-Phase Extraction Sample->SPE LC_Separation Liquid Chromatography PPT->LC_Separation LLE->LC_Separation SPE->LC_Separation MS_Detection Mass Spectrometry (MRM) LC_Separation->MS_Detection Quantification Quantification & Reporting MS_Detection->Quantification

Caption: General workflow for the quantification of small molecules in biological matrices.

Sample Preparation: The Critical First Step

The goal of sample preparation is to extract the analyte from the biological matrix (e.g., plasma, urine) while removing interfering components like proteins and phospholipids.[2][3]

Method Principle Advantages Disadvantages Recommendation for 4-(Piperidin-4-YL)benzoic acid hydrochloride
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.Simple, fast, and inexpensive.Less clean extracts, potential for matrix effects.A good initial approach due to its simplicity.
Liquid-Liquid Extraction (LLE) Partitioning the analyte between two immiscible liquid phases.Cleaner extracts than PPT.More time-consuming, requires solvent optimization.Feasible, especially by adjusting the pH to neutralize the carboxylic acid for extraction into an organic solvent.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and eluted with a solvent.Provides the cleanest extracts, reducing matrix effects.More expensive and requires method development.The gold standard for high sensitivity and specificity.

Recommended Protocol (Protein Precipitation):

  • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of the mobile phase.

Liquid Chromatography: Achieving Separation

The choice of column and mobile phase is critical for retaining the analyte, separating it from matrix components, and achieving a good peak shape.[4]

Key Considerations:

  • Column Chemistry: A C18 reversed-phase column is a versatile starting point for a molecule of this polarity.

  • Mobile Phase: A mixture of water and an organic solvent (acetonitrile or methanol) with a modifier is standard.

    • Acidic Modifier (e.g., 0.1% Formic Acid): This will suppress the ionization of the carboxylic acid group, leading to better retention on a reversed-phase column. It is also beneficial for positive mode electrospray ionization.

  • Gradient Elution: A gradient from a low to a high percentage of organic solvent is often necessary to elute the analyte with a good peak shape and to clean the column of late-eluting matrix components.

Proposed LC Conditions:

Parameter Condition Rationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for a broad range of analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for improved retention and ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Gradient 5% B to 95% B over 5 minutesAllows for separation from early-eluting interferences and ensures elution of the analyte.
Column Temperature 40°CImproves peak shape and reduces viscosity.
Mass Spectrometry: Sensitive and Selective Detection

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for bioanalysis.[5]

MRM_Diagram Ion_Source Electrospray Ionization (ESI+) Q1 Quadrupole 1 (Precursor Ion Selection) Ion_Source->Q1 [M+H]+ Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Precursor Ion Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Fragment Ions Detector Detector Q3->Detector Product Ion

Sources

stability assays for PROTACs containing 4-(Piperidin-4-YL)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins, offer the potential to target previously "undruggable" proteins.[1] However, the unique tripartite structure of a PROTAC—a target-binding warhead, an E3 ligase-recruiting ligand, and a connecting linker—introduces significant challenges in terms of stability. A PROTAC's journey from administration to target degradation is fraught with potential pitfalls, including chemical degradation, metabolic instability, and poor cellular uptake, all of which can compromise its efficacy.

This guide provides a comprehensive comparison of essential stability assays for PROTACs, with a particular focus on those incorporating the semi-flexible 4-(piperidin-4-yl)benzoic acid hydrochloride linker. This linker class is increasingly utilized to impart a degree of rigidity, which can favorably influence the three-dimensional orientation of the PROTAC, potentially enhancing ternary complex formation and optimizing drug-like properties.[2] We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer comparative data to empower researchers to make informed decisions in their PROTAC development programs.

The Crucial Role of Stability in PROTAC Efficacy

The stability of a PROTAC is a multi-faceted parameter that dictates its ability to successfully execute its mechanism of action. Instability can manifest at several stages:

  • Chemical Instability: The intrinsic susceptibility of the molecule to degradation under various chemical conditions (e.g., pH, oxidation) can limit its shelf-life and in vivo performance.

  • Metabolic Instability: Enzymatic degradation, primarily in the liver and plasma, can lead to rapid clearance and insufficient exposure at the target site. The linker is often a primary site of metabolic vulnerability.[3]

  • Cellular Stability: Once inside the cell, the PROTAC must remain intact long enough to engage its target protein and the E3 ligase, and facilitate the formation of a productive ternary complex.

The 4-(piperidin-4-yl)benzoic acid hydrochloride linker offers a balance between the flexibility of traditional alkyl and PEG linkers and the conformational restriction of more rigid designs.[4][] This semi-rigidity can shield the PROTAC from certain enzymatic degradation pathways and pre-organize the molecule for optimal binding, but it also introduces unique considerations for stability assessment.

A Comparative Overview of Essential Stability Assays

A robust assessment of PROTAC stability requires a multi-pronged approach, encompassing chemical, in vitro, and cellular assays. The following sections provide a comparative analysis of key methodologies, supported by experimental data and detailed protocols.

Chemical Stability Assessment: Forced Degradation Studies

Forced degradation studies are a cornerstone of early-stage drug development, providing critical insights into a PROTAC's intrinsic stability and potential degradation pathways.[6] By subjecting the molecule to harsh conditions, researchers can identify liabilities that may not be apparent under normal storage conditions.

Causality Behind Experimental Choices: The rationale for forced degradation is to accelerate the degradation process to predict long-term stability and to identify potential degradants that might be formed in vivo. The choice of stress conditions (acid, base, oxidation, heat, light) is designed to mimic potential physiological and storage environments. Liquid chromatography-mass spectrometry (LC-MS/MS) is the analytical method of choice due to its ability to separate the parent PROTAC from its degradants and provide structural information for identification.[6]

Experimental Protocol: Forced Degradation of a PROTAC

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the PROTAC in a 1:1 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 100 µL of 1 N HCl. Heat at 70°C for 1 hour.

    • Base Hydrolysis: To 1 mL of the stock solution, add 100 µL of 1 N NaOH. Let stand at room temperature for 30 minutes.

    • Oxidative Degradation: To 1 mL of the stock solution, add 100 µL of 3% hydrogen peroxide. Heat at 70°C for 1 hour.

    • Thermal Degradation: To 1 mL of the stock solution, add 100 µL of water. Heat at 70°C for 1 hour.

    • Photostability: Expose the solid PROTAC and a solution to light conditions as specified by ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Analysis:

    • Neutralize the acid and base-stressed samples.

    • Dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL) with the initial mobile phase.

    • Analyze by a validated LC-MS/MS method to quantify the remaining parent PROTAC and identify major degradants.

Data Presentation: Comparative Chemical Stability of PROTACs

Linker TypeStress Condition% PROTAC Remaining (ARV-825 as an example)Major Degradation PathwayReference
Alkyl-Ether Acid (1N HCl, 70°C, 1h)~85%Hydrolysis of ether linkage[6]
Base (1N NaOH, RT, 30min)~60%Hydrolysis of amide bond[6]
Oxidation (3% H₂O₂, 70°C, 1h)~70%Oxidation of susceptible moieties[6]
Piperidinyl-benzoic acid Acid (1N HCl, 70°C, 1h)>95% (Hypothetical)Expected to be more stable than etherN/A
Base (1N NaOH, RT, 30min)~75% (Hypothetical)Amide hydrolysis remains a possibilityN/A
Oxidation (3% H₂O₂, 70°C, 1h)~80% (Hypothetical)Piperidine ring may be susceptibleN/A

Note: Hypothetical data for the piperidinyl-benzoic acid linker is included for comparative purposes, as specific forced degradation data for this linker was not found in the provided search results. The stability would be highly dependent on the specific PROTAC structure.

Visualization: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis PROTAC_Stock PROTAC Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1N HCl, 70°C) PROTAC_Stock->Acid Expose to Base Base Hydrolysis (1N NaOH, RT) PROTAC_Stock->Base Expose to Oxidation Oxidation (3% H₂O₂, 70°C) PROTAC_Stock->Oxidation Expose to Thermal Thermal (70°C) PROTAC_Stock->Thermal Expose to Photo Photostability (ICH guidelines) PROTAC_Stock->Photo Expose to LCMS LC-MS/MS Analysis Acid->LCMS Analyze Base->LCMS Analyze Oxidation->LCMS Analyze Thermal->LCMS Analyze Photo->LCMS Analyze Data Quantification of Parent PROTAC & Identification of Degradants LCMS->Data

Caption: Workflow for forced degradation studies of PROTACs.

In Vitro Stability: Plasma and Serum Assays

Assessing a PROTAC's stability in plasma is a critical step in predicting its in vivo pharmacokinetic profile. Plasma contains a variety of enzymes, such as esterases and amidases, that can metabolize drugs.[3]

Causality Behind Experimental Choices: The primary goal of this assay is to determine the rate at which a PROTAC is degraded in a biological matrix. This is typically done by incubating the PROTAC in plasma from different species (e.g., human, mouse, rat) to identify potential interspecies differences in metabolism.[3] The disappearance of the parent compound over time is monitored by LC-MS/MS, allowing for the calculation of the half-life (t½).

Experimental Protocol: Plasma Stability Assay

  • Compound Preparation: Prepare a 10 mM stock solution of the PROTAC in DMSO.

  • Incubation:

    • Pre-warm plasma (human, mouse, rat) to 37°C.

    • Add the PROTAC stock solution to the pre-warmed plasma to a final concentration of 1 µM.

    • Incubate at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: Stop the reaction by adding 3-4 volumes of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining PROTAC concentration at each time point.

  • Data Analysis: Calculate the half-life (t½) by plotting the natural logarithm of the percent remaining PROTAC versus time.

Data Presentation: Comparative Plasma Stability of PROTACs

Linker TypeSpeciesHalf-life (t½, min)Key ObservationsReference
Amide-linked Human> 90Generally stable, suggesting amide bonds are not readily cleaved by human plasma enzymes.[7]
Ester-linked Human> 90Steric hindrance around the ester bond can significantly improve stability.[7][8]
PEG-based HumanVariableCan be susceptible to metabolism, but often improves solubility.[9]
Piperidinyl-benzoic acid HumanLikely > 60 (Hypothetical)The rigid nature may offer some protection against enzymatic degradation.N/A

Note: The stability of PROTACs with ester linkers can be highly variable and is significantly influenced by the steric environment around the ester bond.

Visualization: Plasma Stability Assay Workflow

Plasma_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis PROTAC PROTAC (1 µM) Incubate Incubate at 37°C PROTAC->Incubate Plasma Plasma (Human, Mouse, Rat) Plasma->Incubate Timepoints Collect Aliquots (0, 15, 30, 60, 120 min) Incubate->Timepoints Quench Quench with Acetonitrile + Internal Standard Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS HalfLife Calculate Half-life (t½) LCMS->HalfLife PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI->Ternary E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Recruited Proteasome 26S Proteasome PolyUb->Proteasome Recognized by Degradation Degraded Peptides Proteasome->Degradation Degrades

Caption: Cellular mechanism of action for PROTAC-mediated protein degradation.

Conclusion and Future Perspectives

The stability of a PROTAC is a critical determinant of its therapeutic potential. A comprehensive and systematic evaluation of chemical, in vitro, and cellular stability is paramount for the successful development of these innovative molecules. The inclusion of semi-rigid linkers, such as 4-(piperidin-4-yl)benzoic acid hydrochloride, offers exciting opportunities to enhance the drug-like properties of PROTACs. However, this also necessitates a thorough understanding of how such structural modifications impact stability across different assays.

The assays and protocols detailed in this guide provide a robust framework for assessing PROTAC stability. By carefully selecting and executing these experiments, researchers can gain invaluable insights into the structure-stability relationships of their compounds, enabling the rational design of next-generation protein degraders with improved efficacy and pharmacokinetic profiles. As the field of targeted protein degradation continues to evolve, the development and refinement of stability assays will remain a critical enabler of clinical success.

References

Sources

comparing the in vitro and in vivo performance of different PROTAC linkers

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my pleasure to present this in-depth guide on the comparative performance of PROTAC® linkers. This document moves beyond a simple catalog of linker types to provide a foundational understanding of how linker characteristics translate from benchtop assays to preclinical models. We will explore the causality behind experimental choices and offer a framework for the rational design and evaluation of these critical components in targeted protein degradation.

Introduction: The Linker as the Locus of Control in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][][3] A PROTAC consists of a "warhead" that binds the POI and an "anchor" that recruits an E3 ubiquitin ligase, with a chemical linker connecting these two functional ends.[1] This assembly facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent destruction by the 26S proteasome.[3][4]

While the warhead and anchor determine the "what" and "how" of degradation, the linker is far from a passive spacer.[5] It is the central determinant of the PROTAC's overall efficacy, governing the geometry and stability of the ternary complex, and profoundly influencing the molecule's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[1][5][6] An optimized linker is therefore the key to translating potent in vitro degradation into a successful in vivo therapeutic.

The PROTAC Mechanism: A Linker-Mediated Event

The catalytic cycle of a PROTAC hinges on the successful formation of a productive ternary complex. The linker's length, flexibility, and chemical composition are paramount in achieving the optimal geometry for this complex, which can enhance stability and cooperativity.[7][8]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex Binds POI Target Protein (POI) POI->TernaryComplex Binds E3 E3 Ligase E3->TernaryComplex Binds TernaryComplex->PROTAC Releases (Catalytic) Ub_POI Ubiquitinated POI TernaryComplex->Ub_POI Induces Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome Ub_POI->Proteasome Targeted for Degradation Peptides Degraded Peptides Proteasome->Peptides Degrades

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

A Framework for Linker Evaluation: From Design to In Vivo Validation

The development of an effective PROTAC requires a systematic evaluation process that correlates in vitro performance with in vivo outcomes. This iterative workflow allows researchers to identify and address potential liabilities, such as poor permeability or metabolic instability, early in the discovery process.

PROTAC_Workflow cluster_design Phase 1: Design & Synthesis cluster_invitro Phase 2: In Vitro Screening cluster_invivo Phase 3: In Vivo Testing cluster_analysis Phase 4: Optimization Design 1. Rational Design (Vary Linker Type, Length, Rigidity) Synth 2. Synthesize PROTAC Library Design->Synth InVitro 3. In Vitro Assays - Degradation (DC50, Dmax) - Ternary Complex (Cooperativity) - Permeability (e.g., PAMPA) Synth->InVitro InVivo 4. In Vivo Studies (Lead Candidates) - Pharmacokinetics (PK) - Pharmacodynamics (PD) - Efficacy (Xenograft Models) InVitro->InVivo Select Leads Analyze 5. Analyze & Correlate Data (Identify IVIVC Gaps) InVivo->Analyze Analyze->Design Feedback & Redesign

Sources

A Comparative Guide to Biophysical Assays for Measuring Ternary Complex Formation with 4-(Piperidin-4-YL)benzoic acid hydrochloride-based PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've witnessed the paradigm shift in drug discovery brought about by Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules don't just inhibit a target protein; they eliminate it by hijacking the cell's own ubiquitin-proteasome system.[1][2][3] The linchpin of this elegant mechanism is the formation of a productive ternary complex, consisting of the target Protein of Interest (POI), the PROTAC molecule, and a recruited E3 ubiquitin ligase.[4][5][6] The stability, kinetics, and thermodynamics of this complex are paramount to a PROTAC's success, directly influencing the efficiency of ubiquitination and subsequent degradation.[7][8]

This guide provides a comparative analysis of the key biophysical assays used to characterize these critical ternary complexes. While the principles discussed are broadly applicable, we will maintain a focus on considerations for PROTACs incorporating moieties like 4-(piperidin-4-yl)benzoic acid hydrochloride, which contribute to the overall physicochemical properties and linker topology of the molecule. The selection of an appropriate assay is not a one-size-fits-all decision; it is a strategic choice dictated by the specific scientific question at hand—be it high-throughput screening, detailed kinetic analysis, thermodynamic profiling, or cellular target engagement.

The PROTAC Mechanism of Action: The Centrality of the Ternary Complex

A PROTAC molecule consists of two distinct ligands connected by a chemical linker: one binds to the POI, and the other recruits an E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[9][10] By bringing these two proteins into proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for destruction by the proteasome.[9][11] The formation of the POI-PROTAC-E3 ligase ternary complex is the essential catalytic intermediate in this process.[5]

An important phenomenon to consider is the "hook effect," where at excessively high concentrations, the PROTAC saturates both the POI and the E3 ligase independently, leading to the formation of unproductive binary complexes and a subsequent decrease in ternary complex formation and protein degradation.[4][12][13] Biophysical assays are crucial for visualizing and quantifying this effect.

PROTAC_Mechanism cluster_0 cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Complex POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds PROTAC PROTAC PROTAC->Ternary Ternary->E3 PROTAC & E3 Recycled Ub_POI Ubiquitinated POI Ternary->Ub_POI Facilitates Ub Transfer Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation Products Proteasome->Degradation Degrades

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

In Vitro Biophysical Assays: A Head-to-Head Comparison

The following section details the most powerful and widely adopted in vitro techniques for characterizing ternary complex formation. Each method offers a unique lens through which to view the molecular interactions governing PROTAC efficacy.

Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions.[14] It is exceptionally powerful for determining the kinetics (association rate, kon, and dissociation rate, koff) and affinity (dissociation constant, KD) of both binary and ternary interactions.[15][16]

Causality Behind Experimental Choice: SPR is the gold standard for obtaining detailed kinetic information. The dissociation rate of the ternary complex is often a better predictor of degradation efficacy than simple affinity, making SPR indispensable for lead optimization. A slower koff (longer residence time) for the ternary complex allows more time for efficient ubiquitination.[15]

SPR_Workflow cluster_0 Assay Setup cluster_1 Data Acquisition & Analysis Immobilize 1. Immobilize E3 Ligase on Sensor Chip Inject_Binary 2. Inject PROTAC (Binary Interaction) Immobilize->Inject_Binary Inject_Ternary 3. Inject POI + PROTAC (Ternary Formation) Immobilize->Inject_Ternary Sensorgram Real-time Sensorgram Inject_Binary->Sensorgram Inject_Ternary->Sensorgram Kinetics Calculate kon, koff, KD Sensorgram->Kinetics

Caption: Simplified workflow for a PROTAC ternary complex analysis using SPR.

Experimental Protocol (General):

  • Immobilization: Covalently couple or capture one of the protein partners (typically the E3 ligase) onto the SPR sensor chip surface.[7]

  • Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the E3 ligase surface to determine the binary binding kinetics.

  • Ternary Interaction Analysis: Inject a series of concentrations of the POI pre-mixed with a constant concentration of the PROTAC.

  • Data Analysis: Fit the resulting sensorgrams to appropriate binding models (e.g., 1:1 Langmuir for binary, ternary binding models) to extract kinetic and affinity constants.

SPR: Summary
Advantages Label-free, real-time kinetic data (kon, koff), high sensitivity, medium throughput, provides cooperativity data.[14][17]
Limitations Requires immobilization which may affect protein activity, potential for mass transport limitations, higher initial instrument cost.
Data Output KD (affinity), kon (association rate), koff (dissociation rate), cooperativity (α).
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event. It is the only technique that provides a complete thermodynamic profile of the interaction in a single experiment.[14]

Causality Behind Experimental Choice: Choose ITC when you need to understand the thermodynamic drivers of ternary complex formation. Is the binding enthalpy-driven or entropy-driven? This information is invaluable for rational drug design and understanding the nature of the protein-protein interactions induced by the PROTAC. ITC is also a true in-solution, label-free method, providing a direct measure of binding without surface artifacts.[18][19]

ITC_Workflow cluster_0 Assay Setup cluster_1 Titration & Analysis Cell 1. Load POI + PROTAC into Sample Cell Titration 3. Titrate E3 into Cell Cell->Titration Syringe 2. Load E3 Ligase into Syringe Syringe->Titration Heat Measure Heat Change (ΔH) Titration->Heat Thermo Calculate KD, ΔH, ΔS, n Heat->Thermo

Caption: Workflow for ITC analysis of PROTAC ternary complex formation.

Experimental Protocol (General):

  • Preparation: Dialyze all proteins and dissolve the PROTAC in the exact same buffer to minimize heats of dilution.

  • Setup: Load one binding partner (e.g., the E3 ligase) into the ITC syringe. Load the other protein (POI) pre-saturated with the PROTAC into the sample cell.

  • Titration: Perform a series of small, precise injections of the syringe contents into the sample cell while monitoring the heat change.

  • Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to determine the thermodynamic parameters.

ITC: Summary
Advantages Label-free, in-solution, provides full thermodynamic profile (ΔG, ΔH, ΔS), determines stoichiometry (n).[18][19]
Limitations Low throughput, requires large amounts of highly concentrated and pure protein, sensitive to buffer mismatches.[14][17]
Data Output KD (affinity), ΔH (enthalpy), ΔS (entropy), n (stoichiometry).
Proximity-Based Homogeneous Assays

These assays rely on the principle that a signal is generated only when two components are brought into close proximity by the PROTAC-mediated ternary complex. They are typically performed in microplates and are amenable to high-throughput screening (HTS).

Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based technology.[] One protein is bound to a "Donor" bead and the other to an "Acceptor" bead. Upon excitation, the Donor bead releases singlet oxygen, which can travel up to 200 nm. If an Acceptor bead is in proximity due to ternary complex formation, it captures the singlet oxygen and emits a strong light signal.[21]

Causality Behind Experimental Choice: AlphaLISA is the go-to method for primary screening of PROTAC libraries due to its high sensitivity, robustness, and high-throughput nature. It allows for rapid identification of molecules that successfully induce ternary complex formation.[22]

AlphaLISA_Workflow cluster_0 No Complex cluster_1 Ternary Complex Formed Donor1 Donor Bead + E3 Signal1 No Signal Acceptor1 Acceptor Bead + POI PROTAC1 PROTAC Signal2 Light Signal Donor2 Donor Bead + E3 PROTAC2 PROTAC Donor2->PROTAC2 Acceptor2 Acceptor Bead + POI PROTAC2->Acceptor2

Caption: Principle of the AlphaLISA assay for PROTACs.

Experimental Protocol (General):

  • Reagent Preparation: Use tagged proteins (e.g., His-tagged POI, GST-tagged E3) and corresponding anti-tag Donor and Acceptor beads.

  • Assay Plate Setup: Add the POI, E3 ligase, and a dilution series of the PROTAC to a microplate.

  • Incubation: Add the Donor and Acceptor beads and incubate to allow for complex formation.

  • Detection: Read the plate on an Alpha-enabled plate reader. The signal intensity is proportional to the amount of ternary complex formed.

AlphaLISA: Summary
Advantages High throughput, very high sensitivity, wide dynamic range, no-wash format, robust against complex matrices.[][22]
Limitations Requires tagged proteins and specific beads, indirect measurement, susceptible to signal interference.
Data Output Relative quantification of ternary complex formation (EC50), bell-shaped curve illustrating the hook effect.[13]

TR-FRET is a proximity-based assay that measures energy transfer between a donor fluorophore (typically a long-lifetime lanthanide like Terbium or Europium) and an acceptor fluorophore.[23] When the POI and E3 ligase, labeled with the donor and acceptor respectively, are brought together by a PROTAC, energy transfer occurs. Time-resolved detection minimizes background fluorescence, enhancing sensitivity.[23]

Causality Behind Experimental Choice: TR-FRET is another excellent HTS technique that offers a ratiometric readout, making it less prone to artifacts from compound fluorescence or light scatter compared to simpler FRET assays. It is a robust choice for screening and profiling PROTACs in a biochemical setting.[24]

TR-FRET: Summary
Advantages Homogeneous, high throughput, ratiometric detection reduces artifacts, high sensitivity.[23][24]
Limitations Requires fluorescently labeled proteins or specific antibodies, potential for steric hindrance from labels.
Data Output Relative quantification of ternary complex formation (EC50), dose-response curves.

Cell-Based Assays: Bridging the In Vitro-In Vivo Gap

While in vitro assays are essential for detailed biophysical characterization, it is crucial to confirm that ternary complexes form within the complex milieu of a living cell.

Bioluminescence Resonance Energy Transfer (BRET)

BRET operates on a similar principle to FRET but uses a bioluminescent enzyme (e.g., NanoLuc® luciferase) as the energy donor and a fluorescent protein as the acceptor.[25][26] The key advantage is the absence of an external excitation light source, which eliminates phototoxicity and cellular autofluorescence, making it ideal for live-cell imaging and quantification.[27][28]

Causality Behind Experimental Choice: BRET is the premier choice for quantifying PROTAC-induced ternary complex formation in living cells in real-time.[10][] It provides direct evidence of target engagement and complex formation in a physiologically relevant environment, which is a critical step in validating a PROTAC's mechanism of action.

Experimental Protocol (General):

  • Cell Line Engineering: Co-express the POI fused to the BRET acceptor (e.g., HaloTag® labeled with a fluorescent ligand) and the E3 ligase fused to the BRET donor (e.g., NanoLuc®).

  • PROTAC Treatment: Treat the cells with a dilution series of the PROTAC.

  • Luminescence Measurement: Add the luciferase substrate and measure the light emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the BRET ratio. An increase in the BRET ratio indicates ternary complex formation.

BRET: Summary
Advantages Measures complex formation in living cells, real-time kinetics, high sensitivity, no autofluorescence.[10][29]
Limitations Requires genetic engineering of cell lines, overexpression may lead to artifacts.
Data Output In-cell EC50 for ternary complex formation, kinetic profiles of complex assembly/disassembly.

Structural Biology: The Atomic-Level Blueprint

X-ray Crystallography & Cryo-Electron Microscopy (Cryo-EM)

These techniques provide high-resolution, three-dimensional structures of the ternary complex.[8] X-ray crystallography has yielded seminal structures, revealing the specific protein-protein interactions and conformational changes induced by the PROTAC.[30][31] Cryo-EM is increasingly used for larger, more flexible complexes that are difficult to crystallize.[32]

Causality Behind Experimental Choice: Structural information is the ultimate guide for rational, structure-based design. It can explain why a particular linker length or composition is optimal and reveal new opportunities for enhancing cooperativity and affinity through favorable protein-protein contacts.[11] While technically demanding, a high-resolution structure can dramatically accelerate a PROTAC development program.

Structural Methods: Summary
Advantages Provides atomic-level detail of interactions, enables structure-based drug design, explains selectivity and cooperativity.[30]
Limitations Technically challenging, time-consuming, not guaranteed to succeed, may capture only one of many possible conformations.[8][32]
Data Output 3D atomic coordinates of the ternary complex.

Assay Selection Guide

Choosing the right assay depends on the stage of your project and the specific questions you need to answer. A multi-assay approach is often required for a comprehensive understanding.

Comparative Summary of Biophysical Assays
FeatureSPRITCAlphaLISATR-FRETBRETX-ray / Cryo-EM
Principle Mass ChangeHeat ChangeProximity (Beads)Proximity (FRET)Proximity (BRET)Electron Density
Environment In VitroIn VitroIn VitroIn VitroIn CelluloIn Vitro
Label Free? YesYesNoNoNo (fused tags)Yes
Throughput MediumLowHighHighMedium-HighVery Low
Sample Need Low-MediumHighVery LowLowN/A (cells)Very High
Kinetic Data? Yes (kon/koff)NoNoNoYes (in-cell)No (static)
Primary Use Kinetic/Affinity CharacterizationThermodynamic ProfilingHTS, ScreeningHTS, ScreeningIn-cell ValidationStructure-Based Design
Decision-Making Workflow

Decision_Tree Start What is my primary goal? Screening Screening a PROTAC library? Start->Screening Kinetics Detailed kinetic/affinity characterization? Start->Kinetics Thermo Understand thermodynamic drivers? Start->Thermo InCell Confirm in-cell complex formation? Start->InCell Structure Rational structure-based design? Start->Structure Assay_Alpha Use AlphaLISA or TR-FRET Screening->Assay_Alpha Yes Assay_SPR Use SPR Kinetics->Assay_SPR Yes Assay_ITC Use ITC Thermo->Assay_ITC Yes Assay_BRET Use BRET InCell->Assay_BRET Yes Assay_Xray Use X-ray or Cryo-EM Structure->Assay_Xray Yes

Sources

A Comparative Guide to the Metabolic Stability of PROTACs with Piperidine-Based Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker's Decisive Role in PROTAC Viability

Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1][][3] These heterobifunctional molecules consist of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[4] While the two ligands provide specificity, the linker is far from a passive tether; it is a critical determinant of the PROTAC's overall efficacy, dictating the geometry of the ternary complex (POI-PROTAC-E3 ligase) and profoundly influencing the molecule's drug metabolism and pharmacokinetic (DMPK) properties.[1][5][]

PROTACs inherently operate in a chemical space "beyond the Rule of Five," characterized by high molecular weight and topological polar surface area.[1][7] This makes achieving favorable DMPK profiles, particularly metabolic stability, a formidable challenge. The linker, often comprising flexible alkyl or polyethylene glycol (PEG) chains, frequently introduces metabolic "soft spots," leading to rapid clearance and diminished in vivo efficacy.[][7] Consequently, linker optimization has become a focal point of modern PROTAC design.

This guide provides an in-depth assessment of piperidine-based linkers as a strategic element to enhance the metabolic stability of PROTACs. We will compare their performance against other common linker motifs, provide supporting experimental data, and detail the methodologies required for a robust evaluation in a research and drug development setting.

The Rationale for Rigidity: Piperidine as a Linker Scaffold

The incorporation of rigid structural motifs into the linker is a key strategy to improve PROTAC properties. Saturated heterocycles, such as piperidine and piperazine, are increasingly utilized to impart conformational constraint.[4][5][8] This rigidity can pre-organize the PROTAC into a conformation favorable for stable ternary complex formation, but more critically for our discussion, it can significantly enhance metabolic stability.[8]

Advantages of Piperidine-Based Linkers:

  • Enhanced Metabolic Stability: The rigid, saturated ring of piperidine is generally less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to flexible, electron-rich linear chains.[8][9] This can shield the PROTAC from common metabolic transformations like hydroxylation.

  • Improved Solubility: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor or be protonated at physiological pH, which can improve the aqueous solubility of otherwise lipophilic PROTAC molecules.[5][10][11]

  • Conformational Control: The defined three-dimensional structure of the piperidine ring reduces the number of rotatable bonds, decreasing the entropic penalty upon binding and providing better control over the spatial orientation of the warhead and E3 ligand.[8]

However, the piperidine ring itself is not metabolically inert. The primary metabolic liabilities include oxidation at carbons adjacent to the nitrogen atom or at other positions on the ring. The specific metabolic fate is highly dependent on the surrounding chemical environment and attachment points.

Comparative Analysis of Linker Metabolic Stability

The linker is often the most metabolically liable component of a PROTAC molecule.[][10] Common metabolic reactions include N-dealkylation, O-dealkylation, amide hydrolysis, and oxidation of aliphatic chains.[10][12] A systematic study by Goracci et al. on the metabolism of 40 PROTACs in human hepatocytes revealed that the linker's chemical nature and length play a major role in its liability.[3][10]

The data below, compiled from literature sources, compares the metabolic stability of PROTACs featuring different linker types. Metabolic stability is typically expressed as in vitro half-life (t½) in liver microsomes or hepatocytes; a longer half-life indicates greater stability.

PROTAC / Linker Type Key Linker Moiety In Vitro System Half-life (t½, min) Primary Metabolic Pathways Reference
PROTAC A Long Alkyl ChainHuman Hepatocytes18.2Linker Oxidation, N-dealkylation[]
PROTAC B Short Alkyl ChainHuman Hepatocytes135Reduced Linker Oxidation[]
PROTAC C PEG-basedHuman HepatocytesVariable (often < 100)O-dealkylation, Linker Cleavage[10]
PROTAC D (e.g., ARV-110) Piperidine /PiperazineMouse Liver Microsomes> 60 (high stability)Ring Oxidation (minor)[7][8]
PROTAC E (e.g., ARD-69) Piperidine /PiperazineNot specifiedPotent degrader (implies sufficient stability)Improved solubility and potency[7]

Key Insights from Comparative Data:

  • Alkyl Chains: Longer, flexible alkyl linkers are often more susceptible to metabolism than shorter chains.[]

  • PEG Linkers: While excellent for improving solubility, PEG linkers can undergo extensive O-dealkylation, leading to multiple fragmentation points and metabolic instability.[10]

  • Piperidine/Rigid Linkers: The incorporation of rigid moieties like piperidine, as seen in clinical candidates like ARV-110, is a validated strategy for significantly improving metabolic stability and overall drug-like properties.[7][8] The increased rigidity limits access of metabolic enzymes to potential cleavage sites.

Experimental Workflows for Assessing Metabolic Stability

A robust assessment of metabolic stability is a cornerstone of the DMPK characterization of any drug candidate, including PROTACs. The following protocols outline the standard in vitro assays used to generate the comparative data discussed above.

Workflow for PROTAC Metabolic Stability Assessment

The overall process involves incubating the PROTAC with a metabolically active system (liver microsomes or hepatocytes), quenching the reaction at various time points, and quantifying the disappearance of the parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

G cluster_prep Preparation cluster_assay Incubation Assay cluster_analysis Analysis cluster_data Data Interpretation A Prepare PROTAC Stock Solution (e.g., in DMSO) D Initiate Reaction: Add PROTAC to System A->D B Prepare Metabolic System (Microsomes + NADPH or Hepatocytes) C Pre-incubate Metabolic System at 37°C B->C C->D E Incubate at 37°C (Aliquot at T=0, 5, 15, 30, 60 min) D->E F Quench Reaction (e.g., Acetonitrile with Internal Standard) E->F G Centrifuge to Precipitate Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Quantify Parent PROTAC Disappearance H->I K Metabolite Identification (MetID) using HRMS H->K J Calculate Half-Life (t½) and Intrinsic Clearance (Clint) I->J

Caption: Workflow for in vitro metabolic stability assessment.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This assay is a high-throughput method primarily for evaluating Phase I (CYP-mediated) oxidative metabolism.

Causality: We use liver microsomes because they are enriched with CYP enzymes, the primary drivers of oxidative metabolism for many drugs. The cofactor NADPH is essential, as it provides the reducing equivalents required for the CYP catalytic cycle. The absence of NADPH in a control incubation confirms that disappearance is enzyme-mediated.

Methodology:

  • Reagent Preparation:

    • Prepare a 1 M stock of NADPH in buffer.

    • Prepare a 1 mg/mL stock of the test PROTAC in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

  • Reaction Setup (in a 96-well plate):

    • Add 94 µL of the HLM suspension to each well.

    • Add 1 µL of the PROTAC stock solution to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Initiation and Time Points:

    • Initiate the reaction by adding 5 µL of 20 mM NADPH (final concentration 1 mM).

    • For the T=0 time point, add the quenching solution before adding NADPH.

    • Incubate at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), stop the reaction.

  • Quenching and Sample Processing:

    • Quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound).

    • Seal the plate, vortex, and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis:

    • Transfer 100 µL of the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent PROTAC by monitoring a specific parent-to-daughter ion transition.

  • Data Analysis:

    • Plot the natural log of the percentage of remaining PROTAC versus time.

    • The slope of the line (k) is used to calculate the half-life: t½ = 0.693 / k .

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This assay is considered a "gold standard" as it includes both Phase I and Phase II metabolic enzymes and active transporters, providing a more comprehensive metabolic profile.[10]

Causality: Hepatocytes are intact liver cells, containing a full complement of metabolic enzymes (CYPs, UGTs, SULTs, etc.) and cofactors in their native environment. This allows for the assessment of a wider range of biotransformations, including conjugation reactions (Phase II), which are not captured in microsomal assays.

Methodology:

  • Hepatocyte Preparation:

    • Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E).

    • Determine cell viability and concentration using the trypan blue exclusion method. Adjust the cell density to 0.5-1.0 x 10⁶ viable cells/mL.

  • Reaction Setup:

    • Aliquot the hepatocyte suspension into a 24- or 48-well plate.

    • Add the test PROTAC (typically from a DMSO stock, final DMSO concentration <0.5%) to a final concentration of 1 µM.

  • Incubation and Sampling:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect an aliquot of the cell suspension.[10]

  • Quenching and Sample Processing:

    • Immediately quench the reaction by mixing the aliquot with 2-3 volumes of ice-cold acetonitrile containing an internal standard.

    • Vortex thoroughly and centrifuge to pellet cell debris and precipitated protein.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the supernatant by LC-MS/MS.

    • Calculate the half-life (t½) and intrinsic clearance (Clint) as described in the HLM assay protocol.

Identifying Metabolic Liabilities of Piperidine-Based Linkers

While piperidine enhances stability, it can still be a site of metabolism. Identifying the exact "soft spots" is crucial for rational drug design. This is achieved through metabolite identification (MetID) studies, typically using high-resolution mass spectrometry (HRMS).[13][14][15]

Common Metabolic Pathways for Piperidine-Containing Linkers:

G cluster_main PROTAC with Piperidine Linker cluster_met Potential Metabolic Transformations P Warhead-Linker-(Piperidine)-Linker-E3 Ligand M1 Hydroxylation (+16 Da) on Piperidine Ring P->M1 Phase I (CYP450) M2 Hydroxylation (+16 Da) on adjacent alkyl chain P->M2 Phase I (CYP450) M3 N-dealkylation (if N is not in an amide) P->M3 Phase I (CYP450) M4 Amide Hydrolysis (at linker connections) P->M4 Esterases/Amidase

Caption: Common metabolic pathways for piperidine linkers.

MetID Experimental Approach:

  • Incubation: Perform a scaled-up version of the hepatocyte stability assay to generate sufficient quantities of metabolites.

  • LC-HRMS Analysis: Analyze the samples on an LC-HRMS instrument (e.g., Q-TOF or Orbitrap).[13] The instrument acquires full scan MS data to detect potential metabolites (based on predicted mass shifts, e.g., +16 Da for oxidation) and MS/MS fragmentation data.

  • Data Analysis:

    • Compare the chromatograms of T=0 and later time points to find new peaks.

    • Use the accurate mass measurement to predict the elemental composition of the metabolites.

    • Analyze the MS/MS fragmentation pattern of the metabolite and compare it to the parent PROTAC. A shift in the mass of a specific fragment ion can pinpoint the site of metabolic modification.[13]

Strategies for Mitigating Metabolic Liabilities

Once a metabolic soft spot on or near the piperidine linker is identified, several medicinal chemistry strategies can be employed to improve stability:

  • Deuteration: Replacing a hydrogen atom at a site of oxidation with its heavier isotope, deuterium, can slow the rate of metabolism. This is due to the kinetic isotope effect, where the C-D bond is stronger and harder to break by CYP enzymes than a C-H bond.[16]

  • Fluorination: Introducing fluorine atoms at or near the metabolic hot spot can block oxidation. The electronegativity of fluorine can deactivate the site towards electrophilic attack by CYP enzymes.

  • Steric Hindrance: Introducing a bulky group (e.g., a methyl or cyclopropyl group) near the site of metabolism can create steric hindrance, preventing the metabolic enzyme from accessing the site.

  • Modulating Electronics: If oxidation occurs on a carbon alpha to the piperidine nitrogen, converting an adjacent amine to an amide can withdraw electron density, making the position less susceptible to oxidation.[17][18]

Conclusion

The linker is a pivotal component in PROTAC design, with a profound impact on the molecule's DMPK profile. While flexible linkers like alkyl and PEG chains are synthetically accessible, they often introduce significant metabolic liabilities. The incorporation of rigid scaffolds, particularly piperidine rings, has emerged as a highly effective strategy to enhance metabolic stability, a feature demonstrated in several clinical-stage PROTACs.[7][8]

However, the piperidine moiety is not a panacea and can possess its own metabolic weaknesses. A thorough and systematic evaluation using a combination of in vitro stability assays (microsomes and hepatocytes) and high-resolution mass spectrometry for metabolite identification is essential.[] The insights gained from these studies enable a data-driven, iterative design process, where identified liabilities can be mitigated through established medicinal chemistry strategies. By understanding and strategically addressing the metabolic fate of the linker, researchers can unlock the full therapeutic potential of targeted protein degradation.

References

  • Buhimschi, A. D., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Chemical Biology. Available at: [Link]

  • Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry. Available at: [Link]

  • Shcherbakov, D., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy. Available at: [Link]

  • Goracci, L., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry. Available at: [Link]

  • Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2020). Effect of the linker's site of attachment on PROTAC stability. ResearchGate. Available at: [Link]

  • Goracci, L., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry. Available at: [Link]

  • Raheem, I., et al. (2020). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. MedChemComm. Available at: [Link]

  • Foti, R. S., & Dalvie, D. K. (2016). Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. The AAPS Journal. Available at: [Link]

  • Sun, X., et al. (2019). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Medicinal Chemistry. Available at: [Link]

  • Waters Corporation. (2025). Rapid Identification of the In Vivo Biotransformations of a Targeted Protein Degrader (PROTACs) Using Xevo G3. Waters Corporation. Available at: [Link]

  • ResearchGate. (2022). Piperidine ring-containing secondary metabolites from a variety of sources. ResearchGate. Available at: [Link]

  • Sun, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. Available at: [Link]

  • Human Metabolome Database. (2023). Showing metabocard for Piperidine (HMDB0034301). HMDB. Available at: [Link]

  • ACS Publications. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry. Available at: [Link]

  • Hsin, L., et al. (2005). effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Ulu, A., et al. (2016). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Scientific Reports. Available at: [Link]

  • Plumb, R. S., et al. (2022). Rapid Determination Of The Pharmacokinetics, Metabolism, Elimination And Tissue Distribution Of A PROTACs Drug Using UHPLC. Waters Corporation. Available at: [Link]

Sources

The Linker's Gambit: A Comparative Guide to On-Target Precision and Off-Target Risks in PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system.[1] The elegant simplicity of their design—a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker—belies the intricate interplay of these components in determining therapeutic success. While the choice of ligands dictates target engagement, it is the often-underestimated linker that plays a pivotal role in defining the efficacy, selectivity, and ultimately, the safety of a PROTAC.[2]

This guide provides a comparative analysis of different PROTAC linkers, delving into their on-target and off-target effects. We will explore the causal relationships behind experimental choices in linker design and present detailed methodologies for their evaluation, empowering researchers to navigate the critical decisions that underpin the development of potent and precise protein degraders.

The Central Role of the Linker: More Than Just a Spacer

The linker is not a passive tether but an active participant in the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated degradation.[1][3] Its length, chemical composition, and rigidity dictate the spatial arrangement and relative orientation of the POI and the E3 ligase.[4] An optimal linker facilitates favorable protein-protein interactions, leading to efficient ubiquitination of the target and its subsequent degradation.[3] Conversely, a poorly designed linker can result in steric clashes, unstable complexes, or unproductive binding modes, leading to diminished on-target activity and the potential for off-target effects.[3][4]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

A Comparative Analysis of PROTAC Linker Classes

The choice of linker chemistry is a critical determinant of a PROTAC's biological activity and drug-like properties. Linkers are broadly categorized based on their flexibility and chemical composition.

Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains

Alkyl and PEG chains are the most prevalently used linkers due to their synthetic tractability and the ease with which their length can be modulated.[2][3]

  • Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility.[3] While synthetically accessible, their hydrophobicity can negatively impact the solubility of the resulting PROTAC.[3]

  • Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than their alkyl counterparts, which can enhance the solubility and cell permeability of the PROTAC molecule.[3][5] Approximately 54% of reported PROTACs utilize PEG linkers.[3]

The flexibility of these linkers allows the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex.[1] However, high flexibility can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[1]

Rigid Linkers: Constraining Conformational Freedom for Enhanced Potency and Selectivity

Rigid linkers often incorporate cyclic structures, such as piperazine, piperidine, or aromatic rings, to introduce conformational constraints.[3][] This rigidity can pre-organize the PROTAC into a bioactive conformation, which can lead to more potent degradation and improved metabolic stability.[1][3]

  • Aromatic Systems: Phenyl rings and other aromatic systems introduce planarity and rigidity.[1]

  • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings, often introduced via "click chemistry," provide conformational restriction.[1]

By reducing conformational flexibility, rigid linkers can enhance selectivity by disfavoring the formation of off-target ternary complexes.[1] However, they are often more synthetically challenging to prepare, and their lack of flexibility can make it more difficult to achieve a productive ternary complex geometry.[1]

Table 1: Comparative Summary of On-Target and Off-Target Effects of Different PROTAC Linkers

Linker TypeOn-Target EffectsOff-Target Effects & LiabilitiesKey Considerations
Alkyl Chains High flexibility can facilitate ternary complex formation.Hydrophobicity may decrease solubility and bioavailability.[3] High flexibility can lead to an entropic penalty, potentially reducing ternary complex stability.[1]Synthetically straightforward and easy to modify length.[2]
PEG Linkers Improved hydrophilicity enhances solubility and cell permeability.[3] Flexibility aids in achieving a productive ternary complex.High number of rotatable bonds can negatively impact oral bioavailability.[1] May be more susceptible to metabolism.[1]Widely used due to favorable physicochemical properties.
Rigid Linkers (e.g., Piperazine, Aromatic rings) Pre-organization into a bioactive conformation can increase potency.[1][3] Enhanced metabolic stability.[3] Can improve selectivity by disfavoring off-target complex formation.[1]Synthetically more challenging.[1] Lack of flexibility may hinder productive ternary complex formation.[1]Can lead to improved physicochemical and pharmacokinetic properties.[1]

The Critical Impact of Linker Length and Attachment Point

The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[1][4] A linker that is too short may prevent the simultaneous binding of the POI and the E3 ligase due to steric clashes.[3][4] Conversely, a linker that is too long can lead to an unstable and unproductive ternary complex, resulting in inefficient ubiquitination.[3][7]

The attachment point of the linker to both the POI ligand and the E3 ligase ligand is equally crucial. Altering the exit vector can dramatically impact the geometry of the ternary complex and, consequently, the degradation efficiency and selectivity.[8] For instance, in pomalidomide-based PROTACs, modifications at the C5 position of the phthalimide ring have been shown to reduce off-target degradation of zinc-finger proteins.[9]

Experimental Workflows for Assessing On-Target and Off-Target Effects

A robust experimental cascade is essential to characterize the on-target potency and off-target liabilities of newly designed PROTACs.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow A Biochemical Assays B Cell-Based On-Target Degradation Assays A->B Confirm Target Engagement C Ternary Complex Characterization B->C Validate Degradation D Cell-Based Off-Target Profiling C->D Assess Selectivity E Lead Optimization D->E Refine Linker Design

Sources

A Senior Scientist's Guide to Western Blot Validation for PROTACs: The Critical Role of the Linker

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic science. Instead of merely inhibiting disease-causing proteins, these novel molecules eliminate them entirely by co-opting the cell's own machinery for protein disposal—the Ubiquitin-Proteasome System (UPS).[1][2][3] This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals on validating PROTAC efficacy using Western blot, the gold-standard technique for measuring protein levels.[4] We will place special emphasis on the often-underestimated component of the PROTAC: the linker.

A PROTAC is a heterobifunctional molecule with three key components: a ligand that binds the target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step that leads to the POI being tagged for destruction by the proteasome.[1][6] This guide will explain not just how to perform the validation, but why specific experimental choices are made, particularly how the linker's design can dramatically influence the interpretation of your Western blot results.

The Linker: An Active Modulator of PROTAC Efficacy

The linker is far more than a passive tether; it is a crucial determinant of a PROTAC's success.[7] Its properties directly influence the geometry and stability of the ternary complex, which in turn dictates the efficiency of ubiquitination and subsequent degradation.[8][9] Understanding these properties is essential for interpreting Western blot data accurately.

Key linker characteristics include:

  • Length and Flexibility: The linker's length dictates the distance between the POI and the E3 ligase. An optimal length is required for productive ternary complex formation.[7][8] If the linker is too short or too long, it can prevent the ideal orientation required for the E3 ligase to tag the target protein, resulting in poor degradation observed on a Western blot.[9]

  • Composition: The chemical makeup of the linker (e.g., polyethylene glycol (PEG) vs. an alkyl chain) affects critical drug-like properties such as solubility and cell membrane permeability.[7] A PROTAC with a poorly soluble linker may not reach its intracellular target, leading to a false-negative result of no degradation.

  • Attachment Points: The specific atoms on the two ligands where the linker is connected can profoundly alter the orientation of the POI and E3 ligase.[5][8] Suboptimal attachment points can lead to a sterically hindered or unstable ternary complex, again resulting in weak or no degradation.

Western Blot: The Cornerstone of Degradation Validation

While other methods exist, Western blotting remains the primary and most accessible technique for confirming PROTAC-induced protein degradation.[4][10] Its power lies in its ability to directly visualize and quantify the reduction in the total amount of the target protein.[1] This provides unambiguous evidence that the PROTAC is not just inhibiting the protein's function but is physically eliminating it from the cell.

dot

Caption: Figure 1: PROTAC Mechanism of Action.

Designing a Self-Validating Western Blot Experiment

To generate trustworthy and publishable data, your Western blot experiment must be designed with rigorous controls. These controls ensure that the observed protein loss is a direct result of the PROTAC's intended mechanism.[11][12]

Essential Experimental Controls:

  • Vehicle Control (e.g., DMSO): This is the baseline, showing the normal level of the target protein in untreated cells. All PROTAC-treated samples are compared against this control.[13]

  • Negative Control PROTAC: This is one of the most critical controls. It should be a molecule that is structurally very similar to your active PROTAC but is mechanistically inert.[11] An ideal negative control is an epimer or stereoisomer of the E3 ligase ligand that fails to bind the E3 ligase.[14] If this control shows no degradation while your active PROTAC does, it strongly supports an on-target, E3-ligase-dependent mechanism.

  • E3 Ligase Levels: It's good practice to probe your blot for the E3 ligase being recruited (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)). This ensures your PROTAC isn't inadvertently causing the degradation of the ligase itself.[15]

  • Proteasome Inhibitor Control: To definitively prove that protein loss is via the proteasome, cells can be co-treated with the PROTAC and a proteasome inhibitor like MG132.[16] A "rescue" of the target protein levels in the presence of the inhibitor confirms a proteasome-dependent degradation pathway.

  • Loading Control: A stable housekeeping protein (e.g., GAPDH, β-actin, or Vinculin) must be used to normalize the data, ensuring that any observed decrease in the target protein isn't due to unequal sample loading.[17]

dot

Caption: Figure 2: Western Blot Experimental Workflow.

Comparative Analysis: A Case Study on Linker Variation

Imagine we have designed three PROTACs (A, B, and C) targeting the same POI and recruiting the same E3 ligase. The only difference is the linker.

  • PROTAC-A: Short, rigid 8-atom alkyl linker.

  • PROTAC-B: Flexible 16-atom PEG linker.

  • PROTAC-C: Very long, flexible 24-atom PEG linker.

After performing a dose-response Western blot, we can quantify the results to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).[18][19] The data might look like this:

PROTAC IDLinker TypeLinker Length (atoms)DC50Dmax (%)Hook Effect
PROTAC-A Alkyl8>1000 nM< 20%Not Observed
PROTAC-B PEG1625 nM> 95%Moderate
PROTAC-C PEG24500 nM60%Pronounced

Interpretation:

  • PROTAC-A is largely inactive. The Western blot would show minimal protein loss even at high concentrations. The short, rigid linker likely prevents the formation of a productive ternary complex.[9]

  • PROTAC-B is a highly effective degrader. The 16-atom PEG linker represents an optimal design, allowing for a stable and geometrically favorable ternary complex, leading to potent (low DC50) and nearly complete (high Dmax) degradation.[5][8]

  • PROTAC-C shows reduced efficacy. While it can induce degradation, the overly long linker may lead to a less stable or improperly oriented complex, resulting in a higher DC50 and lower Dmax.[9] It also shows a pronounced "hook effect," where efficacy decreases at high concentrations because the formation of binary PROTAC:POI and PROTAC:E3 complexes dominates, preventing the formation of the required ternary complex.[20][21][22]

dot

Caption: Figure 3: Impact of Linker on Ternary Complex.

Detailed Protocol: Western Blot for PROTAC Degradation Analysis

This protocol outlines a standard workflow for a dose-response experiment.[23][24][25][26]

1. Cell Culture and PROTAC Treatment

  • Plate cells at an appropriate density to ensure they are in a logarithmic growth phase and will not be over-confluent at the end of the experiment. Allow them to adhere overnight.

  • Prepare serial dilutions of your PROTACs and controls in complete growth medium. A common concentration range to start with is 0.1 nM to 10 µM.[13][16]

  • Aspirate the old medium from the cells and replace it with the medium containing the various PROTAC concentrations. Remember to include a vehicle-only control.

  • Incubate the cells for a predetermined time (e.g., 16-24 hours). A time-course experiment may be necessary to find the optimal endpoint.

2. Cell Lysis

  • Place the culture plate on ice and wash the cells once with ice-cold 1X PBS.

  • Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Sonicate the lysate briefly to shear DNA and reduce viscosity.

  • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification and Sample Preparation

  • Carefully transfer the supernatant (cleared lysate) to a new tube.

  • Determine the protein concentration of each sample using a BCA assay.

  • Normalize the concentration of all samples with lysis buffer.

  • Add 4X Laemmli sample buffer to the normalized lysates, and boil at 95-100°C for 5-10 minutes to denature the proteins.[18]

4. SDS-PAGE and Protein Transfer

  • Load equal amounts of protein (e.g., 20-30 µg) for each sample into the wells of an SDS-PAGE gel.

  • Run the gel until adequate separation of proteins by size is achieved.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

5. Immunoblotting

  • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[18]

  • Incubate the membrane with the primary antibody against your POI, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]

  • Wash the membrane again three times for 5-10 minutes each with TBST.

  • Repeat the blotting process (steps 2-5) for your loading control antibody.

6. Imaging and Data Analysis

  • Apply an ECL (enhanced chemiluminescence) substrate to the membrane.[1]

  • Capture the signal using a digital imaging system.

  • Quantify the band intensities using densitometry software.[1]

  • Normalize the band intensity of the POI to its corresponding loading control band intensity for each lane.

  • Express the normalized POI levels as a percentage relative to the vehicle-treated control.[16]

  • Plot the percentage of remaining protein against the log of the PROTAC concentration and use non-linear regression to calculate the DC50 and Dmax values.[28]

Conclusion

Validating PROTAC-mediated protein degradation via Western blot is a cornerstone of degrader discovery and development. However, generating reliable and interpretable data requires more than just technical proficiency. It demands a deep, mechanistic understanding of how PROTACs function. The linker, as we have seen, is a pivotal component that actively modulates the formation of the ternary complex and, consequently, the degradation efficiency. By designing experiments with meticulous, self-validating controls and by carefully considering the linker's impact, researchers can confidently assess the potency and efficacy of their PROTAC molecules, paving the way for the next generation of targeted protein degradation therapies.

References

  • Ciechanover, A. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death. PNAS. Available from: [Link]

  • Creative Diagnostics. Ubiquitin-Proteasome Pathway. Available from: [Link]

  • Glickman, M. H., & Ciechanover, A. (2002). The ubiquitin-proteasome proteolytic pathway: destruction for the sake of construction. Physiological reviews, 82(2), 373–428. Available from: [Link]

  • CatSci. PROductive TACtics: Streamlined, multifaceted approaches to unlocking PROTAC® screening insights. Available from: [Link]

  • Cyrus, K., Wehenkel, M., Choi, E. Y., Han, H. J., Lee, H., Swanson, H., & Kim, K. B. (2011). Impact of linker length on the activity of PROTACs. Molecular bioSystems, 7(2), 359–364. Available from: [Link]

  • AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. Available from: [Link]

  • Petry, F., He, T., & Gmaschitz, T. (2021). PROTACs– a game-changing technology. RSC medicinal chemistry, 12(9), 1482–1499. Available from: [Link]

  • Yap, K. L., & Kriwacki, R. W. (2023). Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed. Journal of Hematology & Oncology, 16(1), 1-22. Available from: [Link]

  • MarinBio. Researchers Unveil New Insights into Trivalent PROTACs and the Hook Effect. Available from: [Link]

  • ResearchGate. Impact of linker length on the activity of PROTACs. Available from: [Link]

  • Yap, K. L., & Kriwacki, R. W. (2023). Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed. Journal of Hematology & Oncology, 16(1), 89. Available from: [Link]

  • ResearchGate. Determination of PROTAC efficacy. A. PROTACs having different linker... Available from: [Link]

  • Oxford Academic. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Available from: [Link]

  • Cyrus, K., Wehenkel, M., Choi, E. Y., Lee, H., Swanson, H., & Kim, K. B. (2010). PROTAC-Induced Proteolytic Targeting. In Methods in Molecular Biology (Vol. 681, pp. 243–257). Humana Press. Available from: [Link]

  • Slideshare. Future Perspective of PROTAC Combined With CRISPR In Anti-ancer Area.pdf. Available from: [Link]

  • Wang, Y., Zhang, Y., Ge, G., Xu, Y., & Li, J. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Acta biochimica et biophysica Sinica, 55(10), 1221–1230. Available from: [Link]

  • Zhang, X., He, Y., & Zhang, P. (2021). Targeted Protein Degradation: Design Considerations for PROTAC Development. Frontiers in chemistry, 9, 705645. Available from: [Link]

  • ResearchGate. (A) Dose response curves, DC 50 and Dmax calculations for compounds 7... Available from: [Link]

  • Riching, K. M., Mahan, S., Corona, C. R., McDougall, M., Vasta, J. D., Robers, M. B., ... & Daniels, D. L. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS chemical biology, 13(9), 2758–2770. Available from: [Link]

  • Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181–200. Available from: [Link]

  • ResearchGate. Hook effect with PROTAC. At high intracellular PROTAC concentration,... Available from: [Link]

  • Testa, A., Hughes, S. J., & Lucas, X. (2020). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry, 8, 591148. Available from: [Link]

  • Bio-Techne. Targeted Protein Degradation. Available from: [Link]

  • Li, B., Liu, Y., & Liu, G. (2021). PROTAC molecule-mediated SpCas9 protein degradation for precise genome editing. Nature Communications, 12(1), 1-13. Available from: [Link]

  • OriGene Technologies Inc. Western Blot Protocol. Available from: [Link]

  • BPS Bioscience. Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation. Available from: [Link]

Sources

A-Senior-Application-Scientist's-Guide-to-Cell-based-Assays-for-Comparing-PROTAC-Potency-The-Linker's-Crucial-Role

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention.[1][2] These heterobifunctional molecules recruit a target protein to an E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] The efficacy of a PROTAC is not solely dictated by the choice of warhead or E3 ligase ligand; the linker connecting these two moieties plays a pivotal, yet often underappreciated, role in determining its potency and overall performance.[3][4] This guide provides a comprehensive overview of cell-based assays to objectively compare the potency of PROTACs with different linkers, supported by experimental insights and detailed protocols.

The linker is far from a passive tether. Its length, composition, and rigidity are critical determinants of a PROTAC's ability to induce the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[3][5][6] An optimal linker facilitates favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances ternary complex stability and leads to efficient ubiquitination.[4][7] Conversely, a suboptimal linker can introduce steric hindrance or unfavorable interactions, resulting in negative cooperativity and diminished degradation.[4][7] Furthermore, the linker significantly influences the physicochemical properties of the PROTAC, such as solubility and cell permeability, which are crucial for its biological activity.[4][8][9][10][11][12]

This guide will navigate through the essential cell-based assays, from foundational to advanced, that are indispensable for a thorough evaluation of linker-modified PROTACs.

Foundational Assays: Quantifying Target Protein Degradation

The primary measure of a PROTAC's potency is its ability to reduce the cellular levels of the target protein. Several well-established techniques can be employed to quantify this degradation.

Quantitative Western Blotting

A cornerstone of protein analysis, Western Blotting provides a straightforward method to visualize and quantify the reduction in target protein levels following PROTAC treatment.

Experimental Protocol: Quantitative Western Blotting

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs with varying linkers for a predetermined time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification: Harvest the cells and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[3] Determine the protein concentration of the lysates using a standardized method like the BCA assay.[3]

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel for electrophoresis.[3] Subsequently, transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

Data Presentation: The results are typically presented as dose-response curves, from which the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can be determined.[3]

PROTAC (Linker)DC50 (nM)Dmax (%)
PROTAC-A (PEG4)5095
PROTAC-B (Alkyl-C8)15080
PROTAC-C (PEG8)2598

Table 1: Hypothetical data comparing the degradation efficiency of three PROTACs with different linkers targeting the same protein.

HiBiT Lytic Assay

For higher throughput and more quantitative analysis, the HiBiT protein tagging system offers a sensitive and robust alternative to Western Blotting.[13][14][15] This technology involves CRISPR/Cas9-mediated insertion of an 11-amino-acid HiBiT tag into the endogenous locus of the target protein.[13][14][15] The HiBiT tag can then be detected by its high-affinity complementation with the LgBiT protein to form a functional NanoLuc® luciferase, generating a luminescent signal that is directly proportional to the amount of the target protein.[13][14]

Experimental Protocol: HiBiT Lytic Endpoint Assay

  • Cell Line Generation: Use CRISPR/Cas9 to knock-in the HiBiT tag at the N- or C-terminus of the target protein in the desired cell line.

  • Cell Plating and Treatment: Plate the HiBiT-tagged cells in a multi-well plate and treat with a range of PROTAC concentrations.

  • Lysis and Detection: After the desired treatment duration, lyse the cells and add the Nano-Glo® HiBiT Lytic Detection Reagent containing LgBiT protein and substrate.

  • Measurement: Measure the luminescence using a plate reader. A decrease in luminescence indicates degradation of the HiBiT-tagged target protein.

Advantages: This method is highly quantitative, has a wide dynamic range, and is amenable to high-throughput screening, making it ideal for comparing large libraries of linker-modified PROTACs.[15][16][17]

Advanced Assays: Unraveling the Mechanism of Action

While quantifying degradation is crucial, understanding the preceding steps in the PROTAC mechanism of action – target engagement, ternary complex formation, and cellular permeability – is vital for rational linker design and optimization.

NanoBRET™ Target Engagement Assay

Confirming that a PROTAC can effectively engage its target protein and the E3 ligase within the complex cellular environment is a critical first step. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay is a powerful live-cell method to quantify this interaction.[18][19][20]

Principle: This assay measures the proximity between a NanoLuc® luciferase-tagged protein (either the target or the E3 ligase) and a fluorescently labeled tracer that binds to the same protein.[18][19] Competitive displacement of the tracer by the PROTAC results in a decrease in the BRET signal, allowing for the determination of intracellular target engagement.[19]

Experimental Workflow: NanoBRET™ Target Engagement

G cluster_0 Live-Cell Assay cluster_1 Permeabilized-Cell Assay Live_Cells Plate NanoLuc®-tagged cells Add_Tracer_PROTAC Add fluorescent tracer and PROTAC Live_Cells->Add_Tracer_PROTAC Incubate Incubate Add_Tracer_PROTAC->Incubate Measure_BRET Measure BRET signal Incubate->Measure_BRET Analysis_Live Analysis_Live Measure_BRET->Analysis_Live Determines intracellular target engagement & cell permeability Perm_Cells Plate NanoLuc®-tagged cells Permeabilize Permeabilize with Digitonin Perm_Cells->Permeabilize Add_Tracer_PROTAC_Perm Add fluorescent tracer and PROTAC Permeabilize->Add_Tracer_PROTAC_Perm Incubate_Perm Incubate Add_Tracer_PROTAC_Perm->Incubate_Perm Measure_BRET_Perm Measure BRET signal Incubate_Perm->Measure_BRET_Perm Analysis_Perm Analysis_Perm Measure_BRET_Perm->Analysis_Perm Determines intrinsic target affinity

By performing the assay in both live and permeabilized cells, one can decouple the effects of cell permeability from intrinsic target affinity.[7][19] A significant difference in potency between the two conditions suggests that the linker may be imparting poor cell permeability.[9][10]

NanoBRET™ Ternary Complex Formation Assay

The formation of a stable ternary complex is the linchpin of PROTAC-mediated degradation.[6][21][22] The NanoBRET™ technology can also be adapted to directly measure the formation of this complex in live cells.

Principle: In this setup, the target protein is fused to NanoLuc® luciferase, and the E3 ligase is fused to a HaloTag®.[19] The addition of a cell-permeable HaloTag® ligand labeled with a fluorescent dye and a PROTAC that bridges the two proteins brings the NanoLuc® donor and the fluorescent acceptor into close proximity, generating a BRET signal.[19]

Experimental Workflow: NanoBRET™ Ternary Complex Formation

G Start Co-express NanoLuc®-Target and HaloTag®-E3 Ligase Add_Ligand Add fluorescent HaloTag® ligand Start->Add_Ligand Add_PROTAC Add PROTAC with varying linkers Add_Ligand->Add_PROTAC Incubate Incubate Add_PROTAC->Incubate Measure_BRET Measure BRET signal Incubate->Measure_BRET Analysis Quantify ternary complex formation Measure_BRET->Analysis

This assay provides a direct measure of the linker's ability to promote a productive ternary complex inside the cell, a critical factor for potent degradation.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a label-free method to confirm target engagement in a native cellular environment.[23][24] It is based on the principle that the binding of a ligand, in this case, a PROTAC, can alter the thermal stability of the target protein.[23][24]

Experimental Protocol: CETSA®

  • Cell Treatment: Treat intact cells with the PROTACs or a vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Quantification: Quantify the amount of soluble target protein remaining at each temperature using Western Blotting or mass spectrometry.[23][25]

A shift in the melting curve of the target protein in the presence of a PROTAC provides direct evidence of target engagement.[23] This technique is particularly useful for validating on-target effects and can also be used to assess off-target binding.[26]

Integrating the Data: A Holistic View of Linker Performance

A comprehensive comparison of PROTACs with different linkers requires a multi-assay approach. The data from these assays should be integrated to build a complete picture of how the linker influences the various stages of the PROTAC's mechanism of action.

AssayParameter MeasuredInsight Gained
Quantitative Western Blot DC50, DmaxOverall degradation potency.
HiBiT Lytic Assay DC50, Dmax, Degradation kineticsHigh-throughput quantification of degradation.
NanoBRET™ Target Engagement Intracellular IC50Target binding affinity and cell permeability.
NanoBRET™ Ternary Complex EC50 for complex formationEfficiency of ternary complex formation.
CETSA® Thermal shift (ΔTm)Direct, label-free evidence of target engagement.

Table 2: Summary of key assays and the insights they provide for linker optimization.

By correlating the degradation potency (DC50, Dmax) with data from the mechanistic assays, researchers can identify the specific properties of the linker that are driving or limiting the PROTAC's performance. For example, a PROTAC that shows good target engagement but poor degradation may have a linker that is suboptimal for ternary complex formation. Conversely, a PROTAC with a potent in-cell ternary complex formation but weak overall degradation may have issues with solubility or stability.

Conclusion

The linker is a critical design element in the development of potent and selective PROTACs. A systematic evaluation of linker modifications using a combination of cell-based assays is essential for optimizing PROTAC performance. By moving beyond simple degradation assays and incorporating techniques that probe target engagement, ternary complex formation, and cellular permeability, researchers can gain a deeper understanding of the structure-activity relationships that govern PROTAC efficacy. This integrated approach will undoubtedly accelerate the development of next-generation protein degraders with improved therapeutic potential.

References

  • Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology, 13(9), 2758–2770. [Link]

  • Selvita. (2023). NanoBRET assays for PROTAC evaluation in the cellular context. [Link]

  • Pelago Bioscience. (2024). CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. [Link]

  • Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition, 55(6), 1966-1973. [Link]

  • Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200. [Link]

  • Shchelik, I., et al. (2022). A Practical Guide to PROTACs. Biocompare. [Link]

  • Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology, 15(7), 672-680. [Link]

  • Daniels, D. L., et al. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines. Journal of Visualized Experiments, (165). [Link]

  • Al-Ali, H., et al. (2023). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

  • Mares, A., et al. (2020). A new view of protein degradation with HiBiT and live cell imaging. Promega Connections. [Link]

  • Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 342-347. [Link]

  • Edmondson, S. D., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 65(10), 7116-7126. [Link]

  • Ciulli, A. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Biochemical Society Transactions, 51(6), 2247-2259. [Link]

  • BPS Bioscience. (2022). Targeted Protein Degradation Using PROTACs and Glues. [Link]

  • Guo, W., et al. (2024). Quantitative Measurement of PROTAC Intracellular Accumulation. Methods in Molecular Biology, 2798, 185-195. [Link]

  • Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. [Link]

  • AACR. (2022). Abstract 6181: Cell line panel with HIBIT tagged endogenous proteins to accelerate PROTAC drug discovery. [Link]

  • Drug Discovery and Development. (2022). 7 strategies to improve PROTACs' oral bioavailability. [Link]

  • ResearchGate. (2022). Figure 4. PROTAC permeability, stability, and cellular activity. (A).... [Link]

  • bioRxiv. (2023). Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. [Link]

  • ResearchGate. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. [Link]

  • Oxford Academic. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. [Link]

  • ResearchGate. (2022). Ternary complex formation and WDR5 degradation effect of PROTAC 1-3 a–c.... [Link]

  • PubMed. (2023). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. [Link]

  • PubMed. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. [Link]

  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • ACS Publications. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines | Journal of Medicinal Chemistry. [Link]

  • PubMed Central (PMC). (2022). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. [Link]

  • PubMed Central (PMC). (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. [Link]

  • PubMed Central (PMC). (2022). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. [Link]

  • PubMed Central (PMC). (2020). Current strategies for the design of PROTAC linkers: a critical review. [Link]

  • PubMed Central (PMC). (2019). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. [Link]

  • ScienceOpen. (2024). PROTACs improve selectivity for targeted proteins. [Link]

  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. [Link]

  • eLife. (2024). PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation. [Link]

  • ResearchGate. (2024). (PDF) PROTACs improve selectivity for targeted proteins. [Link]

  • Taylor & Francis Online. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. [Link]

  • Semantic Scholar. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. [Link]

Sources

A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of PROTACs: The Critical Role of the Linker

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Proteolysis-Targeting Chimeras (PROTACs)

The PROTAC Mechanism of Action: A Tripartite Modality

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that moves beyond traditional occupancy-driven inhibition to an event-driven pharmacology.[1] These heterobifunctional molecules do not block a protein's function but instead eliminate the target protein from the cell entirely. PROTACs achieve this by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[2][3]

A PROTAC molecule consists of three key components:

  • A "warhead" ligand that binds to the target Protein of Interest (POI).

  • An "anchor" ligand that recruits a specific E3 ubiquitin ligase.

  • A chemical linker that connects the warhead and the anchor.[1][4]

By simultaneously binding the POI and the E3 ligase, the PROTAC induces their proximity, forming a ternary complex.[4] Within this complex, the E3 ligase tags the POI with ubiquitin molecules, marking it for degradation by the proteasome. A key advantage of this mechanism is its catalytic nature; once the POI is ubiquitinated, the PROTAC is released and can induce the degradation of multiple POI copies.[1][5]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI_bound POI PROTAC->POI_bound E3_bound E3 Ligase PROTAC->E3_bound POI Protein of Interest (POI) E3 E3 Ligase PROTAC_bound PROTAC POI_bound->PROTAC_bound Warhead Binding Proteasome Proteasome POI_bound->Proteasome Recognition PROTAC_bound->PROTAC PROTAC_bound->E3_bound Anchor Binding Ub Ubiquitin E3_bound->Ub Ubiquitination Ub->POI_bound Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic mechanism of action for a PROTAC molecule.

The Unsung Hero: Why the Linker is a Critical Determinant of PROTAC Success

While the warhead and anchor provide specificity, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's overall efficacy, influencing both its pharmacokinetic (PK) and pharmacodynamic (PD) properties.[1][4][6] The length, composition, rigidity, and attachment points of the linker dictate the geometry and stability of the ternary complex, and govern the molecule's physicochemical properties, such as solubility and cell permeability.[4][7] Historically, linker design was often an afterthought, relying on synthetically tractable alkyl and polyethylene glycol (PEG) chains.[1] However, the field is now recognizing that rational linker design is essential for developing potent, selective, and bioavailable degraders.[1][4][6]

Scope of this Guide

This guide provides a detailed comparison of how different linker strategies impact the PK and PD profiles of PROTACs. We will delve into the causality behind experimental choices, present comparative data, and provide step-by-step protocols for key assays to empower researchers in their rational design of next-generation protein degraders.

The Linker's Influence on Pharmacokinetics (PK): Getting the PROTAC to the Target

A PROTAC's efficacy is meaningless if it cannot reach its target in sufficient concentrations. Due to their high molecular weight and complex structures, PROTACs often reside in the "beyond Rule of 5" (bRo5) chemical space, making properties like solubility and permeability challenging to optimize.[2][8] The linker provides the most significant opportunity for modulating these properties.[2]

Key PK Parameters for PROTACs
  • Aqueous Solubility: Essential for formulation and absorption. Poor solubility can hinder in vivo studies and oral bioavailability.[9]

  • Cell Permeability: The ability to cross the cell membrane to reach intracellular targets. This is often a major hurdle for large PROTAC molecules.

  • Metabolic Stability: Resistance to enzymatic degradation, which determines the PROTAC's half-life in the body.

  • Efflux: The extent to which the PROTAC is pumped out of cells by transporters like P-glycoprotein (P-gp), which can limit intracellular exposure.[2][8]

Impact of Linker Composition on Physicochemical Properties and PK

The chemical makeup of the linker is a primary driver of a PROTAC's drug-like properties.

  • Alkyl vs. PEG Linkers: This represents the classic trade-off in linker design.

    • Alkyl Chains: These are hydrophobic and flexible.[4][10] They can improve cell permeability by reducing the polar surface area but often lead to poor aqueous solubility.[10] Their high flexibility can also come with an entropic penalty upon binding.[10]

    • PEG Chains: Composed of repeating ethylene glycol units, these linkers are hydrophilic and flexible. They significantly enhance aqueous solubility.[1][10] However, they can increase the polar surface area and the number of hydrogen bond donors/acceptors, potentially reducing passive permeability.[11]

  • Introduction of Rigidity and Conformational Control: To better balance PK properties and reduce the entropic penalty of highly flexible linkers, medicinal chemists are increasingly incorporating rigid motifs.

    • Saturated Heterocycles (Piperazine/Piperidine): These motifs add rigidity and can improve both metabolic stability and water solubility.[1][10]

    • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazoles (often formed via "click chemistry") provide significant conformational restriction, which can pre-organize the PROTAC for binding.[1][10]

    • Aromatic Systems: Phenyl rings introduce planarity and can help stabilize the ternary complex through interactions like π-π stacking.[10]

A key concept that has emerged is "chameleonicity," where a PROTAC adopts different conformations depending on its environment.[9] An optimal linker may allow the PROTAC to fold into a less polar, compact conformation to cross the nonpolar lipid bilayer of the cell membrane, and then open into a more extended, polar form in the aqueous cytoplasm.[9][12][13] This behavior is crucial for balancing solubility and permeability.

Linker Length and its Effect on ADME

Linker length is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[1][10]

  • A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex.[10][]

  • A linker that is too long may not provide the proper orientation for efficient ubiquitin transfer or may lead to unproductive binding modes.[10][] From a PK perspective, shorter linkers generally have fewer "soft spots" for metabolism, potentially increasing metabolic stability.[2] However, the primary driver for optimizing length is almost always the pharmacodynamic readout (i.e., degradation efficacy).

Linker Attachment Points: Subtle Changes, Profound Consequences

The specific atom on the warhead and anchor where the linker is attached can dramatically influence the PROTAC's activity.[6][15] Even a minor shift in the exit vector can reorient the entire molecule within the ternary complex, turning an inactive compound into a potent degrader or vice-versa. This parameter must be co-optimized with linker length and composition.

Table 1: Comparative Impact of Linker Properties on PROTAC Pharmacokinetics
Linker CharacteristicTypical CompositionImpact on SolubilityImpact on PermeabilityImpact on Metabolic StabilityRationale & Causality
Hydrophilic, Flexible Polyethylene Glycol (PEG)High Low to ModerateVariableEther oxygens act as H-bond acceptors, increasing water interaction. Increased polarity can hinder passive diffusion across lipid membranes.[1][10]
Hydrophobic, Flexible Alkyl ChainsLow Moderate to HighLow to ModerateLacks polar groups, leading to poor aqueous interaction but better membrane partitioning. Long chains can be susceptible to oxidative metabolism.[4][10]
Semi-Rigid, Polar Piperazine/PiperidineModerate to HighModerateHigh Adds conformational constraint. Nitrogen atoms can be protonated, improving solubility. Ring structures are often more resistant to metabolism.[1][10]
Rigid, Apolar Alkynes, Phenyl RingsLow ModerateHigh Rigidity reduces conformational freedom. Aromatic rings can be sites of metabolism but are generally more stable than alkyl chains.[10]
Short Length <12 atomsProperty DependentProperty DependentGenerally HigherFewer potential sites for metabolic enzymes to act upon.[2]
Long Length >16 atomsProperty DependentProperty DependentGenerally LowerMore potential metabolic "soft spots" and may lead to higher lipophilicity, impacting efflux.[]

The Linker's Role in Pharmacodynamics (PD): Driving Target Degradation

The ultimate goal of a PROTAC is to effectively and selectively degrade the POI. The linker is the primary architect of the ternary complex, and its design directly controls the pharmacodynamic output.

Key PD Parameters for PROTACs
  • DC₅₀: The concentration of PROTAC required to degrade 50% of the target protein.

  • Dₘₐₓ: The maximum percentage of protein degradation achievable.

  • Ternary Complex Stability: The durability of the POI-PROTAC-E3 ligase complex. A more stable complex often leads to more efficient ubiquitination.

  • Cooperativity (α): The measure of how the binding of the first protein (e.g., POI) to the PROTAC influences the binding of the second protein (e.g., E3 ligase). Positive cooperativity (α > 1) is highly desirable as it indicates the formation of a stable ternary complex.

Linker-Mediated Ternary Complex Formation and Stability

The linker's function is to position the POI and E3 ligase in a productive orientation for ubiquitin transfer.[6] An optimal linker promotes favorable protein-protein interactions at the interface of the POI and E3 ligase, leading to positive cooperativity and a stable complex.[10] Conversely, a poorly designed linker can induce steric clashes or unfavorable interactions, resulting in negative cooperativity and diminished degradation.[10]

Molecular dynamics simulations and structural biology studies show that linker flexibility is a double-edged sword.[16][17]

  • Flexible linkers can adapt to different protein surfaces, which can be beneficial when the optimal binding geometry is unknown. However, this flexibility comes at a high entropic cost upon binding, which can destabilize the ternary complex.[10]

  • Rigid linkers can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty and leading to a more stable complex.[17] However, if the rigid conformation is not ideal for the specific POI-E3 pair, it can completely abolish activity.[17]

Influence of the Linker on Degradation Efficacy (DC₅₀) and Maximal Degradation (Dₘₐₓ)

The stability and geometry of the ternary complex, which are governed by the linker, directly impact DC₅₀ and Dₘₐₓ. For example, in a series of PROTACs targeting TBK1, molecules with linkers shorter than 12 atoms showed no activity, whereas those with linkers between 12 and 29 atoms exhibited potent, submicromolar degradation.[1] This demonstrates a clear structure-activity relationship (SAR) where linker length is a primary driver of efficacy.

Linker-Driven Selectivity and Off-Target Effects

The linker can impart selectivity that is not present in the original warhead ligand. By creating specific, favorable protein-protein interactions between the target isoform and the E3 ligase, a linker can be designed to selectively degrade one protein over a closely related family member, even when using a non-selective warhead.[7]

Table 2: Comparative Impact of Linker Properties on PROTAC Pharmacodynamics
Linker CharacteristicTypical CompositionTernary Complex StabilityCooperativityTypical DC₅₀Rationale & Causality
Flexible Alkyl, PEGLowerVariableOften Higher (Worse)High conformational freedom leads to a significant entropic penalty upon binding, which can destabilize the complex.[10]
Rigid Piperazine, AlkyneHigherOften PositiveOften Lower (Better)Pre-organizes the PROTAC into a bioactive conformation, reducing the entropic cost of binding and promoting favorable protein-protein interactions.[17]
Optimal Length Empirically DeterminedHighest Highest Lowest Enables ideal proximity and orientation between POI and E3 ligase for efficient ubiquitin transfer without steric clash.[1][]
Suboptimal Length Too short or too longLowest Negative or NoneHigh or InactiveA short linker can cause steric clashes, while a long linker may fail to induce productive proximity.[10][]

Experimental Workflows for Assessing PROTAC PK and PD

In Vitro Assays for PK Profiling

PK_Workflow cluster_permeability Permeability Assay (PAMPA) cluster_stability Plasma Stability Assay Donor Donor Well (PROTAC in buffer) Membrane Artificial Membrane (Lipid-infused filter) Donor->Membrane Diffusion Acceptor Acceptor Well (Buffer) Membrane->Acceptor Diffusion Incubate Incubate PROTAC with Plasma at 37°C Timepoints Sample at Timepoints (0, 15, 30, 60 min) Incubate->Timepoints Quench Quench Reaction (e.g., Acetonitrile) Timepoints->Quench Analyze Analyze by LC-MS/MS Quench->Analyze

Caption: Workflow for key in vitro pharmacokinetic assays.

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.[2]

  • Preparation: Prepare a donor plate (96-well) containing the PROTAC compound dissolved in a suitable buffer (e.g., PBS at pH 7.4).

  • Membrane Coating: Coat the filter of a 96-well acceptor plate with a lipid solution (e.g., 1% lecithin in dodecane) to form the artificial membrane.

  • Assembly: Place the acceptor plate into the donor plate, ensuring the lipid-coated membrane separates the two wells.

  • Incubation: Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).

  • Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the permeability coefficient (Pe) based on the concentration change over time. High Pe values suggest good passive permeability.

In Vitro and In Vivo Assays for PD Evaluation

PD_Workflow cluster_invitro In Vitro Degradation Treat Treat Cells with Varying [PROTAC] Lyse Lyse Cells & Collect Protein Treat->Lyse SDS_PAGE Separate Proteins by SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blot Probe with Antibodies (Anti-POI, Anti-Loading Control) Transfer->Blot Detect Detect Signal & Quantify Bands Blot->Detect

Caption: Standard workflow for Western Blot analysis of protein degradation.

This is the gold-standard assay to directly measure POI degradation in cells.

  • Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line expressing the POI) and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Lysis: Wash the cells with cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Denature the protein lysates and load equal amounts (e.g., 20 µg) onto a polyacrylamide gel. Run the gel to separate proteins by molecular weight.

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the POI. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to confirm equal protein loading.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add a chemiluminescent substrate and image the resulting bands.

  • Analysis: Quantify the band intensity for the POI relative to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ.

Case Study: The Development of ARV-110 (Bavdegalutamide)

A prime example of rational linker design leading to clinical success is Arvinas's ARV-110 (bavdegalutamide), the first PROTAC protein degrader to enter human clinical trials.[18][19][20] ARV-110 targets the Androgen Receptor (AR), a key driver of prostate cancer.[21]

  • The Challenge: Develop an orally bioavailable AR degrader effective against wild-type and mutated forms of AR that confer resistance to standard therapies.[20][21]

  • The Solution: ARV-110's design features an AR antagonist warhead, a cereblon (CRBN) E3 ligase anchor, and, critically, a short and rigid piperidine-piperazine linker .[22]

  • Linker-Driven Success:

    • Pharmacokinetics: The rigid, relatively polar linker structure helps to constrain the molecule's conformation, balancing the properties needed for oral absorption. Unlike highly flexible and greasy alkyl linkers, this design avoids extremely low solubility while maintaining sufficient membrane permeability. This thoughtful design contributed to ARV-110 becoming an orally active PROTAC.[22]

    • Pharmacodynamics: The optimized linker length and rigidity position the AR and CRBN in a productive orientation, leading to potent and efficient AR degradation.[20] Preclinical studies showed ARV-110 potently degrades AR with a DC₅₀ of ~1 nM and achieves >95% degradation in prostate cancer cell lines.[20] In vivo, it demonstrated substantial AR degradation and superior tumor growth inhibition compared to the standard-of-care AR inhibitor enzalutamide.[18][21]

The successful clinical development of ARV-110 underscores the principle that the linker is not merely a connector but a critical component that must be meticulously optimized to achieve the desired PK/PD profile for a clinically viable drug.[1][18][22]

Conclusion and Future Perspectives

The linker is the central nervous system of a PROTAC molecule, integrating signals from the warhead and anchor to produce a specific pharmacokinetic and pharmacodynamic outcome. The traditional approach of using simple, flexible linkers is giving way to a new era of rational, property-based design. By carefully modulating linker length, composition, and rigidity, researchers can fine-tune a PROTAC's solubility, permeability, metabolic stability, and ternary complex formation to create highly potent and selective degraders with drug-like properties.

Future innovations will likely involve more sophisticated linker chemistries, such as photoswitchable linkers for spatiotemporal control and the increased use of computational modeling to predict optimal linker structures in silico, further accelerating the development of this transformative therapeutic modality.[1][6]

References

  • Troup, R.I., Fallan, C., & Baud, M.G.J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]

  • Cecchini, C., Tardy, S., & Scapozza, L. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry. [Link]

  • Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]

  • Tundidor, E., et al. (2024). Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis. Journal of Medicinal Chemistry. [Link]

  • Troup, R.I., et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. [Link]

  • Kihlberg, K., et al. (2023). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]

  • Bric-Fana, A. (2023). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Medium. [Link]

  • Kihlberg, K., et al. (2023). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications. [Link]

  • Szeliga, J., et al. (2024). Bavdegalutamide (ARV-110): a potent PROTAC androgen receptor degrader for the treatment of metastatic-castration resistant prostate cancer. ResearchGate. [Link]

  • Shulha, O.V., & D'Ascenzio, M. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Shulha, O.V., & D'Ascenzio, M. (2020). Novel approaches for the rational design of PROTAC linkers. ResearchGate. [Link]

  • Liu, Y., et al. (2024). Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer. Molecules. [Link]

  • Ai, Y., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling. [Link]

  • Snyder, L.B., et al. (2024). Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader. Molecular Cancer Therapeutics. [Link]

  • van der Velden, J.L.J., et al. (2022). A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs). CPT: Pharmacometrics & Systems Pharmacology. [Link]

  • Ai, Y., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. ResearchGate. [Link]

  • Szeliga, J., et al. (2024). PROTAC Technology as a New Tool for Modern Pharmacotherapy. MDPI. [Link]

  • Britton, D., et al. (2023). Pharmacokinetic and pharmacodynamic properties of PROTAC 4 in rats. ResearchGate. [Link]

  • Kihlberg, K., et al. (2023). Physicochemical Properties and in Vitro Potencies of 1. ResearchGate. [Link]

  • Gimeno, A., et al. (2024). Characterization of PROTACs by Ternary Complex Landscape Exploration using Monte Carlo simulations. bioRxiv. [Link]

  • Maple, H., & Jones, L.H. (2024). Breaking Bad Proteins – Discovery Approaches and the Road to Clinic for Degraders. MDPI. [Link]

  • Gendoo, D.M.A., et al. (2021). In Silico Modeling of PROTAC-Mediated Ternary Complexes: Validation and Application. Journal of Chemical Information and Modeling. [Link]

  • Sun, Y., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. [Link]

  • Petrylak, D.P. (2020). Potential of targeted Protein Degradation: Early Results for ARv-110. Nursing Center. [Link]

  • Snyder, L.B., et al. (2024). Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader. AACR Journals. [Link]

  • Kumar, A., et al. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. Biomedicines. [Link]

  • UroToday. (2024). Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader. UroToday. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Piperidin-4-YL)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 4-(Piperidin-4-YL)benzoic acid hydrochloride (CAS No. 149353-84-4). As a specialized chemical used in research and development, particularly as a linker in PROTAC® development, its handling and disposal require a thorough understanding of its properties and adherence to established safety protocols to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering procedural clarity rooted in established chemical safety principles.

Core Principle: Proactive Hazard Assessment

The fundamental principle guiding the disposal of any research chemical is to treat it as hazardous unless comprehensive toxicological and ecological data prove otherwise. For 4-(Piperidin-4-YL)benzoic acid hydrochloride and its structural analogs, complete data is often unavailable.[1][2] Safety Data Sheets (SDS) for similar piperidine-based benzoic acid derivatives consistently indicate hazards such as skin irritation, serious eye irritation, and potential respiratory irritation.[3][4] Therefore, the causality behind these stringent disposal procedures is the mitigation of these known and potential risks.

Identified Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[3][4]

  • Eye Irritation: Causes serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[4]

  • Environmental Hazards: Ecological data is largely unavailable, necessitating containment to prevent release into drains or the environment.[3][4]

Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)

Before handling the chemical for disposal, the proper safety infrastructure must be in place. This is a non-negotiable step to prevent exposure.

Engineering Controls: All handling of 4-(Piperidin-4-YL)benzoic acid hydrochloride, including weighing, transferring, and packaging for disposal, must be conducted in a certified chemical fume hood to control dust and potential vapors.[5]

Personal Protective Equipment (PPE): The following table summarizes the minimum required PPE. The rationale is to create a complete barrier between the researcher and the chemical.

Protection Type Specification Justification
Eye/Face Protection ANSI Z87.1-compliant safety goggles with side-shields or a face shield.[5][6]Prevents eye contact with the solid powder, which can cause serious irritation.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).[2][7]Prevents skin absorption and irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling.[2]
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required if handled within a fume hood. If a fume hood is unavailable or if dust exposure limits are exceeded, a NIOSH-approved respirator (e.g., N95 for dusts) is necessary.[2][6]Prevents inhalation of the powder, which may cause respiratory tract irritation.

The Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to ensure the safe and compliant disposal of both the chemical waste and its associated containers. This process is designed to be a self-validating system, minimizing the risk of accidental exposure or improper waste segregation.

Diagram: Disposal Decision Workflow

G cluster_prep Preparation cluster_waste Waste Handling & Segregation cluster_label Labeling & Documentation cluster_disposal Final Disposal start Start: Dispose of 4-(Piperidin-4-YL)benzoic acid HCl ppe Don Required PPE & Work in Fume Hood start->ppe characterize Characterize Waste: Solid, Non-Halogenated Organic Acid Hydrochloride ppe->characterize container Select Compatible Container (HDPE, Glass) characterize->container transfer Carefully Transfer Solid Waste (Avoid Dust Generation) container->transfer seal Securely Seal Container transfer->seal label_waste Label Container: 'Hazardous Waste' Full Chemical Name Hazard Statements Accumulation Start Date seal->label_waste storage Store in Designated Satellite Accumulation Area (SAA) label_waste->storage pickup Arrange Pickup by Institutional EHS or Licensed Disposal Contractor storage->pickup end End of Process pickup->end

Caption: Workflow for the safe disposal of 4-(Piperidin-4-YL)benzoic acid hydrochloride.

Step 1: Waste Segregation and Containment
  • Characterize the Waste: This compound is a solid, non-halogenated organic chemical. It must be segregated from other waste streams.[8] Crucially, do not mix it with:

    • Aqueous wastes

    • Halogenated organic wastes

    • Strong bases (can cause a reaction)

    • Oxidizers

  • Select a Container: Use a container made of compatible material (e.g., High-Density Polyethylene - HDPE, or glass) that has a tightly fitting screw cap. The container must be in good condition, free of leaks or cracks.[8][9]

  • Transfer the Waste: Carefully transfer the solid 4-(Piperidin-4-YL)benzoic acid hydrochloride waste into the designated waste container. Perform this action inside a chemical fume hood to contain any dust.[4] Avoid creating dust by gently scooping or pouring the material.

  • Seal the Container: Once the waste is added, securely close the container. Waste containers must remain closed at all times except when waste is being added.[9][10]

Step 2: Labeling

Proper labeling is a critical regulatory requirement that ensures safe handling by all personnel.[10] Affix a hazardous waste label to the container and fill it out completely and legibly. The label must include:

  • The words "Hazardous Waste" .[9]

  • The full chemical name: "4-(Piperidin-4-YL)benzoic acid hydrochloride" . Do not use abbreviations or chemical formulas.[8][9]

  • A statement of the hazards (e.g., "Irritant," "Harmful").[9]

  • The date when waste was first added to the container (accumulation start date).

Step 3: Storage and Disposal
  • Store Appropriately: Store the sealed and labeled waste container in a designated, secondary containment-equipped Satellite Accumulation Area (SAA) within your laboratory.[10] This area must be at or near the point of waste generation.

  • Arrange for Professional Disposal: This chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal company.[2] Never attempt to dispose of this chemical in the regular trash or down the drain.[4][5] Contact your EHS department to schedule a waste pickup.

Step 4: Decontamination of Empty Containers

Empty containers that held 4-(Piperidin-4-YL)benzoic acid hydrochloride must also be managed as hazardous waste until properly decontaminated.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., water or methanol).[11]

  • Collect Rinsate: The solvent rinsate from this process is now considered hazardous waste. Collect all rinsate in a properly labeled hazardous waste container (e.g., "Methanol Rinsate containing trace 4-(Piperidin-4-YL)benzoic acid hydrochloride").

  • Dispose of Rinsed Container: Once triple-rinsed, the container can often be disposed of in the regular trash or glass waste after defacing or removing the original label.[11] Confirm this final step with your institutional EHS guidelines.

Spill and Emergency Procedures

In the event of an accidental spill, immediate and correct action is critical to mitigate exposure and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated; keep the fume hood running.

  • Don PPE: Before cleaning, don the full PPE detailed in Section 2.

  • Contain and Clean:

    • For a small solid spill, gently sweep or vacuum up the material and place it into a labeled hazardous waste container.[4] Avoid any actions that would generate dust.

    • Use an inert absorbent material (e.g., sand, vermiculite) to cover the spill area.[3]

    • Collect the contaminated absorbent material and place it into the sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and institutional EHS office.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal health or environmental integrity.

References

  • ChemicalBook. (2025). 4-PIPERIDIN-1-YL-BENZOIC ACID - Safety Data Sheet.
  • Capot Chemical. (n.d.). MSDS of 4-Piperidin-4-YL-benzoic acid methyl ester.
  • Echemi. (n.d.). 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride Safety Data Sheets.
  • CymitQuimica. (2024). Safety Data Sheet - 4-(2-Oxopiperidin-1-yl)benzoic acid.
  • AK Scientific, Inc. (n.d.). 4-[(4-Benzylpiperidin-1-yl)methyl]benzoic acid - Safety Data Sheet.
  • Harper College. (n.d.). Benzoic acid MSDS.
  • Carl ROTH. (n.d.). Benzoic acid - Safety Data Sheet.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Sigma-Aldrich. (n.d.). 4-(Piperidin-4-yl)benzoic acid hydrochloride.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.
  • University of Wisconsin–Madison BME Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • Boston University Environmental Health & Safety. (n.d.). Chemical Waste Management Guide.

Sources

Navigating the Safe Handling of 4-(Piperidin-4-YL)benzoic Acid Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The procedural guidance herein is built upon the foundational principles of risk minimization and proactive safety measures. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound with the highest degree of safety and confidence.

I. Hazard Assessment and Core Safety Principles

Although specific toxicological data for 4-(Piperidin-4-YL)benzoic acid hydrochloride is limited, an analysis of related benzoic acid and piperidine derivatives allows for a presumptive hazard assessment. Compounds with similar structures are known to cause skin and eye irritation.[2][3][4] Therefore, it is prudent to handle this compound with the assumption that it may present similar hazards.

The core principles for handling this compound are:

  • Containment: All handling of the solid material should be conducted in a manner that minimizes dust generation and environmental release.

  • Avoidance of Contact: Direct contact with the skin, eyes, and respiratory tract must be prevented through the consistent use of appropriate Personal Protective Equipment (PPE).

  • Preparedness: Laboratory personnel must be familiar with emergency procedures in the event of accidental exposure or spillage.

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure to 4-(Piperidin-4-YL)benzoic acid hydrochloride. The following table outlines the recommended PPE, which should be worn at all times when handling the compound.

PPE ComponentSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]Protects against airborne particles and accidental splashes, preventing potential eye irritation.[4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Gloves must be inspected prior to use and proper removal technique should be followed.[5]Prevents direct skin contact, which can cause irritation.[4][6]
Body Protection A lab coat or chemical-resistant apron.[4]Protects against contamination of personal clothing.
Respiratory Protection A NIOSH-approved particulate respirator (e.g., N95) is recommended, especially when handling the powder outside of a certified chemical fume hood.[5] For higher-level protection, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges can be used.[5]Minimizes the inhalation of fine dust particles, which may cause respiratory irritation.[3][7]
Donning and Doffing of PPE: A Procedural Workflow

To ensure the effectiveness of PPE, the sequence of putting it on (donning) and taking it off (doffing) is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Lab Coat d2 2. Respirator d1->d2 d3 3. Goggles d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Goggles f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator f3->f4 Spill_Response spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Material ppe->contain collect Collect Waste into Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose

Figure 2: Step-by-step workflow for responding to a chemical spill.

IV. Disposal Plan

All waste containing 4-(Piperidin-4-YL)benzoic acid hydrochloride, including empty containers, contaminated PPE, and spill clean-up materials, must be treated as hazardous waste.

  • Segregation: Keep waste containing this compound separate from other waste streams to prevent unintended reactions.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-(Piperidin-4-YL)benzoic acid hydrochloride". [8]3. Containerization: Use leak-proof, tightly sealed containers for waste storage. [8]4. Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and certified waste disposal company. [5][8]Adhere to all local, state, and federal regulations for hazardous waste disposal.

V. Emergency Procedures

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [2]* Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water. [2][5]Seek medical attention if irritation persists.

  • Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. [2][5]Seek immediate medical attention.

  • Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. [2][5] This guide is intended to provide a comprehensive framework for the safe handling of 4-(Piperidin-4-YL)benzoic acid hydrochloride. It is imperative that all laboratory personnel are trained on these procedures and that a culture of safety is actively promoted. By adhering to these guidelines, researchers can mitigate risks and ensure a safe and productive research environment.

References

  • Capot Chemical. (n.d.). MSDS of 4-Piperidin-4-YL-benzoic acid methyl ester.
  • ChemicalBook. (2023). 4-PIPERIDIN-1-YL-BENZOIC ACID - Safety Data Sheet.
  • Carl ROTH. (n.d.). Benzoic acid - Safety Data Sheet.
  • Echemi. (n.d.). 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride Safety Data Sheets.
  • PubChem. (n.d.). 4-(2-Piperidinoethoxy)benzoic acid hydrochloride.
  • LGC Standards. (n.d.). 4-[2-(Piperidin-1-yl)ethoxy]benzoic Acid Hydrochloride.
  • VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety.
  • Sigma-Aldrich. (n.d.). 4-(Piperidin-4-yl)benzoic acid hydrochloride ≥95%.
  • Benchchem. (n.d.). Proper Disposal of 4-Phenylpiperidine Hydrochloride: A Guide for Laboratory Professionals.
  • AAT Bioquest. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.